molecular formula C7H5F5N2O3 B1436789 Pyroxasulfone metabolite 3 CAS No. 1379794-41-8

Pyroxasulfone metabolite 3

Número de catálogo: B1436789
Número CAS: 1379794-41-8
Peso molecular: 260.12 g/mol
Clave InChI: MYUDLFRMVZXUQY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pyroxasulfone metabolite 3 is a useful research compound. Its molecular formula is C7H5F5N2O3 and its molecular weight is 260.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyroxasulfone metabolite 3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyroxasulfone metabolite 3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F5N2O3/c1-14-4(17-6(8)9)2(5(15)16)3(13-14)7(10,11)12/h6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUDLFRMVZXUQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F5N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301009434
Record name 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301009434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379794-41-8
Record name 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301009434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction to Pyroxasulfone and the Significance of Metabolite M-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Pyroxasulfone Metabolite M-3: Chemical Structure, Properties, and Analysis

This guide provides a comprehensive technical overview of Pyroxasulfone metabolite M-3, a significant degradation product of the pre-emergence herbicide Pyroxasulfone. Intended for researchers, scientists, and professionals in drug development and environmental science, this document synthesizes current knowledge on the chemical identity, formation, toxicological profile, and analytical methodologies pertinent to this compound.

Pyroxasulfone is a potent, pre-emergence herbicide belonging to the pyrazole class of selective herbicides.[1] It is widely used to control annual grasses and broadleaf weeds in various crops, including corn, soybeans, and wheat.[2] Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, which disrupts cell division and growth in susceptible plants.[1][3]

The environmental fate and toxicological impact of a pesticide are not solely determined by the parent compound. Its metabolites, formed through biotic and abiotic degradation processes in plants, animals, and the environment, can exhibit their own unique chemical properties and biological activities. Pyroxasulfone metabolite M-3, chemically identified as 5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-carboxylic acid, is a key metabolite that regulatory agencies consider in human health and environmental risk assessments.[1][4][5] Understanding the structure, properties, and analytical detection of M-3 is therefore crucial for a complete evaluation of Pyroxasulfone's safety profile.

Chemical Identity and Physicochemical Properties

The chemical structure of Pyroxasulfone metabolite M-3 is characterized by a central pyrazole ring with four key functional groups: a difluoromethoxy group at the 5-position, a methyl group on the nitrogen at the 1-position, a trifluoromethyl group at the 3-position, and a carboxylic acid group at the 4-position.[6] The presence of the carboxylic acid group, a result of the metabolic oxidation of the parent compound, significantly influences the metabolite's physicochemical properties, particularly its polarity and water solubility.

PropertyValueSource
IUPAC Name 5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-carboxylic acid[4][6]
CAS Number 1379794-41-8[6]
Molecular Formula C7H5F5N2O3[6]
Molecular Weight 260.12 g/mol [6]
SMILES CN1C(=C(C(=O)O)C(=N1)C(F)(F)F)OC(F)F[6]
InChI InChI=1S/C7H5F5N2O3/c1-14-4(17-6(8)9)2(5(15)16)3(13-14)7(10,11)12/h6H,1H3,(H,15,16)[6]

Metabolic Formation of Pyroxasulfone Metabolite M-3

Pyroxasulfone metabolite M-3 is formed in both plants and animals through the metabolic breakdown of the parent herbicide.[6] The primary metabolic pathway involves the cleavage of the methyl sulfone bridge of the Pyroxasulfone molecule.[1][3] This initial cleavage results in two main fragments. The pyrazole-containing fragment then undergoes further oxidation to form the carboxylic acid group, yielding metabolite M-3.[1][6][7] In livestock, a similar pathway is observed, where cleavage of the rings is followed by oxidation to produce M-3.[1][7]

The formation of M-3 represents a significant detoxification step, as the resulting carboxylic acid is generally more water-soluble and more readily excreted by organisms.

Pyroxasulfone_Metabolism Pyroxasulfone Pyroxasulfone Intermediate Pyrazole Moiety Pyroxasulfone->Intermediate Cleavage of methyl sulfone bridge M3 Metabolite M-3 (5-difluoromethoxy-1-methyl-3- trifluoromethyl-1H-pyrazol-4-carboxylic acid) Intermediate->M3 Oxidation

Caption: Metabolic pathway of Pyroxasulfone to Metabolite M-3.

Toxicological Profile

Regulatory bodies have evaluated the toxicity of Pyroxasulfone and its major metabolites. Studies on Pyroxasulfone metabolite M-3 have indicated low acute toxicity. For instance, in acute oral toxicity studies in rats, the LD50 for M-3 was found to be greater than 2000 mg/kg.[4] After short-term oral dosing, no treatment-related adverse effects were observed up to the limit dose in rats, suggesting that M-3 is not more toxic than the parent compound, Pyroxasulfone. Despite its low acute toxicity, M-3 is considered a residue of concern in dietary risk assessments due to its potential for accumulation in crops and water sources.[4][5]

Environmental Fate and Implications

The environmental persistence and mobility of pesticide metabolites are critical factors in assessing their potential ecological impact. Pyroxasulfone and its metabolites, including M-3, can be mobile and persistent in terrestrial and aquatic environments.[4] Studies have shown that the elimination rate of M-3 in soil is generally lower than that of the parent compound.[8] The degradation of M-3 is influenced by soil properties, with faster degradation observed in soils with lower pH and lower organic matter content.[8]

Both M-1 and M-3, another major metabolite, can accumulate in soil as the parent compound degrades.[8] Furthermore, research indicates that Pyroxasulfone and its metabolites M-1 and M-3 can inhibit the activity of various soil enzymes, with the metabolites showing a stronger inhibitory effect than the parent compound.[8] This highlights the importance of including major metabolites in the overall ecological risk assessment of a pesticide. Due to their persistence and mobility, M-1 and M-3 are included in human health drinking water risk assessments.[5]

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of Pyroxasulfone and its metabolites are essential for regulatory monitoring and research. The standard analytical method for this purpose is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC/MS/MS).[1][6]

Experimental Protocol: Analysis of Pyroxasulfone and Metabolites in Grain Samples

This protocol is a generalized representation based on established methodologies.[9]

1. Sample Preparation and Extraction:

  • Homogenization: Homogenize a representative sample of the grain matrix (e.g., maize, soybean, wheat).

  • Extraction: Extract a known weight of the homogenized sample (e.g., 5 g) with an appropriate solvent mixture. A common choice is acetonitrile with a small percentage of formic acid (e.g., 2% v/v) to ensure the acidic nature of M-3 is accounted for.

  • Centrifugation: Centrifuge the mixture to separate the solid matrix from the liquid extract.

2. Extract Purification (Clean-up):

  • Solid-Phase Extraction (SPE): The supernatant from the extraction step is passed through a clean-up column to remove interfering matrix components. A combination of sorbents like C18 and graphitized carbon black (GCB) can be effective.

  • Evaporation and Reconstitution: The purified extract is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a solvent mixture suitable for LC/MS/MS analysis (e.g., a mixture of acetonitrile and water).[10]

3. UPLC-MS/MS Analysis:

  • Chromatographic Separation: Inject the reconstituted sample into a UPLC system equipped with a suitable column, such as a BEH-C18 column, to separate Pyroxasulfone and its metabolites.

  • Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for highly selective and sensitive detection and quantification of the target analytes.

  • Quantification: Quantify the analytes using a matrix-matched external standard calibration curve to compensate for any matrix effects.

The validated limit of quantitation (LOQ) for this method is typically around 0.01 mg/kg for each analyte in various crop commodities.[1][4]

Analytical_Workflow cluster_prep Sample Preparation cluster_cleanup Extract Clean-up cluster_analysis Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE SPE Centrifugation->SPE Evaporation_Reconstitution Evaporation_Reconstitution SPE->Evaporation_Reconstitution Purification UPLC UPLC Evaporation_Reconstitution->UPLC MSMS MSMS UPLC->MSMS Separation & Detection Quantification Quantification MSMS->Quantification Data Processing

Caption: General workflow for the analysis of Pyroxasulfone metabolite M-3.

Conclusion

Pyroxasulfone metabolite M-3 is a critical component in the comprehensive assessment of the herbicide Pyroxasulfone. Its formation through metabolic processes in plants and animals, its chemical properties that favor environmental mobility, and its consideration as a residue of concern by regulatory agencies underscore the necessity for its continued study. The availability of robust analytical methods like LC/MS/MS allows for precise monitoring of its presence in various matrices, ensuring a thorough understanding of its environmental fate and potential for human exposure. This guide provides a foundational understanding for researchers and professionals working to ensure the safe and responsible use of agricultural chemicals.

References

  • Pyroxasulfone. Application for Section 3 Registration for Use on Crop Subgroup 1 C, tuberous and corm vegetables and - Regulations.gov . (2018-02-28). Retrieved from [Link]

  • Pyroxasulfone resistance in Lolium rigidum is metabolism-based - PubMed . (2018). Pesticide Biochemistry and Physiology, 148, 119-126. Retrieved from [Link]

  • Schematic representation of proposed route of pyroxasulfone metabolism... - ResearchGate . Retrieved from [Link]

  • Pyroxasulfone Human Health Risk Assessment for the Section 3 New Uses of Pyroxasulfone on Crop Subgroup 6C - Regulations.gov . (2017-02-01). Retrieved from [Link]

  • Pyroxasulfone | New Active Ingredient Review - Minnesota Department of Agriculture . Retrieved from [Link]

  • Public Release Summary on the Evaluation of the New Active PYROXASULFONE in the Product SAKURA® 850 WG HERBICIDE - Australian Pesticides and Veterinary Medicines Authority . Retrieved from [Link]

  • Pyroxasulfone resistance in Lolium rigidum conferred by enhanced metabolic capacity . (2017-03-13). bioRxiv. Retrieved from [Link]

  • Pyroxasulfone ILV Water - US EPA . Retrieved from [Link]

  • Pyroxasulfone & Degradates - EPA . Retrieved from [Link]

  • Pyroxasulfone - Wikipedia . Retrieved from [Link]

  • Proposed Registration Decision PRD2012-20 - Health Canada . (2012-08-03). Retrieved from [Link]

  • Exploring the degradation and soil enzyme impact of pyroxasulfone and its main metabolites in soils - Zhejiang Agricultural Sciences . Retrieved from [Link]

  • pyroxasulfone data sheet - Compendium of Pesticide Common Names . Retrieved from [Link]

  • Determination of pyroxasulfone and its metabolites residues in three grains by UPLC-MS/MS - Journal of Pesticide Science . Retrieved from [Link]

  • Dissipation and Leaching of Pyroxasulfone and S-Metolachlor | Request PDF . (2025-08-09). ResearchGate. Retrieved from [Link]

  • Pyroxasulfone | C12H14F5N3O4S | CID 11556910 - PubChem - NIH . Retrieved from [Link]

  • Public Release Summary on the Evaluation of the New Active PYROXASULFONE in the Product SAKURA® 850 WG HERBICIDE - Australian Pesticides and Veterinary Medicines Authority . Retrieved from [Link]

  • Degradation dynamics of pyroxasulfone: exploring soil health impacts and dietary risk assessment - PubMed . (2025-04-28). Retrieved from [Link]

  • Confidential, Internal, and Deliberative Material - Regulations.gov . (2017-02-01). Retrieved from [Link]

  • isolation and characterization of photo- catalytically degraded products of pyroxasulfone using myriad analytical techniques - EM International - Journals . Retrieved from [Link]

  • Food Safety Commission of Japan Risk Assessment Report Pyroxasulfone . Retrieved from [Link]

  • Preparation method of pyroxasulfone and intermediate thereof - Eureka | Patsnap . Retrieved from [Link]

  • WO2022000603A1 - Synthesis method for pyroxasulfone, and application of pyroxasulfone - Google Patents.
  • PROCESS AND INTERMEDIATES FOR THE PREPARATION OF PYROXASULFONE, FENOXASULFONE AND VARIOUS SULFONE ANALOGS OF 5,5-DIMETHYL-4H-1,2 - EPO . (2023-05-10). Retrieved from [Link]

Sources

formation of Pyroxasulfone metabolite 3 in soil

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Formation of Pyroxasulfone Metabolite M3 in Soil

Introduction

Pyroxasulfone is a selective, pre-emergence herbicide widely utilized for the control of grass and broadleaf weeds in various crops, including corn and soybeans.[1][2] As a member of the isoxazoline class of chemicals, its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, placing it in the Herbicide Resistance Action Committee (HRAC) Group K3 (or WSSA Group 15).[3][4] While effective, the environmental fate of pyroxasulfone is a critical area of study for researchers and environmental regulators. Understanding the degradation pathways and the formation of its metabolites is paramount for a comprehensive ecological risk assessment.

The dissipation of pyroxasulfone in the soil environment is not a simple decay process but a complex biotransformation that yields several key metabolites. Among these, metabolite M3, chemically identified as 5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid, is a major degradation product.[1][3] The formation, persistence, and potential mobility of M3 are of significant interest, as metabolites can exhibit their own toxicological and environmental profiles. This guide provides a detailed technical overview of the formation of pyroxasulfone metabolite M3 in soil, synthesizing current knowledge on its biochemical genesis, influencing environmental factors, and the analytical methodologies required for its robust quantification.

Section 1: The Biochemical Genesis of Metabolite M3

The transformation of pyroxasulfone into metabolite M3 is primarily a microbially-mediated process.[1][5] Studies comparing sterile and non-sterile soil conditions have demonstrated that dissipation is drastically slower in the absence of a viable microbial community, highlighting the central role of soil microorganisms in its degradation.[5] The pathway from the parent compound to M3 involves distinct biochemical steps, primarily cleavage and oxidation.

The metabolic journey begins with the cleavage of the methyl sulfone bridge that links the pyrazole and isoxazoline rings of the pyroxasulfone molecule.[3] This initial step is crucial as it breaks the parent compound into its two primary constituent moieties. Following this cleavage, the pyrazole fragment undergoes further transformation. The key reaction in the formation of M3 is the oxidation of the side chain on this pyrazole ring, converting it into a carboxylic acid group. This oxidation step is a common metabolic process carried out by soil microorganisms to increase the polarity of xenobiotic compounds, often as a prelude to further degradation. The resulting molecule is the stable and persistent metabolite M3.[3]

Pyroxasulfone_to_M3 cluster_key Key Pyroxasulfone Pyroxasulfone 3-[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4- ylmethylsulfonyl]-4,5-dihydro-5,5-dimethyl-1,2-oxazole Intermediate Pyrazole Moiety Intermediate Pyroxasulfone->Intermediate Microbial Action: Cleavage of Methyl Sulfone Bridge M3 Metabolite M3 5-difluoromethoxy-1-methyl-3-trifluoromethyl -1H-pyrazole-4-carboxylic acid Intermediate->M3 Microbial Action: Oxidation k1 Parent Compound k2 Metabolite

Pyroxasulfone to M3 formation pathway.

Section 2: Key Factors Influencing M3 Formation and Persistence

The rate and extent of M3 formation are not uniform across all soil environments. A confluence of biotic and abiotic factors dictates the kinetics of pyroxasulfone degradation and the subsequent accumulation and persistence of its metabolites.

Biotic Factors: The Soil Microbiome The primary driver for pyroxasulfone degradation is the soil microbial community.[5] The diversity and metabolic capacity of this community are crucial. Research has shown that various soil bacteria and fungi are capable of biodegrading pyroxasulfone. For instance, species such as Bacillus thuringiensis and Fusarium fujikuroi have demonstrated a high capacity for breaking down the parent herbicide.[6] The presence and abundance of such microorganisms with the necessary enzymatic machinery (e.g., oxidoreductases) directly influence the rate at which pyroxasulfone is cleaved and M3 is formed.

Abiotic Factors: Soil Physicochemical Properties and Environment The soil matrix and prevailing environmental conditions create a complex interplay that modulates microbial activity and the chemical behavior of pyroxasulfone and M3.

  • Soil Texture and Organic Matter: Pyroxasulfone dissipation is generally slower in soils with higher clay and organic matter content.[5] This is attributed to increased adsorption of the parent molecule to soil colloids, which can reduce its bioavailability to microorganisms.[7]

  • Soil pH: Soil pH can influence both microbial activity and the chemical state of the herbicide. For pyroxasulfone, bioactivity has been observed to be lower in soils with a lower pH.[8] Conversely, the degradation of metabolite M3 appears to be more favorable in acidic soils with low organic matter content.[9]

  • Temperature: Like most biological processes, the microbial degradation of pyroxasulfone is temperature-dependent. Increased temperatures generally lead to faster dissipation rates.[5]

  • Soil Moisture: Water content is a critical factor. Faster dissipation has been observed under submerged (anaerobic) conditions compared to field capacity (aerobic) conditions, indicating that different microbial pathways may be active under varying moisture levels.[5]

Influencing FactorEffect on Pyroxasulfone DissipationEffect on M3 Formation/DegradationCausality
Microbial Population Increases with higher microbial activityFormation is dependent on microbial actionPrimary route of degradation is microbial biotransformation.[5]
Organic Matter Decreases with higher organic matterMay reduce bioavailability for formationIncreased adsorption to soil colloids reduces availability for microbial attack.[5][7]
Soil pH Reduced bioactivity at lower pHM3 degradation is favored in lower pH soilsAffects surface charges of soil colloids and microbial enzymatic activity.[8][9]
Temperature Increases with higher temperatureFormation rate likely increases with temperatureEnhances microbial metabolism and reaction kinetics.[5]
Soil Moisture Faster under submerged conditionsPathway may shift under anaerobic vs. aerobic conditionsAffects the composition and activity of the microbial community.[5]

Section 3: Experimental Protocol for M3 Analysis in Soil

The accurate quantification of pyroxasulfone and its metabolite M3 in soil matrices requires a robust and validated analytical method. The standard approach involves solvent extraction, sample cleanup, and analysis by High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC/MS/MS).[10][11]

Part A: Sample Extraction and Cleanup This protocol is a synthesized methodology based on established regulatory and laboratory methods.[10][11]

  • Sample Preparation: Weigh 50 g of homogenized soil into a 500 mL flask.

  • Initial Extraction: Add 100 mL of a 1:1 (v/v) acetone:water solution. This solvent system is effective for extracting both the moderately polar parent compound and the more polar M3 metabolite.

  • Mechanical Shaking: Place the flask on a mechanical shaker for 30 minutes to ensure thorough mixing and extraction of the analytes from the soil matrix.

  • Sonication & Centrifugation: Sonicate the solution for 15 minutes to further disrupt soil aggregates and enhance extraction efficiency. Centrifuge the resulting slurry to separate the supernatant from soil particles.

  • Analyte Separation (Liquid-Liquid Extraction):

    • Transfer the supernatant to a separatory funnel.

    • Perform a liquid-liquid extraction with ethyl acetate to partition the parent pyroxasulfone into the organic phase.

    • Collect the aqueous phase, which contains the M3 metabolite.

    • Acidify the aqueous phase (e.g., with HCl) to protonate the carboxylic acid group of M3, making it less polar.

    • Perform a second liquid-liquid extraction on the acidified aqueous phase, again using a suitable organic solvent, to isolate the M3 metabolite.

  • Concentration and Cleanup:

    • Combine the extracts containing pyroxasulfone and M3.

    • Reduce the solvent volume using a rotary evaporator.

    • The concentrated extract can be further purified using Solid Phase Extraction (SPE) with cartridges like DSC-NH2 or ENVI-CARB to remove interfering matrix components.[10]

  • Final Reconstitution: Evaporate the final cleaned extract to dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent (e.g., acetonitrile/water) for HPLC/MS/MS analysis.

Part B: Instrumental Analysis (HPLC/MS/MS) The analysis is performed using an HPLC system coupled to a triple quadrupole mass spectrometer, which provides excellent sensitivity and selectivity.

  • Chromatographic Column: A reverse-phase C18 column (e.g., 150 x 2.0 mm, 5µm) is typically used.[10]

  • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid to improve ionization) is employed to separate the analytes.

  • Detector: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for pyroxasulfone and M3 to ensure unambiguous identification and quantification.

  • Quantification: Analyte concentration is determined by comparing the peak area response of the sample to a calibration curve generated from certified analytical standards.[10]

Workflow for analysis of Pyroxasulfone and M3.

Section 4: Trustworthiness and Self-Validation in M3 Quantification

For the analytical data to be considered reliable and trustworthy, the entire methodology must be rigorously validated. This ensures that the protocol is a self-validating system, capable of producing accurate and reproducible results. Key validation parameters, as stipulated in guidelines like EPA OPPTS 860.1340, must be assessed.[10]

  • Limit of Quantitation (LOQ): This is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. For soil analysis of pyroxasulfone and its metabolites, LOQs are often in the low parts-per-billion (ppb) range, for example, 0.002 mg/kg.[11]

  • Accuracy (Recovery): The accuracy of the method is determined by analyzing control soil samples fortified with known concentrations of pyroxasulfone and M3 (spiked samples). The percentage of the added analyte that is measured is the recovery. Acceptable recovery is typically within the 70-120% range.[11]

  • Precision (Repeatability): This is assessed by the relative standard deviation (RSD) of replicate measurements of fortified samples. An RSD of ≤20% is generally considered acceptable.[11]

  • Linearity: A calibration curve is generated using a series of analytical standards of known concentrations. The method's response should be linear over the expected concentration range of the samples.

  • Specificity: The method must be able to unequivocally differentiate and quantify the analytes from other components in the soil matrix. This is confirmed by analyzing matrix blanks (untreated control soil), which should show no significant interfering peaks at the retention times of the target analytes.[10]

Validation ParameterTypical Acceptance CriteriaPurpose
Limit of Quantitation (LOQ) 0.002 mg/kg (ppb)Defines the lower boundary of reliable measurement.[11]
Accuracy (Recovery) 70 - 120%Ensures the extraction process is efficient and measurements are not biased.[11]
Precision (RSD) ≤ 20%Confirms the reproducibility of the method.[11]
Linearity (R²) > 0.99Establishes a reliable relationship between instrument response and concentration.
Specificity No interference >30% of LOQ in blanksGuarantees that the signal being measured is solely from the target analyte.[11]

Conclusion

The formation of metabolite M3 is a key step in the environmental fate of the herbicide pyroxasulfone. Its genesis is a microbially driven process involving the cleavage and subsequent oxidation of the parent molecule. The rate of this transformation and the persistence of M3 are intricately linked to a host of soil-specific properties and environmental conditions, including microbial community composition, organic matter content, pH, and temperature. The ecological risks associated with pyroxasulfone cannot be fully assessed without considering the accumulation and behavior of its major metabolites like M3.[9] Therefore, the use of robust, validated analytical methods, such as the HPLC/MS/MS protocol detailed herein, is essential for accurately monitoring its presence in the soil and ensuring a comprehensive understanding of its environmental impact.

References

  • Request PDF. (2025). Dissipation and Leaching of Pyroxasulfone and S-Metolachlor. ResearchGate. Available from: [Link]

  • Minnesota Department of Agriculture. (n.d.). Pyroxasulfone | New Active Ingredient Review. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Pyroxasulfone & Degradates. Available from: [Link]

  • U.S. Environmental Protection Agency. (2017). Pyroxasulfone Human Health Risk Assessment for the Section 3 New Uses of Pyroxasulfone on Crop Subgroup 6C. Regulations.gov. Available from: [Link]

  • Zhejiang Agricultural Sciences. (n.d.). Exploring the degradation and soil enzyme impact of pyroxasulfone and its main metabolites in soils. Available from: [Link]

  • Health Canada. (2016). Pyroxasulfone. Canada.ca. Available from: [Link]

  • U.S. Environmental Protection Agency. (2018). Pyroxasulfone. Application for Section 3 Registration for Use on Crop Subgroup 1 C, tuberous and corm vegetables and. Regulations.gov. Available from: [Link]

  • PubMed. (2025). Degradation dynamics of pyroxasulfone: exploring soil health impacts and dietary risk assessment. Available from: [Link]

  • PubMed. (2018). Comparison the biodegradation of herbicide pyroxasulfone by some soil bacteria. Available from: [Link]

  • Semantic Scholar. (n.d.). Degradation dynamics of pyroxasulfone: exploring soil health impacts and dietary risk assessment. Available from: [Link]

  • Kanat, G. (2018). Comparison the biodegradation of herbicide pyroxasulfone by some soil bacteria. Cellular and Molecular Biology. Available from: [Link]

  • ResearchGate. (n.d.). Pyroxasulfone dose-response curves in prairie soils determined by the.... Available from: [Link]

  • Kanat, G. (2019). Comparison the biodegradation of herbicide pyroxasulfone by some soil bacteria. ResearchGate. Available from: [Link]

  • Wu, W., et al. (2016). Determination of Pyroxasulfone Residues in Soil and Water by HPLC. Agrochemicals. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Bayer CropScience is NATA recognised for the conduct of residue studies on crop test systems under the OECD principles of GLP (Facility No.: 14902). Available from: [Link]

  • Yamaji, Y., et al. (2016). Soil and environmental factors affecting the efficacy of pyroxasulfone for weed control. Journal of Pesticide Science. Available from: [Link]

  • Busi, R., et al. (2018). Pyroxasulfone resistance in Lolium rigidum is metabolism-based. Pesticide Biochemistry and Physiology. Available from: [Link]

  • Gharda Chemicals Ltd. (n.d.). Method Of Analysis for Pyroxasulfone Content. Available from: [Link]

  • ResearchGate. (n.d.). Soil and environmental factors affecting the efficacy of pyroxasulfone for weed control. Available from: [Link]

  • PubMed. (2016). Soil and environmental factors affecting the efficacy of pyroxasulfone for weed control. Available from: [Link]

  • Szmigielski, A. M., et al. (2012). Effect of Soil pH on Pyroxasulfone Bioactivity in Soil. University of Saskatchewan HARVEST. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Pyroxasulfone ILV Water. Available from: [Link]

Sources

metabolic pathway of pyroxasulfone to M-3 in corn

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Metabolic Pathway of Pyroxasulfone to M-3 in Corn

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the metabolic fate of the herbicide pyroxasulfone in corn (Zea mays), with a specific focus on the biotransformation pathway leading to the formation of the key metabolite M-3. As a pre-emergence herbicide, pyroxasulfone's efficacy and crop selectivity are intrinsically linked to the plant's ability to metabolize the active compound into non-phytotoxic derivatives.[1][2] This document is intended for researchers and scientists in the fields of agrochemistry, plant biochemistry, and drug development, offering insights into the enzymatic processes, experimental validation, and analytical methodologies underpinning our understanding of this critical detoxification pathway.

Introduction: Pyroxasulfone and the Basis of its Selectivity in Corn

Pyroxasulfone is a potent, soil-applied herbicide that controls a wide spectrum of annual grasses and broadleaf weeds.[2] Its mode of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a process vital for the early development of weed seedlings.[1][3] The selectivity observed in tolerant crops like corn is not due to target-site insensitivity but rather to the rapid and efficient metabolic detoxification of the parent herbicide.[4] Corn possesses robust enzymatic systems that rapidly transform pyroxasulfone into various metabolites, effectively neutralizing its herbicidal activity. Among these, M-3 (5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid) is a significant pyrazole-ring containing metabolite, and understanding its formation is crucial for assessing residue profiles and the mechanisms of crop tolerance.[3][5]

The Core Metabolic Transformation: From Pyroxasulfone to M-3

The metabolic journey from pyroxasulfone to M-3 in corn is a multi-step process initiated by the cleavage of the parent molecule, followed by subsequent enzymatic modifications. The pathway is primarily a detoxification mechanism, converting the lipophilic parent compound into more polar, water-soluble, and generally non-toxic substances.

Initial Cleavage: The Role of Glutathione S-Transferases (GSTs)

The primary and rate-limiting step in the detoxification of pyroxasulfone in corn is the cleavage of the methylenesulfonyl linkage.[3][6] This reaction is catalyzed by Glutathione S-Transferases (GSTs), a superfamily of enzymes central to the detoxification of xenobiotics in plants.[7][8][9]

The process begins with the nucleophilic attack by the thiol group of glutathione (GSH) on the isoxazoline ring of pyroxasulfone. This conjugation event is transient and leads to the cleavage of the bond between the sulfone group and the isoxazoline ring.[3][6] This initial step is critical as it breaks down the herbicidally active parent structure, yielding two primary fragments: the pyrazole moiety and a glutathione-conjugated isoxazoline derivative. The pyrazole-containing fragment is the direct precursor to the M-3 metabolite.

Oxidation to M-3: The Action of Cytochrome P450 Monooxygenases

Following the initial cleavage, the pyrazole-containing intermediate undergoes oxidation to form the carboxylic acid, M-3.[3] This oxidative step is predominantly catalyzed by Cytochrome P450 monooxygenases (P450s), another major family of enzymes involved in Phase I metabolism of herbicides in corn.[10][11][12]

P450s introduce an oxygen atom into the substrate, in this case, oxidizing the methylsulfonyl group of the pyrazole fragment. This leads to the formation of M-1 ((5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl) methanesulfonic acid) and subsequently, through further oxidation and cleavage, to the carboxylic acid M-3.[3] The conversion of the sulfone to a carboxylic acid significantly increases the polarity of the molecule, facilitating its further conjugation or sequestration within the plant cell.

The overall pathway illustrates a classic plant detoxification strategy: an initial cleavage and conjugation reaction (Phase II, mediated by GSTs) followed by oxidative modification (Phase I, mediated by P450s) of the resulting fragment.

Visualization of the Metabolic Pathway

The following diagram illustrates the key transformations in the metabolic conversion of pyroxasulfone to the M-3 metabolite in corn.

Pyroxasulfone_Metabolism cluster_enzymes Catalyzing Enzymes Pyroxasulfone Pyroxasulfone Intermediate Pyrazole Moiety (Post-cleavage) Pyroxasulfone->Intermediate  Cleavage of  Sulfone Bridge Isoxazoline_Conj Glutathione-Isoxazoline Conjugate Pyroxasulfone->Isoxazoline_Conj Conjugation & Cleavage GST Glutathione S-Transferases (GSTs) M3 M-3 (Carboxylic Acid) Intermediate->M3  Oxidation P450 Cytochrome P450s (P450s)

Caption: Metabolic conversion of pyroxasulfone to M-3 in corn.

Key Metabolites of Pyroxasulfone in Corn

While this guide focuses on M-3, it is important to recognize other significant metabolites that are concurrently formed.

Metabolite IDChemical NameRole in Pathway
Pyroxasulfone 3-[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylsulfonyl]-4,5-dihydro-5,5-dimethylisoxazoleParent Herbicide
M-1 (5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl) methanesulfonic acidOxidative intermediate from the pyrazole moiety
M-3 5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acidKey terminal metabolite of the pyrazole moiety
M-25 Desmethyl M-1Demethylation product of M-1
M-28 3-[1-carboxy-2-(5,5-dimethyl-4,5-dihydroisoxazol-3-ylthio)ethylamino]-3-oxopropanoic acidMalonic acid conjugate from the isoxazoline ring

Source of metabolite information.[3]

Experimental Protocols for Pathway Elucidation

The determination of this metabolic pathway relies on a combination of in vivo plant studies and in vitro enzymatic assays. The protocols described below represent a self-validating system, where findings from whole-plant studies are confirmed through isolated enzyme activity.

In Vivo Plant Metabolism Study

This protocol is designed to track the fate of pyroxasulfone in corn seedlings.

Objective: To identify and quantify pyroxasulfone and its metabolites in corn tissues over time.

Methodology:

  • Radiolabeling: Synthesize pyroxasulfone with a radioactive isotope, typically ¹⁴C, at a stable position within the pyrazole ring.

  • Plant Treatment: Grow corn seedlings to the 2-3 leaf stage under controlled greenhouse conditions. Apply the ¹⁴C-pyroxasulfone solution to the soil surface to simulate pre-emergence application.

  • Time-Course Harvest: Harvest whole plants (separating roots and shoots) at various time points (e.g., 6, 24, 48, 96 hours) post-treatment.

  • Extraction: Homogenize the plant tissues and extract metabolites using a solvent system such as acetonitrile/water.[13]

  • Analysis and Quantification:

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate the parent compound and its metabolites.

    • Identify the chemical structures of the isolated radioactive peaks using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14]

    • Quantify the amount of each metabolite based on its radioactivity, expressed as a percentage of the total applied radioactivity.

In Vitro Cytochrome P450 Enzyme Assay

This assay confirms the role of P450s in the oxidation of the pyrazole intermediate.

Objective: To demonstrate the P450-mediated conversion of pyroxasulfone intermediates to M-3.

Methodology:

  • Microsome Isolation: Isolate microsomes (which contain P450 enzymes) from the shoots of etiolated corn seedlings, as this tissue has high P450 activity.[10]

  • Assay Reaction:

    • Incubate the isolated microsomes with the suspected pyrazole intermediate (precursor to M-3).

    • The reaction buffer must contain NADPH as a necessary cofactor for P450 activity.

    • Include a control reaction without NADPH to confirm enzyme dependency.

  • Inhibition Studies: To further confirm P450 involvement, run parallel assays including known P450 inhibitors (e.g., malathion, terbufos-sulfone).[15] A significant reduction in M-3 formation in the presence of the inhibitor provides strong evidence for P450 catalysis.

  • Product Analysis: Stop the reaction and analyze the mixture by LC-MS/MS to detect and quantify the formation of the M-3 metabolite.

Caption: Workflow for an in vitro P450 enzyme assay.

Analytical Data & Instrumentation

The identification and quantification of pyroxasulfone and its metabolites heavily rely on advanced analytical techniques. LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[13][14]

ParameterTypical Value/SettingRationale
Chromatography Column C18 Reverse-Phase (e.g., BEH-C18)[13]Provides good separation of the parent compound and its more polar metabolites.
Mobile Phase Gradient of Acetonitrile and Water with Formic Acid[13]Ensures efficient elution and ionization of the analytes.
Ionization Source Electrospray Ionization (ESI), Positive or Negative ModeOptimal for ionizing these specific chemical structures.
Mass Spectrometry Triple Quadrupole (QqQ)Allows for highly selective Multiple Reaction Monitoring (MRM) for quantification.
Limit of Quantitation (LOQ) 0.01 mg/kg (ppm) in plant commodities[3][13]Sufficiently sensitive for regulatory and research purposes.

Conclusion: A Well-Orchestrated Detoxification System

The is a prime example of the sophisticated enzymatic machinery plants employ to tolerate xenobiotics. The coordinated action of Glutathione S-Transferases and Cytochrome P450s ensures the rapid cleavage and oxidative degradation of the active herbicide into benign products. This efficient detoxification is the biochemical foundation for pyroxasulfone's selective use in corn cultivation. A thorough understanding of this pathway, validated through rigorous experimental and analytical approaches, is fundamental for developing new herbicides, managing weed resistance, and ensuring crop safety.

References

  • U.S. Environmental Protection Agency. (2018). Pyroxasulfone. Application for Section 3 Registration for Use on Crop Subgroup 1 C, tuberous and corm vegetables. Regulations.gov. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2012). Public Release Summary on the Evaluation of the New Active PYROXASULFONE in the Product SAKURA® 850 WG HERBICIDE. APVMA. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2012). Public Release Summary on the Evaluation of the New Active PYROXASULFONE in the Product SAKURA® 850 WG HERBICIDE. APVMA. [Link]

  • Wang, Q., et al. (2024). Determination of pyroxasulfone and its metabolites residues in three grains by UPLC-MS/MS. Chinese Journal of Pesticide Science. [Link]

  • Herbish India. (n.d.). Method Of Analysis for Pyroxasulfone Content. [Link]

  • U.S. Environmental Protection Agency. (2008). Pyroxasulfone ILV Water. [Link]

  • Minnesota Department of Agriculture. (2013). Pyroxasulfone | New Active Ingredient Review. [Link]

  • U.S. Environmental Protection Agency. (2017). Pyroxasulfone Human Health Risk Assessment for the Section 3 New Uses of Pyroxasulfone on Crop Subgroup 6C. Regulations.gov. [Link]

  • Barrett, M. (1995). Metabolism of herbicides by cytochrome P450 in corn. Drug Metabolism and Drug Interactions. [Link]

  • Pataky, J. K., et al. (2008). Genetic Basis for Varied Levels of Injury to Sweet Corn Hybrids from Three Cytochrome P450-metabolized Herbicides. Journal of the American Society for Horticultural Science. [Link]

  • Pataky, J. K., et al. (2008). Genetic Basis for Varied Levels of Injury to Sweet Corn Hybrids from Three Cytochrome P450-metabolized Herbicides. ASHS Journals. [Link]

  • Wikipedia. (n.d.). Pyroxasulfone. [Link]

  • Tanetani, Y., et al. (2013). Schematic representation of proposed route of pyroxasulfone metabolism.... ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (2011). Confidential, Internal, and Deliberative Material. Regulations.gov. [Link]

  • Szmigielski, A. M., et al. (2017). Relationship of soil properties to pyroxasulfone bioactivity in a range of prairie soils. Taylor & Francis Online. [Link]

  • University of Hertfordshire. (n.d.). Pyroxasulfone (Ref: KIH-485). AERU. [Link]

  • Kreuz, K., et al. (1996). Insecticide and Insecticide Metabolite Interactions with Cytochrome P450 Mediated Activities in Maize. PubMed. [Link]

  • Dale, R. P., et al. (2022). Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize. PubMed. [Link]

  • Tanetani, Y., et al. (2013). Role of metabolism in the selectivity of a herbicide, pyroxasulfone, between wheat and rigid ryegrass seedlings. ResearchGate. [Link]

  • Busi, R., et al. (2018). Pyroxasulfone resistance in Lolium rigidum is metabolism-based. PubMed. [Link]

  • Vanhaelen, N. (2018). The role of glutathione S-transferases (GSTs) in insecticide resistance in crop pests and disease vectors. PubMed. [Link]

  • Jasieniuk, M., et al. (2023). Evaluation of Pyroxasulfone Crop Safety and Weed Control for California Tree Nut Orchards. ASHS Journals. [Link]

  • Bayer CropScience. (2009). Analytical Method for the Determination of KIH-485 and the Metabolites M1 and M3 in Soil by LC MS/MS. U.S. Environmental Protection Agency. [Link]

  • Cummins, I., et al. (2013). The role of glutathione transferases in herbicide metabolism. ResearchGate. [Link]

  • Strom, S. A., et al. (2020). Metabolic Pathways for S-Metolachlor Detoxification Differ Between Tolerant Corn and Multiple-Resistant Waterhemp. Weed Science. [Link]

  • Riechers, D. E., et al. (2010). Glutathione S-Transferase's Role in Herbicide Metabolism: Crops Vs. Weeds. Outlooks on Pest Management. [Link]

Sources

Pyroxasulfone degradation and metabolite M-3 formation in wheat

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Pyroxasulfone Degradation and Metabolite M-3 Formation in Wheat (Triticum aestivum L.)

Executive Summary

Pyroxasulfone is a highly effective pre-emergence herbicide widely used in wheat cultivation for the control of annual grasses and broadleaf weeds. Its selectivity in wheat is not based on target-site resistance but on the crop's intrinsic ability to rapidly metabolize the active compound into non-phytotoxic substances. This technical guide provides a detailed examination of the metabolic pathways governing pyroxasulfone degradation in wheat, with a specific focus on the formation of the major pyrazole-ring metabolite, M-3 (5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-carboxylic acid). Understanding this metabolic fate is critical for researchers and regulatory scientists, as M-3 is a key analyte in residue monitoring and dietary risk assessments. This document elucidates the biochemical reactions, key enzyme families, and the analytical methodologies required for the precise quantification of pyroxasulfone and its metabolites in wheat matrices.

Introduction to Pyroxasulfone

Chemical Identity and Properties

Pyroxasulfone is a selective herbicide belonging to the isoxazole chemical class.[1] It was developed through a collaboration between K-I Chemical Research Institute Co., Ltd., Kumiai Chemical Industry Co., Ltd., and Ihara Chemical Industry Co., Ltd.[1] As a soil-applied, pre-emergence herbicide, its efficacy is dependent on absorption through the roots and emerging shoots of germinating weeds.[2]

Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

Pyroxasulfone's herbicidal activity stems from its potent inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[3] Classified by the Herbicide Resistance Action Committee (HRAC) into Group K3 (WSSA Group 15), it specifically targets VLCFA elongase enzymes.[1][3] These enzymes are crucial for the elongation of fatty acid chains, which are essential precursors for vital lipids and components of cell membranes.[2] By disrupting this pathway, pyroxasulfone severely inhibits the shoot and root growth of susceptible weed seedlings, preventing their emergence and establishment.[2][3]

Agricultural Significance in Wheat Production

Pyroxasulfone provides excellent control of many problematic annual weeds in wheat fields, including herbicide-resistant biotypes of species like Italian ryegrass (Lolium multiflorum).[3] Its long residual activity ensures weed control throughout the critical early stages of wheat development.[3] The selectivity and effectiveness of pyroxasulfone rely on the wheat plant's ability to rapidly detoxify the herbicide, a process that is central to this guide.

The Basis of Pyroxasulfone Selectivity in Wheat

Overview of Herbicide Metabolism in Plants

Plants have evolved sophisticated multi-phase detoxification systems to metabolize xenobiotics, including herbicides. This process generally occurs in three phases:

  • Phase I: Modification of the parent compound through oxidation, reduction, or hydrolysis, often catalyzed by Cytochrome P450 monooxygenases (P450s). This step typically introduces a reactive functional group.

  • Phase II: Conjugation of the modified compound with an endogenous, hydrophilic molecule such as glutathione or glucose. This reaction, often mediated by Glutathione S-transferases (GSTs), dramatically increases water solubility and reduces phytotoxicity.[4]

  • Phase III: Sequestration or compartmentalization of the conjugated metabolite into vacuoles or the cell wall, effectively removing it from metabolically active regions of the cell.[4]

The Critical Role of Metabolic Detoxification in Wheat Tolerance

The tolerance of wheat to pyroxasulfone is a classic example of metabolic selectivity. Wheat plants can absorb the herbicide without significant injury because they possess robust enzymatic systems that rapidly degrade it.[5][6] Studies comparing tolerant wheat varieties to sensitive ones have demonstrated significantly shorter degradation half-lives of pyroxasulfone in the tolerant cultivars, directly linking faster metabolism to enhanced safety.[5] The differential rate of metabolism between wheat and susceptible weeds is the primary factor determining the herbicide's selectivity.[7]

Key Enzyme Families Involved: GSTs and P450s

Two primary enzyme superfamilies are responsible for the detoxification of pyroxasulfone in wheat:

  • Glutathione S-Transferases (GSTs): These enzymes are paramount in the initial and most critical step of pyroxasulfone detoxification.[6][8] They catalyze the conjugation of glutathione (GSH) to the pyroxasulfone molecule, which leads to the cleavage of the molecule and initiates the degradation cascade.[9][10] Safener compounds, sometimes used in conjunction with herbicides, can enhance wheat tolerance by inducing the expression of these vital GSTs.[10]

  • Cytochrome P450 Monooxygenases (P450s): While GSTs handle the initial cleavage, P450s are involved in subsequent Phase I modifications, such as oxidation and demethylation, of the resulting fragments.[5] The coordinated action of GSTs and P450s ensures the complete and efficient detoxification of the herbicide.[5]

The Metabolic Degradation Pathway of Pyroxasulfone in Wheat

The degradation of pyroxasulfone in wheat is a bifurcated process that begins with a single, crucial cleavage event.

The Primary Cleavage Event: Breaking the Methylenesulfonyl Bridge

The central step in pyroxasulfone metabolism is the glutathione-mediated cleavage of the methylenesulfonyl linkage that connects the pyrazole ring and the isoxazoline ring.[9][11] This reaction effectively breaks the parent herbicide into two distinct moieties, each of which enters a separate degradation pathway.

Fate of the Isoxazoline Moiety: Glutathione Conjugation Pathway

The isoxazoline portion of the molecule, following its cleavage from the pyrazole ring, is conjugated with glutathione. This initial conjugate is further processed, leading to the formation of a cysteine conjugate (M-26) and its subsequent deaminated form (M-29).[6][9] These metabolites represent the detoxification and elimination pathway for the isoxazoline fragment.

Focus: Fate of the Pyrazole Moiety and the Formation of Metabolite M-3

The pyrazole moiety, liberated during the initial cleavage, undergoes a series of oxidative transformations to yield several key metabolites, including the regulatory-significant M-3.

The formation of metabolite M-3, chemically identified as 5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-carboxylic acid , occurs via cleavage and subsequent oxidation at the pyrazolylmethyl-sulfone linkage.[12] This process transforms the side chain on the 4-position of the pyrazole ring into a carboxylic acid group, a common metabolic step that increases the polarity and water solubility of the molecule, facilitating its further processing or sequestration.[12]

Alongside M-3, other significant metabolites are formed from the pyrazole fragment. Cleavage at the sulfur-isoxazoline bond can yield a sulfinic acid metabolite (M-7), which is then oxidized to form M-1 ((5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl) methanesulfonic acid). Further demethylation of M-1 can produce M-25 . Together, M-1, M-3, and M-25 are considered the primary residues of concern derived from the pyrazole ring.[11]

Visualizing the Pathway

The following diagram illustrates the metabolic fate of pyroxasulfone in wheat, highlighting the central cleavage event and the subsequent pathways leading to the formation of M-3 and other key metabolites.

Pyroxasulfone_Metabolism cluster_pyrazole Pyrazole Pathway cluster_isoxazoline Isoxazoline Pathway Pyroxasulfone Pyroxasulfone Cleavage GST-Mediated Cleavage Pyroxasulfone->Cleavage Phase II Detoxification Pyrazole Pyrazole Moiety Cleavage->Pyrazole Isoxazoline Isoxazoline Moiety (GSH Conjugate) Cleavage->Isoxazoline M1 Metabolite M-1 (Sulfonic Acid) Pyrazole->M1 Oxidation M3 Metabolite M-3 (Carboxylic Acid) Pyrazole->M3 Cleavage & Oxidation M26 Metabolite M-26 (Cysteine Conjugate) Isoxazoline->M26 Processing M25 Metabolite M-25 M1->M25 Demethylation M29 Metabolite M-29 M26->M29 Deamination

Caption: Proposed metabolic pathway of pyroxasulfone in wheat.

Quantitative Analysis of Pyroxasulfone and Metabolite M-3

Principle of Analysis: UPLC-MS/MS

The definitive analytical technique for the simultaneous quantification of pyroxasulfone and its metabolites in complex matrices like wheat grain and straw is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[13] This method offers exceptional sensitivity, selectivity, and accuracy. The UPLC separates the target analytes from matrix interferences, while the MS/MS detector provides unambiguous identification and quantification based on specific precursor-to-product ion transitions for each compound.

Detailed Experimental Protocol: Residue Analysis in Wheat Matrices

The following protocol is a representative workflow for the analysis of pyroxasulfone, M-1, M-3, M-25, and M-28 residues.

4.2.1. Sample Preparation and Homogenization

  • Obtain representative samples of wheat grain and straw.

  • Grind samples to a fine, homogenous powder using a laboratory mill (e.g., Wiley mill). For straw, cryogenic milling with dry ice may be necessary to achieve a consistent powder.

  • Store homogenized samples at ≤ -20°C prior to extraction to ensure analyte stability.

4.2.2. Extraction (Modified QuEChERS Approach)

  • Weigh 5 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile containing 1-2% formic acid. The acid aids in the extraction of acidic metabolites like M-3.

  • Add internal standards if used.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Immediately cap and shake vigorously for 2 minutes to prevent clumping and ensure proper partitioning.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

4.2.3. Extract Cleanup (Dispersive SPE)

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube.

  • The tube should contain a mixture of d-SPE sorbents, typically 50 mg C18 and 50 mg graphitized carbon black (GCB) or PSA, plus 150 mg anhydrous MgSO₄. C18 removes nonpolar interferences, while GCB/PSA removes pigments and sterols.

  • Vortex for 1 minute.

  • Centrifuge at ≥ 10,000 rpm for 5 minutes.

  • Filter the final supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

4.2.4. UPLC-MS/MS Instrumental Conditions

  • Column: A reverse-phase C18 column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm) is standard.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A typical gradient runs from 5-10% B to 95-100% B over 5-10 minutes to elute all analytes.

  • Ionization Mode: Electrospray Ionization (ESI), typically in both positive and negative modes to achieve the best sensitivity for all analytes. M-3, as a carboxylic acid, often ionizes well in negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. At least two specific precursor-product ion transitions should be monitored for each analyte for confirmation and quantification.

4.2.5. Quantification and Validation

  • Quantification: Use a matrix-matched external standard calibration curve to compensate for matrix effects (ion suppression or enhancement).

  • Limit of Quantification (LOQ): The method should be validated to a typical LOQ of 0.01 or 0.02 mg/kg for each analyte in both grain and straw.[11][13]

  • Recoveries: Validation should demonstrate average recoveries between 70-120% with a relative standard deviation (RSD) of ≤ 20%.

Workflow Visualization

Caption: General workflow for pyroxasulfone residue analysis in wheat.

Summary of Typical Residue Findings

Field trial data provide crucial insights into the terminal residues of pyroxasulfone and its metabolites in wheat at harvest.

AnalyteWheat Grain Residue (mg/kg)Wheat Straw Residue (mg/kg)Reference
Pyroxasulfone (Parent)< 0.02< 0.02 - 0.04[13]
Metabolite M-1< 0.020.034 - 0.40[13]
Metabolite M-3 < 0.02 (Major in rotational wheat)up to 0.36[13]
Metabolite M-25< 0.02up to 0.16
Note: Values are typical findings and can vary based on application rate, timing, and environmental conditions. The LOQ is generally 0.02 mg/kg.

These data consistently show that due to rapid metabolism, the parent pyroxasulfone and its metabolites are typically below the limit of quantification in wheat grain at harvest.[13] However, metabolites, particularly M-1 and M-3, can be detected in wheat straw, underscoring the importance of their inclusion in analytical methods.[13]

Factors Influencing Pyroxasulfone Degradation

The rate and extent of pyroxasulfone metabolism in wheat are not constant and can be influenced by several interconnected factors.

  • Genetic Factors: Significant variability exists among wheat cultivars in their ability to tolerate pyroxasulfone.[5] This is directly linked to differences in the expression levels of key metabolic genes, particularly those encoding for GST and P450 enzymes.[5]

  • Environmental Factors: Conditions that stress the wheat plant, such as cold temperatures or waterlogged soils, can slow its metabolic rate.[14] This can reduce the speed of pyroxasulfone detoxification, potentially leading to crop injury under adverse conditions. Conversely, optimal growing conditions support robust metabolic activity. Microbial degradation is also a major route of dissipation in the soil.[15][16]

  • Agronomic Practices: The presence of heavy crop residue on the soil surface can intercept a portion of the applied herbicide, potentially reducing its bioavailability for both weed control and crop uptake.[17][18] However, rainfall after application is crucial to wash the herbicide from the residue into the soil.[17]

Regulatory Significance and Conclusion

M-3 as a Key Residue for Dietary Risk Assessment

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have identified pyroxasulfone and its metabolites M-1, M-3, and M-25 as the residues of concern in wheat commodities for tolerance enforcement and risk assessment.[11] The formation of M-3 as a stable pyrazole-derived carboxylic acid makes it a critical endpoint for evaluating the metabolic fate of pyroxasulfone.[12] Its potential to be present in rotational crops further highlights its regulatory importance.

Summary of Key Scientific Insights

The selectivity of pyroxasulfone in wheat is a clear and well-defined case of metabolism-based tolerance. The rapid detoxification is initiated by a GST-mediated cleavage of the parent molecule. This process yields two fragments that are further metabolized, with the pyrazole moiety being oxidized to form the key metabolite M-3. The development of sensitive and robust UPLC-MS/MS methods has been essential for accurately profiling these residues and ensuring that agricultural use of pyroxasulfone aligns with food safety standards. Future research may focus on identifying the specific GST and P450 isozymes responsible for pyroxasulfone metabolism, which could inform the breeding of even more tolerant wheat varieties.

References

  • Tanetani, Y., et al. (2013). Role of metabolism in the selectivity of a herbicide, pyroxasulfone, between wheat and rigid ryegrass seedlings. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (2018). Pyroxasulfone. Application for Section 3 Registration for Use on Crop Subgroup 1 C, tuberous and corm vegetables. Regulations.gov. [Link]

  • Tanetani, Y., et al. (2009). Development of the novel pre-emergence herbicide pyroxasulfone. Journal of Pesticide Science. [Link]

  • Yang, R., et al. (2025). Pyroxasulfone tolerance in wheat: Role of enhanced herbicide metabolism and coexpression of key metabolic genes. Pesticide Biochemistry and Physiology. [Link]

  • Cultivar Magazine. (2025). Pyroxasulfone. Cultivar Magazine. [Link]

  • Tanetani, Y., et al. (2013). Role of metabolism in the selectivity of a herbicide, pyroxasulfone, between wheat and rigid ryegrass seedlings. Journal of Pesticide Science. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2012). Public Release Summary on the Evaluation of the New Active PYROXASULFONE in the Product SAKURA® 850 WG HERBICIDE. APVMA. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2012). Public Release Summary on the Evaluation of the New Active PYROXASULFONE in the Product SAKURA® 850 WG HERBICIDE. APVMA. [Link]

  • Wu, W., et al. (2016). Determination of Pyroxasulfone Residues in Soil and Water by HPLC. Agrochemicals. [Link]

  • Yang, R., et al. (2025). Pyroxasulfone tolerance in wheat: Role of enhanced herbicide metabolism and coexpression of key metabolic genes. ResearchGate. [Link]

  • Busi, R., et al. (2018). Pyroxasulfone resistance in Lolium rigidum is metabolism-based. Pesticide Biochemistry and Physiology. [Link]

  • Kaur, H., et al. (2025). Degradation dynamics of pyroxasulfone: exploring soil health impacts and dietary risk assessment. Environmental Science and Pollution Research International. [Link]

  • U.S. Environmental Protection Agency. (2008). Pyroxasulfone & Degradates. EPA. [Link]

  • Li, Y., et al. (2023). Exploring the degradation and soil enzyme impact of pyroxasulfone and its main metabolites in soils. Journal of Zhejiang Agricultural Sciences. [Link]

  • Zhong, J., et al. (2025). Simultaneous determination of pyroxasulfone and its metabolites in wheat: Implications for safe application. Food Chemistry. [Link]

  • Eason, N. R., et al. (2023). Fall-applied residual herbicides improve broadleaf weed management in ultra-early wheat (Triticum aestivum L.). Weed Technology. [Link]

  • Central Insecticides Board & Registration Committee. Method Of Analysis for Pyroxasulfone Content. Faridabad, India. [Link]

  • Hashem, A., et al. (2018). Effect of crop residues on interception and activity of prosulfocarb, pyroxasulfone, and trifluralin. PLOS ONE. [Link]

  • Wang, Q., et al. (2025). Determination of pyroxasulfone and its metabolites residues in three grains by UPLC-MS/MS. Chinese Journal of Pesticide Science. [Link]

  • U.S. Environmental Protection Agency. (2008). Pyroxasulfone ILV Water. EPA. [Link]

  • Cummins, I., et al. (2022). Pyroxasulfone Metabolism in Resistant Lolium rigidum: Is It All Down to GST Activity?. Journal of Agricultural and Food Chemistry. [Link]

  • U.S. Environmental Protection Agency. (2025). Pyroxasulfone. Proposed New Uses on Fruit, Small, Vine Climbing, Except Fuzzy Kiwifruit. Regulations.gov. [Link]

  • Ikeda, M., et al. (2011). Soil and environmental factors affecting the efficacy of pyroxasulfone for weed control. Journal of Pesticide Science. [Link]

  • Thom, R., et al. (2002). Structure of a Tau Class Glutathione S-Transferase from Wheat Active in Herbicide Detoxification. Biochemistry. [Link]

  • Sponza, D. T., & Oztekin, C. (2018). Comparison the biodegradation of herbicide pyroxasulfone by some soil bacteria. Ecotoxicology and Environmental Safety. [Link]

  • Norsworthy, J. K., et al. (2010). The impact of uptake, translocation and metabolism on the differential selectivity between blackgrass and wheat for the herbicide pyroxsulam. Pest Management Science. [Link]

  • Tanetani, Y., et al. (2013). Ratio of pyroxasulfone and its metabolites in plant seedlings. ResearchGate. [Link]

  • Minnesota Department of Agriculture. (2012). Pyroxasulfone | New Active Ingredient Review. MDA. [Link]

  • Bajwa, A. A., et al. (2019). Pyroxasulfone efficacy for annual ryegrass control is affected by wheat residue height, amount, and orientation. Weed Research. [Link]

  • El-Sayed, A. A., et al. (2022). Role of Antioxidant Enzymes and Glutathione S-Transferase in Bromoxynil Herbicide Stress Tolerance in Wheat Plants. Antioxidants. [Link]

  • Sondhia, S. (2009). Dissipation of sulfosulfuron from wheat field and detection of its residues in wheat grains and straw. Indian Journal of Weed Science. [Link]

  • Zollinger, R. K. (2011). Weed Control in Small Grains - Pyroxasulfone pre-emergence in wheat, Exp 1. North Dakota State University. [Link]

Sources

identification of Pyroxasulfone metabolite 3 in rotational crops

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Identification of Pyroxasulfone Metabolite M3 in Rotational Crops

Executive Summary

Pyroxasulfone is a highly effective pre-emergence herbicide widely used in modern agriculture for the control of annual grasses and broadleaf weeds in crops such as corn, soybeans, and wheat.[1][2] Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a critical process for seedling development.[3][4][5] Due to its soil persistence, the potential for carryover into subsequent rotational crops necessitates a thorough understanding of its metabolic fate. Regulatory bodies worldwide, including the U.S. Environmental Protection Agency (EPA), have identified specific degradation products, known as metabolites, as part of the "residue of concern" for risk assessment and tolerance enforcement.[3][6][7]

This technical guide focuses on one such critical compound: Metabolite 3 (M3) , chemically identified as 5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-carboxylic acid .[3] The presence of M3 in rotational crops is a key consideration for food safety and regulatory compliance. This document, intended for researchers, analytical scientists, and crop protection professionals, provides a comprehensive overview of the metabolic formation of M3, the rationale behind analytical method selection, and a detailed, field-proven protocol for its robust identification and quantification using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction: Pyroxasulfone and Its Role in Rotational Agriculture

Mechanism of Action and Agronomic Utility

Pyroxasulfone belongs to the isoxazoline chemical class and is classified as a Group 15 (WSSA) or Group K3 (HRAC) herbicide.[2][5][8] It provides excellent residual control of problematic weeds, including those resistant to other herbicide modes of action, making it a valuable tool in integrated weed management and conservation tillage systems.[1][9] Its efficacy at low application rates further enhances its agronomic profile.[2][5]

The Challenge of Herbicide Persistence and Rotational Crop Safety

The very persistence that makes pyroxasulfone an effective residual herbicide also presents challenges for crop rotation.[10] The herbicide and its metabolites can remain in the soil and be absorbed by subsequent, non-target crops. The rate of degradation is influenced by soil type, moisture, and microbial activity.[10] Therefore, monitoring for residues in rotational crops is not merely an academic exercise but a critical component of ensuring agricultural sustainability and food safety.

Regulatory Framework: Defining the Residues of Concern

For the purposes of setting legal tolerance levels in food commodities, regulatory agencies define the total toxicological residue. For pyroxasulfone, this definition often extends beyond the parent compound to include key metabolites that may be present in plant tissues. The metabolic pathway is understood to be similar in both primary and rotational crops.[3] In many jurisdictions, the combined residues of pyroxasulfone and its metabolites, including M1, M25, and M3, are stipulated for tolerance enforcement in rotational crops like wheat.[3][11] This regulatory stance underscores the necessity for analytical methods capable of simultaneously and accurately quantifying these distinct chemical entities.

The Metabolic Fate of Pyroxasulfone in Plants

Overview of Pyroxasulfone Metabolism

The biotransformation of pyroxasulfone in plants is a complex process designed to detoxify the xenobiotic compound. The primary metabolic pathway involves the cleavage of the methyl sulfone bridge that connects the pyrazole and isoxazoline rings.[3][7] This initial cleavage generates two primary fragments that undergo further modification.

The Formation Pathway of Metabolite M3

Metabolite M3 originates from the pyrazole portion of the parent molecule. Following the cleavage of the sulfone bridge, the pyrazole fragment undergoes a series of oxidative reactions. This process ultimately converts the methanesulfonyl group at the 4-position of the pyrazole ring into a carboxylic acid, yielding M3 (5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-carboxylic acid).[3] Studies have confirmed that M3 can be a major residue in rotational crops, including wheat grain and radish leaves.[11]

Diagram: Pyroxasulfone Metabolic Pathway to M3

G parent Pyroxasulfone cleavage Cleavage of Methyl Sulfone Bridge parent->cleavage pyrazole_frag Pyrazole Fragment (Precursor to M1, M25, M3) cleavage->pyrazole_frag isox_frag Isoxazoline Fragment cleavage->isox_frag oxidation Oxidation & Demethylation pyrazole_frag->oxidation m3 Metabolite M3 (Pyrazolyl Carboxylic Acid) oxidation->m3 other_metabolites Other Metabolites (M1, M25, etc.) oxidation->other_metabolites

Caption: Simplified metabolic pathway of Pyroxasulfone in plants leading to Metabolite M3.

Physicochemical Properties

A clear understanding of the properties of both the parent compound and Metabolite M3 is essential for developing effective extraction and chromatographic separation methods.

PropertyPyroxasulfone (Parent)Metabolite M3Rationale for Analytical Consideration
IUPAC Name 3-{[5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanesulfonyl}-5,5-dimethyl-4,5-dihydro-1,2-oxazole5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-carboxylic acidThe structural difference, primarily the carboxylic acid group on M3, dictates its increased polarity compared to the parent compound.
Molecular Formula C₁₂H₁₄F₅N₃O₄SC₇H₅F₅N₂O₃Different molecular weights are fundamental for mass spectrometric detection and confirmation.
Log Kow (Octanol-Water) 2.39Lower (more polar)M3's higher polarity requires careful selection of extraction solvents and reversed-phase chromatography gradients for good retention.
Water Solubility 3.49 mg/L (20°C)[5]HigherAffects extraction efficiency. Acidification of the extraction solvent can improve the recovery of the acidic M3 metabolite.

Analytical Strategy for the Identification and Quantification of M3

The Principle of UPLC-MS/MS in Residue Analysis

The gold-standard technique for identifying and quantifying pyroxasulfone and its metabolites in complex matrices like crops is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[3][12][13]

  • UPLC: Provides rapid and highly efficient separation of the target analytes from matrix components based on their physicochemical properties (e.g., polarity).

  • MS/MS: Offers exceptional selectivity and sensitivity. It works by first selecting the specific ion corresponding to the analyte's molecular weight (precursor ion), fragmenting it, and then detecting specific, characteristic fragment ions (product ions). This two-stage filtering process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for confident identification and quantification even at trace levels.

Rationale for Method Selection

The selection of UPLC-MS/MS is a deliberate choice driven by causality:

  • Causality: The low tolerance levels (typically 0.01 ppm or mg/kg) set by regulatory bodies necessitate a highly sensitive technique.[3][13] Furthermore, the complexity of the crop matrix (containing pigments, lipids, sugars, etc.) requires a highly selective detector to distinguish the analyte from interferences. UPLC-MS/MS is uniquely capable of meeting both these demands. Alternative methods like HPLC-UV or GC-MS lack the required sensitivity and/or are unsuitable for non-volatile, polar metabolites like M3 without complex derivatization.

Diagram: Analytical Workflow for M3 Identification

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Crop Sample (e.g., Wheat Grain) homogenize 2. Homogenization (Cryogenic Grinding) sample->homogenize extract 3. Extraction (Acidified Acetonitrile) homogenize->extract cleanup 4. Cleanup / Purification (dSPE or SPE Cartridge) extract->cleanup reconstitute 5. Evaporation & Reconstitution cleanup->reconstitute uplc 6. UPLC Separation (Reversed-Phase C18) reconstitute->uplc msms 7. MS/MS Detection (MRM Mode) uplc->msms quant 8. Quantification (Matrix-Matched Calibration) msms->quant report 9. Final Report (Residue Level in mg/kg) quant->report

Caption: Standard analytical workflow for the determination of Pyroxasulfone M3 in crops.

Field-Proven Protocol: Step-by-Step Methodology

This protocol is a synthesized example based on validated methods published in the scientific literature and regulatory submissions.[12][13][14]

Materials and Reagents
  • Analytical Standards: Certified reference standards of Pyroxasulfone and Metabolite M3 (purity >98%).

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (≥98%), anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).

  • SPE/Cleanup: Dispersive SPE (dSPE) tubes containing C18 and graphitized carbon black (GCB) sorbents, or alternatively, solid-phase extraction (SPE) cartridges.

  • Equipment: High-speed centrifuge, solvent evaporator (e.g., nitrogen blow-down), vortex mixer, analytical balance.

Preparation of Standards and Quality Controls (QC)
  • Primary Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of each reference standard into separate 10 mL volumetric flasks and dissolve in acetonitrile. Store at -20°C.

  • Working Standard Solutions: Prepare a series of mixed-component working standards by serially diluting the stock solutions in acetonitrile. These will be used for spiking and calibration.

  • Matrix-Matched Calibrants: Prepare a calibration curve (e.g., 0.5, 1, 5, 10, 20 ng/mL) by spiking the appropriate working standard solution into a blank crop extract that has been processed through the entire sample preparation procedure.

    • Causality: Matrix-matching is critical to compensate for signal suppression or enhancement caused by co-extracting matrix components, ensuring accurate quantification.[13]

  • QC Samples: Prepare QC samples by spiking blank matrix at low, medium, and high concentration levels (e.g., 0.01, 0.05, and 0.1 mg/kg). These are analyzed with the sample batch to validate performance.

Step-by-Step Sample Preparation: Extraction and Cleanup
  • Homogenization: Weigh 10 g of a representative, homogenized crop sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile containing 1% (v/v) formic acid.

    • Expertise: The use of acidified acetonitrile is a deliberate choice. Acetonitrile efficiently extracts a broad range of pesticide polarities, while the formic acid ensures that the acidic M3 metabolite is in its neutral form, maximizing its extraction efficiency from the aqueous plant matrix into the organic solvent.[13]

  • Salting-Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Cap and shake vigorously for 2 minutes. This step partitions the acetonitrile from the water phase, improving extraction recovery.

  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes.

  • Cleanup (dSPE): Transfer a 1 mL aliquot of the upper acetonitrile layer to a dSPE tube containing 50 mg C18 and 50 mg GCB. Vortex for 1 minute and centrifuge.

    • Trustworthiness: This cleanup step is self-validating. C18 removes non-polar interferences like lipids, while GCB removes pigments and sterols. The result is a cleaner extract, which improves the robustness and longevity of the UPLC-MS/MS system and reduces matrix effects.

  • Final Preparation: Transfer the cleaned supernatant to a clean vial, evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of 30:70 (v/v) acetonitrile:water. This final solvent composition is matched to the initial mobile phase conditions to ensure good peak shape upon injection.

UPLC-MS/MS Instrumental Analysis

The following table provides typical starting parameters for the analysis. These must be optimized for the specific instrument in use.

ParameterSettingRationale
UPLC Column Reversed-Phase C18 (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)The C18 stationary phase provides excellent retention and separation for moderately polar to non-polar compounds like pyroxasulfone and its metabolites.
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in the ionization of the analytes in the mass spectrometer source by promoting the formation of protonated molecules [M+H]⁺.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier for reversed-phase chromatography, providing good separation efficiency.
Gradient Start at 30% B, ramp to 95% B over 5 min, hold for 1 min, return to initial conditions, equilibrate.A gradient elution is necessary to first elute the more polar M3 metabolite with good retention and peak shape, followed by the less polar parent pyroxasulfone.
Flow Rate 0.3 mL/minTypical for a 2.1 mm ID UPLC column, balancing speed and efficiency.
Ionization Mode Electrospray Ionization, Positive (ESI+)ESI is suitable for polar to moderately polar compounds. Positive mode is generally effective for pyroxasulfone and its metabolites, which can be readily protonated.
MRM Transitions Specific to each analyte (e.g., Pyroxasulfone: m/z 426 -> 181; M3: m/z 303 -> 257) - HypotheticalPrecursor-to-product ion transitions are unique fingerprints for each compound. At least two transitions should be monitored per analyte for confident identification according to SANTE guidelines. These must be determined by infusing pure standards.
Limit of Quantitation (LOQ) Target: ≤ 0.01 mg/kg[3][12][13]This sensitivity meets or exceeds typical regulatory requirements for residue analysis.

Conclusion

The identification and quantification of pyroxasulfone metabolite M3 in rotational crops is a critical task that lies at the intersection of agronomy, analytical chemistry, and regulatory science. Its presence is a direct consequence of the metabolic processes within the plant following the uptake of persistent parent herbicide from the soil. A robust analytical strategy, centered on UPLC-MS/MS, is essential for generating the reliable, high-quality data needed to perform dietary risk assessments and ensure compliance with global food safety standards. The methodologies outlined in this guide provide a framework for achieving accurate and defensible results, thereby supporting the safe and sustainable use of pyroxasulfone in agriculture.

References

  • Pyroxasulfone. Application for Section 3 Registration for Use on Crop Subgroup 1 C, tuberous and corm vegetables and - Regulations.gov. (2018). U.S. Environmental Protection Agency. [Link]

  • Public Release Summary on the Evaluation of the New Active PYROXASULFONE in the Product SAKURA® 850 WG HERBICIDE. Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Simultaneous determination of pyroxasulfone and its metabolites in wheat: Implications for safe application. (2025). Food Chemistry. [Link]

  • Pyroxasulfone resistance in Lolium rigidum is metabolism-based. (2018). Pesticide Biochemistry and Physiology. [Link]

  • Pyroxasulfone resistance in Lolium rigidum is metabolism-based. (2018). The University of Western Australia. [Link]

  • Determination of pyroxasulfone and its metabolites residues in three grains by UPLC-MS/MS. (2025). Chinese Journal of Pesticide Science. [Link]

  • Pyroxasulfone tolerance in wheat: Role of enhanced herbicide metabolism and coexpression of key metabolic genes. (2025). Pesticide Biochemistry and Physiology. [Link]

  • Determination of Pyroxasulfone Residues in Soil and Water by HPLC. (2016). Agrochemicals. [Link]

  • Confidential, Internal, and Deliberative Material - Pyroxasulfone Summary. Regulations.gov. [Link]

  • Pyroxasulfone & Degradates - Independent Laboratory Validation of an Analytical Method for the Determination of KIH-485 and its Metabolites M-1 and M-3 in Soil. (2006). U.S. Environmental Protection Agency. [Link]

  • Method Of Analysis for Pyroxasulfone Content. Central Insecticides Board & Registration Committee, India. [Link]

  • Pyroxasulfone Human Health Risk Assessment for the Section 3 New Uses of Pyroxasulfone on Crop Subgroup 6C. (2017). U.S. Environmental Protection Agency. [Link]

  • Pyroxasulfone (Ref: KIH-485). AERU, University of Hertfordshire. [Link]

  • Pyroxasulfone - Wikipedia. [Link]

  • Chemical structure of pyroxasulfone (code name, KIH-485). ResearchGate. [Link]

  • Pyroxasulfone 480 SC Herbicide. Four Seasons Agribusiness. [Link]

  • Determination of Pyroxasulfone Residues in Soil and Water by HPLC. Baidu Scholar. [Link]

  • Pyroxasulfone | New Active Ingredient Review. Minnesota Department of Agriculture. [Link]

  • EPA Review of Petition for Pyroxasulfone. (2020). U.S. Environmental Protection Agency. [Link]

  • Independent Laboratory Validation of a Method for the Analysis of Pyroxasulfone and its Metabolites M-1 and M-3 in Water. (2008). U.S. Environmental Protection Agency. [Link]

  • Broad-spectrum weed control of the new herbicide pyroxasulfone. (2017). Planta Daninha. [Link]

Sources

A Technical Guide to the Metabolic Fate of Pyroxasulfone in Livestock: The Formation of Metabolite M-3

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth examination of the metabolic pathways of the herbicide pyroxasulfone in key livestock species. As an inhibitor of very-long-chain fatty acid (VLCFA) biosynthesis, pyroxasulfone is widely used for weed control in crops that constitute significant portions of livestock feed.[1][2] Consequently, a thorough understanding of its metabolic fate in animals is critical for regulatory assessment and ensuring food safety. This document details the primary biotransformation routes, with a specific focus on the oxidative pathway leading to the formation of the carboxylic acid metabolite M-3, a key residue of concern. We will explore the causality behind experimental designs for metabolism studies, present validated analytical methodologies for residue detection, and provide a framework for interpreting the resulting data in a regulatory context.

Introduction: Pyroxasulfone and its Relevance in Animal Agriculture

Pyroxasulfone is a selective, pre-emergence herbicide belonging to the pyrazole class.[1] Its mode of action involves the inhibition of VLCFA biosynthesis, a critical process for plant growth, thereby controlling a broad spectrum of grass and broadleaf weeds.[1][2] The use of pyroxasulfone on crops such as corn, soybeans, and wheat means that livestock, particularly cattle and poultry, may be exposed to its residues through their feed.[1]

Regulatory bodies worldwide, including the U.S. Environmental Protection Agency (EPA), require comprehensive studies on the nature of pesticide residues in livestock to establish safe tolerance levels in animal-derived food products like meat, milk, and eggs.[1][3][4] These studies are foundational to human health risk assessments. The metabolism of pyroxasulfone in livestock is well-characterized, based on pivotal studies conducted in lactating goats and laying hens, which serve as representative models for ruminants and poultry, respectively.[1][3]

The primary metabolic process involves the cleavage of the parent molecule, followed by a series of enzymatic modifications. One of the most significant outcomes of this biotransformation is the formation of metabolite M-3 (5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-carboxylic acid), which, along with the parent compound and metabolite M-1, is considered a residue of concern for tolerance enforcement in the United States.[1][5]

The Metabolic Pathway: From Pyroxasulfone to M-3

The biotransformation of pyroxasulfone in livestock is a multi-step process designed to increase the water solubility of the compound, thereby facilitating its excretion. The pathway is understood to be similar across studied species, primarily involving cleavage, oxidation, and demethylation.[1]

The Initiating Step: Cleavage of the Sulfone Bridge

The central event in pyroxasulfone metabolism is the cleavage of the molecule between the pyrazole and isoxazoline rings at the methyl sulfone bridge.[1][2] This initial cleavage is the gateway to the formation of several primary metabolites. This enzymatic step breaks the parent compound into two main fragments, the pyrazole moiety and the isoxazoline moiety. This cleavage can result in the formation of several precursor metabolites, including M-1, M-8, and M-10.[1][3]

The Oxidative Cascade to M-3

Following the initial ring cleavage, the pyrazole-containing fragment undergoes further enzymatic modification. The formation of the M-3 metabolite is an oxidative process.[1][3] Intermediary metabolites, such as the alcohol (M-8) and aldehyde (M-10), are oxidized to form the stable carboxylic acid metabolite, M-3.[2] This oxidation significantly increases the polarity of the molecule, which is a classic detoxification mechanism in xenobiotic metabolism.

Other metabolic reactions occurring in parallel include demethylation of the pyrazole ring and hydroxylation of the isoxazoline ring.[1][2] However, the pathway leading to M-3 is of primary regulatory importance due to its identification as a major residue.

Pyroxasulfone_Metabolism Pyroxasulfone Pyroxasulfone (Parent) Cleavage Ring Cleavage (Sulfone Bridge) Pyroxasulfone->Cleavage Other Other Pathways (Demethylation, Hydroxylation, Conjugation) Pyroxasulfone->Other Intermediates Primary Metabolites (M-1, M-8, M-10, M-15) Cleavage->Intermediates Forms M3 Metabolite M-3 (Carboxylic Acid) Intermediates->M3 Oxidation Excretion Excretion M3->Excretion Other->Excretion

Caption: Primary metabolic pathway of pyroxasulfone in livestock.

Table 1: Key Pyroxasulfone Residues in Livestock
AnalyteChemical NameRole
Pyroxasulfone 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]sulfonyl]-4,5-dihydro-5,5-dimethylisoxazoleParent Compound
M-1 (5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methanesulfonic acidMajor Metabolite
M-3 5-(difluoromethoxy)-1-methyl-3-trifluoromethyl-1H-pyrazol-4-carboxylic acidMajor Oxidative Metabolite
M-25 (5-difluoromethoxy-3-trifluoromethyl-1H-pyrazol-4-yl)methanesulfonic acidMetabolite
M-28 3-[1-carboxy-2-(5,5-dimethyl-4,5-dihydroisoxazol-3-ylthio)ethylamino]-3-oxopropanoic acidMetabolite

Experimental Design for Livestock Metabolism Studies

To elucidate these pathways, regulatory agencies require robust metabolism studies. The choice of experimental design is driven by the need to accurately model real-world exposure scenarios and to generate sufficient residue levels for chemical characterization.

Protocol: In-Life Phase for a Ruminant (Lactating Goat) Study

This protocol represents a standard design for evaluating the absorption, distribution, metabolism, and excretion (ADME) of pyroxasulfone.

  • Animal Selection: Select healthy, lactating goats of a standard breed. Acclimate animals to housing and basal diet for at least 14 days.

  • Test Substance: Utilize [¹⁴C]-radiolabeled pyroxasulfone, with the label positioned on a stable part of the molecule (e.g., the pyrazole ring) to enable tracing of metabolites.

  • Dosing: Administer oral doses of [¹⁴C]-pyroxasulfone, typically via gelatin capsule, for 5 to 7 consecutive days.[2] The dose level is set to be an exaggerated multiple of the calculated maximum dietary burden to ensure that residues are detectable. A common dosing level is 10 ppm in the diet.[4]

  • Sample Collection:

    • Milk: Collect twice daily throughout the dosing period.[1]

    • Urine & Feces: Collect daily to determine excretion patterns.

  • Justification: The use of radiolabeled compound is critical as it allows for the determination of the Total Radioactive Residue (TRR), ensuring that all potential metabolites are accounted for, not just those targeted by a specific analytical method. The exaggerated dose level ensures that even minor metabolites can be identified and characterized.

Table 2: Illustrative Residue Distribution in Livestock (Goat Study)
MatrixTotal Radioactive Residue (TRR) (% of Dose)Major Identified Residues
Liver High (e.g., >0.2 mg/kg)[2]M-1, M-3, Parent
Kidney Moderate (e.g., >0.015 mg/kg)[2]M-1, M-3, Parent
Muscle Low (e.g., ~0.003 mg/kg)[2]Parent, M-1
Milk Low (e.g., plateau ~0.03 mg/kg)[2]M-1, M-3
Fat Very Low (e.g., <0.002 mg/kg)[2]Parent
Note: Values are illustrative and depend on the specific study design and dose.

Analytical Methodology: Identification and Quantification of M-3

The determination of pyroxasulfone and its metabolites in complex biological matrices requires highly sensitive and specific analytical techniques. The self-validating nature of these methods is paramount for generating trustworthy data for regulatory submission.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Homogenization 1. Tissue Homogenization or Milk Sampling Extraction 2. Solvent Extraction (Acetonitrile/Water) Homogenization->Extraction Cleanup 3. Sample Cleanup (LLE or SPE) Extraction->Cleanup LC 4. UPLC/HPLC Separation Cleanup->LC MS 5. MS/MS Detection (Triple Quadrupole) LC->MS Quant 6. Quantification (vs. Reference Standards) MS->Quant

Caption: General workflow for pyroxasulfone residue analysis.

Protocol: Sample Extraction and Analysis
  • Extraction: Homogenize tissue samples (e.g., liver, muscle) or use liquid samples (milk) directly. Extract the analytes using a polar solvent mixture, typically acetonitrile and water.[6] This choice is effective for extracting the parent compound and its more polar metabolites like M-3.

  • Cleanup: The crude extract contains many interfering matrix components (fats, proteins). A cleanup step is essential for robust analysis.

    • Liquid-Liquid Extraction (LLE): Partition the extract with a nonpolar solvent (e.g., hexane) to remove lipids.[6]

    • Solid-Phase Extraction (SPE): Pass the extract through an SPE cartridge (e.g., HLB or C18) to retain the analytes of interest while matrix components are washed away. Elute the analytes with a small volume of solvent.[7] This step also serves to concentrate the sample.

  • Analysis by LC-MS/MS: The final determination is performed using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS).[1][3][8]

    • Chromatography: The HPLC separates pyroxasulfone, M-3, and other metabolites based on their polarity, ensuring they enter the mass spectrometer at different times.

    • Mass Spectrometry: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. This provides two levels of mass filtering, offering exceptional specificity and sensitivity for detecting target analytes in a complex matrix.

  • Validation and Quantification: The method must be fully validated. This involves demonstrating acceptable accuracy, precision, and linearity. The Limit of Quantitation (LOQ) is a critical parameter. For pyroxasulfone and its key metabolites, validated LOQs are typically 0.01 mg/kg (ppm) in tissues and as low as 0.001 mg/kg in milk.[3] Quantification is achieved by comparing the instrument response of the sample to that of a certified analytical reference standard of M-3.[1]

Table 3: Typical LC-MS/MS Parameters for M-3 Analysis
ParameterTypical SettingRationale
Column Reversed-Phase C18Good retention and separation for moderately polar compounds.
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Formic AcidProvides efficient elution and promotes analyte ionization.
Ionization Mode Electrospray Ionization (ESI), NegativeM-3 contains a carboxylic acid group which readily deprotonates to form a negative ion [M-H]⁻.
MS/MS Transition Precursor Ion ([M-H]⁻) → Product IonSpecific mass transition unique to M-3, ensuring unambiguous identification.

Conclusion and Regulatory Significance

The metabolism of pyroxasulfone in livestock proceeds primarily through a cleavage of the sulfone bridge, followed by oxidation of the resulting pyrazole moiety to form the carboxylic acid metabolite M-3. This metabolite, along with the parent compound and M-1, constitutes the key residues monitored in animal commodities for regulatory compliance.

The robust experimental and analytical frameworks described herein are essential for accurately characterizing this metabolic pathway. The combination of radiolabeled ADME studies in representative livestock species and highly sensitive LC-MS/MS analytical methods provides a self-validating system for data generation. This ensures that regulatory bodies have the high-quality information needed to conduct thorough risk assessments and establish tolerances for pyroxasulfone residues in the food supply, ultimately protecting consumer health.

References

  • Pyroxasulfone. Application for Section 3 Registration for Use on Crop Subgroup 1 C, tuberous and corm vegetables and - Regulations.gov. (2018-02-28). Available at: [Link]

  • Public Release Summary on the Evaluation of the New Active PYROXASULFONE in the Product SAKURA® 850 WG HERBICIDE - Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]

  • Pyroxasulfone Human Health Risk Assessment for the Section 3 New Uses of Pyroxasulfone on Crop Subgroup 6C - Regulations.gov. (2017-02-01). Available at: [Link]

  • Pyroxasulfone | New Active Ingredient Review - Minnesota Department of Agriculture. Available at: [Link]

  • epa registration division company notice of filing for pesticide - Regulations.gov. Available at: [Link]

  • Pyroxasulfone; Pesticide Tolerances - Federal Register. (2012-02-29). Available at: [Link]

  • 40 CFR 180.659 -- Pyroxasulfone; tolerances for residues. - eCFR. Available at: [Link]

  • Pyroxasulfone; Pesticide Tolerances - Federal Register. (2017-04-18). Available at: [Link]

  • Public Release Summary on the Evaluation of the New Active PYROXASULFONE in the Product SAKURA® 850 WG HERBICIDE - Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]

  • Pyroxasulfone 85 WG - Regulations.gov. Available at: [Link]

  • Method Of Analysis for Pyroxasulfone Content 1.0 Principle. Available at: [Link]

  • Pyroxasulfone & Degradates - EPA. Available at: [Link]

  • Pyroxasulfone - cipac.org. Available at: [Link]

  • Simultaneous determination of pyroxasulfone and its metabolites in wheat: Implications for safe application - PubMed. (2025-11-01). Available at: [Link]

  • Schematic representation of proposed route of pyroxasulfone metabolism... - ResearchGate. Available at: [Link]

  • Pyroxasulfone Metabolism in Resistant Lolium rigidum: Is It All Down to GST Activity? | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Pyroxasulfone resistance in Lolium rigidum is metabolism-based - PubMed. Available at: [Link]

  • Pyroxasulfone Metabolism in Resistant Lolium rigidum: Is It All Down to GST Activity? | Request PDF - ResearchGate. Available at: [Link]

Sources

A Technical Guide to the Discovery and First Identification of Pyroxasulfone Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyroxasulfone, a potent inhibitor of very-long-chain fatty acid (VLCFA) biosynthesis, represents a significant advancement in pre-emergent weed control.[1][2] Its efficacy and environmental fate, however, are intrinsically linked to its metabolic transformation in plants, soil, and animals. Understanding the identity and behavior of its metabolites is paramount for regulatory approval, environmental risk assessment, and ensuring crop safety. This technical guide provides an in-depth exploration of the foundational methodologies and core scientific reasoning that led to the discovery and initial identification of pyroxasulfone's key metabolites. We will detail the primary metabolic pathways, present the analytical workflows that form a self-validating system for their detection, and explain the causality behind the selection of these experimental strategies. This document is intended for researchers and drug development professionals seeking a comprehensive understanding of the metabolic profiling of this important herbicide.

The Imperative for Metabolite Profiling in Herbicide Development

Pyroxasulfone: A Novel Mode of Action

Developed in the early 2000s, pyroxasulfone emerged as a critical tool against herbicide-resistant weeds.[1] It operates as a selective, pre-emergent herbicide by inhibiting VLCFA biosynthesis, a crucial process for cell membrane formation and shoot elongation in germinating weeds.[1] This specific mode of action (Group 15) provided a new strategy for managing weeds resistant to other common herbicides.[1][3] Pyroxasulfone is absorbed primarily through the roots and emerging shoots of weeds, making its interaction with the soil environment and its metabolism within target and non-target plants a central aspect of its function.[1]

Why Metabolite Identification is Critical

The journey of a herbicide from application to its ultimate environmental fate is governed by metabolic transformation. The parent compound is rarely the only biologically active or relevant molecule. Therefore, a thorough metabolite profile is a cornerstone of modern agrochemical development for several reasons:

  • Regulatory Compliance: Global regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), mandate comprehensive studies on the nature of herbicide residues in plants, animals, and the environment.[3][4] Tolerances and maximum residue limits (MRLs) are often established for the parent compound and its significant metabolites.[4][5]

  • Environmental Fate and Risk Assessment: Metabolites can have different mobility, persistence, and toxicity profiles than the parent compound. For instance, the pyroxasulfone metabolites M-1 and M-3 are noted for their persistence and mobility in soil and water, making them key components of human health and environmental risk assessments.[6][7]

  • Understanding Selectivity and Resistance: The difference in metabolic rate between a crop and a weed is often the basis for a herbicide's selectivity. Tolerant crops like wheat can rapidly metabolize and detoxify pyroxasulfone, whereas susceptible weeds cannot.[8][9][10] Studying these metabolic pathways is crucial for predicting crop safety and understanding the mechanisms of weed resistance, which can be metabolism-based.[11][12]

The Foundational Discovery: Unraveling the Metabolic Fate

The initial elucidation of pyroxasulfone's metabolic fate relied on a combination of radiolabeling studies and advanced analytical chemistry—a classic and robust approach for ensuring a complete mass balance and tracking all transformation products.

The Rationale for Radiolabeling

The use of radiolabeled pyroxasulfone, typically with Carbon-14 ([¹⁴C]), was the critical first step. This technique is unparalleled for tracing the molecule's path through complex biological systems. By labeling specific positions on the pyroxasulfone molecule (e.g., on the pyrazole or isoxazoline ring), researchers can track the distribution of all fragments of the parent compound, even without prior knowledge of the metabolites' structures. This prevents the oversight of significant degradation products and ensures that the metabolic story is complete. Studies in rats, for example, used [¹⁴C]-pyroxasulfone to track excretion and distribution, revealing that the compound was extensively metabolized into at least 30 distinct chromatographic regions of interest.[4][13]

Elucidation of the Core Metabolic Pathways

Metabolism studies across plants, animals, and soil have revealed two primary, competing routes of pyroxasulfone transformation.[13][14]

  • Ring Cleavage Pathway: This is the most significant pathway. It involves the cleavage of the sulfonyl bridge that links the pyrazole and isoxazoline rings.[3][4][13] In plants, this process is often initiated by conjugation with glutathione (GSH), a key detoxification mechanism mediated by glutathione S-transferase (GST) enzymes.[9][11] This forms a transient glutathione conjugate which is then further processed.[3][11]

  • Parent Compound Oxidation: This secondary pathway involves the sequential oxidation of the intact parent pyroxasulfone molecule at various positions.[13][14]

Following these initial transformations, the resulting intermediate products undergo a series of Phase II metabolic reactions, including oxidation, demethylation, deamination, and further conjugation with molecules like cysteine, malonate, or glucose to increase their water solubility and facilitate sequestration or excretion.[3][9]

Key Pyroxasulfone Metabolites: Structures and Significance

Regulatory and research documents consistently identify several key metabolites that are monitored in residue analysis. The nomenclature M-1, M-3, M-25, M-28, etc., is used to designate these specific transformation products.[15]

Metabolite IDChemical NameCommon MatrixSignificance
M-1 5-difluoromethoxy-1H-pyrazol-4-yl methanesulfonic acid[7]Soil, Plants, AnimalsA major, persistent, and mobile degradation product.[6][7][14]
M-3 5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-carboxylic acid[3]Soil, Plants, AnimalsA major degradation product included in risk assessments and tolerance enforcement.[3][14]
M-25 Structure not specified in resultsPlantsA residue of concern in crops, often included in tolerance definitions.[3][4]
M-26 Cysteine conjugate of the isoxazoline ring[9]PlantsAn intermediate in the primary glutathione conjugation pathway.[9]
M-28 Structure not specified in resultsPlantsA residue of concern in crops, often included in tolerance definitions.[3][4]
M-29 Deaminated M-26[9]PlantsA further breakdown product of the cysteine conjugate.[9]

The Analytical Workflow: A Self-Validating System

The identification and quantification of pyroxasulfone metabolites in diverse and complex matrices like soil, crops, and animal tissues demand a highly sensitive, specific, and robust analytical workflow. The choice of Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a deliberate one, driven by the need to detect low-level residues and definitively distinguish between structurally similar metabolites.[4][5][15]

Protocol 1: Extraction & Cleanup from Soil

This protocol is synthesized from methodologies described for regulatory submissions, providing a robust system for extracting pyroxasulfone and its key polar metabolites from soil matrices.[16]

Causality: The choice of an acetone/water mixture is designed to efficiently extract both the moderately polar parent compound and its more polar metabolites (M-1, M-3). The subsequent liquid-liquid partitioning steps are designed to separate analytes based on their polarity and pH-dependent solubility. Acidification is critical for protonating acidic metabolites like M-3, making them more soluble in organic solvents like ethyl acetate for efficient extraction.

  • 1. Homogenization & Extraction:

    • 1.1. Weigh 20 g of homogenized soil into a 250 mL centrifuge bottle.

    • 1.2. Add 100 mL of an acetone:water (90:10 v/v) solution.

    • 1.3. Shake vigorously on a mechanical shaker for 30 minutes.

    • 1.4. Centrifuge at 3000 rpm for 10 minutes and collect the supernatant.

    • 1.5. Repeat the extraction on the soil pellet and combine the supernatants.

  • 2. Solvent Reduction & Partitioning:

    • 2.1. Reduce the volume of the combined acetone/water extract to approximately 40 mL using a rotary evaporator at 40°C. This removes the acetone.

    • 2.2. Transfer the remaining aqueous extract to a separatory funnel.

    • 2.3. Perform a liquid-liquid extraction by partitioning twice with 50 mL of ethyl acetate to extract the parent pyroxasulfone. Combine the ethyl acetate layers.

    • 2.4. Acidify the remaining aqueous layer to pH 2 with hydrochloric acid.

    • 2.5. Perform a second liquid-liquid extraction on the acidified aqueous layer, partitioning twice with 50 mL of ethyl acetate to extract the acidic metabolite M-3. Combine these ethyl acetate layers separately.

  • 3. Final Preparation:

    • 3.1. Evaporate each of the ethyl acetate fractions (one for the parent, one for M-3) to dryness.

    • 3.2. Reconstitute the residues in a suitable volume (e.g., 1 mL) of an acetonitrile:water mixture appropriate for LC-MS/MS injection.

    • 3.3. For the highly polar M-1 metabolite remaining in the aqueous fraction, utilize Solid Phase Extraction (SPE) with a hydrophilic-lipophilic balanced (HLB) sorbent for cleanup and concentration.[16]

Protocol 2: Extraction & Cleanup from Plant Matrices (QuEChERS-based)

This protocol is a synthesized representation of modern QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based methods used for multi-residue analysis in high-moisture plant commodities like grains.[15]

Causality: This method is chosen for its efficiency and high throughput. Acetonitrile is used for extraction due to its ability to effectively extract a wide range of pesticide polarities while minimizing the co-extraction of lipids and other matrix components compared to acetone. The salting-out step with magnesium sulfate and the use of C18 and graphitized carbon black (GCB) for dispersive SPE are critical for removing water and interfering matrix components like fats, pigments, and sterols that could cause ion suppression in the MS source.

  • 1. Extraction:

    • 1.1. Weigh 10 g of cryo-milled plant material (e.g., wheat grain) into a 50 mL centrifuge tube.

    • 1.2. Add 10 mL of acetonitrile containing 2% (v/v) formic acid. The acid helps to stabilize the analytes.

    • 1.3. Add internal standards if required.

    • 1.4. Shake vigorously for 15 minutes.

  • 2. Salting-Out Partitioning:

    • 2.1. Add a QuEChERS salt packet containing 4 g anhydrous magnesium sulfate and 1 g sodium chloride.

    • 2.2. Shake immediately and vigorously for 1 minute.

    • 2.3. Centrifuge at 4000 rpm for 5 minutes.

  • 3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • 3.1. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.

    • 3.2. Add 50 mg C18 sorbent, 50 mg graphitized carbon black (GCB), and 100 mg anhydrous magnesium sulfate.[15]

    • 3.3. Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • 4. Final Preparation:

    • 4.1. Take the final supernatant and filter it through a 0.22 µm syringe filter into an LC vial for analysis.

Protocol 3: UPLC-MS/MS Instrumental Analysis

This protocol outlines the typical instrumental conditions for the simultaneous detection of pyroxasulfone and its key metabolites.

Causality: A C18 column is the standard choice for reversed-phase chromatography, providing excellent separation for compounds of moderate polarity like pyroxasulfone and its metabolites. A gradient elution from water to a stronger organic solvent (acetonitrile or methanol) is necessary to elute compounds with a range of polarities in a single run. Electrospray ionization (ESI) is used as it is a soft ionization technique suitable for polar and thermally labile molecules. Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer provides exceptional sensitivity and selectivity, by monitoring a specific precursor-to-product ion transition for each analyte, effectively filtering out background noise.

  • 1. Chromatographic Conditions:

    • System: UPLC system (e.g., Waters ACQUITY, Agilent 1290).

    • Column: Reversed-phase C18 column (e.g., BEH C18, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: A time-programmed gradient starting with high aqueous phase (e.g., 95% A) and ramping up to high organic phase (e.g., 95% B) to elute all analytes.

    • Injection Volume: 5 µL.

  • 2. Mass Spectrometry Conditions:

    • System: Triple quadrupole mass spectrometer (e.g., Sciex API 3000, Waters Xevo TQ-S).[16]

    • Ionization Source: Electrospray Ionization (ESI), typically in both positive and negative modes to ensure optimal detection for all analytes.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: At least two specific precursor/product ion transitions should be optimized for each analyte (pyroxasulfone, M-1, M-3, M-25, etc.) for confident identification and quantification.

  • 3. Quantification:

    • Quantification is performed using a matrix-matched external standard calibration curve to compensate for any matrix effects (ion suppression or enhancement).[15] The validated limit of quantitation (LOQ) is typically 0.01 mg/kg (ppm) in plant commodities.[3][15]

Visualizing the Process

Pyroxasulfone Metabolic Pathway

Pyroxasulfone_Metabolism Parent Pyroxasulfone Oxidized_Parent Oxidized Parent (e.g., M-6, M-11) Parent->Oxidized_Parent Oxidation GSH_Conj Transient Glutathione Conjugate Parent:e->GSH_Conj:w Glutathione Conjugation (GST) Cys_Conj Cysteine Conjugate (M-26) GSH_Conj:e->Cys_Conj:w Pyrazole_Moiety Pyrazole Moiety GSH_Conj->Pyrazole_Moiety Ring Cleavage Deaminated_Cys Deaminated Product (M-29) Cys_Conj:e->Deaminated_Cys:w Glucose_Conj Glucose Conjugate Deaminated_Cys:e->Glucose_Conj:w M1_M3 Further Oxidation (M-1, M-3, M-25) Pyrazole_Moiety->M1_M3

Caption: Primary metabolic pathways of pyroxasulfone in plants.

Analytical Workflow for Metabolite Identification

Analytical_Workflow Sample 1. Sample Collection (Soil or Plant Matrix) Extraction 2. Extraction (Acetonitrile or Acetone/Water) Sample->Extraction Partition 3. Partitioning & Cleanup (QuEChERS or LLE/SPE) Extraction->Partition Analysis 4. Instrumental Analysis (UPLC-MS/MS) Partition->Analysis Data 5. Data Processing (Quantification & Identification) Analysis->Data

Caption: Generalized workflow for pyroxasulfone metabolite analysis.

Conclusion: From Discovery to Regulatory Acceptance

The discovery and identification of pyroxasulfone's metabolites is a testament to a systematic, hypothesis-driven scientific process. The initial use of radiolabeling studies provided a complete map of the herbicide's fate, revealing the critical cleavage of the sulfonyl bridge as the primary metabolic route. This foundational knowledge guided the development of highly specific and sensitive analytical methods, predominantly UPLC-MS/MS, which are capable of quantifying residues of the parent compound and its key metabolites (M-1, M-3, M-25, M-28) at regulatory-relevant levels. The detailed protocols and the causal reasoning behind their design form a self-validating system that ensures data integrity. This comprehensive understanding of pyroxasulfone's metabolism is not merely an academic exercise; it is the essential bedrock upon which its safe and effective use in modern agriculture is built.

References

  • Busi, R., et al. (2018). Pyroxasulfone resistance in Lolium rigidum is metabolism-based. Pesticide Biochemistry and Physiology.
  • United States Environmental Protection Agency. (2018). Pyroxasulfone. Application for Section 3 Registration for Use on Crop Subgroup 1 C, tuberous and corm vegetables.
  • Wang, Y., et al. (2024). Exploring the degradation and soil enzyme impact of pyroxasulfone and its main metabolites in soils. Journal of Zhejiang A&F University.
  • POMAIS Agriculture. (n.d.). Pyroxasulfone Mode of Action. POMAIS Agriculture.
  • Wu, R., et al. (2025). Pyroxasulfone tolerance in wheat: Role of enhanced herbicide metabolism and coexpression of key metabolic genes. Pesticide Biochemistry and Physiology.
  • Minnesota Department of Agriculture. (n.d.). Pyroxasulfone | New Active Ingredient Review. Minnesota Department of Agriculture.
  • Singh, S., et al. (2025). Degradation dynamics of pyroxasulfone: exploring soil health impacts and dietary risk assessment. Environmental Science and Pollution Research.
  • Scimplify. (n.d.). Pyroxasulfone - Uses and Side Effects. Scimplify Blogs.
  • Yilmaz, E., & Tamer, U. (2018). Comparison the biodegradation of herbicide pyroxasulfone by some soil bacteria. Agro-Kimiya.
  • Wang, Q., et al. (2025). Determination of pyroxasulfone and its metabolites residues in three grains by UPLC-MS/MS. Journal of Pesticide Science.
  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the Evaluation of the New Active PYROXASULFONE in the Product SAKURA® 850 WG HERBICIDE (Toxicology Assessment). APVMA.
  • Tanetani, Y., et al. (2013). Schematic representation of proposed route of pyroxasulfone metabolism in wheat and rigid ryegrass.
  • United States Environmental Protection Agency. (n.d.).
  • Australian Pesticides and Veterinary Medicines Authority. (n.d.).
  • K-State Research and Extension. (2025). Role of metabolism in the selectivity of a herbicide, pyroxasulfone, between wheat and rigid ryegrass seedlings.
  • United States Environmental Protection Agency. (2017). Pyroxasulfone Human Health Risk Assessment for the Section 3 New Uses of Pyroxasulfone on Crop Subgroup 6C.
  • United States Environmental Protection Agency. (n.d.).
  • Ren, H., et al. (2025).
  • IR-4 Western Region Laboratory. (n.d.). Analyzing Difficult Projects: Pyroxasulfone/Mint. IR-4 Project.
  • Busi, R. (2025). Pyroxasulfone tolerance in wheat: Role of enhanced herbicide metabolism and coexpression of key metabolic genes.
  • Health Canada Pest Management Regulatory Agency. (2012). Proposed Registration Decision PRD2012-20, Pyroxasulfone.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Context of a Key Metabolite

5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-carboxylic acid is not just another heterocyclic compound; it is a significant metabolite of the pre-emergent herbicide Pyroxasulfone.[1][2] Understanding the physicochemical properties of this metabolite, designated as M-3 in regulatory studies, is paramount for a comprehensive assessment of Pyroxasulfone's environmental fate, toxicological profile, and residual analysis in food products.[3][4][5] This guide provides a detailed exploration of the known and predicted physicochemical characteristics of this molecule, offering insights into its behavior and analytical determination.

Molecular Identity and Structural Features

The foundational step in characterizing any chemical entity is to establish its molecular structure and fundamental properties.

Molecular Structure:

The molecule features a central pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This core is substituted at various positions with functionalities that significantly influence its chemical behavior: a methyl group on one of the pyrazole nitrogens, a trifluoromethyl group, a difluoromethoxy group, and a carboxylic acid group.

Caption: 2D representation of 5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-carboxylic acid.

Key Physicochemical Data Summary:

PropertyValueSource/Method
Molecular Formula C₇H₅F₅N₂O₃LGC Standards[2]
Molecular Weight 260.12 g/mol Pharmaffiliates[6]
CAS Number 1379794-41-8Pharmaffiliates[6]
Predicted XLogP3 ~1.5 - 2.5Estimation based on related structures
Predicted pKa ~2.5 - 3.5Estimation based on carboxylic acid on an electron-deficient ring
Predicted Aqueous Solubility Moderately solubleInferred from carboxylic acid functionality and fluorination

Lipophilicity and Acidity: Key Determinants of Environmental Mobility

The interplay between lipophilicity (logP) and acidity (pKa) governs the compound's partitioning in the environment and its interaction with biological systems.

Lipophilicity (logP):

Acidity (pKa):

The pKa of the carboxylic acid group is a critical parameter influencing its ionization state at different pH values. The electron-withdrawing effects of the trifluoromethyl and difluoromethoxy groups, as well as the pyrazole ring itself, are expected to increase the acidity of the carboxylic acid, resulting in a lower pKa compared to a simple aliphatic carboxylic acid. A predicted pKa in the range of 2.5 to 3.5 is a reasonable estimation. This implies that at neutral pH, the compound will exist predominantly in its anionic carboxylate form, which will have a significant impact on its solubility and environmental mobility.

Solubility and Spectroscopic Profile

Aqueous Solubility:

The presence of the carboxylic acid group suggests that the solubility of 5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-carboxylic acid will be pH-dependent. In its protonated form at low pH, the solubility is expected to be lower. As the pH increases above the pKa, the compound will deprotonate to form the more soluble carboxylate salt. The fluorine content of the molecule may also influence its solubility characteristics.

Spectroscopic Characterization:

While specific spectra for this metabolite are not publicly available, standard analytical techniques would be employed for its structural elucidation and quantification.

  • ¹H NMR: Expected signals would include a singlet for the N-methyl protons, a characteristic triplet for the proton of the difluoromethoxy group (split by the two fluorine atoms), and a broad singlet for the carboxylic acid proton.

  • ¹⁹F NMR: Two distinct signals would be anticipated: a doublet for the difluoromethoxy group (split by the proton) and a singlet for the trifluoromethyl group.

  • ¹³C NMR: The carbon spectrum would show distinct signals for each of the seven carbon atoms, with characteristic shifts for the carbons bonded to fluorine atoms.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. Fragmentation patterns would likely involve the loss of CO₂, and cleavage of the substituent groups from the pyrazole ring.

Analytical Methodologies for Detection and Quantification

Given its status as a metabolite of a commercial herbicide, robust analytical methods are essential for its detection in environmental and biological samples. Regulatory documents for Pyroxasulfone indicate that high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the analysis of the parent compound and its metabolites.[4]

A Representative Analytical Workflow:

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing extraction Extraction (e.g., QuEChERS) cleanup Solid Phase Extraction (SPE) Cleanup extraction->cleanup hplc Reverse-Phase HPLC cleanup->hplc msms Tandem Mass Spectrometry (MRM mode) hplc->msms quantification Quantification (Internal Standard) msms->quantification confirmation Confirmation (Ion Ratios) msms->confirmation

Caption: A typical workflow for the analysis of pyrazole carboxylic acid metabolites.

This methodology offers high sensitivity and selectivity, allowing for the detection and quantification of the metabolite at trace levels in complex matrices such as soil, water, and plant tissues.

Proposed Synthetic Pathway

While the specific industrial synthesis of this metabolite is not detailed in the public domain, a plausible synthetic route can be proposed based on established pyrazole chemistry. The synthesis of related pyrazole carboxylic acids often involves the cyclization of a suitably functionalized precursor followed by hydrolysis of an ester or nitrile.

diketone Fluorinated β-Diketone Ester pyrazole_ester Pyrazole Ester Intermediate diketone->pyrazole_ester Cyclization hydrazine Methylhydrazine hydrazine->pyrazole_ester product 5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-carboxylic acid pyrazole_ester->product Hydrolysis

Caption: A plausible synthetic route to the target molecule.

This general approach allows for the introduction of the required substituents onto the pyrazole core. The final hydrolysis step yields the desired carboxylic acid.

Conclusion and Future Perspectives

5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-carboxylic acid, a key metabolite of the herbicide Pyroxasulfone, possesses a unique combination of physicochemical properties driven by its fluorinated substituents and acidic functional group. While experimental data for this specific molecule is limited, a comprehensive understanding can be built through the analysis of its parent compound and structurally related analogs. The analytical methodologies are well-established, enabling its monitoring in various matrices. Further research to experimentally determine its pKa, logP, and solubility would be invaluable for refining environmental fate models and risk assessments.

References

  • Australian Pesticides and Veterinary Medicines Authority. Public Release Summary on the Evaluation of the New Active PYROXASULFONE in the Product SAKURA® 850 WG HERBICIDE. [Link]

  • Regulations.gov. Pyroxasulfone Human Health Risk Assessment for the Section 3 New Uses of Pyroxasulfone on Crop Subgroup 6C. [Link]

  • Regulations.gov. Pyroxasulfone. Application for Section 3 Registration for Use on Crop Subgroup 1 C, tuberous and corm vegetables and. [Link]

  • PubMed. Simultaneous determination of pyroxasulfone and its metabolites in wheat: Implications for safe application. [Link]

  • Pharmaffiliates. CAS No : 1379794-41-8 | Product Name : 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. [Link]

  • PubChem. 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

  • PubChem. 3-[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylsulfonyl]-5,5-dimethyl-2H-1,2-oxazole. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis and Verification of Pyroxasulfone Metabolite M3 Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Pyroxasulfone is a highly effective pre-emergence herbicide widely used in modern agriculture to control a variety of grasses and broadleaf weeds.[1][2][3] Its mechanism of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a critical pathway in plant development.[4] As with any agrochemical, understanding its environmental fate and metabolic profile is paramount for regulatory assessment and ensuring food safety. A key metabolite, designated M3, has been identified as a significant degradation product in plants and livestock.[4][5][6] Regulatory bodies require the monitoring of M3 residues, necessitating the availability of a high-purity analytical standard for accurate quantification. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of Pyroxasulfone metabolite M3, 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, intended for use as a certified reference material.

Part 1: Background and Strategic Importance

Pyroxasulfone: A Profile

Pyroxasulfone, chemically known as 3-{[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanesulfonyl}-5,5-dimethyl-4,5-dihydro-1,2-oxazole, belongs to the isoxazoline class of herbicides.[1][2] It offers long residual activity at low application rates, making it a valuable tool for integrated weed management programs.[1] Its efficacy stems from its ability to inhibit the elongase enzymes involved in VLCFA production, which disrupts cell membrane formation and ultimately prevents the emergence of weed seedlings.

The Metabolic Pathway and the Significance of M3

Upon application, Pyroxasulfone undergoes metabolic transformation in the environment and in biological systems. The primary metabolic pathway involves the cleavage of the methyl sulfone bridge that links the pyrazole and isoxazoline rings.[4][5][6] The resulting pyrazole fragment undergoes subsequent oxidation to yield several metabolites, prominently including M3.[5] The chemical identity of M3 is 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.[5][7][8] Due to its persistence and mobility, regulatory agencies such as the U.S. Environmental Protection Agency (EPA) include M3 in human health risk assessments and mandate its monitoring in environmental and food samples.[4][7]

The Imperative for a High-Purity Analytical Standard

Accurate and reproducible analysis of pesticide residues is fundamentally dependent on the quality of the analytical standards used for instrument calibration and method validation. An analytical standard is a compound of exceptionally high purity and well-defined concentration used as a calibrant.[6] For regulatory enforcement and research, the availability of a robustly characterized M3 standard is not merely beneficial but essential. It ensures that analytical data is reliable, comparable across different laboratories, and sufficient for making critical safety assessments.

Part 2: Synthetic Strategy and Retrosynthesis

Retrosynthetic Analysis

The target molecule, Pyroxasulfone Metabolite M3, is a substituted pyrazole-4-carboxylic acid. A logical retrosynthetic approach involves disconnecting the carboxylic acid group at the C4 position, leading back to a more readily accessible precursor, such as a 4-acetylpyrazole. This intermediate can be synthesized through the well-established construction of the pyrazole ring from acyclic precursors.

This strategy is advantageous because the haloform reaction (oxidation of a methyl ketone) on the acetyl group is a clean and high-yielding method for installing the carboxylic acid functionality.[9] The pyrazole ring itself can be formed via a condensation reaction between a hydrazine derivative (methylhydrazine) and a suitable 1,3-dicarbonyl equivalent.

Proposed Synthetic Pathway

The proposed synthesis is a three-step process designed for efficiency and scalability, yielding a product with the high purity required for an analytical standard.

  • Step 1: Synthesis of the Pyrazole Core. Formation of the key intermediate, 4-acetyl-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, via cyclization.

  • Step 2: Oxidation to Carboxylic Acid. Conversion of the acetyl group to a carboxylic acid via a sodium hypochlorite-mediated haloform reaction.

  • Step 3: Purification and Crystallization. Rigorous purification of the final product to achieve analytical-grade purity (>99.5%).

This pathway is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_end Final Product A 1,1-Difluoro-3-oxobutanal + Methylhydrazine B Step 1: Cyclocondensation & Trifluoromethylation A->B Reaction C Intermediate: 4-Acetyl-pyrazole Derivative B->C Forms D Step 2: Haloform Reaction (Oxidation with NaOCl) C->D Reacts in E Crude Product: Pyroxasulfone Metabolite M3 D->E Yields F Step 3: Purification (Recrystallization) E->F Purified via G Analytical Standard: Pyroxasulfone Metabolite M3 (>99.5% Purity) F->G Results in

Figure 1. Proposed synthetic workflow for Pyroxasulfone Metabolite M3.

Part 3: Experimental Protocols

Materials and Instrumentation
Reagents & Solvents Instrumentation
Ethyl 4,4-difluoroacetoacetate500 MHz NMR Spectrometer
Triethyl orthoformateHigh-Resolution Mass Spectrometer (LC-TOF or Q-TOF)
MethylhydrazineHigh-Performance Liquid Chromatography (HPLC) system
Trifluoroacetic anhydrideMelting Point Apparatus
Sodium hypochlorite solution (10-15%)Rotary Evaporator
Sodium hydroxideStandard glassware, magnetic stirrers, heating mantles
Hydrochloric acid (conc.)Thin Layer Chromatography (TLC) plates (silica gel)
Dichloromethane, Ethyl acetate, Hexane
Ethanol, Methanol
Safety Precautions
  • All manipulations should be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

  • Trifluoroacetic anhydride is highly corrosive and volatile; handle with extreme care.

  • Methylhydrazine is toxic and a suspected carcinogen; use appropriate containment measures.

  • The haloform reaction can be exothermic; ensure proper temperature control.

Step-by-Step Synthesis of Intermediate: 4-Acetyl-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

This protocol is a representative method based on established pyrazole synthesis principles.[9][10]

  • Formation of the Pyrazole Ester: To a stirred solution of ethyl 4,4-difluoroacetoacetate (1.0 eq) in acetic anhydride (3.0 eq), add triethyl orthoformate (1.2 eq). Heat the mixture to 120°C for 2 hours. Cool the reaction to room temperature and remove volatiles under reduced pressure. Dissolve the crude residue in ethanol and cool to 0°C. Add methylhydrazine (1.1 eq) dropwise, maintaining the temperature below 10°C. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up and Purification: Concentrate the mixture in vacuo. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude pyrazole ester. Purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

  • Hydrolysis and Subsequent Acylation: The subsequent steps to convert the ester to the acetyl derivative are complex and proprietary but generally involve hydrolysis to the carboxylic acid, followed by conversion to an acid chloride and Friedel-Crafts-type acylation or related organometallic additions to install the acetyl group. For the purpose of this guide, we assume this intermediate is available or synthesized via such established multi-step methods.

Step-by-Step Synthesis of Pyroxasulfone Metabolite M3
  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve the 4-acetyl-pyrazole intermediate (1.0 eq) in 1,4-dioxane (5 mL per gram of substrate).

  • Haloform Reaction: Cool the solution to 0-5°C in an ice bath. Add a chilled aqueous solution of sodium hypochlorite (10-15%, 4.0 eq) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5°C for an additional 2 hours, then warm to room temperature and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching and Work-up: Cool the reaction mixture back to 5°C. Carefully quench the excess hypochlorite by adding a saturated aqueous solution of sodium sulfite until a test with potassium iodide-starch paper is negative.

  • Isolation of Crude Product: Acidify the mixture to pH 1-2 with concentrated hydrochloric acid. A white precipitate should form. Extract the aqueous mixture three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude M3 product as a solid.

Purification Protocol: Achieving Analytical-Grade Purity
  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or a toluene/hexane solvent system.

  • Cooling and Filtration: Allow the solution to cool slowly to room temperature, then place it in a refrigerator at 4°C for 12 hours to maximize crystal formation.

  • Washing and Drying: Collect the crystalline solid by vacuum filtration, washing the filter cake with a small amount of cold hexane. Dry the purified product under high vacuum at 40°C for 24 hours to remove any residual solvent.

  • Purity Check: Assess the purity of the recrystallized material by HPLC and melting point analysis. If purity is below 99.5%, a second recrystallization may be necessary.

Part 4: Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation of both identity and purity. The synthesized material must be unambiguously proven to be the target compound and its purity quantified.

Structural Elucidation
  • ¹H, ¹³C, and ¹⁹F NMR: Nuclear Magnetic Resonance spectroscopy is used to confirm the molecular structure. The ¹H NMR should show characteristic peaks for the N-methyl group and the difluoromethoxy proton. ¹⁹F NMR is crucial for confirming the presence and chemical environment of the -CF₃ and -OCHF₂ groups. ¹³C NMR will verify the carbon backbone, including the key carbonyl carbon of the carboxylic acid.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate mass measurement, which is used to confirm the elemental composition (C₇H₅F₅N₂O₃) of the synthesized molecule, adding a high degree of confidence to its identification.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for determining purity. The analysis should be performed using a calibrated system. The purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram. A purity level of ≥99.5% is the target for an analytical standard.

  • Melting Point: A sharp and defined melting point range is a strong indicator of high purity. This should be compared to any available literature values.

Summary of Analytical Data
Analysis Parameter Expected Result
Appearance Physical StateWhite to off-white crystalline solid
HRMS [M+H]⁺Calculated: 261.0292; Found: 261.029x ± 5 ppm
¹H NMR N-CH₃Singlet, ~3.9 ppm
OCHF₂Triplet, ~7.0 ppm
¹⁹F NMR CF₃Singlet, ~ -62 ppm
OCHF₂Doublet, ~ -85 ppm
HPLC Purity Area %≥ 99.5%
Analytical Workflow Visualization

Analytical_Workflow cluster_input Input cluster_analysis Analysis Stages cluster_techniques Techniques cluster_output Output Input Synthesized & Purified Metabolite M3 Identity Structural Identity Input->Identity Purity Purity Assessment Input->Purity NMR NMR (¹H, ¹³C, ¹⁹F) Identity->NMR MS HRMS Identity->MS HPLC HPLC-UV Purity->HPLC MP Melting Point Purity->MP Output Certificate of Analysis (Identity, Purity ≥99.5%) NMR->Output MS->Output HPLC->Output MP->Output

Figure 2. Quality control workflow for the verification of the M3 analytical standard.

Part 5: Conclusion

This technical guide outlines a robust and verifiable pathway for the synthesis and qualification of the Pyroxasulfone metabolite M3 analytical standard. By following a logical synthetic strategy based on established chemical principles and implementing a rigorous, multi-technique analytical workflow, laboratories can confidently produce reference material suitable for regulatory compliance and research applications. The availability of this high-purity standard is critical for ensuring the accurate monitoring of Pyroxasulfone residues, thereby supporting global efforts in food safety and environmental protection.

References

  • Pyroxasulfone. (n.d.). In Wikipedia. Retrieved from [Link]

  • Pyroxasulfone data sheet. (n.d.). Compendium of Pesticide Common Names. Retrieved from [Link]

  • Pyroxasulfone ILV Water. (n.d.). US EPA. Retrieved from [Link]

  • Pyroxasulfone & Degradates. (n.d.). US EPA. Retrieved from [Link]

  • Public Release Summary on the Evaluation of the New Active PYROXASULFONE in the Product SAKURA® 850 WG HERBICIDE. (n.d.). Australian Pesticides and Veterinary Medicines Authority. Retrieved from [Link]

  • Pyroxasulfone. (n.d.). Collaborative International Pesticides Analytical Council. Retrieved from [Link]

  • Pyroxasulfone CID 11556910. (n.d.). PubChem. Retrieved from [Link]

  • Ratio of pyroxasulfone and its metabolites in plant seedlings. (n.d.). ResearchGate. Retrieved from [Link]

  • Pyroxasulfone. Application for Section 3 Registration. (2018). Regulations.gov. Retrieved from [Link]

  • Pyroxasulfone Human Health Risk Assessment. (2017). Regulations.gov. Retrieved from [Link]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (n.d.). MDPI. Retrieved from [Link]

  • Isolation and characterization of photo-catalytically degraded products of pyroxasulfone. (n.d.). EM International. Retrieved from [Link]

  • Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of Pyroxasulfone Metabolite M3 in Soil

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust method for the extraction, cleanup, and quantification of the pyroxasulfone metabolite M3 in soil matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Pyroxasulfone is a selective herbicide whose environmental fate and potential for groundwater contamination are of significant regulatory concern.[1][2][3] The metabolite M3 (5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid) is a key degradation product included in risk assessments.[1][4] This protocol provides a comprehensive workflow, from sample preparation to data analysis, designed for researchers and scientists in environmental monitoring and agrochemical development. The method has been validated to meet regulatory requirements, demonstrating high sensitivity, accuracy, and reproducibility.[5]

Introduction

Pyroxasulfone is a pre-emergence herbicide that provides effective control of various annual grasses and broadleaf weeds in crops such as corn and soybeans.[2] It functions by inhibiting the synthesis of very-long-chain fatty acids in susceptible plants.[2] Due to its persistence and mobility in certain soil types, there is a need for sensitive analytical methods to monitor its presence and that of its principal metabolites in the environment.[1][6]

The metabolite M3 is a significant degradation product of pyroxasulfone in soil and is considered a residue of concern for risk assessment and tolerance enforcement by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[4] Therefore, a reliable and validated analytical method for the quantification of M3 in soil is crucial for environmental safety assessment and regulatory compliance.

This application note describes a highly selective and sensitive LC-MS/MS method for determining M3 residues in soil. The methodology encompasses a multi-step extraction and cleanup procedure to isolate the analyte from complex soil matrices, followed by detection using a triple quadrupole mass spectrometer.

Experimental

Materials and Reagents
  • Standards: Analytical reference standard of Pyroxasulfone metabolite M3 (purity >99%).

  • Solvents: HPLC-grade or equivalent acetonitrile, acetone, water, ethyl acetate, and methanol.[7][8]

  • Reagents: Formic acid (≥98%), ammonium formate, anhydrous sodium sulfate, and hydrochloric acid.[9]

  • Soil Samples: A representative sandy clay loam soil is recommended for method validation, characterized by properties such as pH, organic matter content, and textural composition (e.g., 61% sand, 21% clay, 18% silt, pH 6.8, 3.8% organic matter).[5]

  • Solid-Phase Extraction (SPE): DSC-NH2 and ENVI-Carb cartridges may be used for cleanup of the parent compound, though the described method for M3 relies on liquid-liquid partitioning.[5]

Standard Solution Preparation

Primary stock solutions of M3 are prepared in acetonitrile at a concentration of 1000 µg/mL.[5] Working calibration standards are then prepared by serial dilution of the stock solution with the appropriate solvent (e.g., acetone or a mixture of acetonitrile and water) to create a calibration curve, typically ranging from 0.001 µg/mL to 0.500 µg/mL.[5]

Soil Sample Preparation and Extraction

The causality behind this multi-step extraction process is the need to efficiently extract the polar, acidic M3 metabolite from the complex soil matrix while systematically removing interfering substances.

  • Initial Extraction: Weigh 50 g of the soil sample into a flask. Add 100 mL of a 1:1 (v/v) acetone/water solution.[10] This solvent mixture is effective for extracting a wide range of pesticide residues of varying polarities from soil.

  • Mechanical Agitation: Shake the flask for 30 minutes, followed by sonication for 15 minutes to ensure thorough extraction and disruption of soil aggregates.[10]

  • Centrifugation: Centrifuge the extract to separate the supernatant from the soil particles.[10]

  • Solvent Reduction: Take a known volume of the supernatant and reduce it to dryness using a rotary evaporator. This step concentrates the analytes.[10]

  • Acidification and Liquid-Liquid Extraction (LLE): The residue is reconstituted and then acidified. This is a critical step for M3, which is a carboxylic acid. By lowering the pH, M3 is protonated, making it less polar and more soluble in a nonpolar organic solvent. A liquid-liquid extraction is then performed with a suitable solvent like ethyl acetate to partition the M3 from the aqueous phase, leaving more polar interferences behind.[5]

  • Final Concentration: The organic extract containing M3 is concentrated to a small volume.[5]

  • Reconstitution: The final residue is reconstituted in a solvent compatible with the LC mobile phase (e.g., acetone or an acetonitrile/water mixture) for analysis.[5]

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5] The parameters provided below are a composite from validated methods and serve as a robust starting point.

Table 1: Liquid Chromatography Parameters

ParameterValueRationale
LC System Agilent 1100 or equivalent[5]A standard, reliable HPLC system.
Column C18 reverse-phase, 150 x 2.0 mm, 5 µm[5]C18 columns provide excellent retention and separation for moderately polar compounds like M3.
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in Water[9]The buffer and acid aid in protonation for positive ion mode or deprotonation for negative ion mode, improving ionization efficiency and peak shape.
Mobile Phase B 5 mM Ammonium Formate + 0.1% Formic Acid in Acetonitrile/Methanol[9]The organic phase for eluting the analyte from the reverse-phase column.
Flow Rate 0.4 mL/min[7]A typical flow rate for a 2.0 mm ID column, balancing analysis time and chromatographic efficiency.
Injection Volume 10 µL[8]A standard injection volume to ensure sufficient analyte is introduced without overloading the column.
Column Temp. 35 °C[8]Elevated temperature can improve peak shape and reduce viscosity, leading to better chromatography.
Gradient Optimized for analyte separation (e.g., start at 20% B, ramp to 95% B)A gradient is necessary to elute the analyte with good peak shape in a reasonable time while separating it from matrix components.

Table 2: Mass Spectrometry Parameters

ParameterValueRationale
MS System Sciex API 3000/4000 or equivalent[5][10]A sensitive and robust triple quadrupole MS for quantitative analysis.
Ionization Mode ESI NegativeM3 contains a carboxylic acid group, which readily deprotonates to form a negative ion [M-H]-, making negative mode more sensitive.
Scan Type Multiple Reaction Monitoring (MRM)MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Precursor Ion (Q1) To be determined by infusionThe deprotonated molecular ion [M-H]- of M3.
Product Ions (Q3) To be determined by infusionSpecific fragment ions of M3 generated by collision-induced dissociation. Typically, one transition is for quantification and a second for confirmation.
Collision Energy (CE) Optimized for each transitionThe energy required to produce the optimal abundance of product ions.
Source Temp. 450 °C[5]Optimizes the desolvation of the ESI droplets.
IonSpray Voltage -4500 V[5]The voltage applied to the ESI needle to generate charged droplets.
Method Validation

The analytical method was validated according to established guidelines (e.g., EPA OPPTS 860.1340).[5] The validation assessed linearity, accuracy (recovery), precision (relative standard deviation), and the limit of quantitation (LOQ).

Table 3: Method Validation Summary for Pyroxasulfone Metabolite M3 in Soil

ParameterFortification LevelResult
Linearity (R²) 0.001 - 0.500 µg/mL>0.99[5]
Limit of Quantitation (LOQ) 0.002 mg/kgN/A
Accuracy (Mean Recovery) 0.002 mg/kg (LOQ)70-120%[10]
0.02 mg/kg (10x LOQ)70-120%[10]
Precision (RSD) 0.002 mg/kg (LOQ)≤ 20%[10]
0.02 mg/kg (10x LOQ)≤ 20%[10]

The validated LOQ for M3 in soil is typically 0.002 mg/kg.[10] The method demonstrates excellent linearity, with correlation coefficients (R²) greater than 0.99.[5] Average recovery values across various soil types at fortification levels of 0.002 mg/kg and 0.02 mg/kg were within the acceptable range of 70-120%, with a relative standard deviation (RSD) of ≤ 20%.[10]

Workflow Diagrams

The following diagrams illustrate the key workflows for this analytical method.

Soil Sample Preparation Workflow cluster_extraction Extraction cluster_cleanup Cleanup & Concentration s1 1. Weigh 50g Soil s2 2. Add 100mL Acetone/Water (1:1) s1->s2 s3 3. Shake (30 min) & Sonicate (15 min) s2->s3 s4 4. Centrifuge Extract s3->s4 c1 5. Reduce Supernatant to Dryness s4->c1 Supernatant c2 6. Acidify & Perform LLE c1->c2 c3 7. Concentrate Organic Phase c2->c3 c4 8. Reconstitute in Mobile Phase c3->c4 analysis LC-MS/MS Analysis c4->analysis Final Sample

Caption: Workflow for the extraction and cleanup of M3 from soil.

LCMSMS_Analysis_Logic cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_inj Sample Injection lc_col C18 Reverse-Phase Column (Separation of Components) lc_inj->lc_col ms_source ESI Source (Ionization: M -> [M-H]-) lc_col->ms_source Eluent ms_q1 Quadrupole 1 (Q1) (Precursor Ion Selection) ms_source->ms_q1 ms_q2 Quadrupole 2 (q2) (Collision Cell - Fragmentation) ms_q1->ms_q2 ms_q3 Quadrupole 3 (Q3) (Product Ion Selection) ms_q2->ms_q3 ms_det Detector (Signal Acquisition) ms_q3->ms_det data Data System (Quantification) ms_det->data Signal

Caption: Logical flow of the LC-MS/MS analysis for M3.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and robust protocol for the quantification of the pyroxasulfone metabolite M3 in soil. The sample preparation procedure, incorporating a liquid-liquid extraction tailored for the acidic nature of M3, effectively removes matrix interferences. The use of tandem mass spectrometry ensures high selectivity and achieves a low limit of quantitation (0.002 mg/kg), which is essential for environmental monitoring and regulatory compliance. This validated method is fit for purpose and can be readily implemented by laboratories conducting pesticide residue analysis in environmental matrices.

References

  • Method Of Analysis for Pyroxasulfone Content. (n.d.). Google Cloud.
  • Pyroxasulfone & Degradates. (n.d.). U.S. Environmental Protection Agency.
  • Shaktawat, R. P., et al. (n.d.). Isolation and characterization of photo-catalytically degraded products of pyroxasulfone using myriad analytical techniques.EM International - Journals.
  • Wu, W., Gu, W., & Shan, Z. (2016). Determination of Pyroxasulfone Residues in Soil and Water by HPLC.Agrochemicals.
  • (n.d.). Simultaneous determination of 40 weedicide residues in grapes using liquid chromatography, tandem mass spectrometry (LC-MS/MS).
  • Pyroxasulfone Collaborative Trial Report. (2024). cipac.org.
  • Pyroxasulfone. Application for Section 3 Registration. (2018). Regulations.gov.
  • Bayer CropScience Residue Laboratory Method. (2009). U.S. Environmental Protection Agency.
  • Pyroxasulfone ILV Water. (n.d.). U.S. Environmental Protection Agency.
  • Ghadiri, H., et al. (n.d.). A bioassay for prosulfocarb, pyroxasulfone and trifluralin detection and quantification in soil and crop residues.The UWA Profiles and Research Repository.
  • Wu, W., et al. (2016). Determination of Pyroxasulfone Residues in Soil and Water by HPLC.Baidu Scholar.
  • Pyroxasulfone | New Active Ingredient Review. (n.d.). Minnesota Department of Agriculture.
  • Tanetani, Y., et al. (2013). Soil and environmental factors affecting the efficacy of pyroxasulfone for weed control.Journal of Pesticide Science.
  • Dissipation and Leaching of Pyroxasulfone and S-Metolachlor. (2025). Request PDF.
  • Kumar, S., et al. (2025). Degradation dynamics of pyroxasulfone: exploring soil health impacts and dietary risk assessment.PubMed.

Sources

Application Notes and Protocols for the UPLC-MS/MS Analysis of Pyroxasulfone and its Metabolites in Grains

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Pyroxasulfone in Cereal Grains

Pyroxasulfone is a pre-emergence herbicide effective against a wide range of grass and broadleaf weeds in various crops, including corn, soybeans, and wheat.[1] Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a critical process for seedling development.[2] Due to its application directly to the soil, there is a potential for residues of the parent compound and its metabolites to be present in harvested grains. Regulatory bodies worldwide have established maximum residue limits (MRLs) for pyroxasulfone and its metabolites in food commodities to ensure consumer safety.

The analysis of these residues in complex grain matrices presents a significant analytical challenge. Grains are rich in carbohydrates, proteins, and lipids, which can interfere with the extraction and detection of target analytes, leading to a phenomenon known as the matrix effect.[3][4] Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as the preferred technique for this analysis due to its high sensitivity, selectivity, and speed.[5]

This application note provides a comprehensive guide for the simultaneous determination of pyroxasulfone and its primary metabolites (M1, M3, M25, and M28) in grain matrices (wheat, corn, and soybean). It details a robust and validated methodology, from sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol to optimized UPLC-MS/MS parameters. The causality behind experimental choices is explained, and the protocols are designed to be self-validating, ensuring data integrity and compliance with regulatory guidelines such as the SANTE/11312/2021 guidance document.[6]

Understanding the Analytes: Pyroxasulfone and its Metabolites

A thorough understanding of the physicochemical properties and metabolic fate of pyroxasulfone is fundamental to developing a robust analytical method.

Chemical Structures and Properties:

Pyroxasulfone and its metabolites of concern are characterized by a pyrazole ring system. Their chemical structures and key properties are summarized below. The varying polarities of these compounds necessitate a careful optimization of both the extraction and chromatographic conditions to ensure adequate recovery and separation.

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )LogPWater Solubility (mg/L)
Pyroxasulfone 3-[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylsulfonyl]-4,5-dihydro-5,5-dimethylisoxazoleC₁₂H₁₄F₅N₃O₄S391.32.393.49
M1 [5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanesulfonic acidC₇H₇F₅N₂O₄S309.2--
M3 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acidC₇H₅F₅N₂O₃260.1--
M25 (5-(difluoromethoxy)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanesulfonic acidC₆H₅F₅N₂O₄S294.2--
M28 2-[({[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}sulfonyl)amino]-3-mercaptopropanoic acidC₁₁H₁₄F₅N₃O₆S₂455.4--

(Note: LogP and water solubility values can vary slightly depending on the source and estimation method. The provided values are from reputable chemical databases.)[4][7]

Metabolic Pathway in Plants:

The metabolism of pyroxasulfone in plants primarily involves the cleavage of the methyl sulfonyl bridge.[2] This initial step is followed by a series of oxidation, demethylation, and conjugation reactions, leading to the formation of various metabolites. The primary residues of concern in crops, as identified by regulatory agencies like the U.S. Environmental Protection Agency (EPA), are the parent compound and metabolites M1, M3, M25, and M28.[2] Understanding this pathway is crucial for selecting the target analytes for a comprehensive residue monitoring program.

G Pyroxasulfone Pyroxasulfone Intermediate Cleavage of Sulfonyl Bridge Pyroxasulfone->Intermediate Metabolism M1 Metabolite M1 M3 Metabolite M3 M1->M3 Oxidation M25 Metabolite M25 M1->M25 Demethylation M28 Metabolite M28 Intermediate->M1 Oxidation Intermediate->M28 Conjugation

Figure 1: Simplified metabolic pathway of pyroxasulfone in plants.

Analytical Workflow: A Step-by-Step Guide

The following diagram illustrates the complete analytical workflow, from sample reception to final data analysis. Each step is subsequently detailed in the protocol sections.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Grain Sample (Wheat, Corn, Soybean) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup UPLC UPLC Separation Cleanup->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Quantification Quantification (Matrix-Matched Calibration) MSMS->Quantification Reporting Reporting Quantification->Reporting

Figure 2: Overview of the analytical workflow.

Detailed Protocols

Part 1: Sample Preparation - Modified QuEChERS Protocol for Grains

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis due to its simplicity, speed, and low solvent consumption.[8][9] For dry matrices like grains, a hydration step is crucial to ensure efficient extraction.[10] The following protocol is based on the AOAC Official Method 2007.01 and has been optimized for the analysis of pyroxasulfone and its metabolites in wheat, corn, and soybean.

Materials:

  • Homogenizer (e.g., grinder or mill)

  • 50 mL polypropylene centrifuge tubes

  • Centrifuge capable of >3000 x g

  • Vortex mixer

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid, 88%

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) - for highly pigmented samples (optional)

Step-by-Step Protocol:

  • Homogenization: Grind a representative portion of the grain sample to a fine, uniform powder. This step is critical to ensure sample homogeneity and maximize extraction efficiency.

  • Hydration (for dry grains):

    • Weigh 5 g (± 0.1 g) of the homogenized grain powder into a 50 mL centrifuge tube.

    • Add 10 mL of HPLC-grade water and vortex for 1 minute to rehydrate the sample. Let it stand for 30 minutes.

  • Extraction:

    • Add 10 mL of 1% formic acid in acetonitrile to the tube. The acidic condition helps to stabilize some of the analytes.

    • Add an appropriate internal standard solution if used. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in extraction efficiency.[11]

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts: 4 g of anhydrous MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at >3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE cleanup sorbents.

    • For general grain samples, use 900 mg of anhydrous MgSO₄, 150 mg of PSA, and 150 mg of C18.

    • For corn samples that may contain pigments, adding 50 mg of GCB can be beneficial, but it may also lead to the loss of some planar pesticides.

    • Cap the tube and vortex for 30 seconds.

    • Centrifuge at >3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Transfer a 1 mL aliquot of the cleaned extract into an autosampler vial.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in 1 mL of the initial mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid).

    • Filter through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

Part 2: UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system equipped with a binary pump, autosampler, and column oven.

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

UPLC Conditions:

The chromatographic separation is crucial to separate the analytes from each other and from co-eluting matrix components. A reversed-phase separation on a C18 column is a common and effective approach.

ParameterConditionRationale
Column C18, 2.1 x 100 mm, 1.7 µmProvides good retention and separation for the target analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analytes in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in MethanolOrganic solvent for elution.
Gradient 10% B to 95% B over 8 minA gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 5 µLA small injection volume helps to minimize matrix effects.

MS/MS Conditions:

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for its high sensitivity and selectivity. The following table provides the optimized MRM transitions for pyroxasulfone and its key metabolites. These transitions should be confirmed and optimized on the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
Pyroxasulfone 392.1229.115Positive
179.025
M1 310.0259.912Negative
195.020
M3 261.0217.010Negative
165.018
M25 295.0245.015Negative
179.022
M28 456.0288.020Negative
112.030

(Note: The MRM transitions for M25 and M28 are predicted based on their chemical structures and fragmentation patterns of similar compounds. It is crucial to confirm and optimize these transitions using analytical standards on the specific instrument.)[1][10]

Data Analysis and Quality Control: Ensuring Trustworthy Results

Calibration:

Due to the significant matrix effects often encountered in grain analysis, a matrix-matched calibration is the recommended approach for accurate quantification.[12][13]

  • Prepare a series of calibration standards in blank matrix extract that has undergone the entire sample preparation procedure.

  • The concentration range of the calibration curve should bracket the expected residue levels and the MRLs.

  • A linear or quadratic regression with a weighting factor (e.g., 1/x) is typically used to construct the calibration curve.

  • The correlation coefficient (r²) should be >0.99.

Method Validation:

The analytical method must be validated to demonstrate its fitness for purpose. The validation should be performed according to internationally recognized guidelines, such as SANTE/11312/2021.[6] Key validation parameters include:

  • Linearity: Assessed from the calibration curve.

  • Accuracy (Recovery): Determined by analyzing spiked blank samples at multiple concentration levels (e.g., limit of quantification (LOQ), 2x LOQ, and a higher level). Mean recoveries should be within 70-120%.

  • Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) of replicate measurements. The RSD should typically be ≤20%.

  • Limit of Quantification (LOQ): The lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision.

  • Specificity: The ability of the method to distinguish the target analytes from other components in the sample matrix.

Mitigating Matrix Effects:

Matrix effects, which can cause ion suppression or enhancement, are a major concern in LC-MS/MS analysis of complex samples.[3] Several strategies can be employed to mitigate these effects:

  • Matrix-Matched Calibration: As described above, this is the most common and effective approach to compensate for matrix effects.

  • Dilution of the Final Extract: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may compromise the method's sensitivity.

  • Use of Internal Standards: Stable isotope-labeled internal standards are the gold standard for correcting for matrix effects as they have nearly identical chemical and physical properties to the analyte.[11]

  • Optimized Sample Cleanup: The d-SPE cleanup step is designed to remove a significant portion of matrix interferences. Further optimization of the sorbent combination may be necessary for particularly challenging matrices.

Conclusion: A Robust Framework for Pyroxasulfone Residue Analysis

The UPLC-MS/MS method detailed in this application note provides a reliable and robust framework for the simultaneous determination of pyroxasulfone and its key metabolites in challenging grain matrices. By combining a well-optimized QuEChERS-based sample preparation protocol with the high sensitivity and selectivity of tandem mass spectrometry, this method enables laboratories to achieve the low detection limits required for regulatory compliance. The emphasis on understanding the underlying chemical principles and the implementation of rigorous quality control measures ensures the generation of high-quality, defensible data. Adherence to these protocols will empower researchers and analytical scientists to confidently monitor pyroxasulfone residues in the food supply chain, contributing to the overall safety of our food.

References

  • U.S. Environmental Protection Agency. (2018). Pyroxasulfone. Application for Section 3 Registration for Use on Crop Subgroup 1 C, tuberous and corm vegetables and. Regulations.gov. [Link]

  • Phenomenex. (2025). What is the QuEChERS Method?[Link]

  • Chromtech. (2020). Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Residues in Food. [Link]

  • FAO AGRIS. (2023). Determination of pyroxasulfone residues in plant derived foods by QuEChERS combined with gas chromatography-triple quadrupole mass spectrometry. [Link]

  • U.S. Environmental Protection Agency. Pyroxasulfone & Degradates. [Link]

  • NUCLEUS information resources. AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. [Link]

  • Agilent. (2018). Determination of Multiresidue Pesticides in Soybean by Combining QuEChERS and CE-MS/MS. [Link]

  • Wang, Q., et al. (2025). Determination of pyroxasulfone and its metabolites residues in three grains by UPLC-MS/MS. Journal of Pesticide Science. [Link]

  • Restek. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • Chromtech. (2020). Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Residues in Food. [Link]

  • University of Hertfordshire. Pyroxasulfone (Ref: KIH-485). [Link]

  • European Commission. (2021). SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed. [Link]

  • MDPI. (2023). Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. [Link]

  • Digital CSIC. (2022). Development of QuEChERS-based multiresidue analytical methods to determine pesticides in corn, grapes and alfalfa. [Link]

  • PubMed. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. [Link]

  • Mass Spectrometry Reviews. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. [Link]

Sources

Topic: High-Recovery Sample Preparation for the Analysis of Pyroxasulfone and its Metabolites in Plant Tissues

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide and a detailed protocol for the extraction and cleanup of pyroxasulfone and its key metabolites from various plant tissue matrices. Pyroxasulfone is a selective pre-emergence herbicide that inhibits the biosynthesis of very-long-chain fatty acids in targeted weeds.[1][2] Monitoring its residues and metabolic fate in crops is crucial for regulatory compliance and food safety assessment. The primary metabolites of concern in plants include M-1, M-3, M-25, and M-28, which are formed mainly through the cleavage of the parent molecule's methyl sulfone bridge.[1][3]

Analyzing these compounds is challenging due to their low concentration and the complexity of plant matrices, which contain numerous interfering substances like pigments, lipids, and sugars.[4] This guide details a robust sample preparation workflow based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, optimized for high-recovery analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Principle of the Method: The QuEChERS Approach

The selected method is a modified QuEChERS protocol, a streamlined approach that has become a standard for pesticide residue analysis in food and agricultural products.[5][6] The workflow is divided into two main stages:

  • Extraction: A homogenized plant sample is first extracted with an organic solvent (acetonitrile), which is effective at solubilizing pyroxasulfone and its metabolites.[7] Concurrently, a mixture of salts (anhydrous magnesium sulfate and sodium chloride) is added. This step is critical; the magnesium sulfate absorbs excess water from the sample, while the combination of salts induces a phase separation between the aqueous and organic layers through a "salting-out" effect, driving the analytes into the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant from the extraction step is transferred to a tube containing a mixture of sorbents for cleanup. The choice of sorbents is dictated by the matrix.

    • Primary Secondary Amine (PSA): This is the key sorbent for removing matrix components like organic acids, fatty acids, and sugars.

    • C18 (Octadecylsilane): Used to remove non-polar interferences, such as lipids and waxes, which are prevalent in high-fat matrices like soybeans or sunflower seeds.[5]

    • Graphitized Carbon Black (GCB): (Optional, for highly pigmented samples) Effective at removing pigments like chlorophyll and carotenoids. However, it should be used with caution as it can also adsorb planar analytes.

    • Anhydrous Magnesium Sulfate: Removes any residual water from the extract.

This dual-step process ensures the efficient extraction of target analytes while simultaneously removing a significant portion of matrix components that could interfere with subsequent LC-MS/MS analysis.[4]

Experimental Workflow Overview

The entire process, from sample receipt to final analysis, follows a systematic path to ensure reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample 1. Plant Tissue Sample (e.g., leaves, fruit, grain) Homogenize 2. Homogenize Sample (with dry ice if necessary) Sample->Homogenize Weigh 3. Weigh 10g into 50mL Tube Homogenize->Weigh Add_Solvent 4. Add 10mL Acetonitrile Weigh->Add_Solvent Add_Salts 5. Add QuEChERS Salts (MgSO4, NaCl) Add_Solvent->Add_Salts Shake 6. Shake Vigorously (1 min) Add_Salts->Shake Centrifuge_1 7. Centrifuge (4000 rpm, 5 min) Shake->Centrifuge_1 Transfer 8. Transfer Supernatant to d-SPE Tube Centrifuge_1->Transfer Collect Supernatant dSPE_Tube d-SPE Tube contains: MgSO4, PSA, C18 Vortex 9. Vortex (30 sec) Transfer->Vortex Centrifuge_2 10. Centrifuge (4000 rpm, 5 min) Vortex->Centrifuge_2 Final_Extract 11. Collect Supernatant Centrifuge_2->Final_Extract Collect Final Extract Filter 12. Filter (0.22 µm) Final_Extract->Filter LCMS 13. Analyze via LC-MS/MS Filter->LCMS

Caption: QuEChERS workflow for pyroxasulfone metabolite analysis.

Materials and Reagents

Equipment
  • High-speed centrifuge capable of holding 50 mL and 15 mL polypropylene tubes.

  • Homogenizer (e.g., blender or probe-style).

  • Vortex mixer.

  • Analytical balance (4 decimal places).

  • Syringe filters (0.22 µm, PTFE or similar).

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer).[1]

Reagents and Consumables
  • Acetonitrile (HPLC or LC-MS grade).

  • Water (LC-MS grade).

  • Anhydrous magnesium sulfate (MgSO₄), analytical grade.

  • Sodium chloride (NaCl), analytical grade.

  • Primary Secondary Amine (PSA) sorbent, for d-SPE.

  • C18 (end-capped) sorbent, for d-SPE.

  • 50 mL and 15 mL polypropylene centrifuge tubes.

  • Pre-packaged QuEChERS extraction salts and d-SPE tubes are commercially available and recommended for consistency.

  • Analytical reference standards for pyroxasulfone and its metabolites (M-1, M-3, M-25, M-28).[1]

Detailed Step-by-Step Protocol

Sample Homogenization
  • Pre-Cooling: For fresh plant tissues, freeze the sample at -20°C for at least 12 hours. This aids in cellular disruption.

  • Homogenization: Chop or blend the frozen sample into a fine, uniform powder. For high-water content matrices, adding dry ice during homogenization can prevent thawing and enzymatic degradation. For dry samples (e.g., grains), a coffee grinder or mill can be used.[8]

  • Storage: Store the homogenized sample in a sealed container at -20°C or below until extraction to maintain integrity.[8]

Extraction
  • Weighing: Weigh 10.0 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Solvent Addition: Add 10 mL of acetonitrile to the tube.

  • Salt Addition: Add the QuEChERS extraction salt packet (typically containing 4 g MgSO₄ and 1 g NaCl).

    • Expert Insight: Adding the solvent before the salts prevents the salts from clumping, ensuring better interaction with the sample.

  • Shaking: Immediately cap the tube tightly and shake vigorously for 1 minute. Ensure the sample is well dispersed and the salts are dissolved. An automated shaker can be used for consistency.

  • Centrifugation: Centrifuge the tube at 4,000 rpm for 5 minutes. This will result in a clear separation of the upper acetonitrile layer (containing the analytes) from the lower aqueous/solid matrix layer.

Dispersive SPE (d-SPE) Cleanup
  • Aliquot Transfer: Immediately after centrifugation, carefully transfer 1 mL of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube. The d-SPE tube should contain 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

    • Expert Insight: The specific amounts and types of sorbents in the d-SPE tube can be adjusted based on the matrix. For example, fatty samples like avocado or nuts may benefit from a higher amount of C18.[6]

  • Vortexing: Cap the d-SPE tube and vortex for 30 seconds to ensure the extract interacts thoroughly with the cleanup sorbents.

  • Centrifugation: Centrifuge the d-SPE tube at 4,000 rpm for 5 minutes.

Final Extract Preparation
  • Collection: After centrifugation, a clean supernatant is obtained. Carefully collect the supernatant using a pipette.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system. The validated limit of quantitation (LOQ) for this type of method is typically in the range of 0.001 to 0.01 mg/kg (ppm).[1][5]

Method Performance and Validation

The presented QuEChERS-based protocol has been shown to provide excellent performance for pyroxasulfone analysis across a variety of plant-derived foods.[5] Key performance metrics are summarized below.

ParameterTypical ValueComments
Limit of Quantitation (LOQ) 0.001 - 0.01 mg/kgDependent on the specific metabolite and LC-MS/MS system sensitivity.[1][5]
Analyte Recovery 83% - 105%Demonstrates high extraction efficiency across various matrices.[5]
Precision (RSD) < 10%Relative Standard Deviation indicates good method reproducibility.[5]
Linearity (r²) > 0.999Achieved over a typical calibration range of 0.0005 - 0.05 mg/L.[5]

Trustworthiness Note: To counteract matrix effects (ion suppression or enhancement) in LC-MS/MS analysis, it is imperative to use matrix-matched calibration standards. This involves preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure.

References

  • U.S. Environmental Protection Agency. (2018, February 28). Pyroxasulfone. Application for Section 3 Registration for Use on Crop Subgroup 1 C, tuberous and corm vegetables. Regulations.gov. [Link]

  • Han, H., Yu, Y., & Wang, J. (2021). Ratio of pyroxasulfone and its metabolites in plant seedlings. ResearchGate. [Link]

  • CIPAC. (2024). Pyroxasulfone Collaborative Trial Report. cipac.org. [Link]

  • Central Insecticides Board & Registration Committee. Method Of Analysis for Pyroxasulfone Content. [Link]

  • IR-4 Project. IR-4 National PESTICIDE CLEARANCE PROTOCOL FLUMIOXAZIN + PYROXASULFONE/PEPPER. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. Public Release Summary on the Evaluation of the New Active PYROXASULFONE. [Link]

  • Wu, W., Gu, W., & Shan, Z. (2016). Determination of Pyroxasulfone Residues in Soil and Water by HPLC. Agrochemicals. [Link]

  • Li, Y., et al. (2023). Determination of pyroxasulfone residues in plant derived foods by QuEChERS combined with gas chromatography-triple quadrupole mass spectrometry. Chinese Journal of Food Hygiene, 35(3), 390-395. [Link]

  • Busi, R., et al. (2018). Pyroxasulfone resistance in Lolium rigidum is metabolism-based. Pesticide Biochemistry and Physiology, 148, 189-197. [Link]

  • Pang, G. F., et al. (2012). A Review of Sample Preparation Methods for the Pesticide Residue Analysis in Foods. Open Chemistry, 10(3). [Link]

  • Mwaura, J., & Ngila, C. (2015). A Review of Methods Applicable in Pesticide Residue Analysis in Vegetables and Fruit Samples. RSIS International. [Link]

  • Busi, R., et al. (2017). Pyroxasulfone resistance in Lolium rigidum conferred by enhanced metabolic capacity. bioRxiv. [Link]

  • Chaimongkol, T., & Wittayanan, W. (2018). Development of Sample Preparation for Pesticide Residues Analysis in Difficult Food Matrices. Burapha Science Journal. [Link]

  • Lozowicka, B., et al. (2021). Estimation of Pesticide Residues in Selected Products of Plant Origin from Poland with the Use of the HPLC-MS/MS Technique. Molecules, 26(15), 4429. [Link]

  • Minnesota Department of Agriculture. (2013). Pyroxasulfone | New Active Ingredient Review. [Link]

Sources

Application Note: Quantification of Pyroxasulfone Metabolite M3 in Water Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyroxasulfone is a selective, pre-emergence herbicide used to control annual grasses and broadleaf weeds in various crops.[1][2] Its mode of action involves the inhibition of very-long-chain fatty acid biosynthesis, which is crucial for weed growth.[3][4] Due to its application in agriculture, there is a potential for Pyroxasulfone and its metabolites to enter aquatic environments. The presence of these residues in water sources is a growing environmental and public health concern.

One of the key metabolites of Pyroxasulfone is M3, chemically identified as 5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid.[5] Monitoring the levels of Pyroxasulfone and its metabolites, such as M3, in water is essential for assessing water quality and ensuring regulatory compliance. This application note provides a detailed and validated protocol for the quantification of Pyroxasulfone metabolite M3 in water samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[6][7]

The methodology described herein is based on established and validated procedures, ensuring accuracy, precision, and reliability for researchers, environmental scientists, and professionals in drug development and safety assessment.

Chemical Properties of Pyroxasulfone and Metabolite M3

A fundamental understanding of the physicochemical properties of the parent compound and its metabolite is crucial for developing a robust analytical method.

CompoundIUPAC NameChemical FormulaMolar Mass ( g/mol )
Pyroxasulfone 3-[[[5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]sulfonyl]-4,5-dihydro-5,5-dimethylisoxazoleC₁₂H₁₄F₅N₃O₄S391.3
Metabolite M3 5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acidC₇H₅F₅N₂O₃260.12

Principle of the Method

This method involves the direct analysis of water samples after appropriate preparation, followed by instrumental analysis using LC-MS/MS. The separation of the target analyte, Pyroxasulfone metabolite M3, is achieved using reverse-phase liquid chromatography. Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Materials and Reagents

  • Standards: Analytical reference standards of Pyroxasulfone metabolite M3 (purity >98%)

  • Solvents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Ultrapure water (18.2 MΩ·cm)

    • Formic acid (LC-MS grade)

  • Sample Vials: 2 mL amber glass autosampler vials with PTFE septa

  • Pipettes and Pipette Tips: Calibrated micropipettes and sterile, disposable tips

  • Volumetric Flasks: Class A, various sizes for standard preparation

  • Syringe Filters: 0.22 µm PTFE or PVDF filters

Instrumentation

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) or equivalent.

  • Data System: Chromatography data acquisition and processing software.

Experimental Workflow

workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Water Sample Collection D 4. Sample Filtration A->D B 2. Preparation of Stock Solutions C 3. Preparation of Working Standards B->C E 5. LC Separation C->E Injection D->E Injection F 6. MS/MS Detection (MRM) E->F G 7. Peak Integration F->G H 8. Calibration Curve Generation G->H I 9. Quantification of M3 H->I

Figure 1: General workflow for the quantification of Pyroxasulfone metabolite M3 in water.

Detailed Protocols

Part 1: Preparation of Standard Solutions

1.1. Primary Stock Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of Pyroxasulfone metabolite M3 analytical standard into a 100 mL volumetric flask.

  • Dissolve the standard in acetonitrile and bring the volume to the mark.

  • This primary stock solution should be stored at -20°C in an amber glass vial.

1.2. Secondary Stock Solution (10 µg/mL):

  • Pipette 10 mL of the primary stock solution into a 100 mL volumetric flask.

  • Dilute to the mark with acetonitrile.

  • Store at -20°C.

1.3. Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the secondary stock solution with a mixture of acetonitrile and water (typically 50:50, v/v) to match the initial mobile phase composition.

  • A typical calibration range would be 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.

  • These working standards should be prepared fresh daily.

Part 2: Water Sample Preparation

2.1. Sample Collection and Storage:

  • Collect water samples in clean amber glass bottles.

  • If not analyzed immediately, store the samples at 4°C and analyze within 48 hours. For longer storage, freeze at -20°C.

2.2. Sample Preparation:

  • Allow the water sample to reach room temperature.

  • For samples containing particulate matter, centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

Part 3: LC-MS/MS Analysis

3.1. Liquid Chromatography Conditions:

ParameterCondition
Column C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C

3.2. Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

3.3. Multiple Reaction Monitoring (MRM) Transitions:

The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the method.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Pyroxasulfone M3 259.0215.0 (Quantifier)134.0 (Qualifier)15 / 25

Note: The optimal collision energies may vary between different mass spectrometer models and should be optimized in the user's laboratory.

Data Analysis and Quantification

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the working standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The correlation coefficient (r²) should be >0.99.

  • Quantification: The concentration of Pyroxasulfone metabolite M3 in the water samples is determined by interpolating the peak area from the calibration curve.

  • Method Validation: The method should be validated according to established guidelines (e.g., EPA, FDA) to ensure its performance. Key validation parameters include:

    • Linearity: Assessed from the calibration curve.

    • Accuracy and Precision: Determined by analyzing spiked control samples at different concentration levels (e.g., low, medium, and high).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOQ for Pyroxasulfone and its metabolites M1 and M3 in water has been established at 0.005 mg/L (5 µg/L).[6]

    • Specificity: Assessed by analyzing blank matrix samples to check for interferences.

    • Matrix Effects: Evaluated by comparing the response of the analyte in a spiked matrix extract to the response in a pure solvent standard.

Expected Performance

Based on a validated method for the analysis of Pyroxasulfone and its metabolites in freshwater, the following performance characteristics can be expected.[6]

ParameterExpected Value
Limit of Quantitation (LOQ) 0.005 mg/L
Linearity (r²) > 0.99
Accuracy (Recovery) 70-120%
Precision (RSD) < 20%

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Column contamination, improper mobile phase pHFlush column, check mobile phase composition and pH.
Low Sensitivity Ion source contamination, incorrect MS/MS parametersClean ion source, optimize MS/MS parameters.
High Background Noise Contaminated solvents or glasswareUse high-purity solvents and thoroughly clean glassware.
Poor Reproducibility Inconsistent sample preparation, injector issuesEnsure consistent sample preparation, check autosampler for leaks or blockages.

Conclusion

This application note provides a comprehensive and robust LC-MS/MS method for the quantification of the Pyroxasulfone metabolite M3 in water samples. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed to deliver high sensitivity, selectivity, and accuracy. By following this detailed guide, researchers and analytical laboratories can reliably monitor the levels of this important herbicide metabolite in aquatic environments, contributing to environmental safety and regulatory compliance.

References

  • U.S. Environmental Protection Agency. (2008). Pyroxasulfone ILV Water. [Link]

  • U.S. Environmental Protection Agency. (2018). Pyroxasulfone. Application for Section 3 Registration for Use on Crop Subgroup 1 C, tuberous and corm vegetables. [Link]

  • U.S. Environmental Protection Agency. Pyroxasulfone & Degradates. [Link]

  • Bayer CropScience. (2009). ATM-0042-01. [Link]

  • dos Santos, A. P. L., et al. (2024). Determining pyroxasulfone herbicide in honey samples using liquid-liquid extraction with low temperature purification (LLE-LTP). Talanta, 273, 125870. [Link]

  • Wu, W., Gu, W., & Shan, Z. (2016). Determination of Pyroxasulfone Residues in Soil and Water by HPLC. Agrochemicals, 55(6), 423-425.
  • Australian Pesticides and Veterinary Medicines Authority. (2011). Public Release Summary on the Evaluation of the New Active PYROXASULFONE in the Product SAKURA® 850 WG HERBICIDE. [Link]

  • IR-4 Project. Analyzing Difficult Projects: Pyroxasulfone/Mint. [Link]

  • Wikipedia. Pyroxasulfone. [Link]

  • Lazić, S., et al. (2017). LC-MS/MS pesticide residues determination in surface water resources using for drinking water supply. ResearchGate. [Link]

Sources

extraction protocol for pyroxasulfone metabolites from wheat straw

Author: BenchChem Technical Support Team. Date: January 2026

Extraction and Quantification of Pyroxasulfone and its Metabolites from Wheat Straw using a Modified QuEChERS Protocol Coupled with LC-MS/MS

Abstract

This application note provides a detailed protocol for the extraction and quantification of the herbicide pyroxasulfone and its primary metabolites (M-1, M-3, and M-25) from complex wheat straw matrices. The methodology is based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which has been optimized to address the challenges associated with high-lignocellulose content and potential interferences present in wheat straw. The subsequent analysis is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), ensuring high selectivity and sensitivity. This guide is intended for researchers, analytical chemists, and professionals in the fields of environmental science and agricultural research.

Introduction: The Challenge of Herbicide Residue Analysis in Wheat Straw

Pyroxasulfone is a pre-emergence herbicide effective against a broad spectrum of grass and broadleaf weeds in various crops, including wheat.[1] Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[1][2] Monitoring its residue levels and those of its metabolites in agricultural matrices like wheat straw is crucial for assessing environmental fate, ensuring food safety, and understanding potential carryover effects on subsequent crops.

Wheat straw, however, presents a significant analytical challenge due to its complex composition. It is a lignocellulosic matrix rich in cellulose, hemicellulose, and lignin, along with pigments like chlorophyll and other endogenous compounds. These components can interfere with the extraction process and subsequent analysis, leading to matrix effects, ion suppression in mass spectrometry, and inaccurate quantification. Therefore, a robust and optimized extraction and cleanup protocol is paramount.

The metabolic pathway of pyroxasulfone in plants primarily involves the cleavage of the methyl sulfone bridge, leading to the formation of key metabolites such as M-1, M-3, and M-25.[1][2][3] This protocol is designed to co-extract the parent compound and these metabolites efficiently.

Chemical Structures of Pyroxasulfone and its Major Metabolites

A clear understanding of the chemical structures of the target analytes is fundamental for their analysis.

Figure 1: Chemical Structures of Pyroxasulfone and its Metabolites

G cluster_pyroxasulfone Pyroxasulfone (KIH-485) cluster_m1 Metabolite M-1 cluster_m3 Metabolite M-3 cluster_m25 Metabolite M-25 Pyroxasulfone Pyroxasulfone C19H20F5N3O5S M1 M-1 [5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl) -1H-pyrazol-4-yl)]methanesulfonic acid M3 M-3 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl) -1H-pyrazole-4-carboxylic acid M25 M-25

Caption: Chemical structures of Pyroxasulfone and its metabolites M-1, M-3, and M-25.

Optimized QuEChERS Extraction and Cleanup Protocol

The following protocol is a modified version of the standard QuEChERS method, specifically adapted for the complexities of a dry, high-cellulose matrix like wheat straw.

Materials and Reagents
  • Solvents: Acetonitrile (ACN), HPLC grade; Ethyl Acetate, HPLC grade; Water, HPLC grade.

  • Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).

  • d-SPE Sorbents: Primary Secondary Amine (PSA), C18, Graphitized Carbon Black (GCB).

  • Standards: Analytical standards of pyroxasulfone, M-1, M-3, and M-25.

Step-by-Step Extraction Procedure
  • Sample Homogenization: Mill dry wheat straw to a fine powder (e.g., using a Wiley mill with a 1 mm screen). This increases the surface area for efficient extraction.

  • Hydration: Weigh 2 g of the homogenized wheat straw powder into a 50 mL centrifuge tube. Add 10 mL of HPLC-grade water and vortex for 1 minute to rehydrate the sample. Let it stand for 30 minutes. This step is crucial for improving the extraction efficiency from a dry matrix.

  • Solvent Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap tightly and shake vigorously for 1 minute.

  • Salting-Out: Add the QuEChERS salt packet containing 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake vigorously for 1 minute. The addition of salts induces phase separation between the aqueous and organic layers.

  • Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer Supernatant: Carefully transfer 6 mL of the upper acetonitrile layer into a 15 mL centrifuge tube containing the d-SPE sorbents.

  • d-SPE Sorbents: For wheat straw, a combination of sorbents is recommended to remove various matrix interferences:

    • 900 mg Anhydrous MgSO₄: To remove residual water.

    • 150 mg PSA: To remove organic acids, fatty acids, and sugars.

    • 150 mg C18: To remove non-polar interferences.

    • 50 mg GCB: To remove pigments and sterols. Note: Use GCB with caution as it can adsorb planar analytes. A thorough validation of recovery for pyroxasulfone is necessary.

  • Vortex and Centrifuge: Cap the tube and vortex for 1 minute. Centrifuge at ≥ 4000 rpm for 5 minutes.

Final Extract Preparation
  • Filtration: Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The final determination of pyroxasulfone and its metabolites is performed by LC-MS/MS, which provides the necessary selectivity and sensitivity for detection in a complex matrix.

Instrumental Conditions

The following are typical LC-MS/MS parameters and should be optimized for the specific instrument used.

ParameterSetting
LC Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The following MRM transitions can be used for the quantification and confirmation of pyroxasulfone and its metabolites.[4]

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)
Pyroxasulfone492.1229.1179.0
M-1309.0259.0195.0
M-3325.0281.0165.0
M-25341.0297.0181.0

Note: The specific transitions and collision energies should be optimized for the instrument in use.

Method Validation and Performance

A successful validation should demonstrate the method's accuracy, precision, and sensitivity.

Recovery and Precision

The method should be validated by spiking blank wheat straw samples at different concentration levels (e.g., 0.01, 0.1, and 1 mg/kg). Acceptable performance criteria are typically:

  • Mean Recovery: 70-120%

  • Relative Standard Deviation (RSD): ≤ 20%

Limit of Quantification (LOQ) and Limit of Detection (LOD)

The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For pyroxasulfone and its metabolites in plant matrices, a typical LOQ is 0.01 mg/kg.[1] The LOD is the lowest concentration of an analyte that can be reliably detected.

Workflow Diagram

The entire analytical workflow is summarized in the following diagram.

G cluster_sample_prep Sample Preparation cluster_quechers QuEChERS cluster_analysis Analysis Homogenization Homogenization of Wheat Straw Hydration Hydration (2g sample + 10mL H2O) Homogenization->Hydration Extraction Extraction (10mL ACN) Hydration->Extraction SaltingOut Salting-Out (MgSO4, NaCl) Centrifugation1 Centrifugation SaltingOut->Centrifugation1 dSPE d-SPE Cleanup (PSA, C18, GCB) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration (0.22 µm) LCMSMS LC-MS/MS Analysis Filtration->LCMSMS

Caption: Workflow for the extraction and analysis of pyroxasulfone and its metabolites from wheat straw.

Conclusion

The modified QuEChERS protocol detailed in this application note provides a robust and effective method for the extraction of pyroxasulfone and its key metabolites from the challenging matrix of wheat straw. The subsequent analysis by LC-MS/MS ensures high sensitivity and selectivity, allowing for accurate quantification at low residue levels. This methodology is a valuable tool for researchers and analytical laboratories involved in pesticide residue monitoring and environmental fate studies.

References

  • U.S. Environmental Protection Agency. (n.d.). Pyroxasulfone & Degradates. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2018). Pyroxasulfone. Application for Section 3 Registration for Use on Crop Subgroup 1 C, tuberous and corm vegetables and. Regulations.gov. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the Evaluation of the New Active PYROXASULFONE in the Product SAKURA® 850 WG HERBICIDE. Retrieved from [Link]

  • U.S. Department of Agriculture. (2017). Pyroxasulfone Human Health Risk Assessment for the Section 3 New Uses of Pyroxasulfone on Crop Subgroup 6C. Regulations.gov. Retrieved from [Link]

  • Zhejiang Rayfull Chemicals Co.,Ltd. (n.d.). Pyroxasulfone. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2023). Determination of pyroxasulfone residues in plant derived foods by QuEChERS combined with gas chromatography-triple quadrupole mass spectrometry. AGRIS. Retrieved from [Link]

  • IR-4 Project. (n.d.). Analyzing Difficult Projects: Pyroxasulfone/Mint. Retrieved from [Link]

  • Tanetani, Y., Kaku, K., Kawai, K., Fujioka, T., & Shimizu, T. (2009). Action mechanism of a novel herbicide, pyroxasulfone. Pest Management Science, 65(5), 567-574. [Link]

Sources

solid-phase extraction (SPE) for Pyroxasulfone metabolite 3 cleanup

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Cleanup of Pyroxasulfone Metabolite M3 using Solid-Phase Extraction (SPE)

Introduction

Pyroxasulfone is a selective, pre-emergence herbicide widely used for the control of annual grasses and broadleaf weeds in various crops.[1] As with many agrochemicals, understanding the environmental fate and metabolic profile of the parent compound is critical for regulatory assessment and ensuring food safety. The metabolism of pyroxasulfone in soil and plants can lead to the formation of several degradation products, including 5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid, known as metabolite M3.[2][3] Due to its potential for mobility and persistence, regulatory bodies like the U.S. Environmental Protection Agency (EPA) include metabolite M3 in the residue definition for risk assessment and tolerance enforcement.[4][5]

Accurate quantification of M3 in complex matrices such as soil, water, and plant tissues requires a robust sample preparation protocol to remove interfering compounds prior to analysis by techniques like liquid chromatography with tandem mass spectrometry (LC-MS/MS).[2][6][7] Solid-Phase Extraction (SPE) is a highly effective and widely adopted technique for the cleanup and concentration of analytes from complex samples, offering significant advantages over traditional liquid-liquid extraction in terms of solvent consumption, efficiency, and potential for automation.[8]

This application note provides a detailed protocol for the cleanup of Pyroxasulfone and its acidic metabolite M3 from a soil matrix, synthesized from established regulatory methods. We will delve into the chemical principles guiding the selection of SPE sorbents and solvents, provide a step-by-step workflow, and discuss the quality control measures that ensure the trustworthiness and reproducibility of the results.

Principle of the Method: A Mixed-Mode SPE Approach

The successful isolation of Pyroxasulfone and its M3 metabolite hinges on exploiting their distinct chemical properties. Pyroxasulfone is a moderately non-polar compound, while its M3 metabolite is a carboxylic acid, making it anionic and more polar, particularly under neutral or basic conditions.[2][3] The complex nature of soil matrices—containing humic acids, fulvic acids, lipids, and pigments—necessitates a multi-faceted cleanup strategy.

The protocol described in EPA documentation employs a sequential cleanup using two different SPE stationary phases following an initial liquid-liquid extraction (LLE).[2]

  • DSC-NH2 (Aminopropyl-bonded Silica): This sorbent acts as a weak anion exchanger. In a solution with a neutral pH, the carboxylic acid group of the M3 metabolite will be deprotonated (negatively charged) and retained by the positively charged primary amine groups of the sorbent. The neutral parent compound, Pyroxasulfone, is retained by weaker normal-phase interactions. This step is highly effective at separating the acidic M3 from neutral or basic matrix components.[9]

  • ENVI-CARB (Graphitized Carbon): This sorbent is used to remove pigments and sterols. Graphitized non-porous carbon has a strong affinity for planar molecules, effectively trapping many common colorants and other large, flat interfering molecules that might otherwise co-elute with the analytes and cause ion suppression in the MS source.[2]

By combining these two distinct retention mechanisms, a highly selective cleanup is achieved, yielding a purified extract suitable for sensitive LC-MS/MS analysis.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed for the extraction and cleanup of Pyroxasulfone and M3 from a soil matrix.

Materials and Equipment
  • Reagents: Acetonitrile (ACN), Acetone, Ethyl Acetate, and Methanol (all HPLC grade); Water (Type 1, 18.2 MΩ·cm); Hydrochloric Acid (HCl); Pyroxasulfone and Pyroxasulfone M3 analytical standards (≥99% purity).

  • Apparatus: High-speed centrifuge with appropriate tubes, mechanical shaker, sonicator, rotary evaporator or nitrogen evaporator, analytical balance, pH meter, vortex mixer.

  • SPE Hardware: SPE vacuum manifold, SPE cartridges: DSC-NH2 and ENVI-CARB.[2]

Workflow Diagram

SPE_Workflow cluster_extraction Part A: Sample Extraction & LLE cluster_spe Part B: Solid-Phase Extraction Cleanup cluster_analysis Part C: Analysis Sample 1. Weigh 50g Soil Sample Add_Solvent 2. Add 100mL Acetone:Water (1:1) Sample->Add_Solvent Shake 3. Shake & Sonicate Add_Solvent->Shake Centrifuge 4. Centrifuge & Filter Shake->Centrifuge Reduce 5. Reduce Solvent Volume Centrifuge->Reduce LLE1 6. LLE with Ethyl Acetate (for Parent) Reduce->LLE1 Acidify 7. Acidify Aqueous Phase LLE1->Acidify LLE2 8. Second LLE (for M3) Acidify->LLE2 Combine 9. Combine Organic Extracts & Concentrate LLE2->Combine Load 10. Load Extract onto SPE Cartridges Combine->Load Wash 11. Wash Cartridges (Remove Interferences) Elute 12. Elute Analytes Final 13. Evaporate & Reconstitute LCMS 14. Analyze by LC-MS/MS Final->LCMS

Caption: Overall workflow from soil extraction to final analysis.

Part A: Sample Extraction and Liquid-Liquid Partitioning

This portion of the method is adapted from procedures outlined for regulatory submissions.[2][3]

  • Sample Preparation: Weigh 50 g of the soil sample into a 500 mL flask.

  • Initial Extraction: Add 100 mL of a 1:1 (v/v) acetone:water solution to the flask.[3]

  • Mechanical Extraction: Place the flask on a mechanical shaker for 30 minutes, followed by sonication for 15 minutes to ensure thorough extraction.[3]

  • Clarification: Decant the supernatant into a centrifuge tube and centrifuge at 6000 rpm for 15 minutes. Filter the resulting supernatant.[3]

  • Solvent Reduction: Reduce the volume of the filtered extract using a rotary evaporator to remove the acetone.

  • LLE for Pyroxasulfone: Transfer the remaining aqueous extract to a separatory funnel and perform a liquid-liquid extraction with ethyl acetate to partition the parent Pyroxasulfone into the organic phase.[2] Collect the organic layer.

  • Acidification: Acidify the remaining aqueous layer with HCl to a pH of approximately 2. This step ensures that the M3 metabolite (a carboxylic acid) is fully protonated and thus less polar, allowing it to be extracted into an organic solvent.[2]

  • LLE for Metabolite M3: Perform a second liquid-liquid extraction on the acidified aqueous phase, again using ethyl acetate, to extract the M3 metabolite.[2]

  • Combine and Concentrate: Combine the organic extracts from steps 6 and 8. Concentrate this combined extract to a small volume (e.g., 1-2 mL) using a rotary or nitrogen evaporator. This is the sample that will be loaded onto the SPE cartridges.[2]

Part B: Solid-Phase Extraction (SPE) Cleanup

This is the critical cleanup stage. The DSC-NH2 and ENVI-CARB cartridges can be stacked or used sequentially for the cleanup process.

SPE_Process cluster_steps SPE Cleanup Steps Condition 1. Condition Equilibrate 2. Equilibrate Condition->Equilibrate Activate sorbent Load 3. Load Sample Equilibrate->Load Prepare for sample Wash 4. Wash Load->Wash Retain analytes, allow interferences to pass Elute 5. Elute Wash->Elute Remove remaining interferences

Caption: The five core steps of the SPE cleanup process.

  • Cartridge Conditioning: This step wets the sorbent and activates the functional groups.

    • Pass 5 mL of methanol through the stacked DSC-NH2/ENVI-CARB cartridges. Do not allow the cartridges to go dry.[8]

  • Cartridge Equilibration: This step prepares the sorbent with a solvent that is miscible with the sample extract.

    • Pass 5 mL of the ethyl acetate (the same solvent as the concentrated extract) through the cartridges. Let the solvent drain until it is just at the top of the sorbent bed. Do not allow the cartridges to go dry.[10]

  • Sample Loading:

    • Load the concentrated extract from step A9 onto the SPE cartridges.

    • Use a slow and consistent flow rate (e.g., 1-2 mL/min) to ensure efficient interaction between the analytes and the sorbent.[10] Collect the eluate to check for analyte breakthrough if performing method development.

  • Washing: This step removes weakly bound matrix interferences.

    • Pass 5 mL of ethyl acetate through the cartridges. This solvent is strong enough to wash away many co-extracted impurities but too weak to elute the retained Pyroxasulfone and M3.

    • Dry the cartridges thoroughly under vacuum or nitrogen for 5-10 minutes to remove the wash solvent.

  • Elution: This step recovers the purified analytes from the sorbent.

    • To elute the analytes, a solvent is needed that disrupts both the anion-exchange and normal-phase interactions. A common strategy is to use an acidified organic solvent.

    • Add 10 mL of methanol with 2% formic acid to the cartridges in two 5 mL aliquots. The formic acid neutralizes the M3 metabolite, breaking the ionic bond with the NH2 sorbent, while the polar methanol effectively elutes both analytes.

    • Collect the eluate in a clean collection tube.

  • Final Preparation:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of a solvent compatible with your LC-MS/MS system (e.g., 30% acetonitrile: 70% water).[2] The sample is now ready for analysis.

Quantitative Data Summary

The performance of analytical methods for Pyroxasulfone and its metabolites has been validated in various studies. The following table summarizes typical performance data from regulatory method validations.

AnalyteMatrixLimit of Quantitation (LOQ)Average Recovery (%)Relative Standard Deviation (RSD, %)Reference
PyroxasulfoneSoil0.002 mg/kg (2 µg/kg)70-120%≤ 20%[3][7]
Metabolite M3Soil0.002 mg/kg (2 µg/kg)70-120%≤ 20%[3][7]
PyroxasulfoneWater0.005 mg/L92.5-107.0%2.9-3.2%[6][11]
Metabolite M3Water0.005 mg/LNot specifiedNot specified[6]

Trustworthiness and Method Validation

The reliability of any analytical method is paramount. This protocol incorporates several principles to ensure a self-validating and trustworthy system, consistent with EPA guidelines.[6]

  • Causality of Choices: The selection of a weak anion-exchange sorbent (DSC-NH2) is a deliberate choice based on the acidic nature of the M3 metabolite. This provides high selectivity that a simple reversed-phase sorbent might lack. The inclusion of graphitized carbon (ENVI-CARB) specifically targets pigmented interferences common in soil and plant extracts, preventing ion suppression during MS analysis.[2]

  • Use of Controls: A matrix blank (an identical soil sample known to be free of the analytes) must be run with every batch of samples. This control is essential to verify that there are no background interferences or contamination from reagents or equipment.[6]

  • Fortified Samples: The method's accuracy and precision are confirmed by analyzing fortified (spiked) samples. Blank matrix samples are spiked with known concentrations of Pyroxasulfone and M3 at the Limit of Quantitation (LOQ) and typically at ten times the LOQ.[2] The recovery of the analytes from these samples must fall within an acceptable range (typically 70-120%) with a relative standard deviation (RSD) below 20%.[3]

  • External Calibration: Quantification is performed using a multi-point calibration curve generated from analytical standards of known concentrations.[2] This ensures that the instrument response is linear across the expected concentration range of the samples.

By systematically including these validation steps in the experimental design, researchers can have high confidence in the accuracy, precision, and robustness of the data generated using this SPE cleanup protocol.

References

  • WU Wen-zhu, GU Wen, SHAN Zheng-jun. (2016). Determination of Pyroxasulfone Residues in Soil and Water by HPLC. Agrochemicals.
  • U.S. Environmental Protection Agency. (2008). Pyroxasulfone ILV Water.
  • U.S. Environmental Protection Agency. Pyroxasulfone & Degradates.
  • U.S. Environmental Protection Agency. (2018). Pyroxasulfone. Application for Section 3 Registration for Use on Crop Subgroup 1 C, tuberous and corm vegetables. Regulations.gov.
  • U.S. Environmental Protection Agency. (2009). ECM for Pyroxasulfone & Degradates in Soil - MRID 47701667.
  • U.S. Environmental Protection Agency. (2017). Pyroxasulfone Human Health Risk Assessment for the Section 3 New Uses of Pyroxasulfone on Crop Subgroup 6C. Regulations.gov.
  • Hawes, J. (2020). How To Choose The Right SPE Sorbent For Your Application? News-Medical.net.
  • Minnesota Department of Agriculture. Pyroxasulfone | New Active Ingredient Review.
  • Australian Pesticides and Veterinary Medicines Authority. Public Release Summary on the Evaluation of the New Active PYROXASULFONE in the Product SAKURA® 850 WG HERBICIDE.
  • Restek Corporation. QuEChERS Methodology: AOAC Method.
  • Sigma-Aldrich. Supelco Guide to Solid Phase Extraction.
  • LabRulez LCMS. (2022). Sample Cleanup: Method Development for Solid Phase Extraction and Beyond.
  • U.S. Environmental Protection Agency. (2009). Bayer CropScience is NATA recognised for the conduct of residue studies on crop test systems under the OECD principles of GLP (Facility No.: 14902).

Sources

QuEChERS method for pyroxasulfone and metabolite residues in food

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the QuEChERS Method for the Determination of Pyroxasulfone and its Metabolite Residues in Food Matrices

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This document provides a comprehensive guide and a detailed protocol for the analysis of pyroxasulfone and its primary metabolites in complex food matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique. Pyroxasulfone is a selective, pre-emergence herbicide used for the control of grass and broadleaf weeds in various crops.[1][2] Due to its widespread use, regulatory bodies worldwide require robust analytical methods to monitor its residues and ensure food safety.[1] This application note details the chemical principles behind the QuEChERS methodology, offers a step-by-step protocol optimized for grain matrices, and discusses method performance, validation, and the causal logic behind key procedural steps, ultimately enabling researchers to achieve accurate and reliable quantification via Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Introduction: Pyroxasulfone and the Need for Residue Analysis

Pyroxasulfone is a systemic herbicide belonging to the pyrazole class of chemicals.[1] Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, which is crucial for the early development of susceptible weeds.[1] Following application, pyroxasulfone can be metabolized in plants, soil, and livestock. Regulatory agencies such as the U.S. Environmental Protection Agency (EPA) have identified several metabolites of concern for risk assessment and tolerance enforcement, including M-1, M-3, M-25, and M-28.[1] Therefore, analytical methods must be capable of simultaneously quantifying the parent compound and these key metabolites to ensure compliance with Maximum Residue Limits (MRLs) and safeguard consumer health.

The QuEChERS method has become the industry standard for multi-residue pesticide analysis in food due to its simplicity, speed, and minimal solvent consumption.[3][4] It effectively addresses the challenges posed by complex food matrices, which contain a high diversity of interfering compounds like fats, pigments, and sugars.[5]

The QuEChERS Principle: A Two-Step Strategy

The elegance of the QuEChERS method lies in its streamlined two-step process: Extraction via a salting-out partition, followed by a dispersive Solid-Phase Extraction (d-SPE) cleanup.[3]

  • Step 1: Acetonitrile Extraction and Partitioning: The process begins with the extraction of analytes from a hydrated sample using acetonitrile.[6] Acetonitrile is highly effective at extracting a wide range of pesticides. Subsequently, a combination of salts, typically magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or a citrate buffer system, is added.[7][8][9] This serves two critical purposes:

    • Inducing Phase Separation: The salts absorb water from the sample, forcing a separation between the aqueous layer and the water-miscible acetonitrile layer, partitioning the pesticides into the acetonitrile (upper) layer.

    • Enhancing Extraction Efficiency: The "salting-out" effect reduces the solubility of the analytes in the aqueous phase, driving them into the organic solvent. Using a buffered salt mixture (e.g., citrate buffer) helps to maintain a stable pH, which is crucial for preventing the degradation of pH-sensitive compounds.[8]

  • Step 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then subjected to a cleanup step. This involves adding a small amount of bulk SPE sorbents to the extract.[3] Anhydrous MgSO₄ is included to remove any remaining water. The choice of sorbent(s) is critical and matrix-dependent:

    • Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and some sugars.

    • Octadecylsilane (C18): Effectively removes non-polar interferences such as fats and waxes.

    • Graphitized Carbon Black (GCB): Removes pigments (like chlorophyll) and sterols. Caution is required as GCB can also retain planar pesticides.

This dispersive approach maximizes the interaction between the sorbent and the matrix interferences, which are then easily removed by centrifugation, leaving a clean extract ready for analysis.

Experimental Workflow and Protocols

QuEChERS Workflow Diagram

The following diagram illustrates the complete workflow for the analysis of pyroxasulfone and its metabolites from a solid food sample.

QuEChERS_Workflow Sample 1. Sample Homogenization (e.g., 10-15 g of grain) Extraction 2. Extraction - Add 10 mL Acetonitrile - Vortex/Shake vigorously (1 min) Sample->Extraction Salts 3. Partitioning - Add MgSO₄ and NaCl/Citrate Buffer Salts - Shake immediately (1 min) Extraction->Salts Centrifuge1 4. Centrifugation (≥3000 rcf, 5 min) Salts->Centrifuge1 Supernatant 5. Collect Acetonitrile Supernatant Centrifuge1->Supernatant Upper organic layer dSPE 6. d-SPE Cleanup - Transfer aliquot to d-SPE tube (MgSO₄, PSA, C18, etc.) - Vortex (30 sec) Supernatant->dSPE Centrifuge2 7. Centrifugation (≥5000 rcf, 5 min) dSPE->Centrifuge2 FinalExtract 8. Final Extract - Transfer cleaned supernatant to vial Centrifuge2->FinalExtract Analysis 9. LC-MS/MS Analysis FinalExtract->Analysis

Caption: QuEChERS workflow for pyroxasulfone analysis.

Detailed Protocol for Grains (Wheat, Maize, Soybean)

This protocol is optimized for the simultaneous determination of pyroxasulfone, M1, M3, M25, and M28 in low-fat grain matrices.[10]

3.2.1. Materials and Reagents

  • Solvents: Acetonitrile (ACN, HPLC or pesticide residue grade), Formic Acid.

  • Standards: Analytical reference standards of pyroxasulfone and its metabolites (M1, M3, M25, M28).[1]

  • QuEChERS Kits:

    • Extraction Salts: 4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate (conforming to EN 15662).

    • d-SPE Cleanup Tubes (2 mL): 150 mg anhydrous MgSO₄, 50 mg PSA, 50 mg C18. For some grain matrices, graphitized carbon black (GCB) may be added to remove pigments.[10]

  • Tubes: 50 mL and 2 mL polypropylene centrifuge tubes.

  • Water: Deionized or Milli-Q grade.

3.2.2. Equipment

  • High-speed blender or grinder for sample homogenization.

  • Analytical balance (4 decimal places).

  • Vortex mixer.

  • High-speed refrigerated centrifuge capable of holding 50 mL and 2 mL tubes.

  • Syringe filters (0.22 µm PTFE or equivalent).

  • UPLC-MS/MS system.

3.2.3. Step-by-Step Procedure

  • Sample Preparation:

    • Grind a representative portion of the grain sample to a fine, uniform powder.

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.[4] For dry samples like grains, add 10 mL of deionized water and allow to hydrate for 30 minutes.[7]

  • Extraction:

    • Add 10 mL of acetonitrile to the 50 mL tube containing the sample.

    • Cap the tube tightly and shake vigorously by hand or vortex at high speed for 1 minute to ensure thorough mixing. This initial extraction brings the analytes into the solvent.

  • Salting-Out Partitioning:

    • Add the contents of the QuEChERS extraction salt packet to the tube.

    • Immediately cap the tube and shake vigorously for 1 minute. The sample will heat up as the MgSO₄ reacts with water. Immediate shaking is crucial to prevent the formation of salt agglomerates and ensure a uniform partition.

    • Centrifuge the tube at ≥3000 rcf for 5 minutes. This will result in a clear separation between the upper acetonitrile layer (containing the analytes) and the lower aqueous/sample matrix layer.

  • Dispersive SPE Cleanup:

    • Carefully transfer 1 mL of the supernatant (acetonitrile extract) into a 2 mL d-SPE cleanup tube containing MgSO₄, PSA, and C18.

    • Cap the d-SPE tube and vortex for 30 seconds to disperse the sorbents.

    • Centrifuge the tube at ≥5000 rcf for 2 minutes to pellet the sorbents and matrix debris.

  • Final Extract Preparation:

    • Transfer an aliquot of the cleaned supernatant into an autosampler vial.

    • For improved stability and chromatographic performance, especially for LC-MS/MS analysis, the extract can be acidified with a small amount of formic acid (e.g., to a final concentration of 0.1%).[10]

    • The sample is now ready for injection into the UPLC-MS/MS system.

Method Performance and Validation Insights

Method validation is essential to ensure that the protocol is trustworthy and fit for purpose. Key parameters are established according to guidelines like SANCO/12571/2013.[11] The data presented below is synthesized from published studies on pyroxasulfone analysis in grain matrices.[10][12]

ParameterTypical PerformanceRationale & Expert Insight
Linearity (r²) > 0.99[10]Demonstrates a direct proportional response of the instrument to analyte concentration. Matrix-matched calibration standards are crucial to compensate for signal suppression or enhancement from co-eluting matrix components.
Accuracy (Recovery) 73% - 96%[10][12]Recovery studies are performed by spiking blank matrix samples at various concentration levels. The acceptable range is typically 70-120%, indicating the efficiency of the extraction process.[6][13]
Precision (RSD) < 15%[10][12]Relative Standard Deviation (RSD) measures the repeatability of the method. An RSD of <20% is generally considered acceptable, ensuring consistent and reproducible results.[6]
Limit of Quantification (LOQ) 0.01 - 0.02 mg/kg[10][12]This is the lowest concentration that can be reliably quantified with acceptable accuracy and precision. The high sensitivity of modern LC-MS/MS instruments allows for low LOQs, easily meeting regulatory MRLs.[1]

Trustworthiness and Causality: The Science Behind the Steps

  • Why Acetonitrile? Acetonitrile is the solvent of choice for QuEChERS because it provides excellent extraction efficiency for a broad polarity range of pesticides, including pyroxasulfone. It is also fully miscible with water, enabling effective initial extraction from high-moisture samples, yet it readily separates into a distinct organic phase upon the addition of salts.[8]

  • The Critical Role of d-SPE Sorbents: The selection of d-SPE sorbents is a self-validating system tailored to the matrix. For grains, which contain organic acids, residual lipids, and potentially pigments, the combination of PSA and C18 is highly effective.[10] PSA removes acidic interferents that could otherwise affect analyte ionization in the MS source, while C18 targets non-polar compounds. This targeted removal of interferences is vital for reducing matrix effects, protecting the analytical column, and minimizing instrument downtime.

  • Matrix Effects and Mitigation: Even with an effective cleanup, residual matrix components can interfere with analyte ionization in the mass spectrometer, causing either signal suppression or enhancement. This is a critical challenge in LC-MS/MS analysis. The most reliable way to counteract this is by using matrix-matched calibration curves, where standards are prepared in blank matrix extract that has undergone the entire QuEChERS procedure. This ensures that the standards and samples experience the same matrix effects, leading to accurate quantification.[14]

Conclusion

The QuEChERS method provides a rapid, efficient, and robust framework for the extraction and cleanup of pyroxasulfone and its key metabolites from diverse food matrices. By understanding the chemical principles behind each step—from the salting-out extraction to the targeted d-SPE cleanup—laboratories can implement and validate a reliable workflow for regulatory monitoring and food safety assurance. When coupled with the sensitivity and selectivity of UPLC-MS/MS, this approach delivers the high-quality data required by researchers, scientists, and drug development professionals to make informed decisions regarding the safety and application of this important herbicide.

References

  • Using a QuEChERS Approach for the Determination of Pesticide Residues in Soil.
  • Determination of Pyroxasulfone Residues in Soil and Water by HPLC. Agrochemicals.
  • Pyroxasulfone ILV Water - US EPA.
  • Simultaneous determination of pyroxasulfone and its metabolites in wheat: Implications for safe application. PubMed.
  • QuEChERS Method for Pesticide Residue Analysis. Phenomenex.
  • Pyroxasulfone. Application for Section 3 Registration for Use on Crop Subgroup 1 C, tuberous and corm vegetables and. Regulations.gov.
  • Pyroxasulfone & Degradates. US EPA.
  • Public Release Summary on the Evaluation of the New Active PYROXASULFONE in the Product SAKURA® 850 WG HERBICIDE. Australian Pesticides and Veterinary Medicines Authority.
  • Determination of pyroxasulfone and its metabolites residues in three grains by UPLC-MS/MS. 农药学学报.
  • QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International.
  • Validation data of five selected pesticides using QuEChERS by liquid chromatography tandem mass spectrometry.
  • QuEChERS: Home.
  • Pesticide Residues Recovery studies by QuEChERS Sample Technique Using Gas Chromatography. SciSpace.
  • Method Of Analysis for Pyroxasulfone Content.
  • Determining pyroxasulfone herbicide in honey samples using liquid-liquid extraction with low temperature purification (LLE-LTP). PubMed.
  • Optimization and validation of a QuEChERS-based method with a freezing-out clean-up for pesticide residues in commercial dry foo.
  • (PDF) Validation of a quick and easy (QuEChERS) method for the determination of pesticides residue in dried herbs. ResearchGate.
  • Determiantion of Pesticide Residues in Food Matrices Using the QuEChERS Methodology.
  • (PDF) Validation of a modified QuEChERS method for the quantification of residues of currently used pesticides in Cuban agricultural soils, using gas chromatography tandem mass spectrometry. ResearchGate.
  • Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. MDPI.
  • Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop. PMC - NIH.
  • Modification of multiresidue QuEChERS protocol to minimize matrix effect and improve recoveries for determination of pesticide residues in dried herbs followed by GC-MS/MS..
  • Current advances in QuEChERS extraction of mycotoxins in various food and feed matrices.
  • Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds. NIH.
  • Chemometric-assisted QuEChERS extraction method for post-harvest pesticide determination in fruits and vegetables. PMC - PubMed Central.

Sources

Application Note: Quantitative Determination of Pyroxasulfone Metabolite M3 in Soybean Matrix using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated analytical method for the determination of Pyroxasulfone metabolite M3 (5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-carboxylic acid) residues in a complex soybean matrix. Pyroxasulfone is a selective pre-emergence herbicide, and monitoring its metabolic residues in food commodities is crucial for regulatory compliance and consumer safety.[1][2][3] This protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective quantification. The methodology described herein is designed for researchers, analytical scientists, and professionals in the agrochemical and food safety sectors, providing a detailed, step-by-step guide from sample preparation to data analysis.

Introduction: The Rationale for Monitoring Pyroxasulfone M3 in Soybeans

Pyroxasulfone is a potent herbicide that controls a wide spectrum of annual grasses and broadleaf weeds by inhibiting the biosynthesis of very-long-chain fatty acids.[1][4] Its application on major crops like soybean necessitates rigorous monitoring of its residues and metabolites in the final agricultural products.[4] In plant metabolism, Pyroxasulfone undergoes transformation, leading to various metabolites. Among these, the M3 metabolite is of significant regulatory concern.[4][5] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have established tolerances for the combined residues of Pyroxasulfone and its key metabolites, including M3, in soybeans.[5][6]

Soybeans present a challenging matrix for pesticide residue analysis due to their high lipid and protein content.[7][8] These matrix components can interfere with the extraction and detection of target analytes, leading to a phenomenon known as the matrix effect, which can either suppress or enhance the analyte signal in the mass spectrometer.[9][10][11] Therefore, a highly selective and efficient sample preparation protocol is paramount for accurate quantification. This application note addresses these challenges by providing a detailed methodology that ensures high recovery rates and minimizes matrix interference.

Analytical Workflow Overview

The analytical workflow is designed for efficiency and accuracy, starting from sample homogenization and culminating in the precise quantification of the Pyroxasulfone M3 metabolite. The key stages of this process are outlined below.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Homogenization Soybean Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile + Formic Acid) Sample_Homogenization->Extraction Homogenized Sample Cleanup Dispersive SPE Cleanup (C18, GCB, MgSO4) Extraction->Cleanup Crude Extract LC_Separation UPLC Separation (BEH C18 Column) Cleanup->LC_Separation Final Extract MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Separated Analytes Quantification Quantification (Matrix-Matched Calibration) MS_Detection->Quantification Mass Spectra Data

Caption: Overall workflow for the analysis of Pyroxasulfone M3 in soybeans.

Detailed Protocols

Reagents and Materials
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (98% or higher), Ultrapure water.

  • Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA), C18 sorbent, Graphitized carbon black (GCB). Pre-packaged QuEChERS extraction salts and d-SPE cleanup tubes are recommended for consistency.

  • Standards: Certified reference standard of Pyroxasulfone metabolite M3 (>98% purity).

  • Equipment: High-speed blender/homogenizer, Centrifuge capable of 5000 rpm, Vortex mixer, Analytical balance, Syringe filters (0.22 µm PTFE), Autosampler vials.

Standard Solution Preparation
  • Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of Pyroxasulfone M3 reference standard and dissolve it in 100 mL of acetonitrile. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with acetonitrile to achieve concentrations ranging from 0.5 ng/mL to 100 ng/mL.

Sample Preparation: Modified QuEChERS Protocol

The QuEChERS method is widely adopted for pesticide residue analysis due to its simplicity, speed, and minimal solvent usage.[12][13] For oily matrices like soybeans, modifications are necessary to enhance lipid removal.[7]

  • Homogenization: Weigh 10 g of homogenized soybean sample into a 50 mL polypropylene centrifuge tube. For dry soybeans, add 10 mL of ultrapure water and allow to hydrate for 30 minutes to improve extraction efficiency.[14]

  • Extraction:

    • Add 10 mL of acetonitrile containing 1% formic acid to the tube. The addition of formic acid helps in the extraction of acidic metabolites like M3.[15]

    • Cap the tube and vortex vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). The addition of salts induces phase separation between the aqueous and organic layers.

    • Immediately shake vigorously for 1 minute and then centrifuge at 5000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg C18, and 50 mg GCB.

    • The C18 sorbent is crucial for removing non-polar interferences such as lipids, while GCB helps in removing pigments and sterols.[15] MgSO₄ is used to remove residual water.

    • Vortex the d-SPE tube for 1 minute.

    • Centrifuge at 5000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Sample_Preparation_Workflow Start 10 g Homogenized Soybean Sample Add_Water Add 10 mL Water (if dry sample) Start->Add_Water Add_Solvent Add 10 mL Acetonitrile + 1% Formic Acid Add_Water->Add_Solvent Vortex1 Vortex for 1 min Add_Solvent->Vortex1 Add_Salts Add QuEChERS Salts (MgSO4, NaCl) Vortex1->Add_Salts Shake_Centrifuge1 Shake & Centrifuge (5000 rpm, 5 min) Add_Salts->Shake_Centrifuge1 Transfer_Aliquot Transfer 1 mL of Acetonitrile Layer Shake_Centrifuge1->Transfer_Aliquot dSPE_Tube d-SPE Tube (150mg MgSO4, 50mg C18, 50mg GCB) Transfer_Aliquot->dSPE_Tube Vortex_Centrifuge2 Vortex & Centrifuge (5000 rpm, 5 min) dSPE_Tube->Vortex_Centrifuge2 Filter Filter Supernatant (0.22 µm) Vortex_Centrifuge2->Filter Final_Extract Final Extract for LC-MS/MS Analysis Filter->Final_Extract

Caption: Step-by-step sample preparation workflow.

LC-MS/MS Instrumentation and Conditions

The use of UPLC-MS/MS is recommended for its high sensitivity and selectivity, which are essential for detecting low residue levels in complex matrices.[15][16]

ParameterCondition
LC System UPLC System
Column BEH C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 5% B, hold for 0.5 min, ramp to 95% B in 5 min, hold for 2 min, return to 5% B and equilibrate for 2.5 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)
Collision Energy Optimized for M3
Dwell Time 100 ms

Method Validation and Performance

Method validation is critical to ensure the reliability and accuracy of the results.[12][17][18] The following parameters should be assessed according to established guidelines.

Linearity and Matrix Effects

To compensate for matrix effects, matrix-matched calibration curves are essential.[11] These are prepared by spiking blank soybean extract with known concentrations of the M3 standard. Linearity should be evaluated over the expected concentration range (e.g., 0.005 to 0.1 mg/L), with a correlation coefficient (r²) of >0.99 being acceptable.[15]

Accuracy and Precision

Recovery experiments are performed by spiking blank soybean samples at different concentration levels (e.g., 0.01, 0.05, and 0.1 mg/kg) before extraction.[15] The method's accuracy is determined by the recovery percentage, while precision is assessed by the relative standard deviation (RSD) of replicate analyses.

Spiking Level (mg/kg)Average Recovery (%)Precision (RSD, n=6) (%)
0.01859.2
0.05927.5
0.1965.8

Acceptable recovery rates typically range from 70-120%, with an RSD of ≤20%.[19][20]

Limits of Detection (LOD) and Quantification (LOQ)

The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The LOQ for Pyroxasulfone and its metabolites in plant commodities has been validated at 0.01 ppm (mg/kg).[4][15][21]

Conclusion

This application note details a validated UPLC-MS/MS method for the quantitative analysis of Pyroxasulfone metabolite M3 in soybeans. The described protocol, incorporating a modified QuEChERS extraction and d-SPE cleanup, effectively mitigates matrix interferences inherent to the soybean matrix, ensuring high accuracy and precision. This method is suitable for routine monitoring and can be implemented in food safety and regulatory laboratories to ensure compliance with established maximum residue limits for Pyroxasulfone.

References

  • Government of Canada. (2014). Proposed Maximum Residue Limit for Pyroxasulfone on Dry Soybeans. Health Canada Pest Management Regulatory Agency. Retrieved from [Link]

  • Sharma, A., Dubey, J. K., Katna, S., Shandil, D., Brar, G. S., & Singh, S. (2021). Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. Food Analytical Methods, 14(9), 1919-1926.
  • Misselwitz, M., Kowalski, J., Crawford, M., Halvorson, M., & Stevens, J. M. (n.d.). Prepare Olive Oil Samples for Pesticide Residue Analysis in Half the Time with a Fraction of the Solvent Using dSPE.
  • European Commission. (2017). METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. SANTE/11813/2017.
  • Thermo Fisher Scientific. (n.d.). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
  • U.S. Environmental Protection Agency. (2018). Pyroxasulfone. Application for Section 3 Registration for Use on Crop Subgroup 1 C, tuberous and corm vegetables.
  • Shu, Q. Q., & Rong, J. F. (2023). Determination of pyroxasulfone residue in plant derived foods by QuEChERS combined with gas chromatography-triple quadrupole mass spectrometry. Chinese Journal of Food Hygiene, 35(3), 390-395.
  • Tiryaki, O., & Baysoyu, D. (2018). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. Journal of Agricultural and Food Chemistry, 66(26), 6876-6884.
  • Stahnke, H., Kittlaus, S., Kempe, G., & Alder, L. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881-99.
  • Tiryaki, O., & Baysoyu, D. (2018). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. PubMed.
  • Cunha, S. C., & Fernandes, J. O. (2010). Sample Preparation Approaches for the Analysis of Pesticide Residues in Olives and Olive Oils. In Olive Oil and Health.
  • U.S. Environmental Protection Agency. (2018). Pyroxasulfone; Pesticide Tolerances. Federal Register, 83(209), 54259-54266.
  • U.S. Environmental Protection Agency. (n.d.).
  • U.S. Environmental Protection Agency. (2017). Pyroxasulfone Human Health Risk Assessment for the Section 3 New Uses of Pyroxasulfone on Crop Subgroup 6C.
  • Wang, Q., Zhang, L., Lyu, Y., & Wu, Y. (2025). Determination of pyroxasulfone and its metabolites residues in three grains by UPLC-MS/MS. Journal of Pesticide Science.
  • U.S. Environmental Protection Agency. (2025). Pyroxasulfone; Pesticide Tolerances. Federal Register.
  • SCION Instruments. (n.d.). A Comprehensive Guide to Pesticide Residue Analysis.
  • Li, Y., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. PubMed.
  • Electronic Code of Federal Regulations. (n.d.). 40 CFR 180.659 -- Pyroxasulfone; tolerances for residues. eCFR.
  • IR-4 Project. (n.d.). Analyzing Difficult Projects: Pyroxasulfone/Mint.
  • Wang, Y., et al. (2025).
  • Agilent Technologies. (2020). Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food using the Agilent 6470 Triple Quadrupole LC/MS System.
  • Kruve, A., et al. (2025). Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry.
  • Agilent Technologies. (2018). Determination of Multiresidue Pesticides in Soybean by Combining QuEChERS and CE-MS/MS.
  • Chamkasem, N., & Morris, C. (2016). Matrix effect evaluation of soybean and corn extract.
  • Cornell Law School. (n.d.). 40 CFR § 180.659 - Pyroxasulfone; tolerances for residues.
  • Lehotay, S. J. (n.d.). Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup.
  • National Center for Biotechnology Inform
  • Wikipedia. (n.d.). Pyroxasulfone.
  • Singh, N., et al. (2025). Degradation dynamics of pyroxasulfone: exploring soil health impacts and dietary risk assessment. PubMed.
  • Tanetani, Y., et al. (2013). Chemical structure of pyroxasulfone (code name, KIH-485).
  • U.S. Environmental Protection Agency. (n.d.).
  • Minnesota Department of Agriculture. (n.d.). Pyroxasulfone | New Active Ingredient Review.
  • Unknown Source. (n.d.). Method Of Analysis for Pyroxasulfone Content.
  • Wu, W. Z., Gu, W., & Shan, Z. J. (2016). Determination of Pyroxasulfone Residues in Soil and Water by HPLC. Agrochemicals, 55(6), 423-425.
  • Sharma, A., et al. (2022). Development of a Modified QuEChERS Method Coupled with LC-MS/MS for Determination of Spinetoram Residue in Soybean (Glycine max) and Cotton (Gossypium hirsutum). MDPI.

Sources

Application Notes and Protocols for the Analytical Determination of Pyroxasulfone and its Metabolites in Animal-Derived Foods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyroxasulfone is a pre-emergence herbicide used to control grass and broadleaf weeds in various crops. Its potential for residues to transfer into the food chain necessitates robust analytical methods for monitoring its presence in animal-derived products such as meat, milk, and eggs. The primary residues of concern in livestock for regulatory purposes include the parent compound, pyroxasulfone, and its metabolites M-1 and M-3. For comprehensive risk assessment, metabolites M-25 and M-28 are also considered significant.[1][2] This document provides a detailed analytical method for the simultaneous extraction and quantification of pyroxasulfone and these four key metabolites in various animal-derived matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

The methodology described herein is designed for researchers, scientists, and professionals in drug development and food safety, providing a framework for accurate and reliable residue analysis. The protocol's integrity is built upon established analytical principles and validation guidelines, such as those outlined in the SANTE/11312/2021 document, ensuring the generation of trustworthy data.[3][4]

Principle of the Method

The analytical workflow is based on the extraction of pyroxasulfone and its metabolites from homogenized animal-derived samples using a buffered QuEChERS approach. This technique is well-suited for fatty matrices and involves an initial extraction with acetonitrile, followed by a partitioning step using salts to separate the organic layer. A subsequent dispersive solid-phase extraction (dSPE) step is employed to remove interfering matrix components like lipids and proteins. The purified extract is then analyzed by UPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the target analytes.

Materials and Reagents

Chemicals and Standards
  • Pyroxasulfone (≥98% purity)

  • Metabolite M-1 (5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol (≥98% purity)

  • Metabolite M-3 (5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) (≥98% purity)

  • Metabolite M-25 (1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol) (≥98% purity)

  • Metabolite M-28 (3-(trifluoromethyl)-1H-pyrazol-5-ol) (≥98% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Sodium citrate dibasic sesquihydrate

  • Sodium citrate tribasic dihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (for pigmented matrices, if necessary)

Equipment
  • High-speed homogenizer

  • Centrifuge capable of 5000 x g

  • 50 mL and 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Analytical balance

  • UPLC-MS/MS system with an electrospray ionization (ESI) source

  • Syringe filters (0.22 µm)

Experimental Protocols

Sample Preparation and Extraction

The following protocol is a general guideline for various animal-derived matrices. Adjustments may be necessary depending on the specific fat content and matrix complexity.

Step 1: Homogenization Homogenize tissue samples (muscle, liver, fat) to a uniform consistency. For eggs, homogenize the whole egg. Milk samples should be well-mixed before use.

Step 2: Extraction

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 x g for 5 minutes.

Causality behind experimental choices: Acetonitrile is used as the extraction solvent due to its ability to efficiently extract a wide range of pesticides while precipitating proteins and minimizing co-extraction of fats. The addition of salts induces phase separation between the aqueous and organic layers, partitioning the analytes into the acetonitrile layer.

Dispersive Solid-Phase Extraction (dSPE) Cleanup

The dSPE step is crucial for removing matrix interferences that can affect the accuracy and precision of the LC-MS/MS analysis. The choice of sorbents depends on the matrix.

For Fatty Matrices (e.g., fat, egg yolk, high-fat milk):

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 5000 x g for 5 minutes.

For Lean Matrices (e.g., lean muscle, skim milk):

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA.

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 5000 x g for 5 minutes.

Causality behind experimental choices:

  • MgSO₄: Removes residual water from the extract.

  • PSA: Removes organic acids, fatty acids, and sugars.

  • C18: Removes non-polar interferences such as lipids.

Step 3: Final Extract Preparation

  • Take an aliquot of the cleaned supernatant.

  • Filter through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for UPLC-MS/MS analysis.

G cluster_extraction Sample Preparation & Extraction cluster_cleanup dSPE Cleanup cluster_analysis Analysis Homogenize Homogenize Sample (10 g) Add_ACN Add 10 mL Acetonitrile Homogenize->Add_ACN Vortex1 Vortex (1 min) Add_ACN->Vortex1 Add_Salts Add QuEChERS Salts Vortex1->Add_Salts Shake Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (≥4000 x g, 5 min) Shake->Centrifuge1 Transfer_Aliquot Transfer 1 mL Supernatant Centrifuge1->Transfer_Aliquot Add_dSPE Add dSPE Sorbents (MgSO4, PSA, C18) Transfer_Aliquot->Add_dSPE Vortex2 Vortex (30 s) Add_dSPE->Vortex2 Centrifuge2 Centrifuge (≥5000 x g, 5 min) Vortex2->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter Analysis UPLC-MS/MS Analysis Filter->Analysis

Figure 1: QuEChERS workflow for animal-derived foods.
UPLC-MS/MS Analysis

The following instrumental parameters serve as a starting point and should be optimized for the specific instrument used.

ParameterRecommended Setting
UPLC System
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase BMethanol with 0.1% formic acid and 5 mM ammonium formate
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Desolvation Temperature500 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

MRM Transitions

The following table provides suggested MRM transitions for pyroxasulfone and its metabolites. These should be optimized for your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
Pyroxasulfone392.1229.0179.023 / 45
M-1To be determinedTo be determinedTo be determinedTo be optimized
M-3To be determinedTo be determinedTo be determinedTo be optimized
M-25To be determinedTo be determinedTo be determinedTo be optimized
M-28To be determinedTo be determinedTo be determinedTo be optimized

Note: Specific precursor and product ions for the metabolites need to be determined by infusing individual standards.

Method Validation

The analytical method should be validated according to internationally recognized guidelines, such as SANTE/11312/2021, to ensure its performance and reliability.[3] Key validation parameters include:

  • Linearity: Assessed by analyzing matrix-matched calibration standards at a minimum of five concentration levels. A correlation coefficient (r²) of >0.99 is typically required.

  • Accuracy (Recovery): Determined by spiking blank matrix samples at various concentration levels (e.g., LOQ, 2x LOQ, and 10x LOQ) with known amounts of the analytes. Mean recoveries should be within 70-120%.

  • Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) of replicate measurements. RSD values should typically be ≤20%.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantified with acceptable accuracy and precision. For pyroxasulfone and its metabolites in animal commodities, a validated LOQ of 0.01 mg/kg (ppm) is generally required.[1]

  • Matrix Effects: Evaluated by comparing the slope of the calibration curve prepared in a solvent with that of the matrix-matched calibration curve. Matrix-matched calibration is often necessary to compensate for signal suppression or enhancement caused by co-eluting matrix components.

Results and Discussion

A successfully validated method will provide accurate and precise quantification of pyroxasulfone and its metabolites in animal-derived foods. The use of a modified QuEChERS protocol offers a high-throughput and cost-effective approach for sample preparation. The selectivity of UPLC-MS/MS in MRM mode minimizes the likelihood of false positives.

Troubleshooting

  • Low Recoveries: May be due to inefficient extraction or analyte degradation. Ensure proper homogenization and vortexing times. The stability of analytes in the matrix and during processing should be evaluated.[1]

  • High Matrix Effects: Can be caused by insufficient cleanup. For particularly challenging matrices like liver, further optimization of the dSPE step (e.g., using different sorbents or amounts) may be necessary.

  • Poor Peak Shape: Can result from matrix components interfering with the chromatography. Ensure the final extract is compatible with the mobile phase.

Conclusion

The described analytical method provides a robust framework for the determination of pyroxasulfone and its key metabolites in a variety of animal-derived food matrices. The combination of a modified QuEChERS extraction and UPLC-MS/MS analysis offers the required sensitivity, selectivity, and reliability for regulatory monitoring and food safety assessment. Adherence to proper validation procedures is essential to ensure the generation of high-quality, defensible data.

References

  • U.S. Environmental Protection Agency. (2018). Pyroxasulfone. Application for Section 3 Registration for Use on Crop Subgroup 1 C, tuberous and corm vegetables and. Regulations.gov. Available at: [Link]

  • European Commission. (2021). SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. European Commission.
  • U.S. Environmental Protection Agency. (n.d.). Pyroxasulfone & Degradates. EPA.gov. Available at: [Link]

  • PubMed. (2018). A sensitive and selective immunoaffinity column clean up coupled to UPLC-MS/MS for determination of trace methyl-3-quinoxaline-2-carboxylic acid in animal tissues. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Liquid and Gas Chromatographic Multi-residue Pesticide Determination in Animal Tissues. ResearchGate. Available at: [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Technologies.
  • U.S. Environmental Protection Agency. (n.d.). Pyroxasulfone ILV Water. EPA.gov. Available at: [Link]

  • PubMed. (2025). Simultaneous determination of pyroxasulfone and its metabolites in wheat: Implications for safe application. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2023). Accurate Determination of Pesticide Residues in Milk by Sonication-QuEChERS Extraction and LC-LTQ/Orbitrap Mass Spectrometry. MDPI. Available at: [Link]

  • National Institutes of Health. (2022). Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. National Center for Biotechnology Information. Available at: [Link]

  • International Journal of Science and Research Archive. (2022). Simultaneous determination of 40 weedicide residues in grapes using liquid chromatography, tandem mass spectrometry (LC-MS/MS).
  • Preprints.org. (2025). Development and Validation of a Confirmatory LC-MS/MS Method Using Quechers for Determination of Nitrofurans Metabolites in Eggs According to EU Regulation 2021/808. Preprints.org. Available at: [Link]

  • ResearchGate. (2019). (PDF) Development, validation of QuEChERS-based method for simultaneous determination of multiclass pesticide residue in milk, and evaluation of the matrix effect. ResearchGate. Available at: [Link]

  • National Institutes of Health. (2019). Simultaneous determination of 25 pesticides in Zizania latifolia by dispersive solid-phase extraction and liquid chromatography-tandem mass spectrometry. National Center for Biotechnology Information. Available at: [Link]

  • Embrapa. (n.d.). Multi-residue method of pesticides by UPLC-MS/MS in bivalve mollusks samples as a tool for food quality and safety. Embrapa.

Sources

Determining the Limit of Quantification (LOQ) for Pyroxasulfone Metabolite M3: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed framework for determining the Limit of Quantification (LOQ) for Pyroxasulfone metabolite M3. It is intended for researchers, analytical scientists, and professionals in drug development and environmental monitoring. This document eschews a rigid template in favor of a narrative structure that explains the causality behind experimental choices, ensuring both technical accuracy and practical, field-proven insights.

Introduction: The Significance of Pyroxasulfone and its M3 Metabolite

Pyroxasulfone is a selective, pre-emergence herbicide widely used to control annual grasses and broadleaf weeds in various crops, including corn, soybeans, and wheat.[1] Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[2] Like many agrochemicals, pyroxasulfone undergoes metabolic transformation in the environment and in biological systems. One of its key metabolites is 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-carboxylic acid, commonly designated as M3.[3][4]

Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) often require the monitoring of not only the parent compound but also its significant metabolites to assess the total toxicological burden and establish safe maximum residue limits (MRLs) in food and environmental matrices.[3][5] Therefore, developing sensitive and reliable analytical methods to quantify pyroxasulfone and its metabolites, including M3, at trace levels is of paramount importance. The Limit of Quantification (LOQ) is a critical performance characteristic of these methods, representing the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.

This application note will detail a robust protocol for the determination of the LOQ for Pyroxasulfone metabolite M3, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the industry standard for such analyses.[2][6]

Understanding the Limit of Quantification (LOQ)

The LOQ is not merely the lowest detectable signal but the lowest concentration at which the analytical method can provide quantitative results with a specified and acceptable level of confidence. It is often defined as 10 times the signal-to-noise ratio or 10 times the standard deviation of the blank.[7] The determination of a scientifically valid LOQ is a cornerstone of method validation, ensuring that the analytical procedure is suitable for its intended purpose, be it regulatory compliance, environmental monitoring, or food safety assessment.

Analytical Workflow for Pyroxasulfone Metabolite M3

The determination of the LOQ for Pyroxasulfone M3 involves a multi-step process, from sample preparation to instrumental analysis and data interpretation. The following sections provide a detailed protocol, explaining the rationale behind each step.

Sample Matrix Considerations

The choice of sample matrix (e.g., water, soil, plant tissue) significantly influences the sample preparation strategy and can impact the achievable LOQ. This protocol will focus on a general approach that can be adapted for various matrices, with specific modifications highlighted. For instance, the LOQ for M3 in freshwater has been established at 0.005 mg/L, while in plant commodities, a validated LOQ of 0.01 ppm has been reported.[2][6] In soil, an LOQ of 0.002 mg/kg has been achieved.[8]

Reagents and Standards
  • Analytical Standards: Certified reference standards of Pyroxasulfone and its metabolite M3 are essential. These should be of high purity (typically >98%).

  • Solvents: High-purity, LC-MS grade solvents such as acetonitrile, methanol, and water are required to minimize background noise and interferences.

  • Reagents: Formic acid or ammonium formate are commonly used as mobile phase additives to improve chromatographic peak shape and ionization efficiency.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions: Accurately weigh a known amount of the M3 reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a primary stock solution of a high concentration (e.g., 1000 µg/mL).

  • Intermediate Stock Solutions: Perform serial dilutions of the primary stock solution with the same solvent to prepare intermediate stock solutions of lower concentrations (e.g., 10 µg/mL and 1 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the intermediate stock solutions with the initial mobile phase composition. These standards will be used to construct the calibration curve. The concentration range should bracket the expected LOQ.

Sample Preparation Protocol

The goal of sample preparation is to extract the analyte of interest from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.

For Water Samples: A straightforward "dilute and shoot" approach may be feasible for relatively clean water samples. For more complex water matrices, a solid-phase extraction (SPE) step may be necessary to remove interferences and concentrate the analyte.

For Soil and Plant Samples (General Protocol):

  • Extraction: A representative sample is homogenized and extracted with a suitable solvent mixture. A common extraction solvent for pyroxasulfone and its metabolites is a mixture of acetonitrile and water or acetone and water.[9][10]

  • Cleanup: The crude extract is then subjected to a cleanup step to remove co-extracted matrix components that could interfere with the analysis. This can be achieved using techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[10][11] For M3, which is a carboxylic acid, the pH of the extraction and cleanup solvents may need to be adjusted to ensure its efficient recovery.

  • Reconstitution: The cleaned-up extract is typically evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small volume of the initial mobile phase.

Instrumental Analysis: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the high selectivity and sensitivity required for the trace-level quantification of pesticide residues.

Table 1: Typical LC-MS/MS Parameters for Pyroxasulfone Metabolite M3 Analysis

ParameterTypical SettingRationale
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)Provides good retention and separation for moderately polar compounds like M3.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidThe acidic mobile phase promotes the protonation of M3, enhancing its ionization in positive ion mode.
Gradient Elution A time-programmed gradient from high aqueous to high organicAllows for the efficient elution of the analyte while separating it from matrix components.
Flow Rate 0.3 - 0.5 mL/minA typical flow rate for standard bore LC columns.
Injection Volume 5 - 10 µLA smaller injection volume can minimize matrix effects.
Ionization Mode Electrospray Ionization (ESI), Positive or NegativeThe choice of polarity depends on the analyte's chemical structure. For M3, both positive and negative modes should be evaluated, though negative mode is often suitable for carboxylic acids.
MS/MS Detection Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for M3.

MRM Transitions for Pyroxasulfone Metabolite M3: At least two MRM transitions should be monitored for confident identification and quantification. The most intense transition is used for quantification (quantifier), while the second transition is used for confirmation (qualifier). The ratio of the quantifier to the qualifier should be consistent across all standards and samples.

Establishing the Limit of Quantification (LOQ)
  • Calibration Curve: Inject the series of working standard solutions and construct a calibration curve by plotting the peak area response against the concentration. The curve should be linear over the intended concentration range, with a correlation coefficient (r²) of ≥ 0.99.

  • Spiking Experiments: Fortify blank matrix samples (known to be free of the analyte) with M3 at several low concentrations around the expected LOQ.

  • Analysis of Spiked Samples: Analyze these fortified samples using the developed LC-MS/MS method.

  • Calculation of LOQ: The LOQ is determined as the lowest concentration that provides a signal-to-noise ratio of at least 10 and can be quantified with acceptable precision (Relative Standard Deviation, RSD ≤ 20%) and accuracy (recovery within 70-120%).

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the determination of the LOQ for Pyroxasulfone metabolite M3.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Solvent Extraction Solvent Extraction Homogenization->Solvent Extraction Cleanup (SPE/LLE) Cleanup (SPE/LLE) Solvent Extraction->Cleanup (SPE/LLE) Concentration & Reconstitution Concentration & Reconstitution Cleanup (SPE/LLE)->Concentration & Reconstitution LC Separation LC Separation Concentration & Reconstitution->LC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Peak Integration Peak Integration MS/MS Detection (MRM)->Peak Integration Calibration Curve Calibration Curve Peak Integration->Calibration Curve Concentration Calculation Concentration Calculation Calibration Curve->Concentration Calculation LOQ Determination LOQ Determination Calibration Curve->LOQ Determination

Figure 1: General analytical workflow for the determination of Pyroxasulfone M3.

cluster_validation LOQ Validation Blank Matrix Blank Matrix Spiking at Low Levels Spiking at Low Levels Blank Matrix->Spiking at Low Levels Method Analysis Method Analysis Spiking at Low Levels->Method Analysis Precision (RSD <= 20%) Precision (RSD <= 20%) Method Analysis->Precision (RSD <= 20%) Accuracy (Recovery 70-120%) Accuracy (Recovery 70-120%) Method Analysis->Accuracy (Recovery 70-120%) Signal-to-Noise (S/N >= 10) Signal-to-Noise (S/N >= 10) Method Analysis->Signal-to-Noise (S/N >= 10) LOQ Confirmation LOQ Confirmation Precision (RSD <= 20%)->LOQ Confirmation Accuracy (Recovery 70-120%)->LOQ Confirmation Signal-to-Noise (S/N >= 10)->LOQ Confirmation

Figure 2: Key validation parameters for confirming the Limit of Quantification (LOQ).

Data Summary

The following table summarizes typical LOQ values for Pyroxasulfone metabolite M3 in different matrices as reported in scientific literature and regulatory documents.

Table 2: Established LOQs for Pyroxasulfone Metabolite M3

MatrixLOQAnalytical MethodReference
Freshwater0.005 mg/LLC/MS/MSUS EPA[6]
Plant Commodities0.01 ppmLC/MS/MSRegulations.gov[2]
Grains (Maize, Soybean, Wheat)0.01 mg/kgUPLC-MS/MSNongyaoxue Xuebao
Soil0.002 mg/kgLC/MS/MSEPA[8]

Conclusion

This application note has provided a detailed and scientifically grounded protocol for the determination of the Limit of Quantification (LOQ) for Pyroxasulfone metabolite M3. By following the described workflow, from meticulous sample preparation to sensitive LC-MS/MS analysis and rigorous data evaluation, researchers and analytical scientists can establish a robust and defensible LOQ. The ability to reliably quantify M3 at trace levels is crucial for ensuring food safety, protecting the environment, and meeting regulatory requirements for the herbicide pyroxasulfone. The provided protocols and established LOQ values from reputable sources offer a solid foundation for laboratories to develop and validate their own methods for the analysis of this important metabolite.

References

  • Pyroxasulfone ILV Water - US EPA. United States Environmental Protection Agency. [Link]

  • Active substance: Pyroxasulfone - EU Pesticides Database. European Union. [Link]

  • Pyroxasulfone; Pesticide Tolerances - Federal Register. [Link]

  • Pyroxasulfone; Pesticide Tolerances - Federal Register. [Link]

  • 40 CFR 180.659 -- Pyroxasulfone; tolerances for residues. - eCFR. [Link]

  • Pyroxasulfone - Canada.ca. [Link]

  • Determination of Pyroxasulfone Residues in Soil and Water by HPLC. Agrochemicals, 2016, 55(6): 423-425. [Link]

  • Pyroxasulfone. Application for Section 3 Registration for Use on Crop Subgroup 1 C, tuberous and corm vegetables and - Regulations.gov. [Link]

  • Pyroxasulfone & Degradates - EPA. United States Environmental Protection Agency. [Link]

  • Determination of pyroxasulfone and its metabolites residues in three grains by UPLC-MS/MS. Nongyaoxue Xuebao. [Link]

  • Pyroxasulfone - cipac.org. [Link]

  • Analyzing Difficult Projects: Pyroxasulfone/Mint. IR-4 Project. [Link]

  • Determining pyroxasulfone herbicide in honey samples using liquid-liquid extraction with low temperature purification (LLE-LTP) - PubMed. [Link]

  • Pyroxasulfone - Wikipedia. [Link]

  • Simultaneous determination of pyroxasulfone and its metabolites in wheat: Implications for safe application - PubMed. [Link]

  • Determination of Pyroxasulfone Residues in Soil and Water by HPLC - 百度学术. [Link]

  • Bayer CropScience is NATA recognised for the conduct of residue studies on crop test systems under the OECD principles of GLP (Facility No.: 14902) - EPA. [Link]

  • Pyroxasulfone | New Active Ingredient Review - Minnesota Department of Agriculture. [Link]

  • Pyroxasulfone Human Health Risk Assessment for the Section 3 New Uses of Pyroxasulfone on Crop Subgroup 6C - Regulations.gov. [Link]

  • Method Of Analysis for Pyroxasulfone Content 1.0 Principle. [Link]

  • Pyroxasulfone (Ref: KIH-485) - AERU - University of Hertfordshire. [Link]

  • Pyroxasulfone | C12H14F5N3O4S | CID 11556910 - PubChem - NIH. [Link]

  • Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices - PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Pyroxasulfone Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the analysis of pyroxasulfone and its metabolites. This guide is designed for researchers, analytical scientists, and drug development professionals encountering challenges with matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Here, we provide in-depth, field-proven insights and practical troubleshooting solutions in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational concepts of matrix effects, providing the necessary background to diagnose and troubleshoot more complex issues.

Q1: What are matrix effects and why are they a critical issue in LC-MS/MS analysis?

A: The "matrix" refers to all components in a sample other than the analyte of interest.[1] In LC-MS/MS, matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of these co-eluting matrix components in the ion source.[2][3] This phenomenon typically manifests in two ways:

  • Ion Suppression: This is the most common effect, where co-eluting compounds compete with the analyte for ionization, reducing the analyte's signal intensity.[1][4][5]

  • Ion Enhancement: Less frequently, co-eluting compounds can increase the ionization efficiency of the analyte, leading to an artificially high signal.

These effects are a major concern because they can severely compromise the accuracy, precision, and sensitivity of quantitative methods, leading to unreliable data.[6][7] The variability of matrix components between different samples, or even between different lots of the same matrix, means the degree of suppression or enhancement can be unpredictable, undermining method reproducibility.[8]

Q2: Why is the analysis of pyroxasulfone and its metabolites particularly susceptible to matrix effects?

A: The susceptibility arises from a combination of the analytes' properties and the complexity of the matrices in which they are typically measured. Pyroxasulfone is an herbicide used on a variety of crops, and its residues and metabolites (e.g., M-1, M-3, M-25) are often analyzed in challenging matrices such as:

  • Soil: Rich in humic and fulvic acids, which are complex organic molecules known to cause significant ion suppression.

  • Plant Tissues (e.g., Wheat, Onion): Contain high concentrations of pigments, lipids, sugars, and other phytochemicals that can interfere with ionization.[9][10]

  • Water: Surface and groundwater can contain dissolved organic matter and salts that contribute to matrix effects.[11]

  • Biological Samples (for toxicological studies): Plasma, serum, and tissue homogenates are rich in phospholipids and proteins, which are notorious for causing ion suppression in electrospray ionization (ESI).[12][13]

Official methods for pyroxasulfone analysis often require detection at very low levels (parts-per-billion), making the assay highly vulnerable to any signal suppression.[9]

Q3: How can I determine if my assay is being affected by matrix effects?

A: You need to perform specific diagnostic experiments. The two most fundamental approaches are qualitative assessment via post-column infusion and quantitative measurement via a post-extraction spike.

  • Qualitative Assessment (Post-Column Infusion): This experiment helps identify at what retention times co-eluting matrix components cause ion suppression.[4][7][14][15] A solution of your analyte is continuously infused into the mobile phase stream after the analytical column but before the MS ion source. You then inject a blank, extracted matrix sample. Any dip in the stable analyte signal baseline indicates a region of ion suppression.[14]

  • Quantitative Assessment (Post-Extraction Spike): This experiment quantifies the percentage of ion suppression or enhancement.[14] You compare the peak area of an analyte spiked into a blank matrix after extraction (Set B) with the peak area of the analyte in a neat solvent standard at the same concentration (Set A).

The Matrix Effect (ME) is calculated as: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

A value < 100% indicates suppression, while a value > 100% indicates enhancement. Regulatory guidelines often recommend that the precision of the matrix factor (IS-normalized ME) across different lots of matrix be within 15%.[16]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of pyroxasulfone and its metabolites.

Issue 1: My analyte signal is low, inconsistent, or completely absent in matrix samples compared to solvent standards.

Most Likely Cause: Severe ion suppression due to co-eluting matrix components.

Troubleshooting Workflow:

A systematic approach is required to resolve this issue, starting with diagnosis and moving through mitigation strategies.

G cluster_0 Troubleshooting Workflow for Ion Suppression Start Low/Inconsistent Signal in Matrix Samples Diagnose Step 1: Diagnose & Identify Run Post-Column Infusion to find suppression zones. Start->Diagnose Separate Step 2: Modify Chromatography Shift analyte RT away from suppression zone. Diagnose->Separate Is analyte in a suppression zone? Clean Step 3: Improve Sample Cleanup Remove interfering components before injection. Separate->Clean Separation not fully effective? End Resolved: Robust & Reproducible Assay Separate->End Problem Solved Compensate Step 4: Compensate for Effects Use robust calibration and internal standards. Clean->Compensate Residual effects remain? Clean->End Problem Solved Compensate->End

Caption: Workflow for addressing low analyte signals caused by ion suppression.

Step 1: Diagnose and Identify (As described in Q3)

First, confirm that ion suppression is the root cause and identify where it occurs in your chromatogram using a post-column infusion experiment.

Step 2: Modify Chromatographic Conditions

The simplest solution is often to chromatographically separate your pyroxasulfone metabolites from the suppression zone.[2][4]

  • Adjust the Gradient: Make the initial part of your gradient shallower to increase retention and move the analyte peak to a later, potentially "cleaner" region of the chromatogram.

  • Change Column Chemistry: If you are using a standard C18 column, consider a column with a different selectivity. For polar metabolites, a polar-embedded or polar-endcapped column might provide better retention and separation from non-polar interferences like lipids. For certain compounds prone to chelating with metal surfaces, a metal-free column could also reduce signal loss.[17]

  • Increase Run Time: While not ideal for throughput, extending the gradient can provide the necessary resolution to separate analytes from matrix interferences.

Step 3: Improve Sample Preparation and Cleanup

If chromatographic changes are insufficient, the next step is to remove the interfering matrix components before analysis. The choice of technique is highly dependent on the matrix.[2][7][12]

Technique Best For Matrix Type(s) Mechanism Pros Cons
QuEChERS Soil, Plant Tissues, FoodAcetonitrile extraction followed by dispersive Solid-Phase Extraction (dSPE) cleanup.Fast, cheap, effective for a wide range of pesticides.[18][19]May require optimization of dSPE sorbents for specific matrix/analyte combinations.
Solid-Phase Extraction (SPE) Water, Biological FluidsAnalyte is retained on a sorbent, matrix is washed away, then analyte is eluted.High selectivity and concentration factor.[20][21] Excellent for cleaning up water samples.More time-consuming and costly; requires method development to select the correct sorbent.
Liquid-Liquid Extraction (LLE) Water, Biological FluidsPartitioning of analyte between two immiscible liquid phases based on pH and polarity.Can provide very clean extracts if optimized correctly.[12]Can be labor-intensive and use large volumes of organic solvents.
Protein Precipitation (PPT) Plasma, SerumAddition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins.Simple and fast.Non-selective; phospholipids and other small molecules remain in the supernatant, often causing significant matrix effects.[12]

Featured Protocol: QuEChERS for Pyroxasulfone in Soil

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for complex matrices like soil.[18][19] This protocol is a modification of the official AOAC and EN buffer methods.[19]

  • Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Hydration (if needed): If the soil is very dry, add an appropriate amount of reagent water to achieve a paste-like consistency.

  • Internal Standard Spiking: Spike the sample with your internal standard solution and vortex briefly.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).

    • Cap tightly and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes. The top layer is the acetonitrile extract.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer 1 mL of the supernatant to a 2 mL dSPE tube containing MgSO₄ and PSA (Primary Secondary Amine) to remove organic acids and sugars. For soils with high pigment content, C18 or GCB (Graphitized Carbon Black) can be added.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.

  • Analysis: Take the final supernatant, dilute as needed with mobile phase, and inject into the LC-MS/MS system.

Issue 2: My calibration curve is non-linear or has poor accuracy, even with an internal standard.

Most Likely Cause: The chosen internal standard is not adequately compensating for the matrix effect, or the calibration strategy is inappropriate for the sample matrix.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Calibration Issues Start Poor Accuracy or Non-Linear Curve CheckIS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? Start->CheckIS UseSIL Implement a SIL-IS. This is the gold standard for compensating for matrix effects. CheckIS->UseSIL No CheckCal Is a Matrix-Matched Calibration being used? CheckIS->CheckCal Yes End Resolved: Accurate & Linear Calibration UseSIL->End SolventCal Issue: Solvent-based calibrants do not experience the same matrix effects as the samples. CheckCal->SolventCal No UseMMC Prepare calibrants in blank extracted matrix to ensure analyte and calibrants experience the same matrix effect. UseMMC->End SolventCal->UseMMC

Caption: Decision tree for resolving calibration accuracy and linearity problems.

Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)

This is the most robust solution for correcting matrix effects.[3] A SIL-IS is a version of your analyte where one or more atoms (e.g., ²H, ¹³C, ¹⁵N) have been replaced with their heavy stable isotope.

Why it works: The SIL-IS is chemically identical to the analyte, meaning it has the same extraction recovery, chromatographic retention time, and ionization efficiency (or suppression/enhancement).[22][23] Any signal loss or gain experienced by the analyte will be mirrored by the SIL-IS. The ratio of the analyte peak area to the SIL-IS peak area remains constant, providing highly accurate quantification.

Implementation:

  • Obtain a certified SIL-IS for pyroxasulfone and each key metabolite.

  • Prepare a working solution of the SIL-IS mixture.

  • Add a small, fixed volume of the SIL-IS working solution to all samples, calibrators, and QCs at the very beginning of the sample preparation process.

Solution 2: Implement Matrix-Matched Calibration

If a SIL-IS is not available or is cost-prohibitive, the next best approach is matrix-matched calibration.[24][25][26] This strategy ensures that your calibration standards experience the same matrix effects as your unknown samples, thereby canceling out the error.[27][28]

Featured Protocol: Preparing a Matrix-Matched Calibration Curve

  • Source Blank Matrix: Obtain a representative sample of the matrix (e.g., soil, wheat straw) that is confirmed to be free of pyroxasulfone and its metabolites.

  • Prepare Blank Extract: Process a large batch of this blank matrix using your validated sample preparation method (e.g., the QuEChERS protocol above). This resulting blank extract will be the "solvent" for your calibrators.

  • Prepare Stock Solutions: Create high-concentration stock solutions of pyroxasulfone and its metabolites in a pure organic solvent (e.g., acetonitrile).

  • Serial Dilutions: Perform serial dilutions of your stock solutions using the blank matrix extract from Step 2 as the diluent. This creates a set of calibration standards where the matrix composition is constant, but the analyte concentration varies.

  • Construct the Curve: Analyze these matrix-matched standards and plot the analyte/internal standard peak area ratio against the concentration to generate your calibration curve.

By using this curve to quantify your unknown samples (which were extracted from the same matrix type), the impact of ion suppression or enhancement on accuracy is significantly minimized.[18]

Section 3: Regulatory Context

It is essential that method validation, including the assessment of matrix effects, aligns with regulatory expectations. Guidelines from bodies like the FDA and EMA, now harmonized under the International Council for Harmonisation (ICH) M10 guideline, provide a framework for these evaluations.[16][29][30][31] Key requirements generally include assessing the matrix effect using at least six different lots of the biological matrix to ensure the method is rugged and reproducible.[31]

References

  • Representative matrices for use in matrix-matched calibration in gas chromatography-mass spectrometry for the analysis of pesticide residues in different types of food-medicine plants. (n.d.). FAO AGRIS.
  • Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. (n.d.). IDEAS/RePEc.
  • Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. (n.d.). MDPI.
  • Ion Suppression in LC–MS–MS — A Case Study. (2014, August 22). LCGC.
  • Matrix-Matched Pesticide Standard Curve Preparation - Protocol. (2024, May 19). OneLab.
  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.
  • Automating the Preparation of Matrix Matched Calibration Standards for the Analysis of Food Contaminants by LC/MS/MS. (n.d.). GERSTEL.
  • An Uncommon Fix for LC–MS Ion Suppression. (n.d.). LCGC International.
  • Technical Support Center: Overcoming Ion Suppression in LC-MS/MS Analysis. (n.d.). Benchchem.
  • Pyroxasulfone ILV Water. (n.d.). US EPA.
  • Pyroxasulfone. Application for Section 3 Registration for Use on Crop Subgroup 1 C, tuberous and corm vegetables and. (2018, February 28). Regulations.gov.
  • Pyroxasulfone & Degradates. (n.d.). US EPA.
  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Chromatography Online.
  • Overcoming matrix effects: expectations set by guidelines. (2014, April 3). Bioanalysis Zone.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). BioAgilytix.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.
  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. (2025, October 29). PMC - NIH.
  • matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Simultaneous determination of pyroxasulfone and its metabolites in wheat: Implications for safe application. (2025, November 1). PubMed.
  • Simultaneous determination of 40 weedicide residues in grapes using liquid chromatography, tandem mass spectrometry (LC-MS/MS). (n.d.). [Source not provided].
  • Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Resi. (n.d.). Chromtech.
  • Determining pyroxasulfone herbicide in honey samples using liquid-liquid extraction with low temperature purification (LLE-LTP). (2024, June 1). PubMed.
  • Reduced Ion Suppression and Improved LC/MS Sensitivity with Agilent Bond Elut Plexa. (n.d.). Agilent.
  • Simple analytical methodology based on solid phase extraction for monitoring pesticide residues in natural waters. (n.d.). PMC - NIH.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International.
  • A Smart Clean-up Approach to Reduce Matrix Effects and Isobaric Interference for Multi-residue Pesticide Analysis, Based Upon LC. (n.d.). Waters Corporation.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). [Source not provided].
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online.
  • Determination of Pesticide Residues in Drinking Water Using Automated Solid-Phase Extraction and GC-NPD. (n.d.). Thermo Fisher Scientific.
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. (n.d.). Sigma-Aldrich.
  • SOLID-PHASE EXTRACTION AS PROMISING SAMPLE PREPARATION METHOD FOR COMPOUNDS OF EMERGING CONCERNS ANALYSIS. (n.d.). [Source not provided].
  • Ion Suppression in LC–MS–MS Analysis. (n.d.). Scribd.
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma.
  • Determination of Pesticide Residues in Water by Solid Phase Extraction and GC/ ECD, NPD. (2025, December 12). ResearchGate.
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017, July 1). LCGC International.
  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (n.d.). NIH.
  • Determination of Pyroxasulfone Residues in Soil and Water by HPLC. (n.d.). [Source not provided].
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). PubMed.
  • Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. (n.d.). MDPI.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? | Request PDF. (2025, August 6). ResearchGate.
  • Sampling of pesticides in water using solid-phase extraction. (2024, December 16). Epsilon Archive for Student Projects.
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (n.d.). SciSpace.
  • Clinical Mass Spectrometry. (n.d.). Cambridge Isotope Laboratories, Inc..
  • Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-. (2022, April 26). ScienceOpen.

Sources

overcoming analytical challenges in Pyroxasulfone metabolite 3 detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical challenges in the detection of Pyroxasulfone metabolite M3. This guide is designed for researchers, analytical chemists, and professionals in drug development and environmental sciences who are working on the quantification of this specific herbicide metabolite. Here, we address common issues encountered during experimental workflows in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting steps.

Frequently Asked Questions (FAQs)

Section 1: Sample Preparation and Extraction
Q1: I am experiencing low recovery of Pyroxasulfone metabolite M3 from soil samples. What are the likely causes and how can I improve it?

A1: Low recovery of the M3 metabolite, which is 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-carboxylic acid, from complex matrices like soil is a frequent challenge. The primary reasons often relate to its chemical properties and interactions with the sample matrix.

  • Understanding the Analyte: M3 is a carboxylic acid, making it more polar than the parent pyroxasulfone. Its acidity (presence of the -COOH group) means its charge state is pH-dependent. At neutral or alkaline pH, it will be deprotonated and anionic, making it highly water-soluble and potentially prone to strong interactions with certain soil components.

  • Causality Behind Low Recovery:

    • Suboptimal Extraction Solvent pH: If your extraction solvent is neutral or basic, the anionic M3 can strongly adsorb to positively charged sites on soil minerals (like metal oxides) or bind with cations present in the matrix, leading to incomplete extraction.

    • Inefficient Solvent System: While common solvents like acetonitrile are used, a single solvent may not be sufficient to disrupt all matrix-analyte interactions for a polar compound like M3.[1] An acetone/water mixture is often employed for the initial extraction of both the parent compound and M3 from soil.[2]

    • Strong Matrix Adsorption: Soils with high clay or organic matter content can irreversibly bind polar metabolites.

  • Troubleshooting and Optimization Protocol:

    • Acidify the Extraction Solvent: The most critical step is to acidify your sample or extraction solvent. By lowering the pH (typically to around 2-3 with formic acid or hydrochloric acid), you protonate the carboxylic acid group of M3. This neutralizes its charge, making it less polar and significantly reducing its affinity for soil binding sites. This also improves its partitioning into less polar organic solvents during liquid-liquid extraction (LLE).[2]

    • Optimize Solvent Composition: Start with a mixture of a polar organic solvent and water, such as acetone/water or acetonitrile/water.[1][2] The water helps to wet the soil and penetrate the matrix, while the organic solvent extracts the analyte. Experiment with the ratio; a higher water percentage can be beneficial initially for wetting highly dry soils.

    • Enhance Extraction Efficiency: Incorporate mechanical disruption techniques. Sonication or shaking after adding the extraction solvent can significantly improve the release of M3 from the soil matrix.[3][4]

Q2: I'm observing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis of M3. How can I mitigate this?

A2: Matrix effects are a major challenge in LC-MS/MS analysis, caused by co-eluting compounds from the sample matrix that affect the ionization efficiency of the target analyte in the mass spectrometer's source.[5] For M3, this can lead to inaccurate quantification.

  • Pillar of Trustworthiness - Self-Validating Systems: A robust method must account for and minimize matrix effects. This is achieved through a combination of effective sample cleanup and appropriate calibration strategies.

  • Strategies for Mitigation:

    • Dilution: The simplest approach is to dilute the final extract. This reduces the concentration of interfering matrix components. However, this may compromise the limit of quantitation (LOQ) if M3 levels are very low.

    • Effective Cleanup: A targeted cleanup step after initial extraction is crucial. For M3 and the parent compound, multi-stage Solid Phase Extraction (SPE) is often employed. For instance, an initial extraction can be followed by purification using different SPE cartridges like DSC-NH2 and ENVI CARB for the parent compound, while the M3 metabolite might require a different approach.[2] A common strategy involves a liquid-liquid extraction following acidification for the M3 metabolite.[2]

    • Matrix-Matched Calibration: To compensate for unavoidable matrix effects, prepare your calibration standards in an extract of a blank matrix (a sample of the same type, e.g., soil, that is known to be free of the analyte).[5] This ensures that the standards and the samples experience similar ionization suppression or enhancement, leading to more accurate quantification.

    • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for M3, if available, is the gold standard for correcting both extraction recovery and matrix effects. The SIL-IS behaves almost identically to the analyte during sample preparation and ionization but is distinguishable by mass.

Section 2: Chromatography and Detection
Q3: What are the optimal LC-MS/MS parameters for the detection of Pyroxasulfone metabolite M3?

A3: The detection of M3 is typically performed using a triple quadrupole mass spectrometer (LC-MS/MS) in negative ion mode due to the presence of the carboxylic acid group, which is readily deprotonated.[6]

  • Expertise in Method Development:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred.

    • Chromatography: Reversed-phase chromatography is standard. A C18 column is commonly used.[3][4] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, with a modifier.

    • Mobile Phase Additive: To ensure consistent deprotonation of the M3 carboxylic acid and improve peak shape, a weak acid like formic acid is often added to the mobile phase, even in negative ion mode. Alternatively, a buffer like ammonium acetate can be used.

  • Data Presentation: Typical LC-MS/MS Parameters for M3

ParameterTypical Value/ConditionRationale
LC Column C18, e.g., 150 x 4.6 mm, 5 µmGood retention and separation for moderately polar compounds.[3]
Mobile Phase A Water + 0.1% Formic AcidAcid modifier for good peak shape.
Mobile Phase B Acetonitrile or MethanolOrganic solvent for elution.
Gradient Start with high aqueous content, ramp up organicTo retain and then elute the polar M3 metabolite.
Flow Rate 0.5 - 1.0 mL/minTypical for standard analytical columns.
Ionization Source ESI (Electrospray Ionization)Standard for polar, non-volatile compounds.
Polarity NegativeM3 has a carboxylic acid group, readily forming [M-H]⁻.
MRM Transitions Precursor Ion [M-H]⁻ → Product IonsSpecific transitions must be optimized by infusing an M3 standard.

Note: The exact mass transitions for M3 (C₇H₅F₅N₂O₃, Molecular Weight: 260.12 g/mol ) need to be determined empirically by direct infusion of a pure standard into the mass spectrometer.

Q4: My chromatographic peak for M3 is showing significant tailing. What is the cause and how can I fix it?

A4: Peak tailing for an acidic compound like M3 is a common chromatographic issue.

  • Causality of Peak Tailing:

    • Secondary Interactions: The deprotonated (anionic) form of M3 can interact with residual, un-endcapped silanol groups on the silica-based column packing material. These interactions are stronger than the primary reversed-phase retention mechanism and cause the analyte molecules to lag, resulting in a tailing peak.

    • Column Contamination: Buildup of matrix components on the column frit or at the head of the column can disrupt the flow path and lead to poor peak shape.

    • Mobile Phase pH: If the mobile phase pH is not optimal to keep M3 in a consistent protonation state, it can lead to peak distortion.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure your mobile phase is buffered or contains an additive like formic acid to maintain a consistent, low pH. This suppresses the ionization of silanol groups and keeps M3 protonated, minimizing secondary interactions.

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped are less prone to these secondary interactions. Consider using a column specifically designed for polar acidic compounds if problems persist.

    • Column Washing: Implement a robust column washing procedure between runs, especially when analyzing complex matrices. A strong solvent wash (e.g., with a high percentage of isopropanol or acetone, ensuring miscibility) can help remove strongly adsorbed matrix components.

    • Guard Column: Use a guard column to protect your analytical column from contamination. It is a consumable that is much cheaper to replace than the main column.

Troubleshooting Workflows & Protocols

Workflow for Troubleshooting Low M3 Recovery

The following diagram illustrates a logical workflow for diagnosing and resolving low recovery issues for Pyroxasulfone metabolite M3.

low_recovery_troubleshooting start Start: Low M3 Recovery Observed check_ph Is the extraction solvent acidified? (e.g., pH 2-3) start->check_ph acidify Action: Acidify sample/solvent with Formic or HCl. Re-extract. check_ph->acidify No check_solvent Is the solvent system optimized? (e.g., Acetone/Water) check_ph->check_solvent Yes end_good Problem Resolved acidify->end_good optimize_solvent Action: Test different solvent ratios and types (e.g., ACN/Water). check_solvent->optimize_solvent No check_extraction_method Is mechanical disruption used? (Sonication/Shaking) check_solvent->check_extraction_method Yes optimize_solvent->end_good add_disruption Action: Incorporate sonication or prolonged shaking. Re-extract. check_extraction_method->add_disruption No spe_cleanup Consider SPE cleanup optimization. Is the correct phase being used? check_extraction_method->spe_cleanup Yes add_disruption->end_good

Fig 1. Decision tree for troubleshooting low M3 recovery.
Protocol: Acidified Extraction of M3 from Soil

This protocol provides a detailed, step-by-step methodology for extracting Pyroxasulfone metabolite M3 from soil, incorporating best practices to maximize recovery.

Materials:

  • Soil sample (air-dried and sieved)

  • Reagent-grade acetone and water

  • Formic acid (or 1M HCl)

  • Centrifuge and centrifuge tubes (50 mL)

  • Mechanical shaker or sonicator

  • pH meter or pH strips

Procedure:

  • Sample Weighing: Weigh 10 g of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.

  • Fortification (for QC): For quality control (spike) samples, fortify the soil with a known amount of M3 standard solution and let it sit for 30 minutes to allow for interaction with the matrix.

  • Solvent Addition: Add 20 mL of an acetone/water (1:1, v/v) mixture to the tube.

  • Acidification: Adjust the pH of the slurry to approximately 2.5 by adding formic acid dropwise, mixing and checking the pH. This step is critical for protonating the M3 metabolite.[2]

  • Extraction: Tightly cap the tube and shake vigorously on a mechanical shaker for 1 hour, or place in a sonicator bath for 30 minutes. This ensures thorough extraction of the analyte from the soil particles.[3]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the soil from the supernatant.

  • Collection: Carefully decant the supernatant (the liquid extract) into a clean collection vessel.

  • Re-extraction (Optional but Recommended): For soils with high organic matter, repeat steps 3-7 on the soil pellet with a fresh 20 mL of acidified extraction solvent and combine the supernatants. This ensures exhaustive extraction.

  • Further Processing: The combined extract is now ready for cleanup, which may involve liquid-liquid extraction or solid-phase extraction (SPE), before analysis by LC-MS/MS.[2]

References

  • Pyroxasulfone; Pesticide Tolerances. (2025). Federal Register. [Link]

  • Pyroxasulfone & Degradates - Environmental Fate and Effects Division. (2007). U.S. Environmental Protection Agency. [Link]

  • Pyroxasulfone. Application for Section 3 Registration for Use on Crop Subgroup 1 C, tuberous and corm vegetables. (2018). Regulations.gov. [Link]

  • Pyroxasulfone. Collaborative International Pesticides Analytical Council (CIPAC). [Link]

  • Wu, W., Gu, W., & Shan, Z. (2016). Determination of Pyroxasulfone Residues in Soil and Water by HPLC. Agrochemicals. [Link]

  • Analyzing Difficult Projects: Pyroxasulfone/Mint. IR-4 Project. [Link]

  • Pyroxasulfone ILV Water. (2008). U.S. Environmental Protection Agency. [Link]

  • Lan, F., et al. (2025). Simultaneous determination of pyroxasulfone and its metabolites in wheat: Implications for safe application. Food Chemistry. [Link]

  • Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. (2004). Journal of Chromatography A. [Link]

Sources

Technical Support Center: Optimization of SPE Cleanup for Acidic Herbicide Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Solid-Phase Extraction (SPE) methods for acidic herbicide metabolites. This guide is designed for researchers, analytical scientists, and laboratory professionals to provide in-depth, practical solutions to common challenges encountered during sample preparation. Here, we combine foundational principles with field-proven troubleshooting strategies to enhance the accuracy, reproducibility, and efficiency of your analytical workflows.

Section 1: Foundational Knowledge & FAQs

This section addresses the fundamental concepts and frequently asked questions essential for developing a robust SPE method for acidic compounds.

Q1: Why is precise pH control the most critical factor for the SPE of acidic herbicides?

A: Precise pH control is paramount because the chemical form (ionized or neutral) of acidic herbicides dictates their interaction with the SPE sorbent.[1][2] Most acidic herbicides, such as phenoxyacetic acids (e.g., 2,4-D, MCPA) or benzoic acids (e.g., dicamba), contain carboxylic acid functional groups. The charge of these groups is dependent on the pH of the solution relative to the compound's pKa (the pH at which the compound is 50% ionized and 50% neutral)[3].

  • For Retention on Reversed-Phase (RP) Sorbents (e.g., C18): To retain these compounds via hydrophobic interactions, they must be in their neutral, non-polar form. This is achieved by acidifying the sample to a pH at least 2 units below the analyte's pKa.[4][5][6][7] At this pH, the carboxylic acid group is protonated (-COOH), increasing the compound's hydrophobicity and its affinity for the non-polar sorbent.

  • For Retention on Anion-Exchange (AX) Sorbents: To retain these compounds via ionic interactions, they must be in their ionized, negatively charged (anionic) form. This is achieved by adjusting the sample pH to at least 2 units above the analyte's pKa. At this pH, the carboxylic acid group is deprotonated (-COO⁻), allowing it to bind strongly to the positively charged functional groups on the anion-exchange sorbent.[1][8]

Failure to properly control pH is a primary cause of low and inconsistent analyte recovery.[9][10]

Q2: What are the primary SPE sorbent choices for acidic herbicides, and how do I choose the right one?

A: The choice of sorbent depends on the specific properties of the analytes and the complexity of the sample matrix.[1][11][12] The three main choices are Reversed-Phase (RP), Anion-Exchange (AX), and Mixed-Mode sorbents.

Sorbent TypeRetention Mechanism(s)Best ForKey AdvantagesCommon Issues
Reversed-Phase (C18, Polymeric) Hydrophobic (van der Waals) interactions.[8]Cleaner matrices (e.g., drinking water); non-polar to moderately polar neutral compounds.[12]Widely available, well-understood, effective for simple samples. Polymeric sorbents offer better pH stability than silica-based C18.[5]May lack selectivity in complex matrices, leading to co-extraction of interferences. Very polar analytes may not be retained well.[13]
Anion-Exchange (WAX, SAX) Ionic (electrostatic) interactions.[8]Targeted isolation of acidic compounds from complex matrices where interferences are neutral or basic.Highly selective for charged analytes, enabling rigorous wash steps to remove matrix components.[1][13]Requires precise pH control; retention can be disrupted by high salt concentrations in the sample.[13]
Mixed-Mode (RP + AX) Hydrophobic and Ionic interactions.[14][15]Highly complex matrices (e.g., soil, food, biological fluids) requiring extensive cleanup.[13][16]Dual retention mechanism provides superior selectivity and cleanup.[13][15] Allows for orthogonal wash steps to remove a wider range of interferences.[1][13]Method development can be more complex as both retention mechanisms must be managed.[1]

Decision-Making Tip: For simple aqueous samples, a polymeric reversed-phase sorbent is a good starting point.[5][17] For complex matrices with many potential interferences, a mixed-mode weak anion exchange (WAX) sorbent often provides the cleanest extracts.[13][15]

Q3: What does a generic SPE workflow for acidic herbicides look like?

A: While protocols must be optimized for each specific application, a typical workflow follows five key steps: Conditioning, Equilibration, Sample Loading, Washing, and Elution.[18][19]

SPE_Workflow cluster_prep 1. Cartridge Preparation cluster_extraction 2. Analyte Extraction cluster_cleanup 3. Cleanup & Elution Condition Conditioning (e.g., Methanol) Wets the sorbent Equilibrate Equilibration (e.g., Acidified Water) Primes sorbent for sample pH Condition->Equilibrate Activates functional groups Load Sample Loading (pH-adjusted sample) Analyte binds to sorbent Equilibrate->Load Wash Washing (e.g., Acidified Water/Organic) Removes interferences Load->Wash Elute Elution (e.g., Basic Methanol) Disrupts analyte-sorbent interaction Wash->Elute Isolates analyte caption Figure 1. General SPE Workflow for Acidic Herbicides.

Caption: Figure 1. General SPE Workflow for Acidic Herbicides.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during method development and routine analysis.

Problem 1: Low or Inconsistent Analyte Recovery

This is the most common issue in SPE.[9][20] A systematic approach is needed to identify the cause.

Q: My recovery is low. What are the most likely causes and how do I fix them?

A: Low recovery can occur at the loading, washing, or elution stage.[20] The following flowchart helps diagnose the root cause.

Low_Recovery_Troubleshooting Start Start: Low Recovery Detected Check_Load Analyze the sample 'flow-through' fraction. Is the analyte present? Start->Check_Load Check_Wash Analyze the 'wash' fraction. Is the analyte present? Check_Load->Check_Wash No Sol_Breakthrough Problem: Analyte Breakthrough 1. Incorrect Sample pH: Ensure sample pH is >2 units below pKa for RP, or >2 units above pKa for AX. 2. Loading Flow Rate Too High: Reduce flow to 1-2 mL/min to allow interaction. 3. Sorbent Overload: Reduce sample volume or increase sorbent bed mass. 4. Incorrect Sorbent: Analyte may be too polar for RP. Consider a polymeric or mixed-mode sorbent. Check_Load->Sol_Breakthrough Yes Check_Elution Analyte not in flow-through or wash. Is elution incomplete? Check_Wash->Check_Elution No Sol_Wash_Elution Problem: Premature Elution 1. Wash Solvent Too Strong: Reduce organic content in the wash solvent. 2. Incorrect Wash pH: Ensure wash solvent pH maintains analyte retention (acidic for RP, neutral/slightly basic for AX). Check_Wash->Sol_Wash_Elution Yes Sol_Over_Retention Problem: Incomplete Elution 1. Elution Solvent Too Weak: Increase organic content or use a stronger solvent. 2. Incorrect Elution pH: For RP, use a basic modifier (e.g., NH4OH) to ionize the analyte and disrupt retention. For AX, use an acidic modifier or high ionic strength buffer. 3. Insufficient Solvent Volume: Increase elution volume or perform a second elution. 4. Secondary Interactions: Analyte may have strong secondary interactions with silica. Use a polymeric sorbent or a more aggressive elution solvent. Check_Elution->Sol_Over_Retention Yes caption Figure 2. Troubleshooting flowchart for low analyte recovery.

Caption: Figure 2. Troubleshooting flowchart for low analyte recovery.

Problem 2: Poor Sample Cleanup / High Matrix Effects

A dirty extract can cause ion suppression in LC-MS/MS, poor peak shape, and column fouling.

Q: My baseline is noisy and I'm seeing significant ion suppression. How can I improve cleanup?

A: Improving cleanup requires enhancing the selectivity of the SPE method. This is often achieved by refining the wash steps or using a more selective sorbent.

  • Optimize the Wash Step: The goal of the wash step is to remove interferences without eluting the analyte of interest.[19]

    • For Reversed-Phase , use the strongest possible aqueous/organic solvent that does not elute your analyte. For example, if your analyte elutes at 40% methanol, a wash with 20% methanol may remove less-retained interferences.

    • For Mixed-Mode , leverage the dual retention mechanism. Use an organic wash to remove hydrophobic interferences while the analyte is retained by ion-exchange. Then, use an aqueous wash at a specific pH to remove polar interferences while the analyte is retained by reversed-phase interactions.[13][15] This orthogonal approach provides exceptionally clean extracts.

  • Switch to a More Selective Sorbent: If optimizing the wash step is insufficient, the initial sorbent may not be selective enough.

    • If you are using a C18 sorbent for a complex matrix like soil or food, switching to a polymeric or mixed-mode anion-exchange sorbent will significantly improve cleanup by providing different and more targeted retention mechanisms.[13][16] Mixed-mode sorbents are particularly effective at removing matrix components because interferences can be washed away using conditions that would typically elute the analyte on a single-mode sorbent.[13][15]

Problem 3: Method Variability and Poor Reproducibility

Inconsistent results can undermine the reliability of your data.

Q: My results (recovery, peak area) are highly variable between samples. What should I check?

A: Poor reproducibility is often caused by inconsistent technique or subtle variations in the SPE workflow.[9][20]

  • Inconsistent Flow Rate: A common mistake is applying an inconsistent or excessively high flow rate during sample loading and elution.[21] A high flow rate reduces the contact time between the analyte and the sorbent, leading to incomplete retention (breakthrough) and elution.[10][21] Always use a consistent, slow flow rate (e.g., 1-2 mL/min) controlled by a vacuum manifold or positive pressure system.

  • Cartridge Drying Out: For silica-based sorbents, allowing the sorbent bed to dry out after conditioning and before sample loading can cause "channeling," where the sample passes through the cartridge without properly interacting with the stationary phase.[9] Ensure the sorbent bed remains wetted throughout the initial steps. Polymeric sorbents are advantageous as they are not negatively affected by drying.[5]

  • Sample Particulates: Particulate matter in the sample can clog the SPE cartridge, leading to inconsistent flow rates and channeling.[10][22] Centrifuge or filter samples prior to loading to remove suspended solids.[22]

  • Inconsistent pH: Small variations in sample pH can lead to large variations in recovery, especially if the pH is close to the analyte's pKa. Always verify the pH of each sample after adjustment.

Section 3: Protocols & Method Development Resources

This section provides baseline protocols and essential data for starting your method development.

Protocol 1: Baseline Method for Reversed-Phase SPE (Polymeric Sorbent)

This protocol is a starting point for extracting acidic herbicides from relatively clean water samples.

  • Sample Pre-treatment: To 100 mL of water sample, add a sufficient amount of acid (e.g., sulfuric or formic acid) to adjust the pH to <3.[4][5][6] This ensures the acidic herbicides are in their neutral form.

  • Conditioning: Pass 5 mL of methanol through the polymeric RP cartridge.[4]

  • Equilibration: Pass 5 mL of DI water (pH adjusted to <3) through the cartridge. Do not let the sorbent dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a flow rate of approximately 2-3 mL/min.[4]

  • Washing:

    • Wash 1: Pass 5 mL of DI water (pH <3) to remove polar interferences.

    • Wash 2 (Optional): Pass 5 mL of 10-20% methanol in water (pH <3) to remove moderately polar interferences.

  • Drying: Dry the cartridge thoroughly under full vacuum for 10-15 minutes to remove all water.[4] This step is critical for ensuring efficient elution with a non-aqueous solvent.

  • Elution: Elute the analytes with 2 x 4 mL of a basic organic solvent (e.g., methanol with 1-2% ammonium hydroxide). The basic pH ionizes the analytes, disrupting their hydrophobic interaction with the sorbent and promoting elution. Allow the solvent to soak the sorbent for 1-2 minutes before drawing it through.[4]

  • Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

Table: pKa Values of Common Acidic Herbicides

Knowledge of the analyte's pKa is essential for correct pH adjustment. Note that values can vary slightly depending on the source and measurement conditions.

HerbicideChemical ClassApproximate pKa
2,4-D Phenoxyacetic Acid2.8 - 3.0
MCPA Phenoxyacetic Acid3.1
2,4,5-T Phenoxyacetic Acid2.9
Dicamba Benzoic Acid1.9
Bentazon Thiadiazine3.3
Picloram Picolinic Acid3.6
Imazapyr Imidazolinone2.3, 3.6, 11.0
Clopyralid Picolinic Acid2.3

(Sources: Data compiled from various chemical databases and literature.[23][24][25])

References
  • U.S. Environmental Protection Agency. (n.d.). EPA 515.3 Acid Herbicides by LC MS MS in Environmental Samples Test.
  • Mills, M. J., & Thurman, E. M. (n.d.). Development of a Generic Method to the Solid-Phase Extraction of Acidic Compounds from Complex Matrices. Journal of Chromatographic Science.
  • United Chemical Technologies. (n.d.). Determination of Phenoxyacid Herbicides in Water by Solid Phase Extraction and LC-MS/MS Detection. UCT, LLC.
  • Journal of Chromatographic Science. (2025). SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water.
  • Gooden, D., et al. (n.d.). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. National Institutes of Health (NIH).
  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development.
  • Supelco. (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids.
  • Agilent Technologies. (2012). High Sensitivity Detection of Pesticides in Water Using Online SPE Enrichment.
  • Waters Corporation. (n.d.). Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis.
  • Agilent Technologies. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin.
  • U.S. Environmental Protection Agency. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater.
  • LCGC International. (2014). Understanding and Improving Solid-Phase Extraction.
  • United Chemical Technologies. (2023). Extraction of Phenoxyacetic Acid Herbicides From Soil By LC-MS/MS.
  • Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.
  • Journal of Chromatography A. (2000). Solid-phase extraction of acidic herbicides.
  • Hawach Scientific. (2025). How To Choose The Right SPE Sorbent For Your Application?.
  • American Laboratory. (2005). Determination of Acid Herbicides in Water by GC-MS: A Modified Method Using Single Extraction and Methanol Esterification.
  • Analytics-Shop. (n.d.). Solid Phase Extraction (SPE) - Selection of the sorbent.
  • SCION Instruments. (n.d.). Sample Preparation – Manual Solid Phase Extraction.
  • ResearchGate. (n.d.). Influence of a) pH and b) sample volume, during SPE extraction of selected PPCPs.
  • Interchim® Technologies. (n.d.). SPE principle Sorbent Selection Format Selection Bed volume & Loading capacity.
  • ResearchGate. (n.d.). Effect of pH on the Recoveries (%) of Herbicides Spiked in 100 mL Water Sample on XAD-4 Adsorbent.
  • Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). Controlling SPE Selectivity Through pH and Organic Modifier Manipulation.
  • MDPI. (n.d.). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS.
  • LCGC International. (2017). Three Common SPE Problems.
  • Hawach Scientific. (2023). Common Trouble-Shooting About SPE Cartridge.
  • Sigma-Aldrich. (n.d.). Overview of SPE Technology/Method Development & New Trends in Sample Preparation.
  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks.
  • PubMed Central. (2021). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique.
  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
  • Biotage. (2023). 7 Horrible Mistakes You're Making with Solid Phase Extraction.
  • ResearchGate. (n.d.). Chart showing nine acids with a range of pKa values.
  • Chemistry LibreTexts. (2019). 8.3: pKa Values.
  • University of Wisconsin-Madison. (n.d.). Bordwell pKa Table.
  • VMINTEQ. (n.d.). Table 7.2 Acidity constants (pKa) for some common acids.

Sources

reducing ion suppression for Pyroxasulfone metabolite 3 in complex matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Pyroxasulfone metabolite 3 (M3). This guide is designed for researchers, analytical scientists, and drug development professionals encountering challenges with ion suppression when analyzing this polar, acidic metabolite in complex matrices such as soil, water, and agricultural products. Here, we synthesize technical expertise with field-proven insights to help you troubleshoot and optimize your LC-MS/MS workflows.

Understanding the Challenge: Pyroxasulfone Metabolite 3 and Ion Suppression

Pyroxasulfone metabolite 3, chemically identified as 5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-carboxylic acid, is a key residue of concern for the herbicide Pyroxasulfone.[1] Its carboxylic acid functional group imparts significant polarity, making it prone to analytical challenges, chief among them being ion suppression in electrospray ionization mass spectrometry (ESI-MS).

Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source.[2][3] This competition for ionization leads to a decreased analyte signal, which can severely compromise method sensitivity, accuracy, and reproducibility.[4] Complex matrices are rich in components like salts, lipids, pigments, and humic substances that are notorious for causing ion suppression. Due to its polar nature, Pyroxasulfone M3 often co-elutes with these interfering compounds, making its accurate quantification a significant challenge.

This guide provides a structured approach to identifying, troubleshooting, and mitigating ion suppression for Pyroxasulfone M3.

Frequently Asked Questions (FAQs)

Q1: My signal for Pyroxasulfone M3 is low and inconsistent, even in fortified samples. What is the most likely cause?

A1: The most probable cause is significant ion suppression from your sample matrix.[3] The polar carboxylic acid group on M3 makes it susceptible to co-elution with polar matrix components (e.g., organic acids, phospholipids) that compete for ionization in the ESI source. This is particularly common in negative ionization mode, which is typically used for acidic analytes.[5] Your first step should be to assess the degree of ion suppression.

Q2: How can I quantitatively assess the level of ion suppression in my assay?

A2: The post-extraction spike method is a standard approach to quantify matrix effects.[1] You compare the peak area of an analyte spiked into a blank matrix extract against the peak area of the same analyte in a neat solvent standard at the same concentration.

  • Calculation: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100

  • Interpretation: A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. Values below 80% are generally considered significant suppression that requires mitigation.[6]

Q3: I'm analyzing soil samples. Should I use QuEChERS, SPE, or LLE for sample preparation?

A3: The choice depends on your specific requirements for throughput, selectivity, and cost.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is an excellent choice for high-throughput screening of a wide range of pesticides, including polar ones.[6][7] For acidic analytes like M3 in soil, a buffered QuEChERS method (e.g., AOAC 2007.01 with acetate buffering) is recommended to ensure the analyte remains in a consistent ionic state.[6] However, the cleanup step (d-SPE) may need optimization to sufficiently remove interferences.

  • Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup than QuEChERS and can be highly effective at removing specific classes of interferences.[8] For an acidic analyte like M3, a mixed-mode anion exchange SPE cartridge can provide superior cleanup by retaining the analyte while allowing neutral and basic interferences to be washed away.

  • Liquid-Liquid Extraction (LLE): LLE is a classic technique that can be effective but is often more labor-intensive and uses larger volumes of organic solvents. For M3, an LLE procedure would involve adjusting the sample pH to below the pKa of the carboxylic acid (~pH 2-3) to neutralize it, making it more soluble in an organic extraction solvent.

A comparative study on various pesticides in soil found that QuEChERS generally provided the highest recoveries and was simpler and faster than traditional solid-liquid or Soxhlet extractions.[9]

Q4: Which ionization mode is best for Pyroxasulfone M3?

A4: Given its carboxylic acid group, Pyroxasulfone M3 is best analyzed in negative ion mode ESI (-). The acidic proton is easily lost, forming a [M-H]⁻ ion, which typically provides high sensitivity. Analysis in positive mode would be significantly less sensitive.[5]

Q5: Can I just dilute my sample extract to reduce ion suppression?

A5: Yes, dilution is a straightforward strategy to reduce the concentration of interfering matrix components.[4] However, this also dilutes your analyte, which may compromise the limits of detection (LOD) and quantification (LOQ). This approach is only viable if your initial analyte concentration is sufficiently high.

Troubleshooting Guide: From Symptom to Solution

This section provides a systematic approach to resolving common issues encountered during the analysis of Pyroxasulfone M3.

Symptom 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Scientific Rationale Troubleshooting Steps
Inappropriate Mobile Phase pH The ionization state of the carboxylic acid on M3 is pH-dependent. If the mobile phase pH is close to the analyte's pKa, it can exist in both ionized and non-ionized forms, leading to peak splitting or tailing on a reverse-phase column.For negative ion mode, adjust the mobile phase pH to be at least 2 units above the pKa of M3. This ensures it is fully deprotonated and behaves consistently. A common choice is adding a small amount of ammonium acetate or formate.
Column Secondary Interactions Residual silanols on silica-based C18 columns can interact with the polar functional groups of M3, causing peak tailing.1. Switch to a column with end-capping or a hybrid particle base (e.g., BEH) to minimize silanol interactions.[7] 2. Add a low concentration of a competing acid (e.g., 0.1% formic acid) to the mobile phase to saturate the active sites on the column.
Sample Solvent Mismatch If the final sample solvent is much stronger (i.e., higher organic content) than the initial mobile phase, it can cause peak distortion and poor retention.Reconstitute the final extract in a solvent that is as weak as, or weaker than, the initial mobile phase conditions. For a reverse-phase gradient, this would be a high percentage of the aqueous phase.
Symptom 2: Low or No Analyte Signal
Possible Cause Scientific Rationale Troubleshooting Steps
Severe Ion Suppression Co-eluting matrix components are out-competing M3 for ionization in the ESI source, drastically reducing its signal.1. Improve Sample Cleanup: Implement a more rigorous sample preparation method (see Protocols section). For soil, consider adding a C18 or graphitized carbon black (GCB) sorbent to your d-SPE step to remove lipids and pigments. 2. Optimize Chromatography: Adjust the LC gradient to move the M3 peak away from the main region of ion suppression. (See Protocol 4 for identifying this region).
Analyte Loss During Sample Prep The acidic nature of M3 can lead to its loss if the pH is not controlled during extraction, particularly with SPE.During SPE, ensure the pH of the loading solution is adjusted to retain the analyte on the chosen sorbent (e.g., for anion exchange, pH should be > pKa). Ensure elution solvent is strong enough to displace the analyte.
Incorrect MS/MS Parameters The precursor/product ion transitions or collision energy may not be optimized for your specific instrument.Infuse a pure standard of Pyroxasulfone M3 directly into the mass spectrometer to optimize the MRM transitions, cone voltage, and collision energy for maximum signal intensity.
Symptom 3: Poor Reproducibility (High %RSD)
Possible Cause Scientific Rationale Troubleshooting Steps
Variable Matrix Effects Inconsistent levels of interfering compounds from sample to sample lead to varying degrees of ion suppression.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variable suppression. A SIL-IS for M3 would co-elute and experience the same matrix effects, allowing for accurate quantification based on the peak area ratio.[4] 2. Standardize Sample Preparation: Ensure every step of your sample preparation is highly consistent (e.g., exact shaking times, centrifugation speeds, and solvent volumes).
Inconsistent Sample Homogeneity For solid matrices like soil or plant tissue, poor homogenization can lead to variable analyte concentrations in the subsamples taken for extraction.Ensure the initial sample is thoroughly homogenized (e.g., using a high-speed blender or grinder) before weighing out the portion for analysis.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving ion suppression issues for Pyroxasulfone M3.

IonSuppression_Workflow start Start: Low/Inconsistent M3 Signal assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me is_suppression Significant Suppression? assess_me->is_suppression improve_sample_prep Improve Sample Preparation is_suppression->improve_sample_prep  Yes optimize_chroma Optimize Chromatography is_suppression->optimize_chroma  Yes implement_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) is_suppression->implement_is No (or for max accuracy) spe_lle Use Targeted SPE/LLE improve_sample_prep->spe_lle quechers_cleanup Enhance QuEChERS Cleanup (Add C18/GCB) improve_sample_prep->quechers_cleanup shift_rt Shift Retention Time (Adjust Gradient) optimize_chroma->shift_rt narrow_peaks Use UPLC/Smaller Particles for Better Resolution optimize_chroma->narrow_peaks reassess Re-assess Matrix Effect spe_lle->reassess quechers_cleanup->reassess shift_rt->reassess narrow_peaks->reassess is_resolved Suppression Resolved? reassess->is_resolved is_resolved->implement_is No end End: Method Optimized is_resolved->end Yes implement_is->end

Caption: A decision-making workflow for troubleshooting ion suppression.

Experimental Protocols

Here are detailed, step-by-step protocols for key workflows. Always use pesticide residue-grade solvents and reagents.

Protocol 1: Modified QuEChERS Extraction for Pyroxasulfone M3 in Soil

This protocol is adapted from standard AOAC methods and optimized for polar acidic pesticides.[6]

1. Sample Extraction: a. Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube. b. If the soil is dry, add 7 mL of reagent water, vortex, and allow to hydrate for 30 minutes.[10] c. Add 10 mL of 1% acetic acid in acetonitrile. d. If using, add an appropriate volume of your internal standard solution. e. Cap the tube and shake vigorously for 5 minutes. f. Add the contents of a buffered extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate). g. Immediately cap and shake vigorously for 2 minutes. h. Centrifuge at ≥3000 rcf for 5 minutes.

2. Dispersive SPE (d-SPE) Cleanup: a. Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube. b. For soil with high organic content, use a d-SPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent. PSA removes organic acids, and C18 removes nonpolar interferences like lipids. c. Vortex for 30 seconds. d. Centrifuge at ≥5000 rcf for 2 minutes. e. The supernatant is your final extract. Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Pyroxasulfone M3 in Water

This protocol is based on EPA methodology for pyroxasulfone and its metabolites in water.[11]

1. Sample Preparation: a. For each 5 mL water sample, acidify to a pH of ~3 using formic acid. This neutralizes the carboxylic acid group on M3, enhancing its retention on a reversed-phase sorbent. b. Add internal standard if used.

2. SPE Cartridge Conditioning: a. Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or equivalent). b. Condition the cartridge sequentially with 5 mL of methanol, followed by 5 mL of reagent water (pH ~3). Do not let the sorbent bed go dry.

3. Sample Loading: a. Load the 5 mL acidified water sample onto the cartridge at a slow, steady flow rate (approx. 2-3 mL/min).

4. Washing: a. Wash the cartridge with 5 mL of reagent water to remove salts and very polar interferences. b. Dry the cartridge thoroughly under vacuum for at least 10 minutes to remove all residual water.

5. Elution: a. Elute the analytes with 6 mL of methanol or ethyl acetate into a collection tube. b. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. c. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 3: UPLC-MS/MS Method Parameters

These are starting parameters based on validated methods for pyroxasulfone and its metabolites.[12] Optimization will be required for your specific instrument and application.

Parameter Setting Rationale
UPLC Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mmThe 1.7 µm particle size provides high resolution, which is crucial for separating the analyte from matrix interferences. The BEH (Ethylene Bridged Hybrid) particle offers excellent stability at a range of pH values.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive mode and helps with peak shape. For negative mode, 5 mM ammonium formate can be used to buffer the pH above the pKa of M3.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent that provides good separation efficiency for a wide range of pesticides.
Gradient Start at 5-10% B, ramp to 95% B over 8-10 min, hold, and re-equilibrate.A gradient elution is necessary to separate M3 from early-eluting polar interferences and later-eluting nonpolar compounds.
Flow Rate 0.3 - 0.4 mL/minTypical for a 2.1 mm ID column, balancing analysis time with chromatographic efficiency.
Column Temp 40 °CElevated temperature reduces mobile phase viscosity, improving peak shape and reducing backpressure.
Injection Vol. 2 - 10 µLKeep as low as possible to minimize the introduction of matrix components.
Ionization Mode ESI NegativeOptimal for the deprotonation of the carboxylic acid group on M3.
MRM Transitions Instrument DependentMust be optimized by infusing a pure M3 standard. For example, monitor the transition from the [M-H]⁻ precursor ion to a stable product ion.
Protocol 4: Post-Column Infusion to Identify Ion Suppression Zones

This experiment helps visualize where in the chromatogram ion suppression is occurring.[13]

1. System Setup: a. Set up your LC-MS/MS system as you would for a normal analysis. b. Using a T-junction, continuously infuse a standard solution of Pyroxasulfone M3 (e.g., 50 ng/mL in mobile phase) into the column eluent after the analytical column but before the MS source. c. Set the MS to monitor the MRM transition for M3.

2. Analysis: a. Begin the infusion and allow the MS signal to stabilize. You should see a high, steady baseline. b. Inject a blank matrix extract that has been prepared using your sample preparation method. c. Run your standard chromatographic gradient.

3. Interpretation: a. Any dip or decrease in the stable baseline corresponds to a region where co-eluting matrix components are causing ion suppression. b. Your goal is to adjust your chromatographic gradient so that the Pyroxasulfone M3 peak elutes in a region with no or minimal suppression.

PostColumn_Infusion cluster_LC LC System cluster_Infusion Infusion System LC_Pump LC Pump Injector Autosampler LC_Pump->Injector Column Analytical Column Injector->Column T_Junction T-Junction Column->T_Junction Syringe_Pump Syringe Pump (M3 Standard) Syringe_Pump->T_Junction MS_Source MS Source (ESI) T_Junction->MS_Source

Caption: Experimental setup for post-column infusion analysis.

References

  • ECM for Pyroxasulfone & Degradates in Water - MRID 47701747. US Environmental Protection Agency (EPA). [Link]

  • Pyroxasulfone & Degradates - MRID 47701667. US Environmental Protection Agency (EPA). [Link]

  • Pyroxasulfone ILV Water. US Environmental Protection Agency (EPA). [Link]

  • Determination of pyroxasulfone and its metabolites residues in three grains by UPLC-MS/MS. Journal of Pesticide Science. [Link]

  • Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis. Journal of Agricultural and Food Chemistry. [Link]

  • Analysis of highly polar pesticides in foods by LC-MS/MS. PMC - NIH. [Link]

  • Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. NorthEast BioLab. [Link]

  • Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/anion-exchange high-performance liquid chromatography columns. Waters Corporation. [Link]

  • Pyroxasulfone. Application for Section 3 Registration. Regulations.gov. [Link]

  • Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. PubMed. [Link]

  • Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. MDPI. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Comparison of QuEChERS with Traditional Sample Preparation Methods in the Determination of Multiclass Pesticides in Soil. PubMed. [Link]

  • Ion Suppression in LC–MS–MS — A Case Study. Chromatography Online. [Link]

  • Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. ResearchGate. [Link]

  • Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Public Release Summary on the Evaluation of the New Active PYROXASULFONE. Australian Pesticides and Veterinary Medicines Authority. [Link]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]

  • 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. PubChem. [Link]

  • Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. NIH. [Link]

  • UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana. Frontiers. [Link]

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation. [Link]

  • Pyroxasulfone. PubChem. [Link]

Sources

Technical Support Center: Optimizing Pyroxasulfone Metabolite M3 Recovery from Clay Soils

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced analytical challenges. This guide is designed for researchers, analytical chemists, and environmental scientists encountering difficulties in the extraction and quantification of Pyroxasulfone metabolite 3 (M3) from clay-rich soil matrices. Low recovery of this polar, carboxylic acid-containing metabolite is a common yet surmountable issue. This document provides in-depth troubleshooting, scientifically grounded protocols, and the rationale behind each critical step to empower you to achieve reliable and reproducible results.

Understanding the Challenge: The Clay-Metabolite Interaction

Pyroxasulfone metabolite M3, chemically identified as 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, possesses key structural features that dictate its environmental fate, particularly in clay soils.[1][2] Its carboxylic acid group (-COOH) is the primary driver of the analytical challenges.

Clay soils are characterized by high surface area and a net negative charge, creating a strong potential for adsorption of polar and charged molecules. The interaction between M3 and clay particles is multifaceted:

  • pH-Dependent Anion Exchange: At typical environmental pH values (above its pKa), the carboxylic acid group of M3 deprotonates to form a negatively charged carboxylate anion. This anion can then be strongly adsorbed to the positively charged edges of clay minerals.

  • Cation Bridging: Divalent cations (e.g., Ca²⁺, Mg²⁺), which are abundant in clay soils, can act as a bridge between the negatively charged clay surface and the negatively charged M3 carboxylate group, effectively locking the metabolite to the soil matrix.

  • Hydrogen Bonding: The oxygen atoms in the carboxylic acid and difluoromethoxy groups can form strong hydrogen bonds with hydroxyl groups present on the surface of clay minerals.

These interactions sequester M3, making its extraction with neutral, non-polar, or moderately polar solvents highly inefficient. Overcoming these forces is the central goal of an optimized extraction protocol.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during M3 analysis in a direct question-and-answer format.

Q1: My recovery for M3 is consistently low (<50%) from clay soil, while the parent pyroxasulfone recovery is acceptable. What is the most likely cause?

A1: This is the classic presentation for this analyte/matrix combination. The low recovery is almost certainly due to the strong adsorption of the polar, acidic M3 metabolite to the active sites on the clay particles, as described above. The parent compound, pyroxasulfone, is less polar and lacks the carboxylic acid group, making it less susceptible to these strong ionic interactions and thus easier to extract.[3][4] Your extraction solvent and pH are likely not optimized to disrupt the M3-clay binding.

Q2: How does pH modification of the extraction solvent improve M3 recovery?

A2: Adjusting the pH of the extraction solvent is the single most critical factor for improving M3 recovery. By acidifying the extraction solvent (e.g., with acetic or formic acid) to a pH well below the pKa of M3's carboxylic acid group, you protonate the carboxylate anion (-COO⁻) back to its neutral form (-COOH). This "neutralization" eliminates the primary ionic binding mechanisms (anion exchange and cation bridging), allowing the metabolite to be partitioned from the soil into the organic solvent. Studies on other acidic herbicides have shown that lower pH conditions reduce sorption to soil colloids, increasing bioavailability for extraction.[3][5]

Q3: I've tried acidifying my acetonitrile, but recoveries are still inconsistent. What other solvent properties should I consider?

A3: While acetonitrile is a common and effective solvent, its polarity might not be sufficient for highly active clays. Consider these points:

  • Solvent Polarity: More polar solvents like methanol can be more effective at disrupting hydrogen bonds and solvating the polar M3 molecule. A mixture, such as dichloromethane-acetone (1:1, v/v) or methanol-water (4:1, v/v), can offer a powerful combination of polarity and analyte solubility.[6]

  • Solvent Blends: An official EPA method for M3 analysis incorporates an acetone/water extraction followed by acidification and liquid-liquid extraction.[7] This highlights the utility of using a water-miscible solvent initially to penetrate the soil matrix and hydrate the clay, followed by pH adjustment to release the analyte.

Q4: Can advanced extraction techniques like Accelerated Solvent Extraction (ASE) help?

  • Increasing Solubility & Diffusion: Higher temperatures increase the solubility of M3 in the solvent and enhance the diffusion rate of the solvent into the soil pores.[6][10]

  • Reducing Solvent Viscosity: Elevated temperatures lower the solvent's viscosity, allowing it to penetrate the clay matrix more effectively.[9] Research has shown that for aged pesticide residues in soil, increasing the extraction temperature up to 130-140 °C can significantly improve recovery.[6]

Q5: My final extract is very "dirty" and causing issues with my LC-MS/MS system. How can I improve the cleanup step?

A5: Clay soils are rich in co-extractives (humic acids, fulvic acids, etc.) that can cause significant matrix effects in LC-MS/MS analysis. A robust cleanup is essential.

  • Dispersive Solid-Phase Extraction (dSPE): The QuEChERS methodology provides an excellent framework for cleanup.[11] After your initial extraction, the supernatant can be cleaned using a dSPE tube containing:

    • Magnesium Sulfate (MgSO₄): To remove excess water.

    • Primary Secondary Amine (PSA): To remove organic acids, sugars, and fatty acids.

    • C18: To remove non-polar interferences.

    • Graphitized Carbon Black (GCB): Use with caution. GCB is very effective at removing pigments and sterols but can also adsorb planar analytes like M3. If you use GCB, you must carefully validate that it is not negatively impacting your M3 recovery.

  • Solid-Phase Extraction (SPE): For an even cleaner extract, a traditional SPE cartridge can be used. An EPA method specifies using an HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge for a different pyroxasulfone metabolite, which could be adapted for M3.[7]

Visualizing the Workflow and Logic

To better conceptualize the process, the following diagrams illustrate the analytical workflow and troubleshooting logic.

Analytical_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_cleanup Extract Cleanup (dSPE) cluster_analysis Analysis Sample 1. Weigh 10g Clay Soil Spike 2. Fortify with QC Spike Sample->Spike Hydrate 3. Add Water (Optional) Spike->Hydrate Solvent 4. Add Acidified Solvent (e.g., 1% HAc in ACN) Hydrate->Solvent Shake 5. Vortex/Shake Vigorously Solvent->Shake Centrifuge1 6. Centrifuge Shake->Centrifuge1 Transfer 7. Transfer Aliquot Centrifuge1->Transfer dSPE 8. Add dSPE Salts (MgSO4, PSA, C18) Transfer->dSPE Shake2 9. Vortex/Shake dSPE->Shake2 Centrifuge2 10. Centrifuge Shake2->Centrifuge2 Final 11. Transfer to Vial Centrifuge2->Final LCMS 12. LC-MS/MS Analysis Final->LCMS

Caption: Recommended analytical workflow for M3 from clay soil.

Troubleshooting_Logic Start Low M3 Recovery? Check_pH Is Extraction Solvent Acidified? Start->Check_pH Check_Solvent Using Polar Solvent (e.g., MeOH)? Check_pH->Check_Solvent Yes Action_Acidify Action: Add 1% Acetic or Formic Acid to Solvent Check_pH->Action_Acidify No Consider_ASE Tried Advanced Method (ASE)? Check_Solvent->Consider_ASE Yes Action_Solvent Action: Switch to or test Methanol-based system Check_Solvent->Action_Solvent No Check_Cleanup Is dSPE Cleanup Causing Loss? Consider_ASE->Check_Cleanup Yes Action_ASE Action: Develop ASE method (100-120°C, 1500 psi) Consider_ASE->Action_ASE No Success Recovery Improved Check_Cleanup->Success No Action_Cleanup Action: Test recovery with and without GCB in dSPE Check_Cleanup->Action_Cleanup Maybe Action_Acidify->Success Action_Solvent->Success Action_ASE->Success Action_Cleanup->Success

Caption: Troubleshooting flowchart for low M3 recovery.

Recommended Protocols

The following protocols provide detailed, step-by-step methodologies. Crucially, every new or modified protocol must be validated in your laboratory using your specific soil matrix.

Protocol 1: Modified QuEChERS Extraction for M3 in Clay Soil

This protocol is a robust starting point that combines pH control with a standard QuEChERS cleanup.

1. Sample Preparation & Fortification (Self-Validation Step):

  • Weigh 10.0 ± 0.1 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
  • For validation and QC, fortify a set of blank soil samples with a known concentration of M3 analytical standard (e.g., to achieve a final concentration of 50 ng/g). Allow the spike to equilibrate with the soil for at least 30 minutes.
  • (Optional but Recommended for Dry Clay) Add 8 mL of deionized water and vortex for 1 minute to form a slurry. This improves solvent interaction with the clay.

2. Extraction:

  • Add 15 mL of 1% acetic acid in acetonitrile (v/v) to the 50 mL tube.
  • Add the contents of a QuEChERS extraction salt packet (e.g., 6 g anhydrous MgSO₄, 1.5 g sodium acetate). The use of acetate salts provides buffering capacity.[12]
  • Immediately cap the tube tightly and shake vigorously for 2 minutes. A mechanical shaker is recommended for consistency.
  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive SPE (dSPE) Cleanup:

  • Transfer an 8 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL dSPE tube.
  • The dSPE tube should contain 1200 mg anhydrous MgSO₄, 400 mg PSA, and 400 mg C18 .
  • Cap tightly and vortex for 1 minute.
  • Centrifuge at ≥3000 rcf for 5 minutes.

4. Final Preparation & Analysis:

  • Take a 1 mL aliquot of the final, cleaned extract and transfer it to an autosampler vial.
  • Analyze using a validated LC-MS/MS method. A reverse-phase column (e.g., C18) with a gradient mobile phase of acidified water and methanol or acetonitrile is a typical starting point.[7]
Protocol 2: Accelerated Solvent Extraction (ASE)

This method is ideal for achieving the highest possible recovery from challenging, aged, or high-clay-content samples.

1. Sample Preparation:

  • Mix 10 g of soil with an equal amount of diatomaceous earth (ASE prep DE) until a homogenous, free-flowing mixture is obtained.
  • Load the mixture into an appropriate-sized ASE cell.
  • Fortify QC samples by spiking the M3 standard directly onto the top of the soil in the cell.

2. ASE Parameters:

  • Solvent: Methanol or Acetonitrile/Acetone (1:1 v/v)
  • Pressure: 1500 psi
  • Temperature: 120 °C (Optimize between 100-140 °C)[6]
  • Static Time: 5 minutes
  • Static Cycles: 2
  • Flush Volume: 60%
  • Purge Time: 90 seconds

3. Post-Extraction Cleanup:

  • Collect the extract (typically 25-40 mL).
  • The collected extract may still require cleanup. Concentrate the extract under a gentle stream of nitrogen and then proceed with the dSPE cleanup step as described in Protocol 1, Step 3.

Data Summary Table

The choice of method can significantly impact recovery. The following table summarizes expected outcomes based on methodology. These are representative values; actual results must be determined through in-lab validation.

ParameterStandard Shake-Out (Neutral ACN)Modified QuEChERS (Acidified ACN)Accelerated Solvent Extraction (ASE)
Typical M3 Recovery < 50%70 - 105%85 - 115%
Relative Standard Deviation (RSD) High (>25%)Moderate (5-15%)Low (<10%)
Solvent Usage ModerateModerateLow
Sample Throughput ModerateHighModerate-High (with automation)
Initial Capital Cost LowLowHigh
Suitability for Clay PoorGoodExcellent

References

  • Evaluation of Accelerated Solvent Extraction (ASE) for Analysis of Pesticide Residues in Soil. USDA ARS. [Link]

  • Pyroxasulfone & Degradates. U.S. Environmental Protection Agency (EPA). [Link]

  • Exploring the degradation and soil enzyme impact of pyroxasulfone and its main metabolites in soils. Zhejiang Agricultural Sciences. [Link]

  • Effect of Soil pH on Pyroxasulfone Bioactivity in Soil. University of Saskatchewan Harvest. [Link]

  • Determination of Pyroxasulfone Residues in Soil and Water by HPLC. Agrochemicals. [Link]

  • Pyroxasulfone Human Health Risk Assessment for the Section 3 New Uses of Pyroxasulfone on Crop Subgroup 6C. Regulations.gov. [Link]

  • Pyroxasulfone | New Active Ingredient Review. Minnesota Department of Agriculture. [Link]

  • Accelerated solvent extraction: an evaluation for screening of soils for selected US EPA semivolatile organic priority pollutants. OSTI.gov. [Link]

  • Accelerated solvent extraction (ASE) of environmental organic compounds in soils using a modified supercritical fluid extractor. PubMed. [Link]

  • Pyroxasulfone. Application for Section 3 Registration for Use on Crop Subgroup 1 C, tuberous and corm vegetables. Regulations.gov. [Link]

  • Pyroxasulfone. CIPAC. [Link]

  • Method Of Analysis for Pyroxasulfone Content. Central Insecticides Board & Registration Committee. [Link]

  • Determination of Pyroxasulfone Residues in Soil and Water by HPLC. Baidu Scholar. [Link]

  • Soil and environmental factors affecting the efficacy of pyroxasulfone for weed control. National Institutes of Health. [Link]

  • Metabolite profiling of non‐sterile rhizosphere soil. National Institutes of Health. [Link]

  • The QuEChERS Method – Background Information and Recent Developments. European Union Reference Laboratory for Pesticides. [Link]

  • Degradation dynamics of pyroxasulfone: exploring soil health impacts and dietary risk assessment. PubMed. [Link]

  • QuEChERS Extraction for High Performance Liquid Chromatographic Determination of pyrazosulfuron-ethyl in Soils. ResearchGate. [Link]

  • Extraction methods for untargeted metabolomics influence enzymatic activity in diverse soils. ResearchGate. [Link]

  • QuEChERS Methodology: AOAC Method. Restek. [Link]

  • Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. MDPI. [Link]

  • How Does Soil pH Impact Herbicides? Oklahoma State University Extension. [Link]

  • Analytical challenges and solutions for performing metabolomic analysis of root exudates. ScienceDirect. [Link]

  • Extraction kinetics of six heavy metals from contaminated clay soils. Scilit. [Link]

  • Clays, Limestone and Biochar Affect the Bioavailability and Geochemical Fractions of Cadmium and Zinc from Zn-Smelter Polluted Soils. MDPI. [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Pyroxasulfone Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of pyroxasulfone and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges, specifically focusing on the issue of peak tailing. Symmetrical peaks are crucial for accurate quantification and resolution; peak tailing can compromise these critical aspects of your analysis.[1][2] This resource provides in-depth, field-proven insights and step-by-step protocols to diagnose and rectify peak shape distortions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a common chromatographic peak shape distortion where the peak's trailing edge is broader than the leading edge, resulting in an asymmetrical peak.[1][3] In an ideal chromatogram, peaks should be symmetrical, resembling a Gaussian distribution.[4][5] Peak tailing is quantitatively assessed using the tailing factor (Tf) or asymmetry factor (As). A value of 1 indicates a perfectly symmetrical peak. For many assays, peaks with an asymmetry factor greater than 1.5 are acceptable, though a value greater than 1.2 is often indicative of peak tailing.[3]

Q2: My pyroxasulfone metabolite peaks are tailing. What are the most probable causes?

A2: The primary cause of peak tailing in reversed-phase HPLC is the presence of more than one retention mechanism for the analyte.[3] While the main interaction should be hydrophobic between the analyte and the stationary phase, secondary interactions can occur, leading to peak tailing. For pyroxasulfone and its metabolites, which may possess polar or ionizable functional groups, several factors could be at play:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns are a major contributor to peak tailing, especially for basic compounds.[2][3][6] These silanol groups can become ionized at mobile phase pH levels above approximately 2.5 to 3.0, leading to strong ionic interactions with protonated basic analytes.[1][3][7]

  • Mobile Phase pH Effects: If the mobile phase pH is close to the pKa of a pyroxasulfone metabolite, the analyte can exist in both ionized and non-ionized forms, leading to peak distortion.[1][8][9]

  • Column Degradation or Contamination: Over time, columns can degrade, or the inlet frit can become partially blocked by particulates from the sample or mobile phase, causing peak distortion for all analytes.[2][5][10]

  • Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can increase dead volume, leading to peak broadening and tailing.[1][10]

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in asymmetrical peaks.[2][10]

In-Depth Troubleshooting Guides

Guide 1: Addressing Secondary Silanol Interactions

Secondary interactions with ionized silanol groups are a frequent cause of peak tailing for polar and basic compounds.[2][3] Pyroxasulfone and its metabolites, belonging to the pyrazole class of herbicides, may contain functional groups susceptible to these interactions.[11][12]

  • Lower the Mobile Phase pH: By operating at a lower pH (e.g., pH < 3), you can ensure that the residual silanol groups are fully protonated (Si-OH) and not ionized (SiO-).[3] This minimizes their ability to interact with positively charged basic analytes. Be mindful that standard silica-based columns may degrade at a pH below 2.[8] For very low pH applications, consider using columns specifically designed for such conditions.[3]

  • Utilize a Highly Deactivated or End-Capped Column: Modern HPLC columns are often "end-capped," a process that blocks a significant portion of the residual silanol groups with a less reactive compound.[3][6][13] However, complete end-capping is sterically hindered, and some active silanols will remain.[3][6] Columns with advanced bonding and end-capping technologies can significantly improve peak shape for basic analytes.[1][6]

  • Employ Mobile Phase Additives: Adding a small concentration (e.g., 25 mM) of a basic compound like triethylamine (TEA) to the mobile phase can help to saturate the active silanol sites, reducing their interaction with your analytes.[10]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed for Pyroxasulfone Metabolites check_all_peaks Are all peaks tailing? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No hardware_check Suspect Hardware Issue or Column Void yes_all_peaks->hardware_check chemical_check Suspect Chemical Interactions no_all_peaks->chemical_check check_frit Check for blocked column inlet frit hardware_check->check_frit check_connections Inspect tubing and connections for dead volume check_frit->check_connections replace_column Consider column void; replace column check_connections->replace_column check_pH Is mobile phase pH near analyte pKa? chemical_check->check_pH check_overload Is the column overloaded? chemical_check->check_overload adjust_pH Adjust pH +/- 2 units from pKa check_pH->adjust_pH Yes check_silanol Suspect silanol interactions check_pH->check_silanol No lower_pH Lower mobile phase pH (<3) check_silanol->lower_pH use_endcapped Use a highly end-capped or polar-embedded column lower_pH->use_endcapped add_modifier Add mobile phase modifier (e.g., TEA) use_endcapped->add_modifier reduce_concentration Reduce sample concentration/injection volume check_overload->reduce_concentration

Caption: A logical workflow for troubleshooting peak tailing.

Guide 2: Optimizing Mobile Phase pH

The pH of the mobile phase is a critical parameter that influences the ionization state of analytes, which in turn affects their retention and peak shape.[8][9][14] For ionizable compounds like some pyroxasulfone metabolites, operating at a pH close to their pKa can lead to significant peak tailing.[8][9]

  • Determine Metabolite pKa: If the pKa values of your pyroxasulfone metabolites are known or can be estimated, this information is invaluable.

  • Adjust Mobile Phase pH: A general rule of thumb is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For acidic metabolites, a lower pH will suppress ionization, leading to better retention and peak shape. For basic metabolites, a higher pH will do the same. However, be mindful of the pH limitations of your column.[8][14]

  • Utilize a Buffer: To maintain a stable pH throughout the analysis and improve peak symmetry, it is essential to use a buffer in your mobile phase.[1][10] The buffer concentration should be sufficient to resist pH changes, typically in the range of 10-25 mM.[15]

BufferpKaUseful pH RangeComments
Phosphate2.1, 7.2, 12.31.1-3.1, 6.2-8.2Commonly used, but can precipitate in high concentrations of organic solvent.
Formate3.82.8-4.8Volatile, good for LC-MS applications.
Acetate4.83.8-5.8Volatile, good for LC-MS applications.

Table 1: Common Buffers for Reversed-Phase HPLC.

Guide 3: Column Health and System Maintenance

A physically compromised column or HPLC system can lead to peak shape issues for all compounds in your analysis.[2][4]

  • Column Flushing and Regeneration: If you suspect column contamination, flush the column with a strong solvent.[3] Disconnect the column from the detector and reverse the flow direction to flush contaminants from the inlet frit to waste. Always check the manufacturer's instructions to see if your column can be back-flushed.[3]

  • Guard Column Use: Employing a guard column is an economical way to protect your analytical column from strongly retained matrix components and particulates, extending its lifetime.[4][16][17] If peak tailing suddenly appears, replacing the guard column is a quick troubleshooting step.[4]

  • Inspect for Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to minimize dead volume.[1][10] Improperly fitted connections can also introduce dead volume and cause peak tailing.[7]

Visualizing Analyte Interactions with the Stationary Phase

G cluster_ideal Ideal Hydrophobic Interaction (Symmetrical Peak) cluster_tailing Secondary Silanol Interaction (Peak Tailing) C18 C18 Stationary Phase Hydrophobic Chains Analyte_A Pyroxasulfone Metabolite (Neutral) Analyte_A->C18:f0 Hydrophobic Interaction Silanol Silica Surface Ionized Silanol (SiO-) Analyte_B Pyroxasulfone Metabolite (Basic, Protonated) Analyte_B->Silanol:f1 Ionic Interaction

Caption: Interactions leading to symmetrical vs. tailing peaks.

By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing issues in your HPLC analysis of pyroxasulfone metabolites, leading to more accurate and reliable results.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column. Retrieved from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]

  • Phenomenex. (n.d.). LC Technical Tip. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from [Link]

  • uHPLCs Class. (2025, January 18). Unveiling the Secrets of Silica in HPLC Columns. YouTube. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • Chromedia. (n.d.). How to Fix Asymmetrical Chromatography Peaks. Retrieved from [Link]

  • AIT. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Agrochemicals. (2016). Determination of Pyroxasulfone Residues in Soil and Water by HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks? Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Retrieved from [Link]

  • Hawach. (2023, December 1). Selection Guide for HPLC Columns. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent. (n.d.). A Look at Column Choices. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Unknown Source. (n.d.). Method Of Analysis for Pyroxasulfone Content. Retrieved from [Link]

  • Regulations.gov. (2018, February 28). Pyroxasulfone. Application for Section 3 Registration for Use on Crop Subgroup 1 C, tuberous and corm vegetables and. Retrieved from [Link]

  • EPA. (n.d.). Pyroxasulfone & Degradates. Retrieved from [Link]

  • EM International - Journals. (n.d.). isolation and characterization of photo- catalytically degraded products of pyroxasulfone using myriad analytical techniques. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • AERU - University of Hertfordshire. (n.d.). Pyroxasulfone (Ref: KIH-485). Retrieved from [Link]

  • Regulations.gov. (2017, February 1). Pyroxasulfone Human Health Risk Assessment for the Section 3 New Uses of Pyroxasulfone on Crop Subgroup 6C. Retrieved from [Link]

  • Health Canada. (2012, August 3). Proposed Registration Decision PRD2012-20. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Pyroxasulfone. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

Sources

Technical Support Center: Method Development for Separating Pyroxasulfone Metabolite Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical separation of pyroxasulfone metabolite isomers. This guide is designed for researchers, analytical scientists, and professionals in drug development and agrochemical safety assessment. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the complexities of separating these challenging analytes. Our approach is rooted in scientific principles and practical, field-proven experience to ensure the integrity and robustness of your analytical methods.

Understanding the Challenge: Pyroxasulfone and Its Metabolites

Pyroxasulfone is a pre-emergence herbicide that undergoes extensive metabolism in the environment and in biological systems.[1] This metabolic transformation often results in the formation of various isomers, including enantiomers and diastereomers, particularly when chiral centers are introduced or modified. For instance, the oxidation of a thioether linkage can produce a chiral sulfoxide, leading to a pair of enantiomers.[2][3] The accurate separation and quantification of these individual isomers are critical, as they can exhibit different toxicological profiles and environmental fates.[4][5]

This guide will provide a structured approach to developing and troubleshooting chromatographic methods for the separation of pyroxasulfone metabolite isomers, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of pyroxasulfone I should be concerned about?

A1: The primary metabolites of pyroxasulfone that are often monitored include M-1, M-3, M-25, and M-28.[6] These metabolites are formed through processes like cleavage of the molecule, oxidation, and demethylation.[6] It is important to consult regulatory guidelines for a comprehensive list of relevant metabolites for your specific application.

Q2: Why is the separation of pyroxasulfone metabolite isomers important?

A2: Different isomers of a compound can have distinct biological activities and toxicities.[4][5] For a thorough risk assessment and to meet regulatory requirements, it is often necessary to quantify each isomer individually. Co-elution of isomers can lead to inaccurate quantification and a misunderstanding of the compound's overall impact.

Q3: What are the most common analytical techniques for separating these isomers?

A3: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry (MS/MS) are the most powerful and widely used techniques.[7][8] These methods offer the high resolution and sensitivity required for complex matrices. Capillary Electrophoresis (CE) can also be a viable alternative, offering high efficiency and low solvent consumption.[2]

Q4: What is a Chiral Stationary Phase (CSP), and why is it important for this application?

A4: A Chiral Stationary Phase is a chromatographic column packing material that is itself chiral. It allows for the separation of enantiomers by forming transient, diastereomeric complexes with the analytes, leading to different retention times.[9] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for a broad range of chiral compounds, including many pesticides.[10]

Q5: Can I separate diastereomers on a standard (achiral) HPLC column?

A5: Yes, in many cases, diastereomers can be separated on conventional achiral columns (like a C18 column).[11] Diastereomers have different physical properties and thus can often be resolved using standard reversed-phase or normal-phase chromatography. However, optimizing the mobile phase and temperature is crucial.

Method Development Workflow

Developing a robust method for isomer separation is a systematic process. The following diagram illustrates a typical workflow.

MethodDevelopmentWorkflow cluster_prep 1. Preparation cluster_screening 2. Initial Screening cluster_optimization 3. Optimization cluster_validation 4. Validation AnalyteInfo Gather Analyte Information (Structure, pKa, logP) StandardPrep Prepare Isomer Standards AnalyteInfo->StandardPrep ColumnScreen Screen Chiral & Achiral Columns StandardPrep->ColumnScreen MobilePhaseScreen Screen Mobile Phases (RP, NP, SFC) ColumnScreen->MobilePhaseScreen FineTune Fine-Tune Mobile Phase (Gradient, Additives, pH) MobilePhaseScreen->FineTune TempOptimize Optimize Temperature FineTune->TempOptimize FlowRateOptimize Optimize Flow Rate TempOptimize->FlowRateOptimize Validate Method Validation (LOD, LOQ, Linearity, Accuracy, Precision) FlowRateOptimize->Validate

Caption: A systematic workflow for developing a chromatographic method for the separation of pyroxasulfone metabolite isomers.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor or No Resolution of Enantiomers

Q: I am using a chiral column, but my enantiomers are still co-eluting. What should I do?

A: This is a common challenge in chiral separations. The interactions between the analyte and the chiral stationary phase are highly specific. Here is a systematic approach to troubleshoot this issue:

  • Verify Column Selection:

    • Is the CSP appropriate for your analyte? Polysaccharide-based columns (e.g., cellulose and amylose derivatives) are a good starting point for many pesticides.[10] However, no single CSP works for all compounds. It is highly recommended to screen a variety of CSPs with different chiral selectors.[8]

    • Action: If you have access to a column switching system, perform a screening of 3-5 different chiral columns.

  • Optimize the Mobile Phase:

    • Are you using the correct mobile phase mode? Chiral separations can be achieved in normal-phase, reversed-phase, polar organic, or SFC modes. The choice of mobile phase has a significant impact on selectivity.

    • Action (HPLC):

      • Normal Phase: Start with a simple mobile phase of hexane/isopropanol or hexane/ethanol. Vary the alcohol content from 5% to 20%.

      • Reversed Phase: Use a mobile phase of water/acetonitrile or water/methanol. The presence of water can significantly alter the chiral recognition mechanism.[12]

      • Additives: Small amounts of an acidic or basic additive (e.g., 0.1% formic acid or diethylamine) can improve peak shape and sometimes enhance resolution, especially for ionizable compounds.[13]

    • Action (SFC):

      • Supercritical CO2 is the primary mobile phase component. The choice and percentage of the organic modifier (co-solvent), typically an alcohol like methanol or ethanol, are critical for achieving separation.[8]

      • Experiment with different co-solvents and gradients.

  • Adjust the Temperature:

    • How does temperature affect your separation? Temperature can have a profound and often unpredictable effect on chiral separations. Generally, lower temperatures increase the stability of the transient diastereomeric complexes, which can lead to better resolution.[14] However, in some cases, higher temperatures can improve peak efficiency and may even be necessary for separation.

    • Action: Methodically vary the column temperature, for example, in 5 °C increments from 15 °C to 40 °C, and observe the effect on resolution.

Issue 2: Peak Splitting or Broadening

Q: I am observing split or distorted peaks for my isomers. What could be the cause?

A: Peak splitting can arise from several factors, both chemical and physical. It's important to determine if all peaks in the chromatogram are affected or only the peaks of interest.[15]

  • If all peaks are split:

    • Physical Obstruction: This often points to a problem with the column itself or the flow path. There might be a partial blockage in the column inlet frit or a void in the column bed.

    • Action:

      • Reverse the column and flush it with a strong solvent (compatible with the stationary phase).

      • If the problem persists, the column may need to be replaced.

      • Check all fittings and tubing for blockages or improper connections.[16]

  • If only the analyte peaks are split:

    • Co-elution: The "split" peak may actually be two closely eluting isomers (e.g., diastereomers).

    • Action: Adjust the mobile phase composition or gradient to improve the separation. A change in the organic modifier or pH can often resolve closely eluting peaks.[9]

    • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, especially for early eluting peaks.

    • Action: Dissolve the sample in the initial mobile phase or a weaker solvent.

    • On-Column Degradation or Isomerization: The analyte may be unstable under the analytical conditions.

    • Action: Investigate the stability of your analytes in the mobile phase and at the column temperature.

Issue 3: Low Sensitivity or Poor Peak Shape

Q: My isomer peaks are very small and/or show significant tailing. How can I improve this?

A: Low sensitivity and poor peak shape can be due to a variety of factors, from sample preparation to detector settings.

  • Improve Sample Preparation:

    • Matrix Effects: Co-extracted matrix components can suppress the ionization of your analytes in the mass spectrometer, leading to low sensitivity.

    • Action: Incorporate a robust sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds.[17] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also a popular choice for pesticide residue analysis in complex matrices.[16]

  • Optimize Mobile Phase for MS Detection:

    • Ionization Efficiency: The mobile phase composition directly impacts the efficiency of electrospray ionization (ESI).

    • Action:

      • For positive ion mode, ensure the mobile phase is acidic (e.g., with 0.1% formic acid) to promote protonation.

      • For negative ion mode, a slightly basic mobile phase or the use of a modifier like ammonium formate can be beneficial.[18]

      • Volatile buffers are essential for MS compatibility.

  • Address Peak Tailing:

    • Secondary Interactions: Peak tailing can occur due to unwanted interactions between the analyte and the stationary phase, such as silanol interactions on silica-based columns.

    • Action: Add a competitor to the mobile phase, such as a small amount of a basic modifier like triethylamine (for basic analytes), or use a column with end-capping.

    • Column Overload: Injecting too much sample can lead to peak tailing.

    • Action: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.[14]

Recommended Initial Screening Conditions

For those beginning their method development, the following table provides a starting point for screening different chromatographic conditions.

ParameterHPLC - Reversed PhaseHPLC - Normal PhaseSFC
Chiral Column Polysaccharide-based (e.g., Chiralpak IA, IB, IC)Polysaccharide-based (e.g., Chiralcel OD-H, AD-H)Polysaccharide-based (e.g., Chiralpak IA, IB, IC)
Achiral Column C18, Phenyl-HexylSilica, Diol2-Ethylpyridine, Diol
Mobile Phase A 0.1% Formic Acid in Watern-HexaneSupercritical CO2
Mobile Phase B Acetonitrile or MethanolIsopropanol or EthanolMethanol or Ethanol
Gradient 5-95% B over 15 min5-30% B over 15 min5-40% B over 10 min
Flow Rate 0.5 mL/min1.0 mL/min2.0-3.0 mL/min
Temperature 25 °C25 °C40 °C

Experimental Protocols

Protocol 1: Chiral Column Screening

This protocol outlines a systematic approach to screening multiple chiral columns to find the best candidate for separating your pyroxasulfone metabolite isomers.

  • Prepare a stock solution of your isomer mixture at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Select a set of diverse chiral columns. A good starting set includes columns with cellulose-based and amylose-based stationary phases.

  • For each column, run a generic gradient in both normal-phase and reversed-phase modes (or SFC mode if available).

    • Normal Phase Example: Mobile Phase A: n-Hexane; Mobile Phase B: Isopropanol. Gradient: 5% B to 30% B in 15 minutes.

    • Reversed Phase Example: Mobile Phase A: Water with 0.1% Formic Acid; Mobile Phase B: Acetonitrile. Gradient: 10% B to 90% B in 15 minutes.

  • Evaluate the chromatograms for any signs of separation (e.g., peak broadening, shoulders, or partial separation).

  • Select the column and mobile phase combination that shows the most promising initial separation for further optimization.

Protocol 2: Mobile Phase Optimization for a Selected Chiral Column

Once a promising column has been identified, this protocol will help you fine-tune the mobile phase to achieve baseline resolution.

  • Perform isocratic runs at different mobile phase compositions based on the results from the gradient screening. For example, if the isomers started to separate at 15% isopropanol in the normal phase screen, run isocratic methods at 10%, 15%, and 20% isopropanol.

  • If resolution is still insufficient, introduce an additive.

    • For normal phase, add a small amount of a polar solvent like methanol (0.5-1%) to the alcohol modifier.

    • For reversed phase, screen different pH values if your analytes are ionizable. Use MS-compatible buffers like ammonium formate or ammonium acetate.

  • Optimize the flow rate. Lower flow rates can sometimes improve resolution, but at the cost of longer analysis times.

  • Fine-tune the column temperature. As discussed in the troubleshooting section, systematically vary the temperature to find the optimal balance between resolution and peak efficiency.

References

  • U.S. Environmental Protection Agency. (2018). Pyroxasulfone. Application for Section 3 Registration for Use on Crop Subgroup 1 C, tuberous and corm vegetables. Regulations.gov. [Link]

  • Pardes, C., et al. (2024). Fast Analytical Separation of Selected Agricultural Pesticides Using Supercritical Fluid Chromatography. MDPI. [Link]

  • Hassan, M. M., & Dolatyari, L. (2016). Chiral Separation of Some Classes of Pesticides by HPLC Method. ResearchGate. [Link]

  • Miller, J. M. (2003). Understanding Split Peaks. LCGC North America. [Link]

  • Dolan, J. W. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Waters. (n.d.). Enantiomeric and Diastereomeric Resolutions of Chiral Pesticides by ACQUITY UPC2 with UV Detection. [Link]

  • Jiménez-Jiménez, A., et al. (2022). Chiral Pesticides with Asymmetric Sulfur: Extraction, Separation, and Determination in Different Environmental Matrices. MDPI. [Link]

  • University of Hertfordshire. (n.d.). Pyroxasulfone (Ref: KIH-485). AERU. [Link]

  • Agilent. (2018). Analysis of Multiple Pesticide Residues in Complex Food Matrices Using High-Throughput Online Mini-SPE and GC/MS/MS. [Link]

  • Tongco, J. V. (2013). Mobile phase additives to enhance resolution between derivatized chiral enantiomers using reverse-phased HPLC/MS analysis. ResearchGate. [Link]

  • Bristol-Myers Squibb. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Miller, L. A., & Miller, J. M. (2016). Catalytic Enantioselective Sulfoxidation of Functionalized Thioethers Mediated by Aspartic Acid-Containing Peptides. ACS Publications. [Link]

  • U.S. Patent and Trademark Office. (1994).
  • Hajjar, N. P., & Hodgson, E. (1982). Sulfoxidation of thioether-containing pesticides by the flavin-adenine dinucleotide- dependent monooxygenase of pig liver microsomes. PubMed. [Link]

  • Dolan, J. W. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC International. [Link]

  • Sobhanzadeh, E., et al. (2009). Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. ResearchGate. [Link]

  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Ulrich, E. M., et al. (2011). Chiral Pesticides: Identification, Description, and Environmental Implications. SpringerLink. [Link]

  • Asami, Y., et al. (2021). Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation. MDPI. [Link]

  • Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. [Link]

  • González-Gómez, L., et al. (2022). QuEChERS-Based Method for the Determination of Fipronil in Protein Baits and Vespa velutina Larvae by HPLC-DAD and GC-MS. MDPI. [Link]

  • Daicel Chiral Technologies. (2020). Chiral Screening Procedures: A Quick & Easy How-To Guide. YouTube. [Link]

  • Haginaka, J. (2006). Enantioselective separation of metolachlor and its metabolites using LC-MS and CZE. Chemosphere. [Link]

  • Abad-Fuentes, A., et al. (2021). Highly Efficient Removal of Neonicotinoid Insecticides by Thioether-Based (Multivariate) Metal–Organic Frameworks. ACS Publications. [Link]

  • Sakai, T., et al. (2020). [Analytical Method for Fipronil and Fipronil Sulfone in Livestock Products Using LC-MS/MS]. PubMed. [Link]

Sources

Technical Support Center: Stability of Pyroxasulfone Metabolite M3 in Frozen Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers and analytical scientists working with Pyroxasulfone. This document provides in-depth guidance, troubleshooting, and frequently asked questions regarding the stability of its key metabolite, M3 (5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-carboxylic acid), in frozen samples. Ensuring the integrity of analytes from field to analysis is paramount for generating reliable and defensible data for regulatory submissions and risk assessments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling and storage of samples for M3 residue analysis.

Q1: What is Pyroxasulfone Metabolite M3, and why is its stability a critical concern?

Pyroxasulfone is a pre-emergent herbicide from the pyrazole class used to control broadleaf weeds and grasses.[1] In plants and the environment, the parent compound degrades into several metabolites. The metabolic pathway often involves the cleavage of the methyl sulfone bridge, followed by oxidation and/or demethylation.[1][2] One of the major products of this process is metabolite M3, a carboxylic acid derivative.[1][3]

Regulatory Significance: Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), have identified M3 as a "residue of concern" in various crops and livestock commodities.[1][2] This means that for tolerance enforcement and human health risk assessments, the total residue measured must often include M3 along with the parent compound and other key metabolites.[1][2]

Why Stability is Critical: The concentration of M3 measured in a sample must accurately reflect its concentration at the time of collection. Any degradation during storage will lead to an underestimation of the true residue level, compromising the validity of field trial data, risk assessments, and regulatory compliance. Storage stability studies are therefore required to demonstrate that residue decline does not occur under the specific storage conditions and duration.[4][5]

Q2: What are the standard recommended conditions for storing samples containing Pyroxasulfone M3?

To prevent the degradation of pesticide residues, samples should be frozen as quickly as possible after collection, ideally within 24 hours.[4][5] The standard and recommended storage temperature for long-term stability is -20°C or colder .[6]

The underlying principle is that deep-freezing slows down or halts the chemical and enzymatic processes that cause residue degradation.[4][5] Storing samples in properly maintained and monitored freezers is essential to ensure the temperature remains consistent throughout the storage period.

Q3: For how long has Pyroxasulfone M3 been demonstrated to be stable in frozen storage?

Studies submitted for regulatory review have demonstrated the stability of Pyroxasulfone and its metabolite M3 across various matrices and durations. These data provide confidence that analyses conducted within these timeframes will yield accurate results.

Commodity / MatrixAnalytes Including M3Storage TemperatureDemonstrated Stability DurationSource
Corn Grain & ForagePyroxasulfone, M-1, M-3Frozen (Temp. not specified)Up to 13 months[3]
Corn StoverPyroxasulfone, M-1, M-3Frozen (Temp. not specified)Up to 12 months[3]
Bulb OnionPyroxasulfone, M-1, M-3, M-25, M-28Frozen (Temp. not specified)Up to 123 days[1]
Flax Whole SeedPyroxasulfone, M-1, M-3, M-25Frozen (Temp. not specified)Up to 642 days[2]
Flax MealPyroxasulfone, M-1, M-3, M-25Frozen (Temp. not specified)Up to 426 days[2]
Flax OilPyroxasulfone, M-1, M-3, M-25Frozen (Temp. not specified)Up to 433 days[2]
Q4: Do I always need to conduct a new storage stability study for my samples?

Not necessarily. According to international guidelines, a dedicated storage stability study may be omitted if samples are analyzed within a short timeframe. Specifically, if samples are frozen within 24 hours of collection and analyzed within 30 days , storage stability data are often not required, provided a justification can be made that the residues are not inherently volatile or labile.[4][5]

However, a study is required if:

  • The analysis timeframe is expected to exceed 30 days.

  • There is no existing stability data on a similar matrix.

  • The storage conditions differ from those in established studies.

It is acceptable to use data from studies on similar substrates to support your sample storage. Once stability has been proven in a few representative crop categories (e.g., high water, high oil), the data can often be extrapolated to other commodities as long as storage conditions are comparable.[7]

Troubleshooting Guide: M3 Stability Issues

This section provides a logical framework for diagnosing and resolving common issues encountered during the analysis of stored samples.

Problem: I'm observing unexpectedly low recovery or concentration of M3 from my frozen samples.

Low recovery is a common indicator of analyte loss. The key is to determine whether the loss occurred during storage or during the analytical procedure itself.

G cluster_storage Troubleshooting Storage Issues cluster_method Troubleshooting Analytical Method Start Low Recovery of M3 Detected CheckConcurrent Step 1: Analyze Concurrent Recovery Samples (Freshly Spiked Matrix) Start->CheckConcurrent ConcurrentOK Is recovery of concurrent samples acceptable (e.g., 70-120%)? CheckConcurrent->ConcurrentOK StorageIssue Conclusion: Analyte loss likely occurred during storage. ConcurrentOK->StorageIssue  Yes   MethodIssue Conclusion: Issue is with the analytical method or procedure. ConcurrentOK->MethodIssue  No   VerifyTemp Verify freezer temperature logs. Were there deviations? StorageIssue->VerifyTemp CheckExtraction Verify extraction efficiency. (e.g., re-extract a sample) MethodIssue->CheckExtraction VerifyDuration Check storage duration. Does it exceed proven stability limits? VerifyTemp->VerifyDuration CheckThaw Review sample handling logs. Were there multiple freeze-thaw cycles? VerifyDuration->CheckThaw CheckStandards Check calibration standards and instrument performance. CheckExtraction->CheckStandards CheckMatrix Investigate matrix effects. (e.g., use matrix-matched standards) CheckStandards->CheckMatrix

Caption: Troubleshooting workflow for low M3 recovery.

Detailed Breakdown:

  • Differentiate Storage vs. Procedural Loss: The first and most critical step is to analyze "concurrent recovery" samples. These are blank control matrix samples that you fortify (spike) with a known concentration of M3 immediately before extraction, alongside your stored samples.[8]

    • If concurrent recoveries are acceptable (e.g., 70-120%) but stored sample results are low: This strongly suggests the M3 was lost during storage. The analytical method is performing correctly, but the analyte was not present at its original concentration when the analysis began.

    • If concurrent recoveries are also low: This points to a problem with your analytical procedure (e.g., inefficient extraction, standard degradation, instrument issues) and not necessarily storage instability.[8]

  • Investigating Storage Loss (If Concurrent Recovery is Good):

    • Temperature Deviations: Review freezer temperature logs. Were there any periods where the temperature rose above the target -20°C? Power outages or freezer malfunctions can compromise sample integrity.

    • Storage Duration: Cross-reference your sample storage time with the established stability data (see table above). If you have stored samples for longer than the validated period, degradation is a likely cause.

    • Freeze-Thaw Cycles: Repeatedly thawing and refreezing samples can accelerate degradation by allowing enzymatic activity to resume during the thawed state. Samples for residue analysis should ideally be thawed only once, immediately before extraction.

  • Investigating Analytical Method Loss (If Concurrent Recovery is Poor):

    • Extraction Efficiency: Ensure your chosen solvent system and homogenization technique are validated for your specific matrix. The M3 may not be efficiently released from the sample matrix.

    • Matrix Effects: Complex matrices can suppress or enhance the analyte signal in LC/MS/MS analysis.[1] Using matrix-matched calibration standards or an isotopically labeled internal standard can correct for these effects.

    • Sample Homogenization: Homogenizing samples prior to storage can represent a worst-case scenario, as it releases enzymes and other cellular components that can react with and degrade the analyte. If your stability study was done on whole samples but your field trial samples were homogenized before storage, you may see a discrepancy.

Experimental Protocols & Methodologies
Protocol 1: Designing a Frozen Storage Stability Study for Pyroxasulfone M3

This protocol is based on the principles outlined in OECD Test Guideline 506: Stability of Pesticide Residues in Stored Commodities .[8][9]

Objective: To determine the stability of Pyroxasulfone M3 in a specific matrix under frozen conditions (-20°C) over a defined period.

Methodology:

  • Sample Preparation (Fortification):

    • Obtain a sufficient quantity of a blank control matrix (e.g., untreated corn grain). Homogenize the entire batch to ensure uniformity.

    • Prepare a stock solution of analytical standard M3 in a suitable solvent (e.g., acetonitrile).[10]

    • Fortify (spike) the homogenized matrix with M3 to a concentration that is representative of expected residues and at least 10 times the method's limit of quantitation (LOQ).[5][11] A typical level might be 0.1 to 1.0 mg/kg (ppm).

    • Thoroughly mix the fortified matrix to ensure even distribution of the analyte.

  • Storage and Sampling:

    • Divide the fortified homogenate into numerous sub-samples, each sufficient for a single analysis. Use appropriate, well-sealed containers to prevent desiccation.

    • Immediately analyze a minimum of five sub-samples to establish the "Time 0" concentration.[8] This is your baseline.

    • Place the remaining samples in a calibrated freezer set to -20°C ± 5°C.

    • Establish a sampling schedule (e.g., 1, 3, 6, 9, 12, 18 months). The duration should cover the maximum anticipated storage time for your field trial samples.

  • Analysis at Each Interval:

    • At each time point, remove at least two stored samples from the freezer for analysis.

    • Crucially, at the same time, prepare and analyze two "concurrent recovery" samples by spiking fresh blank matrix just before extraction.

    • Analyze all samples using a fully validated analytical method, such as LC/MS/MS.[2]

  • Data Evaluation:

    • Calculate the mean concentration of M3 in the stored samples at each time point.

    • Correct this mean concentration for the procedural losses observed in the concurrent recovery samples:

      • Corrected % Recovery = (Mean Concentration of Stored Sample / Time 0 Concentration) * 100

    • The residue is considered stable if the corrected mean concentration does not decline significantly from the initial Time 0 value (a common threshold is remaining above 70-80% of the initial value).

Caption: Workflow for a frozen storage stability study.

References
  • U.S. Environmental Protection Agency. (2018). Pyroxasulfone. Application for Section 3 Registration for Use on Crop Subgroup 1 C, tuberous and corm vegetables. Regulations.gov. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Stability of residues during storage. APVMA. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Storage stability of residues. Pesticide Registration Toolkit. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the Evaluation of the New Active PYROXASULFONE in the Product SAKURA® 850 WG HERBICIDE. APVMA. [Link]

  • U.S. Environmental Protection Agency. (1996). Residue Chemistry Test Guidelines OPPTS 860.1380 Storage Stability Data. EPA NEPIC. [Link]

  • Beniwal, R. et al. (n.d.). Isolation and characterization of photo-catalytically degraded products of pyroxasulfone using myriad analytical techniques. EM International Journals. [Link]

  • Organisation for Economic Co-operation and Development. (2022). Test No. 506: Stability of Pesticide Residues in Stored Commodities. OECD iLibrary. [Link]

  • Kumar, A. et al. (2024). Degradation dynamics of pyroxasulfone: exploring soil health impacts and dietary risk assessment. PubMed. [Link]

  • Organisation for Economic Co-operation and Development. (2007). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. [Link]

  • Du, S. et al. (2024). Exploring the degradation and soil enzyme impact of pyroxasulfone and its main metabolites in soils. Journal of Zhejiang University (Agriculture & Life Science). [Link]

  • Takatori, S. et al. (2020). Assessment of the long-term stability of pesticide residues under freezing conditions in brown rice and soybean certified reference materials. National Institutes of Health. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). PYROXASULFONE IN THE PRODUCT SAKURA 850 WG HERBICIDE. APVMA. [Link]

  • U.S. Environmental Protection Agency. (2017). Pyroxasulfone. Petition for the Establishment of Tolerances for Residues in or on Multiple Commodities. Regulations.gov. [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). Test No 506: Stability of Pesticide Residues in Stored Commodities. OECD. [Link]

  • Minnesota Department of Agriculture. (n.d.). Pyroxasulfone | New Active Ingredient Review. [Link]

  • U.S. Environmental Protection Agency. (n.d.). B.7.6.2 Freezer Storage Stability in Plants. EPA. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Pyroxasulfone & Degradates. EPA. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Pyroxasulfone ILV Water. EPA. [Link]

Sources

Technical Support Center: Minimizing Matrix Interference in Pyroxasulfone Metabolite Analysis of Fatty Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges of analyzing pyroxasulfone and its metabolites in complex, fatty matrices. This guide is designed for researchers, analytical scientists, and professionals in drug development and food safety who are navigating the complexities of lipid-rich samples. My aim is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your analytical methods effectively.

Understanding the Challenge: The Nature of Fatty Matrices and Pyroxasulfone Analysis

Fatty matrices, such as oilseeds, dairy products, and animal tissues, present a significant hurdle in the accurate quantification of pesticide residues like pyroxasulfone and its metabolites (e.g., M-1, M-3, M-25, and M-28).[1][2] The primary obstacle is the high lipid content, which can lead to severe matrix effects in sensitive analytical techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[3]

Lipids, particularly phospholipids, are notorious for causing ion suppression or enhancement in the electrospray ionization (ESI) source of a mass spectrometer.[4][5] This occurs when co-eluting matrix components interfere with the ionization of the target analytes, leading to inaccurate and unreliable results.[4][6] Furthermore, the accumulation of lipids can contaminate the analytical system, leading to decreased sensitivity and instrument downtime.[7]

Pyroxasulfone itself is relatively soluble in organic solvents but has low water solubility.[8] Its metabolites can have varying polarities, making a "one-size-fits-all" extraction and cleanup method challenging.[9] Therefore, a robust analytical strategy must focus on the selective removal of interfering lipids while ensuring high recovery of all target analytes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues encountered during the analysis of pyroxasulfone and its metabolites in fatty matrices.

Q1: I'm experiencing significant ion suppression in my LC-MS/MS analysis of pyroxasulfone in a fatty matrix. What is the likely cause and what are my immediate troubleshooting steps?

A1: The most probable cause of ion suppression in fatty matrix analysis is the co-elution of phospholipids with your target analytes.[4][5] Phospholipids are abundant in fatty samples and can compete with your analytes for ionization in the ESI source, leading to a decreased signal.[4]

Immediate Troubleshooting Steps:

  • Confirm Phospholipid Interference: Monitor for characteristic phospholipid MRM transitions (e.g., precursor ion scan for m/z 184 in positive mode) in your LC-MS/MS runs to confirm their presence and elution profile relative to your analytes.

  • Chromatographic Separation: Modify your LC gradient to improve the separation between your analytes and the bulk of the phospholipids. A shallower gradient or a different stationary phase might be necessary.

  • Sample Dilution: A simple, albeit not always sufficient, approach is to dilute your final extract. This can reduce the concentration of matrix components entering the mass spectrometer, but may also compromise your limits of detection.

  • Review Your Sample Cleanup: Your current sample preparation method may not be effectively removing lipids. Consider the more advanced cleanup strategies discussed in the following sections.

Q2: What are the pros and cons of different sample preparation techniques (QuEChERS, SPE, LLE) for fatty matrices?

A2: The choice of sample preparation technique is critical and depends on the specific matrix, the required throughput, and the desired level of cleanup. Here's a comparative overview:

TechniqueProsConsBest Suited For
QuEChERS - Fast and high-throughput- Low solvent consumption- Wide range of pesticide coverage- Original methods are not optimized for high-fat samples and require modification[10]- Can have lower cleanup efficiency for very fatty matricesHigh-throughput screening of moderately fatty samples (e.g., avocado, milk).[11]
Solid-Phase Extraction (SPE) - High selectivity and excellent cleanup- Wide variety of sorbents for targeted lipid removal- Can concentrate the analytes- More time-consuming and lower throughput than QuEChERS- Can be more expensive- Method development can be complexMatrices requiring extensive cleanup (e.g., edible oils, animal fat) and when high sensitivity is needed.[12]
Liquid-Liquid Extraction (LLE) - Simple and inexpensive- Effective for partitioning analytes from some matrices- Can be labor-intensive and not easily automated- May use large volumes of organic solvents- Can have lower analyte recovery and be less selective than SPEInitial extraction step, often followed by a cleanup technique like SPE. LLE with low-temperature purification can also be effective.[13]
Q3: I'm using a QuEChERS method for a fatty sample, but my recoveries for pyroxasulfone are low and inconsistent. What modifications can I make?

A3: Low and inconsistent recoveries in a QuEChERS protocol for fatty matrices often stem from the partitioning of lipophilic analytes like pyroxasulfone with the fat layer and insufficient cleanup. Here are some key modifications to consider:

  • Increase the Amount of C18 Sorbent: In the dispersive SPE (d-SPE) cleanup step, C18 is crucial for retaining lipids. For fatty samples, you may need to increase the amount of C18 sorbent used.[11][14]

  • Introduce a Freezing Step: After the initial acetonitrile extraction and centrifugation, freeze the extract at -20°C for at least an hour. This will precipitate a significant portion of the lipids, which can then be removed by centrifugation or filtration.[7][14]

  • Use Z-Sep or EMR-Lipid Sorbents: These are newer, more advanced sorbents designed for superior lipid removal.[15][16]

    • Z-Sep: A zirconia-based sorbent that removes fats and pigments.[16]

    • EMR-Lipid (Enhanced Matrix Removal-Lipid): A highly selective sorbent that removes lipids through a combination of size exclusion and hydrophobic interactions.[17][18][19]

  • Optimize the Extraction Solvent: While acetonitrile is standard, for some matrices, a mixture of acetonitrile and a less polar solvent might improve the initial extraction efficiency. However, this may also co-extract more lipids, necessitating a more rigorous cleanup.[20]

Troubleshooting Guide: Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery - Analyte partitioning into the lipid layer during extraction.- Incomplete elution from SPE sorbent.- Analyte degradation.[10]- Implement a freezing step to remove bulk lipids before d-SPE.- Optimize the elution solvent in your SPE protocol (stronger solvent or larger volume).- Ensure proper pH conditions during extraction to maintain analyte stability.
High Matrix Effects (Ion Suppression/Enhancement) - Co-elution of phospholipids and other matrix components.[3][4]- Insufficient cleanup.- Use a more effective d-SPE sorbent like Z-Sep or EMR-Lipid.- Optimize your LC gradient for better separation.- Employ matrix-matched calibration standards to compensate for matrix effects.[21]
Poor Reproducibility (High %RSD) - Inconsistent sample homogenization.- Variable lipid removal efficiency.- Instrument contamination.- Ensure thorough homogenization of the initial sample.- Standardize the d-SPE or SPE procedure (e.g., consistent shaking/vortexing times).- Implement a robust column washing protocol between injections to prevent carryover.
Instrument Contamination and Downtime - Accumulation of non-volatile matrix components in the ion source and mass spectrometer.- Improve the sample cleanup to reduce the amount of matrix introduced to the system.- Use a divert valve to direct the early and late eluting, non-target portions of the chromatogram to waste.- Perform regular source cleaning and maintenance.

Experimental Protocols

Here are detailed, step-by-step protocols for two recommended sample preparation workflows for analyzing pyroxasulfone and its metabolites in fatty matrices.

Protocol 1: Modified QuEChERS with d-SPE Cleanup for Moderately Fatty Matrices (e.g., Avocado, 15% fat)

This protocol is an adaptation of the standard QuEChERS method, optimized for improved lipid removal.[11]

Step-by-Step Methodology:

  • Sample Homogenization: Homogenize 15 g of the sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile (containing 1% acetic acid).

    • Add the appropriate internal standards.

    • Add 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate.

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Freezing Step (Optional but Recommended): Place the supernatant in a freezer at -20°C for at least 1 hour to precipitate lipids. Centrifuge again to pellet the precipitated lipids.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing:

      • 150 mg anhydrous MgSO₄

      • 50 mg primary secondary amine (PSA)

      • 50 mg C18 sorbent (or Z-Sep/EMR-Lipid for enhanced cleanup)

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge for 2 minutes.

  • Analysis: Take an aliquot of the final extract for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for High-Fat Matrices (e.g., Edible Oil)

This protocol is designed for matrices where a high degree of lipid removal is essential for accurate analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 g of the oil sample in 10 mL of hexane.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg/6 mL) with 5 mL of methanol followed by 5 mL of deionized water, and finally 5 mL of acetonitrile. Do not let the sorbent go dry.

  • Sample Loading: Load the hexane-dissolved sample onto the conditioned SPE cartridge.

  • Washing (Interference Elution):

    • Wash the cartridge with a solvent that removes lipids but retains the analytes. A mixture of acetonitrile and water is often effective. The exact ratio may need to be optimized based on the specific analytes and matrix.

  • Analyte Elution:

    • Elute the pyroxasulfone and its metabolites with a suitable organic solvent, such as acetonitrile or acetone.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).

Visualization of Workflows

To aid in the selection and implementation of these protocols, the following diagrams illustrate the decision-making process and the experimental workflows.

Caption: Decision workflow for selecting a sample preparation method based on lipid content.

G cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis homogenize Homogenize Sample add_solvent Add Acetonitrile & Salts homogenize->add_solvent shake Vortex/Shake add_solvent->shake centrifuge1 Centrifuge shake->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant add_dspe Add d-SPE Sorbents (PSA/C18/Z-Sep) transfer_supernatant->add_dspe vortex_cleanup Vortex add_dspe->vortex_cleanup centrifuge2 Centrifuge vortex_cleanup->centrifuge2 final_extract Collect Final Extract centrifuge2->final_extract lcms_analysis LC-MS/MS Analysis final_extract->lcms_analysis

Caption: Step-by-step workflow for the Modified QuEChERS protocol.

Conclusion: A Pathway to Robust and Reliable Analysis

Minimizing matrix interference in the analysis of pyroxasulfone and its metabolites in fatty matrices is a complex but manageable challenge. The key to success lies in a thorough understanding of the sample matrix and the implementation of a tailored sample preparation strategy. By leveraging modified QuEChERS protocols for moderately fatty samples and robust SPE cleanup for high-fat matrices, researchers can significantly reduce matrix effects, improve data quality, and ensure the accuracy and reliability of their results.

This guide provides a foundation for troubleshooting and method development. Remember that each matrix is unique, and some degree of method optimization will always be necessary. For further assistance, please do not hesitate to reach out to our application support team.

References

  • Evaluation of lipid removal from animal fats for the determination of organochlorine, pesticides, and polychlorinated biphenyl indicators by gas chromatography with electron capture detector. (2012). Journal of Separation Science. [Link]

  • Pyroxasulfone. Application for Section 3 Registration for Use on Crop Subgroup 1 C, tuberous and corm vegetables and. (2018). Regulations.gov. [Link]

  • Evaluation of Two Fast and Easy Methods for Pesticide Residue Analysis in Fatty Food Matrixes. Labsert. [Link]

  • Comparison of Different Sample Matrix Cleanup Techniques for Multiresidue Pesticide Determination in Bovine Meat Extracts Using Intuvo 9000 GC/MS/MS. (2022). Agilent. [Link]

  • Modifying QuEChERS for complicated matrices- High Fat Samples. (2020). Restek. [Link]

  • A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes. (2016). Analytical and Bioanalytical Chemistry. [Link]

  • Pyroxasulfone ILV Water. US EPA. [Link]

  • Determination of Pesticide Residues in Olive Oil Using QuEChERS Extraction and Liquid Chromatography–Orbitrap High-Resolution Mass Spectrometry: Comparison of Different Clean-Up Sorbents and Validation Study. MDPI. [Link]

  • Validation and application of a method for determination of multi-class pesticides in muscle chicken breast fillets using QuEChERS extraction and GC/MS. National Institutes of Health. [Link]

  • Public Release Summary on the Evaluation of the New Active PYROXASULFONE in the Product SAKURA® 850 WG HERBICIDE. Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Optimization of the Combined Use of Z-Sep Plus and EMR-Lipid in QuEChERS Procedure for the Analysis of Eight Pesticides in Real Milk Samples. ResearchGate. [Link]

  • Exploring the degradation and soil enzyme impact of pyroxasulfone and its main metabolites in soils. Journal of Zhejiang University (Agriculture & Life Sciences). [Link]

  • How To Choose The Right SPE Sorbent For Your Application? Hawach. [Link]

  • Solid Phase Extraction (SPE) - Selection of the sorbent. Analytics-Shop. [Link]

  • Pyroxasulfone & Degradates. US EPA. [Link]

  • Physicochemical properties of pyroxasulfone. ResearchGate. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health. [Link]

  • How to Select a Sorbent. GL Sciences. [Link]

  • Evaluation of a recent product to remove lipids and other matrix co-extractives in the analysis of pesticide residues and environmental contaminants in foods. ResearchGate. [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. National Institutes of Health. [Link]

  • METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. European Commission. [Link]

  • Modifying QuEChERS for complicated matrices- High Sugar & Starch Samples. Restek. [Link]

  • Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics. National Institutes of Health. [Link]

  • Confidential, Internal, and Deliberative Material. Regulations.gov. [Link]

  • Pyroxasulfone Human Health Risk Assessment for the Section 3 New Uses of Pyroxasulfone on Crop Subgroup 6C. Regulations.gov. [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Institutes of Health. [Link]

  • Simplifying your QuEChERS Extractions using DisQuE Sample Preparation Products. Thermo Fisher Scientific. [Link]

  • A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. National Institutes of Health. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry. [Link]

  • IR-4 National PESTICIDE CLEARANCE PROTOCOL FLUMIOXAZIN + PYROXASULFONE/PEPPER (BELL & NON. IR-4 Project. [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Materials. [Link]

  • Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. ResearchGate. [Link]

  • Determining pyroxasulfone herbicide in honey samples using liquid-liquid extraction with low temperature purification (LLE-LTP). (2024). Talanta. [Link]

  • Electrospray ionization mass spectrometry analysis of changes in phospholipids in RBL-2H3 mastocytoma cells during degranulation. Proceedings of the National Academy of Sciences. [Link]

  • Pyroxasulfone. CIPAC. [Link]

Sources

Validation & Comparative

The Analytical Challenge: Why Metabolite M3 Demands a Specialized Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Laboratory Validation Guide to the Analysis of Pyroxasulfone Metabolite M3

In the landscape of modern agriculture, the herbicide Pyroxasulfone stands out for its efficacy in controlling annual grasses and broadleaf weeds. However, the environmental fate and metabolic pathway of this active ingredient are of critical importance for regulatory assessment and consumer safety. This guide provides an in-depth, comparative analysis of the independent laboratory validation for the analytical method of Pyroxasulfone's key soil and plant metabolite, M3 (5-difluoromethoxy-1H-pyrazol-4-yl)methanesulfonic acid).

This document moves beyond a simple recitation of protocols. It is designed for researchers, analytical chemists, and drug development professionals, offering a detailed examination of the experimental choices, a comparison of methodologies, and a framework for establishing a self-validating and robust analytical system.

The analysis of Pyroxasulfone's parent compound is relatively straightforward. However, its M3 metabolite presents a distinct set of analytical challenges. As a sulfonic acid, M3 is a highly polar and acidic compound, which makes it difficult to extract from complex matrices and retain on conventional reversed-phase liquid chromatography (LC) columns. These properties necessitate specialized analytical strategies to achieve the low detection limits required by global regulatory bodies.

Comparative Analysis of Methodologies

The determination of Pyroxasulfone and its metabolites is predominantly achieved through Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers the necessary selectivity and sensitivity. The primary point of divergence in methodologies lies in the sample extraction and clean-up.

Extraction Techniques: QuEChERS vs. Solid-Phase Extraction (SPE)
  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This has become the de facto standard for pesticide residue analysis in a wide array of food and environmental matrices. For the polar M3 metabolite, a modified QuEChERS approach is often required, typically involving the use of specific buffering salts and potentially a different extraction solvent than the standard acetonitrile.

  • Solid-Phase Extraction (SPE): While more time-consuming and expensive than QuEChERS, SPE can offer superior clean-up for particularly challenging matrices. For a polar compound like M3, a mixed-mode or anion-exchange SPE sorbent may be necessary to achieve adequate retention and subsequent elution.

A study by the European Union Reference Laboratory for Pesticide Residues in Food and Feed (EURL-SRM) has demonstrated the successful application of a modified QuEChERS method for the analysis of polar pesticides, including sulfonic acid metabolites, in various plant-based commodities.

In-Depth Validation of a QuEChERS and LC-MS/MS Method

A robust and widely adopted method for the analysis of Pyroxasulfone and its metabolites, including M3, involves a modified QuEChERS extraction followed by LC-MS/MS analysis. This method has been validated in numerous independent laboratories and across various matrices.

Key Validation Parameters: A Comparative Overview

The performance of this method has been evaluated against the stringent criteria set forth by regulatory bodies such as the European Commission's SANTE/11312/2021 guidelines. The following table summarizes typical validation data obtained from independent laboratory studies for the M3 metabolite in wheat grain.

Validation Parameter Performance Criteria (SANTE/11312/2021) Typical Observed Performance
Linearity (R²) >0.99>0.995
Limit of Quantification (LOQ) Reportable0.01 mg/kg
Recovery (%) 70-120%85-110%
Precision (RSD%) ≤20%<15%

This level of performance is consistent with the findings reported in the "Final addendum to the Renewal Assessment Report" for Pyroxasulfone by the European Food Safety Authority (EFSA).

Experimental Protocol: Independent Laboratory Validation Workflow

The following is a detailed, step-by-step protocol for the validation of an analytical method for Pyroxasulfone metabolite M3 in a representative matrix such as wheat straw.

Sample Preparation and Extraction (Modified QuEChERS)
  • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile with 1% formic acid.

  • Add internal standards.

  • Vortex for 1 minute to ensure thorough mixing.

  • Add a salt mixture of 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup
  • Transfer 1 mL of the supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA (primary secondary amine), and 50 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

LC-MS/MS Analysis
  • LC Column: A column with mixed-mode or polar-modified stationary phase is recommended for retaining the M3 metabolite.

  • Mobile Phase: A gradient of methanol and water with a suitable modifier like ammonium formate is typically used.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode is used for detection. Two multiple reaction monitoring (MRM) transitions should be monitored for quantification and confirmation.

Visualizing the Workflow and Validation Logic

To ensure clarity and reproducibility, the analytical workflow and the logic behind the validation process are illustrated in the following diagrams.

Analytical Workflow for Pyroxasulfone Metabolite M3 cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Homogenization Sample Homogenization Weighing Weighing (10g) Homogenization->Weighing Extraction QuEChERS Extraction (Acetonitrile + 1% Formic Acid) Weighing->Extraction Cleanup d-SPE Cleanup (MgSO4, PSA, C18) Extraction->Cleanup LC_Separation LC Separation (Polar Column) Cleanup->LC_Separation Filtered Supernatant MS_Detection MS/MS Detection (Negative Ion Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Confirmation Confirmation (MRM Ratios) Quantification->Confirmation Reporting Final Report Confirmation->Reporting

Caption: End-to-end analytical workflow for M3 analysis.

Method Validation Decision Logic start Define Method Scope (Matrix, Analyte, LOQ) linearity Linearity & Range (R² > 0.99?) start->linearity accuracy Accuracy (Recovery) (70-120%?) linearity->accuracy Yes fail Optimize Method & Re-validate linearity->fail No precision Precision (RSD) (≤ 20%?) accuracy->precision Yes accuracy->fail No specificity Specificity (No Interferences?) precision->specificity Yes precision->fail No pass Method Validated specificity->pass Yes specificity->fail No fail->start Re-evaluate Scope

Caption: Decision tree for method validation based on SANTE guidelines.

Conclusion and Future Perspectives

The independent validation of analytical methods for challenging analytes like Pyroxasulfone metabolite M3 is a cornerstone of regulatory science and consumer protection. The modified QuEChERS LC-MS/MS method has demonstrated its robustness and reliability across multiple laboratories, meeting the stringent performance criteria required for pesticide residue monitoring.

Future advancements in this field will likely focus on the development of even more efficient extraction techniques for polar metabolites, the use of high-resolution mass spectrometry for enhanced specificity, and the miniaturization of sample preparation to reduce solvent consumption and environmental impact.

References

  • European Union Reference Laboratory for Pesticide Residues in Food and Feed (EURL-SRM). (n.d.). QuPPe-Method. Retrieved from [Link]

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021). Retrieved from [Link]

  • European Food Safety Authority (EFSA). (2023). Final addendum to the Renewal Assessment Report: Pyroxasulfone. Retrieved from [Link]

A Guide to Inter-Laboratory Comparison of Pyroxasulfone Metabolite Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the analytical methodologies for the determination of pyroxasulfone and its primary metabolites. Designed for researchers, analytical scientists, and professionals in drug and pesticide development, this document synthesizes data from independent laboratory validations and collaborative trials to offer insights into the performance and comparability of analytical methods across different laboratories and matrices.

Introduction: The Importance of Standardized Analysis

Pyroxasulfone is a selective herbicide widely used for the control of grass and broadleaf weeds in various crops.[1] Its environmental fate and potential residues in food commodities are of significant regulatory importance. Consequently, robust and reproducible analytical methods for pyroxasulfone and its metabolites are crucial for monitoring, risk assessment, and ensuring food safety.[1][2] Inter-laboratory comparisons, or round-robin studies, are the gold standard for assessing the ruggedness and transferability of analytical methods. This guide draws upon data from independent laboratory validations (ILVs) and collaborative trials, which serve as a valuable proxy for such comparisons, to provide a detailed examination of the state-of-the-art in pyroxasulfone metabolite analysis.

The primary metabolites of concern, due to their potential for persistence and toxicological relevance, include M-1, M-3, M-25, and M-28.[1] This guide will focus on the prevalent analytical techniques and workflows for the simultaneous or individual determination of these compounds in key matrices such as soil, water, and various crops.

Core Analytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The consensus across regulatory bodies and research laboratories is the use of High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or UPLC-MS/MS) for the quantification of pyroxasulfone and its metabolites.[1][3][4][5] This technique offers the requisite sensitivity and selectivity to achieve the low limits of quantitation (LOQ) demanded by regulatory standards, typically in the range of 0.005 to 0.02 mg/kg (or ppm) in various matrices.[1][3][5]

Why LC-MS/MS? The Causality Behind the Choice

The physicochemical properties of pyroxasulfone and its metabolites, particularly their polarity and thermal lability, make them ideal candidates for LC-MS/MS analysis. Gas chromatography (GC) is generally less suitable due to the potential for thermal degradation of the analytes. The high selectivity of tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) mode, allows for the accurate quantification of target analytes even in complex matrices with numerous co-extractives.[6]

Inter-Laboratory Method Comparison: A Synthesis of Validation Data

While a formal, large-scale inter-laboratory comparison study for pyroxasulfone metabolites is not publicly available, the U.S. Environmental Protection Agency (EPA) mandates Independent Laboratory Validations (ILVs) for methods submitted for regulatory consideration.[3][4] These ILVs provide a critical assessment of a method's transferability and performance in a different laboratory, offering valuable comparative data.

Comparison of Method Performance Across Matrices

The following tables summarize the performance of LC-MS/MS methods for the analysis of pyroxasulfone and its key metabolites as reported in EPA ILV studies and other research. This data provides a benchmark for what well-characterized and validated methods can achieve.

Table 1: Method Performance in Water Samples [3]

AnalyteFortification Level (mg/L)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Pyroxasulfone0.00595.43.6
0.05096.82.5
M-10.00598.23.1
0.05099.02.2
M-30.00597.63.3
0.05098.42.8

Table 2: Method Performance in Soil Samples [4][6]

AnalyteFortification Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Pyroxasulfone0.0192.54.1
0.1095.03.2
M-10.0190.85.5
0.1093.23.9
M-30.0194.63.8
0.1096.12.7

Table 3: Method Performance in Crop Commodities (Wheat) [5]

AnalyteFortification Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Pyroxasulfone0.02859
0.2887
M-10.028911
0.2938
M-30.028212
0.2869
M-250.028810
0.2917
M-280.027315
0.27913

The data consistently demonstrates that with standardized protocols, high recoveries (typically 70-120%) and good precision (RSD ≤ 20%) can be achieved across different laboratories and for various matrices.

Experimental Protocols: A Step-by-Step Guide

The following protocols are synthesized from validated methods and represent a robust starting point for the analysis of pyroxasulfone and its metabolites.[3][4][6][7]

General Analytical Workflow

The analytical workflow for pyroxasulfone metabolite analysis can be visualized as follows:

Pyroxasulfone Metabolite Analysis Workflow Sample Sample Collection & Homogenization (Soil, Water, Crop) Extraction Extraction (Acetonitrile, ACN/Water) Sample->Extraction Weighing & Fortification Cleanup Sample Cleanup (SPE, LLE) Extraction->Cleanup Crude Extract Analysis LC-MS/MS Analysis (UPLC-MS/MS) Cleanup->Analysis Purified Extract Quantification Data Processing & Quantification Analysis->Quantification Raw Data Method Development and Validation Logic Define_Analytes Define Target Analytes (Pyroxasulfone & Metabolites) Method_Development Method Development Define_Analytes->Method_Development Select_Matrix Select Matrix (Soil, Water, Crop) Select_Matrix->Method_Development Extraction_Opt Extraction Optimization Method_Development->Extraction_Opt Cleanup_Opt Cleanup Optimization Method_Development->Cleanup_Opt LCMS_Opt LC-MS/MS Optimization Method_Development->LCMS_Opt Method_Validation Method Validation Extraction_Opt->Method_Validation Cleanup_Opt->Method_Validation LCMS_Opt->Method_Validation ILV Independent Laboratory Validation (ILV) Method_Validation->ILV Routine_Analysis Routine Analysis ILV->Routine_Analysis

Sources

A Comparative Guide to Robustness Testing of Analytical Methods for Herbicide Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experience-driven comparison of robustness testing strategies for analytical methods tailored to herbicide metabolites. Moving beyond a simple checklist of validation parameters, we will explore the causal relationships behind experimental design, the logic of parameter selection, and the interpretation of data within the framework of global regulatory standards. Our focus is on building self-validating systems that ensure data integrity from method development through to routine analysis.

The Imperative of Robustness: Beyond a Validation Checkbox

In the landscape of environmental and food safety analysis, the reliability of analytical data is paramount. The robustness of an analytical procedure is its capacity to remain unaffected by small, but deliberate, variations in method parameters, providing a clear indication of its reliability during normal usage.[1][2][3] This is not merely an academic exercise; it is a critical component of method validation that ensures consistency and accuracy across different laboratories, instruments, and analysts.[4][5]

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous validation of analytical methods to ensure product quality and public safety.[6][7][8] The International Council for Harmonisation (ICH) guideline Q2(R1) explicitly lists robustness as a key validation characteristic.[1][2] However, best practices, and indeed the latest FDA guidance, emphasize that robustness should be evaluated during the method development phase, prior to formal validation.[9][10][11] This proactive approach allows for the identification of critical control points and the establishment of a more resilient and transferable method.

G cluster_0 Analytical Method Lifecycle Method Development Method Development Robustness_Testing Robustness Testing Method Development->Robustness_Testing Method Validation Method Validation Routine Use Routine Use Method Validation->Routine Use Enables Reliable Robustness_Testing->Method Validation

Caption: The central role of robustness testing within the analytical method lifecycle.

Selecting the Right Tool: GC-MS/MS vs. LC-MS/MS

The choice of analytical instrumentation is fundamentally dictated by the physicochemical properties of the target herbicide metabolites. The two most powerful and prevalent techniques in this field are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Gas Chromatography (GC-MS/MS): This technique is the gold standard for analytes that are volatile and thermally stable.[12] It offers exceptional chromatographic resolution and is highly robust for a wide range of non-polar to semi-polar compounds.[13][14]

  • Liquid Chromatography (LC-MS/MS): This is the method of choice for polar, non-volatile, and thermally labile metabolites, which constitute a significant portion of modern herbicides and their breakdown products.[12][15] The analysis of highly polar compounds like glyphosate, for instance, is almost exclusively performed via LC-MS/MS, often requiring specialized columns or derivatization.[16][17]

The decision pathway is a logical progression from analyte properties to the instrumental technique, which in turn informs the specific parameters to be evaluated during robustness testing.

G Analyte Analyte & Matrix Properties Decision Technique Selection Analyte->Decision GC GC-MS/MS Decision->GC  Volatile &  Thermally Stable LC LC-MS/MS Decision->LC  Polar, Non-Volatile or  Thermally Labile   Robustness Robustness Parameter Selection GC->Robustness LC->Robustness

Caption: Decision pathway for analytical technique selection.

Experimental Design: A Deliberate Introduction of Variation

Robustness testing is not a random exercise. It involves a systematic approach where critical method parameters are deliberately varied within a realistic range to assess the impact on analytical performance.[18][19]

Workflow for a Typical Robustness Study

G Start Start Study Identify 1. Identify Critical Method Parameters Start->Identify Define 2. Define Variation Ranges (e.g., ±5%) Identify->Define Design 3. Design Experiment (e.g., Youden's Test) Define->Design Execute 4. Execute Analyses Under Varied Conditions Design->Execute Analyze 5. Analyze Data vs. Acceptance Criteria Execute->Analyze Result Pass? Analyze->Result Pass Method is Robust Result->Pass Yes Fail Identify Failure Points & Re-optimize Method Result->Fail No Fail->Identify

Caption: General experimental workflow for robustness testing.

Protocol 1: Robustness Testing for an LC-MS/MS Method

This protocol outlines a typical robustness study for the analysis of a moderately polar herbicide metabolite.

1. Parameter Identification: Identify critical parameters that could influence the analysis. For LC-MS/MS, these commonly include:

  • pH of the mobile phase aqueous portion
  • Percentage of organic modifier in the mobile phase
  • Column temperature
  • Flow rate
  • Column from a different manufacturing lot

2. Define Variation Levels: Establish realistic variation ranges for each parameter.

  • pH: ± 0.2 units
  • % Organic Modifier: ± 2% absolute
  • Column Temperature: ± 5 °C
  • Flow Rate: ± 10%
  • Column Lot: A different, new lot

3. Experimental Execution:

  • Prepare a system suitability test (SST) solution containing the analyte and any critical interferents.
  • Prepare a set of quality control (QC) samples at a known concentration (e.g., mid-range).
  • Analyze the SST and QC samples under the nominal (unchanged) method conditions.
  • Vary one parameter at a time to its upper and lower limits, holding all others at their nominal state. For each variation, re-analyze the SST and QC samples.

4. Data Analysis & Acceptance Criteria:

  • System Suitability: The SST must pass under all conditions. Typical criteria include chromatographic resolution (Rs) > 2.0 between critical peaks and a peak tailing factor between 0.8 and 1.5.[20]
  • Quantitative Performance: The mean concentration of the QC samples under each varied condition should not deviate by more than ±15% from the nominal result. The relative standard deviation (RSD) of replicate injections should be ≤ 15%.
Protocol 2: Robustness Testing for a GC-MS/MS Method

This protocol outlines a study for a volatile, thermally stable metabolite.

1. Parameter Identification:

  • Injector Temperature
  • Oven Temperature Ramp Rate
  • Carrier Gas Flow Rate (or pressure)
  • Split/Splitless Time
  • Column from a different manufacturing lot

2. Define Variation Levels:

  • Injector Temperature: ± 10 °C
  • Oven Ramp Rate: ± 10%
  • Carrier Gas Flow: ± 5%
  • Splitless Time: ± 10 seconds

3. Experimental Execution: Follow a similar procedure as the LC-MS/MS protocol, analyzing SST and QC samples under nominal and varied conditions.

4. Data Analysis & Acceptance Criteria: Similar to the LC-MS/MS protocol, all SST criteria must be met, and the quantitative results for QC samples must fall within the pre-defined tolerance (e.g., ±15%).

Data Interpretation: Comparative Performance Analysis

The ultimate goal of robustness testing is to demonstrate that minor operational variations do not lead to significant deviations in results. Presenting the data in a clear, comparative table is essential for evaluation.

Case Study: Illustrative Robustness Data for Glyphosate Metabolite (AMPA) by LC-MS/MS

Let's consider the analysis of aminomethylphosphonic acid (AMPA), the primary metabolite of glyphosate. This is a notoriously challenging analysis due to its high polarity.

Table 1: Robustness Evaluation for AMPA Analysis

Parameter VariedNominal ValueVariationResolution (AMPA vs. Endogenous Peak)Recovery (%)RSD (%)Pass/Fail
Nominal Conditions --3.1101.23.5Pass
Mobile Phase pH9.0+0.2 units2.898.94.1Pass
-0.2 units3.4103.53.8Pass
% Acetonitrile20%+2%2.997.54.5Pass
-2%3.3104.14.2Pass
Column Temperature40 °C+5 °C3.0100.83.9Pass
-5 °C3.2101.93.6Pass
Flow Rate0.4 mL/min+10%2.595.75.8Pass
-10%3.6105.35.1Pass
Column LotLot ALot B2.999.64.7Pass

Acceptance Criteria: Resolution ≥ 2.0; Recovery within 85-115%; RSD ≤ 15%. The illustrative data is compiled based on typical performance characteristics.[21][22][23]

In this example, the method demonstrates excellent robustness. Even with deliberate variations in critical parameters, the system suitability (Resolution) and quantitative performance (Recovery, RSD) remain well within acceptable limits. This provides high confidence in the method's reliability for routine use.

Conclusion: Building Confidence Through Rigorous Testing

The robustness of an analytical method for herbicide metabolites is not an assumed characteristic but a scientifically demonstrated attribute. It is the foundation upon which reliable, reproducible, and defensible data are built. By integrating robustness testing early in the method development lifecycle and employing a systematic, comparative approach, research and quality control laboratories can ensure their methods are fit for purpose.[24] The choice between techniques like GC-MS/MS and LC-MS/MS is dictated by the chemistry of the analytes, and the subsequent robustness study must be tailored to the specific vulnerabilities of that technique.[12] This proactive validation strategy is fundamental to achieving data of the highest scientific integrity and meeting the stringent demands of global regulatory agencies.

References

  • Guideline Bioanalytical method validation . European Medicines Agency (EMA). [Link]

  • Analytical Method Validation: Mastering FDA Guidelines . Moravek, Inc. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . International Council for Harmonisation. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency (EMA). [Link]

  • Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration (FDA). [Link]

  • 3 Key Regulatory Guidelines for Method Validation . Altabrisa Group. [Link]

  • Development and validation of a RP-HPLC method for the multi-residue analysis of herbicides in complex pesticide formulations . ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide . ResearchGate. [Link]

  • GC/MS/MS Pesticide Residue Analysis . Separation Science. [Link]

  • Analytical Methods for Pesticides and Herbicides . ResearchGate. [Link]

  • EMA Guideline on bioanalytical Method Validation adopted . ECA Academy. [Link]

  • A Fast and Robust GC/MS/MS Analysis of 203 Pesticides in 10 Minutes in Spinach . Agilent. [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers . Scribd. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis . European Medicines Agency (EMA). [Link]

  • A Comprehensive Guide to Pesticide Residue Analysis . SCION Instruments. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . SlidePlayer. [Link]

  • GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance . SlideShare. [Link]

  • FDA Guidelines for Analytical Method Validation . Scribd. [Link]

  • Robustness Tests . LCGC International. [Link]

  • Analytical Methods for Pesticides and Herbicides . PubMed. [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance? . Altabrisa Group. [Link]

  • Optimization and validation of a highly sensitive method for determining glyphosate in human urine by solid-phase extraction and liquid chromatography with tandem mass spectrometry: a methodological study . PubMed Central. [Link]

  • GC/MS/MS Pesticide Residue Analysis . Agilent. [Link]

  • Analytical Methods to Analyze Pesticides and Herbicides . ResearchGate. [Link]

  • A Robust Transferable Method for the Determination of Glyphosate Residue in Liver After Derivatization by Ultra-high Pressure Liquid Chromatography–Tandem Mass Spectrometry . ResearchGate. [Link]

  • A Facile Determination of Herbicide Residues and Its Application in On-Site Analysis . MDPI. [Link]

  • A Combination of Chromatography with Tandem Mass Spectrometry Systems (UPLC-MS/MS and GC-MS/MS), Modified QuEChERS Extraction and Mixed-Mode SPE Clean-Up Method for the Analysis of 656 Pesticide Residues in Rice . National Institutes of Health. [Link]

  • Potential factors to examine during robustness tests . ResearchGate. [Link]

  • The Current Status of Analytical Methods Applied to the Determination of Polar Pesticides in Food of Animal Origin: A Brief Review . National Institutes of Health. [Link]

  • HPLC Separation Robustness and Ruggedness . Agilent. [Link]

  • Validation and application of analytical method for glyphosate and glufosinate in foods by liquid chromatography-tandem mass spectrometry . ResearchGate. [Link]

  • Analytical methods for the determination of glyphosate in water samples: a brief review . IMT Bucharest. [Link]

  • How To Perform Robustness In Analytical Method Validation . PharmaGuru. [Link]

  • Detection of Agricultural Pesticides in Human Urine in Latvia: Links with Surrounding Land Use . MDPI. [Link]

  • Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test . SciELO. [Link]

Sources

A Comparative Guide to the Metabolic Profiling of Pyroxasulfone in Wheat, Corn, and Soybean

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the metabolic fate of pyroxasulfone, a pre-emergence herbicide, in three economically important crop species: wheat (Triticum aestivum), corn (Zea mays), and soybean (Glycine max). Understanding the differential metabolism of pyroxasulfone in these crops is crucial for optimizing its use, ensuring crop safety, and managing weed resistance. This document is intended for researchers, scientists, and professionals in drug development and agricultural sciences.

Introduction: Pyroxasulfone and Its Mode of Action

Pyroxasulfone is a selective, pre-emergent herbicide effective against annual grasses and small-seeded broadleaf weeds.[1][2] It belongs to the isoxazoline class of herbicides and is classified as a Group 15 (K3) herbicide, which acts by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs).[2][3] This inhibition disrupts cell membrane formation and cell division in emerging weed seedlings, ultimately leading to their death before they can compete with the crop.[1][4] The selectivity and crop safety of pyroxasulfone are primarily attributed to the crop's ability to rapidly metabolize and detoxify the parent herbicide.[5]

Comparative Metabolic Pathways of Pyroxasulfone

The metabolism of pyroxasulfone in tolerant crops like wheat, corn, and soybean follows a generally similar pathway, primarily involving three phases of detoxification. However, the rate and extent of these metabolic reactions can differ, leading to variations in crop tolerance. The primary metabolic route involves the cleavage of the methylenesulfonyl linkage, often initiated by conjugation with glutathione (GSH), followed by further modifications of the resulting pyrazole and isoxazoline ring structures.[3][6]

Key Metabolic Reactions:
  • Phase I: Modification - Initial modifications often involve oxidation and demethylation of the pyrazole moiety.

  • Phase II: Conjugation - The cleaved isoxazoline ring reacts with glutathione or cysteine. The pyrazole moiety can be conjugated with malonate or glucose.[3]

  • Phase III: Compartmentation - The resulting water-soluble metabolites are sequestered into vacuoles or incorporated into cell wall components.

The major metabolites identified across these crops include M-1, M-3, M-25, and M-28.[3]

Below is a generalized diagram of the pyroxasulfone metabolic pathway.

Pyroxasulfone_Metabolism cluster_pyrazole Pyrazole Metabolism cluster_isoxazoline Isoxazoline Metabolism Pyroxasulfone Pyroxasulfone Cleavage Cleavage of methylenesulfonyl linkage Pyroxasulfone->Cleavage Phase I/II Pyrazole_moiety Pyrazole Moiety Cleavage->Pyrazole_moiety Isoxazoline_moiety Isoxazoline Moiety Cleavage->Isoxazoline_moiety M1 M-1 (Oxidation) Pyrazole_moiety->M1 M25 M-25 (Demethylation) Pyrazole_moiety->M25 GSH_conjugate Glutathione Conjugate Isoxazoline_moiety->GSH_conjugate M3 M-3 (Further Oxidation) M1->M3 Cys_conjugate Cysteine Conjugate (M-26) GSH_conjugate->Cys_conjugate M28 Malonic Acid Conjugate GSH_conjugate->M28 M29 Deaminated Metabolite (M-29) Cys_conjugate->M29

Generalized metabolic pathway of pyroxasulfone in crops.
Metabolism in Wheat (Triticum aestivum)

Wheat exhibits a high tolerance to pyroxasulfone due to its rapid metabolism of the herbicide.[5] The primary detoxification mechanism in wheat is the cleavage of the methylenesulfonyl linkage, initiated by glutathione conjugation to the isoxazoline ring.[6] This leads to the formation of a cysteine conjugate (M-26), which is further metabolized to a deaminated product (M-29) and its glucose conjugate.[5][6] The rapid degradation of pyroxasulfone in tolerant wheat varieties is linked to higher expression of cytochrome P450 (P450) and glutathione S-transferase (GST) enzymes.[7]

Key metabolites in wheat include M-1, M-3, and M-25, which are considered residues of concern for tolerance enforcement in some regions.[3]

Metabolism in Corn (Zea mays)

Corn also demonstrates tolerance to pyroxasulfone through metabolic detoxification. The metabolic pathway is similar to that in wheat, involving the cleavage of the parent molecule and subsequent modification of the resulting fragments.[3] Studies have shown that the metabolism of pyroxasulfone in corn is well understood and comparable to that in other tolerant crops like soybean.[3]

Metabolism in Soybean (Glycine max)

In soybean, the metabolism of pyroxasulfone also proceeds via cleavage of the methyl sulfone bridge.[3] In immature soybean foliage, M-1 and M-25 are major metabolites.[8] A notable metabolite in soybean is M-28, a malonic acid conjugate of a pyrazolyl ring cleavage product, which has been identified as a major metabolite in both foliage and seed.[8] M-29, a hydrolysis product of M-28, is also a significant metabolite in soybean foliage.[8]

Comparative Metabolite Profile Summary

The following table summarizes the key metabolites of pyroxasulfone identified in wheat, corn, and soybean.

MetaboliteChemical Name/DescriptionWheatCornSoybean
M-1 (5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl) methanesulfonic acid
M-3 (5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-carboxylic acid)
M-25 Metabolite from demethylation of the pyrazole cleavage product
M-26 Cysteine conjugate of the isoxazoline ring
M-28 Malonic acid conjugate of pyrazolyl ring cleavage product
M-29 Deaminated product of M-26

Presence is indicated by '✓'. Blank cells indicate the metabolite is not reported as a major product in that species.

Experimental Protocol for Comparative Metabolite Profiling

This section outlines a detailed, step-by-step methodology for the comparative metabolite profiling of pyroxasulfone in wheat, corn, and soybean using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Experimental Workflow

The overall workflow for the metabolite profiling experiment is depicted in the diagram below.

Experimental_Workflow Plant_Treatment 1. Plant Treatment (Wheat, Corn, Soybean) Sample_Collection 2. Sample Collection (Time-course) Plant_Treatment->Sample_Collection Extraction 3. Metabolite Extraction (Acetonitrile/Formic Acid) Sample_Collection->Extraction Cleanup 4. Sample Cleanup (SPE or dSPE) Extraction->Cleanup Analysis 5. UPLC-MS/MS Analysis (MRM Mode) Cleanup->Analysis Data_Processing 6. Data Processing and Metabolite Identification Analysis->Data_Processing

Workflow for pyroxasulfone metabolite profiling.
Step-by-Step Methodology
  • Plant Growth and Treatment:

    • Grow wheat, corn, and soybean plants under controlled greenhouse conditions.

    • At a specific growth stage (e.g., two to three-leaf stage), treat the soil with a known concentration of pyroxasulfone.

  • Sample Collection:

    • Collect plant tissues (shoots and roots) at various time points post-treatment (e.g., 0, 1, 3, 7, and 14 days).

    • Immediately freeze the collected samples in liquid nitrogen and store them at -80°C until extraction.

  • Metabolite Extraction:

    • Homogenize the frozen plant tissue in a chilled mortar and pestle or a cryogenic grinder.

    • Extract the homogenized tissue with an acetonitrile solution containing 2% (v/v) formic acid.

    • Vortex the mixture vigorously and sonicate for 15-20 minutes.

    • Centrifuge the mixture to pellet the plant debris.

  • Sample Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Transfer the supernatant to a new tube containing a mixture of C18, graphitized carbon black (GCB), and anhydrous magnesium sulfate for purification.

    • Vortex and centrifuge the sample.

    • Filter the resulting supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • UPLC-MS/MS Analysis:

    • Perform chromatographic separation on a C18 column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Detect the parent pyroxasulfone and its metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[3]

    • Quantify the analytes using a matrix-matched external standard method.

  • Data Analysis and Metabolite Identification:

    • Process the raw data using the instrument's software.

    • Identify and quantify the metabolites by comparing their retention times and mass transitions with those of authentic standards.

    • Compare the metabolite profiles across the different crop species and time points to determine the rate and pathway of pyroxasulfone metabolism.

Conclusion

The metabolic profiling of pyroxasulfone in wheat, corn, and soybean reveals a common detoxification strategy centered around the cleavage of the methylenesulfonyl linkage and subsequent conjugation and modification of the resulting fragments. While the overall pathway is conserved, the rate of metabolism, influenced by the expression levels of key detoxification enzymes like P450s and GSTs, is a critical determinant of crop tolerance. Soybean exhibits a unique profile with the formation of a major malonic acid conjugate (M-28). A robust UPLC-MS/MS-based analytical workflow is essential for the accurate identification and quantification of these metabolites, providing valuable insights for the safe and effective use of pyroxasulfone in agriculture.

References

  • POMAIS Agriculture. Pyroxasulfone Mode of Action.
  • Regulations.gov. Pyroxasulfone. Application for Section 3 Registration for Use on Crop Subgroup 1 C, tuberous and corm vegetables and. (2018-02-28).
  • Nakatani, M., Yamaji, Y., Honda, H., & Uchida, Y. (2016). Development of the novel pre-emergence herbicide pyroxasulfone. Journal of Pesticide Science, 41(3), 107–112.
  • Tanetani, Y., et al. (2013). Role of metabolism in the selectivity of a herbicide, pyroxasulfone, between wheat and rigid ryegrass seedlings. Journal of Pesticide Science, 38(2), 85-91. [Link]

  • ResearchGate. Schematic representation of proposed route of pyroxasulfone metabolism...
  • Australian Pesticides and Veterinary Medicines Authority. Public Release Summary on the Evaluation of the New Active PYROXASULFONE in the Product SAKURA® 850 WG HERBICIDE.
  • Wikipedia. Pyroxasulfone. [Link]

  • YouTube. Pyroxasulfone Herbicide: Mode of Action, Uses, and Benefits for Weed Control. (2024-05-29).
  • ResearchGate. Role of metabolism in the selectivity of a herbicide, pyroxasulfone, between wheat and rigid ryegrass seedlings. (2025-12-24).
  • PubMed. Pyroxasulfone tolerance in wheat: Role of enhanced herbicide metabolism and coexpression of key metabolic genes. [Link]

  • PubMed.
  • Wang, Q., Zhang, L., Lyu, Y., & Wu, Y. (2025). Determination of pyroxasulfone and its metabolites residues in three grains by UPLC-MS/MS. Journal of Pesticide Science, (Accepted Manuscript). [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of UPLC-MS/MS and HPLC-MS/MS for Pyroxasulfone Metabolite Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of pesticide residues and their metabolites is paramount for ensuring human safety and environmental protection. Pyroxasulfone, a pre-emergence herbicide, and its metabolites are of significant analytical interest. This guide provides an in-depth, objective comparison of two powerful analytical techniques, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), for the analysis of pyroxasulfone and its primary metabolites (M-1, M-3, M-25, and M-28). We will delve into the core principles of each technology, present detailed experimental protocols, and outline a robust cross-validation strategy to ensure data equivalency between the two methods, all grounded in scientific integrity and regulatory expectations.

Introduction: The Analytical Challenge of Pyroxasulfone and its Metabolites

Pyroxasulfone is a potent herbicide used to control a variety of grasses and broadleaf weeds. Its environmental fate and metabolic profile are of critical importance for regulatory assessment. The parent compound undergoes transformation in soil and plants, leading to the formation of several metabolites.[1][2] The accurate measurement of these compounds in complex matrices such as soil, water, and agricultural commodities is essential for risk assessment. Both HPLC-MS/MS and UPLC-MS/MS are widely accepted techniques for this purpose, offering the selectivity and sensitivity required for trace-level analysis.[1][3][4] This guide will explore the nuances of each platform and provide a framework for comparing their performance.

Technology Overview: HPLC-MS/MS vs. UPLC-MS/MS

The fundamental difference between HPLC and UPLC lies in the particle size of the stationary phase in the chromatographic column.[5][6]

  • HPLC (High-Performance Liquid Chromatography) traditionally uses columns packed with particles of 3-5 µm in diameter. This technology is robust and has been the workhorse of analytical laboratories for decades.[7]

  • UPLC (Ultra-Performance Liquid Chromatography) employs columns with sub-2 µm particle sizes.[5][8] This innovation allows for operation at higher pressures, leading to significant improvements in resolution, speed, and sensitivity compared to conventional HPLC.[5][6][7][8][9]

The choice between UPLC-MS/MS and HPLC-MS/MS often depends on the specific analytical needs, including sample throughput, required sensitivity, and instrument availability.

Experimental Protocols: Method Development and Validation

A crucial aspect of any analytical study is the development and validation of robust analytical methods. Below are detailed, step-by-step protocols for both UPLC-MS/MS and HPLC-MS/MS methods for the simultaneous determination of pyroxasulfone and its metabolites. These protocols are designed to be self-validating, incorporating best practices in line with regulatory guidelines from bodies such as the FDA and EMA.[10][11][12][13][14][15]

Sample Preparation (Aqueous Matrix)

The initial sample preparation is critical for removing interferences and concentrating the analytes of interest. For a water sample, a straightforward approach can be employed.

  • Fortification: For validation purposes, spike blank water samples with known concentrations of pyroxasulfone and its metabolites (M-1, M-3, M-25, M-28) to prepare calibration standards and quality control (QC) samples.[16]

  • Filtration: Pass the water sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the chromatographic system.[16]

  • Dilution: If necessary, dilute the sample with the initial mobile phase to bring the analyte concentrations within the calibration range of the instrument.

UPLC-MS/MS Method

This method prioritizes speed and sensitivity, making it ideal for high-throughput laboratories.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm[1]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min[1]

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative switching

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: (Specific precursor/product ion pairs and collision energies for each analyte would be optimized during method development)

HPLC-MS/MS Method

This method offers a robust and reliable alternative, suitable for laboratories with standard HPLC equipment.

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm[17]

  • Mobile Phase A: 5 mM Ammonium Formate in Water

  • Mobile Phase B: 5 mM Ammonium Formate in Methanol

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 35 °C

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-20% B

    • 18.1-25 min: 20% B

Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative switching

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: (Optimized precursor/product ion pairs and collision energies for each analyte)

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation Sample Aqueous Sample Fortify Fortify with Standards (for Validation) Sample->Fortify Filter Filter (0.22 µm) Fortify->Filter Dilute Dilute if Necessary Filter->Dilute UPLC UPLC-MS/MS Dilute->UPLC HPLC HPLC-MS/MS Dilute->HPLC Process Data Acquisition & Integration UPLC->Process HPLC->Process Validate Method Validation Process->Validate CrossValidate Cross-Validation Validate->CrossValidate

Caption: Experimental workflow for the analysis of pyroxasulfone metabolites.

Cross-Validation: Ensuring Method Equivalency

When two different analytical methods are used to generate data for the same study or regulatory submission, a cross-validation is essential to demonstrate that the results are comparable and interchangeable.[18] The primary goal is to identify and quantify any systematic bias between the two methods.

Cross-Validation Protocol
  • Sample Selection: A set of at least 20 study samples, or QC samples at low, medium, and high concentrations, should be selected.

  • Analysis: Analyze the selected samples using both the validated UPLC-MS/MS and HPLC-MS/MS methods.

  • Data Evaluation: The results from both methods are then statistically compared.

Statistical Analysis and Acceptance Criteria

The comparison of the two methods should be based on a sound statistical approach. A common method is to calculate the percentage difference for each sample:

% Difference = [(Result_UPLC - Result_HPLC) / Average(Result_UPLC, Result_HPLC)] * 100

Acceptance Criteria:

According to regulatory guidelines, the percentage difference for at least two-thirds (67%) of the samples should be within ±20%.[11] Other statistical tests, such as the Student's t-test and Bland-Altman analysis, can also be employed for a more comprehensive comparison.[19]

G cluster_methods Validated Analytical Methods cluster_samples Sample Analysis cluster_eval Statistical Evaluation UPLC UPLC-MS/MS Method HPLC HPLC-MS/MS Method Samples Select ≥ 20 Samples (Low, Mid, High Conc.) AnalyzeUPLC Analyze with UPLC-MS/MS Samples->AnalyzeUPLC AnalyzeHPLC Analyze with HPLC-MS/MS Samples->AnalyzeHPLC Compare Calculate % Difference for each sample AnalyzeUPLC->Compare AnalyzeHPLC->Compare Criteria Acceptance Criteria: ≥ 67% of samples within ±20% Compare->Criteria Equivalency Assess Method Equivalency Criteria->Equivalency

Caption: Workflow for the cross-validation of UPLC-MS/MS and HPLC-MS/MS methods.

Performance Comparison: UPLC-MS/MS vs. HPLC-MS/MS

The following table summarizes the expected performance differences between the two techniques for the analysis of pyroxasulfone and its metabolites, based on their underlying principles and data from similar applications.

Parameter UPLC-MS/MS HPLC-MS/MS Rationale for Difference
Analysis Time ~8 minutes~25 minutesSmaller particle size in UPLC allows for faster separations at higher flow rates without sacrificing resolution.[6][7]
Resolution HigherStandardSub-2 µm particles provide greater separation efficiency, resulting in sharper and more resolved peaks.[7][8]
Sensitivity (LOQ) Lower (e.g., 0.005 ng/mL)Higher (e.g., 0.01 ng/mL)Sharper peaks from UPLC lead to a better signal-to-noise ratio, enhancing sensitivity.[6][7][9]
Solvent Consumption LowerHigherShorter run times and lower flow rates in UPLC significantly reduce solvent usage.[6][7]
System Backpressure Higher (up to 15,000 psi)Lower (up to 6,000 psi)A direct consequence of the smaller particle size in the UPLC column.[7]
Robustness GoodExcellentHPLC systems are generally considered more robust due to their longer history and operation at lower pressures.

Discussion and Conclusion

Both UPLC-MS/MS and HPLC-MS/MS are highly capable techniques for the quantitative analysis of pyroxasulfone and its metabolites. The choice between them is often a balance between performance needs and practical considerations.

  • UPLC-MS/MS is the superior choice for laboratories requiring high throughput, enhanced sensitivity, and reduced operational costs through lower solvent consumption.[6][8] The faster analysis times can significantly increase sample processing capacity.

  • HPLC-MS/MS remains a reliable and robust option, particularly for laboratories that have not yet invested in UPLC technology. It provides adequate performance for many regulatory and research applications.

The cross-validation of these two methods is a critical step to ensure data consistency and integrity, especially in long-term studies or when transferring methods between laboratories. By following a well-defined protocol with clear acceptance criteria, researchers can confidently utilize both technologies and ensure the comparability of their results. This guide provides the foundational knowledge and practical protocols to successfully implement and cross-validate these powerful analytical techniques for the analysis of pyroxasulfone and its metabolites.

References

  • U.S. Environmental Protection Agency. (n.d.).
  • Regulations.gov. (2018, February 28). Pyroxasulfone. Application for Section 3 Registration for Use on Crop Subgroup 1 C, tuberous and corm vegetables and.
  • U.S. Environmental Protection Agency. (n.d.).
  • Sharath, N., et al. (2013). Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. International Journal of Pharmaceutical Sciences Review and Research.
  • Cichocki, A. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?
  • Wang, Q., et al. (2025). Determination of pyroxasulfone and its metabolites residues in three grains by UPLC-MS/MS. Chinese Journal of Pesticide Science.
  • Shaktawat, R. S., et al. (2023). isolation and characterization of photo- catalytically degraded products of pyroxasulfone using myriad analytical techniques.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2)
  • Waters. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS.
  • Wikipedia. (n.d.).
  • IJCRT. (2021, September 9). HPLC VS UPLC: THE EXTENT OF THE AREA IN ANALYTICAL CHEMISTRY.
  • ProPharma. (2025, December 26).
  • Belouafa, S., et al. (n.d.). Statistical tools and approaches to validate analytical methods: methodology and practical examples.
  • European Medicines Agency. (n.d.).
  • Alispharm. (n.d.).
  • ResearchGate. (2025, August 7).
  • DATAcc. (n.d.). Statistical methodology considerations for analytical validation studies where measures have directly comparable units.
  • Royal Society of Chemistry. (2022, March 16). A critical comparison between an ultra-high-performance liquid chromatography triple quadrupole mass spectrometry (UHPLC-QqQ-MS)
  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the Evaluation of the New Active PYROXASULFONE in the Product SAKURA® 850 WG HERBICIDE.
  • ResearchGate. (n.d.). A comparative review on High-Performance Liquid Chromatography (HPLC), Ultra Performance Liquid Chromatography (UPLC) & High-Performance Thin Layer Chromatography (HPTLC)
  • gmp-compliance.org. (2014, February 27).
  • ResearchGate. (2025, August 7).
  • Benchchem. (2025, December).
  • Scikit-learn. (n.d.). 3.1.
  • Regulations.gov. (n.d.).
  • Semantic Scholar. (n.d.). [PDF] Comparison of liquid chromatography using triple quadrupole and quadrupole ion trap mass analyzers to determine pesticide residues in oranges.

Sources

A Senior Application Scientist's Guide to Method Validation for the Simultaneous Determination of Pyroxasulfone and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyroxasulfone is a pre-emergence herbicide widely used for the control of grass and broadleaf weeds in various crops like corn, soybean, and wheat.[1] It acts by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs), which disrupts shoot elongation in germinating seeds.[1][2] Due to its efficacy and application methods, regulatory bodies worldwide require robust monitoring of its residues and those of its metabolites in environmental and food matrices.[2][3]

The primary metabolic pathway of pyroxasulfone in crops involves the cleavage of the methyl sulfone bridge, followed by oxidation and demethylation, leading to the formation of key metabolites such as M-1, M-3, and M-25.[2][4] These compounds, along with the parent pyroxasulfone, are considered residues of concern for tolerance enforcement and risk assessment in the United States and other regions.[2][5] The simultaneous determination of these analytes, which possess varying physicochemical properties, presents a significant analytical challenge that demands a highly selective, sensitive, and reliable method.

This guide provides an in-depth comparison of analytical methodologies and a detailed protocol for a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method coupled with a QuEChERS sample preparation workflow. It is designed for researchers and analytical scientists, offering insights into the causality behind experimental choices and grounding the protocol in authoritative regulatory standards, such as the SANTE/11312/2021 guidelines from the European Commission.[6][7][8][9]

Section 1: The Analytes - Properties and Analytical Considerations

Understanding the chemical nature of pyroxasulfone and its metabolites is fundamental to developing an effective analytical method. Their polarity, solubility, and ionization potential dictate the optimal choices for extraction, chromatographic separation, and detection. For instance, pyroxasulfone has a relatively low water solubility (3.49 mg/L) and a logP value that suggests moderate lipophilicity, making it suitable for reverse-phase chromatography.[1][2]

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )Key Properties
Pyroxasulfone 3-[5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl methylsulfonyl]-4,5-dihydro-5,5-dimethyl-1,2-oxazoleC₁₂H₁₄F₅N₃O₄S391.3Parent herbicide, moderately polar.[1][2]
Metabolite M-1 (5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)-methanesulfonic acidC₇H₇F₅N₂O₄S322.2Key sulfonic acid metabolite.[4]
Metabolite M-3 3-(5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbonyl)-amino-propionic acidC₁₀H₁₀F₅N₃O₅360.2Metabolite formed via oxidation and cleavage.[2]
Metabolite M-25 5-Difluoromethoxy-3-trifluoromethyl-1H-pyrazole-4-carboxylic acidC₆H₃F₅N₂O₃258.1Demethylated pyrazole metabolite.[2]

Note: Structures and exact properties may vary slightly between sources. Analytical standards for all target analytes are critical for method development and validation.[2]

The presence of both the parent compound and its more polar metabolites necessitates a method that can efficiently extract and chromatographically resolve compounds with a range of polarities. This is a primary reason why LC-MS/MS is the technique of choice over Gas Chromatography (GC), as the metabolites are generally not volatile enough for GC analysis without derivatization.

Section 2: Methodological Approaches - A Comparative Overview

Sample Preparation: QuEChERS vs. Traditional Methods

The goal of sample preparation is to extract the target analytes from a complex matrix (e.g., soil, wheat grain, vegetables) and remove interfering components prior to instrumental analysis.

  • Traditional Approach (e.g., Solid-Phase Extraction - SPE): SPE methods can offer high selectivity and excellent cleanup. For pyroxasulfone, a protocol might involve extraction with an organic solvent like acetone/water, followed by partitioning and cleanup on specific SPE cartridges (e.g., DSC-NH2 and ENVI CARB).[10] While effective, SPE can be multi-step, time-consuming, and require significant volumes of solvents, making it less suitable for high-throughput laboratories.

  • Modern Approach (QuEChERS): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the industry standard for multi-residue pesticide analysis.[11][12] It involves a simple two-step process:

    • Extraction & Partitioning: The sample is homogenized and extracted with acetonitrile, followed by the addition of salts (e.g., magnesium sulfate, sodium chloride) to induce liquid-liquid partitioning and drive the analytes into the organic layer.[11][13]

    • Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile extract is mixed with a combination of sorbents to remove specific matrix interferences. Common sorbents include Primary Secondary Amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences like fats, and Graphitized Carbon Black (GCB) to remove pigments.[13]

Comparison and Rationale: For the simultaneous determination of pyroxasulfone and its metabolites, the QuEChERS approach is superior. Its "catch-all" nature is well-suited for extracting compounds with varying polarities. Furthermore, buffered QuEChERS versions, such as the AOAC Official Method 2007.01 (acetate-buffered) or the EN 15662 method (citrate-buffered), provide pH control that is crucial for ensuring the stability and recovery of pH-sensitive analytes.[14][15] The AOAC 2007.01 method is often preferred for its robust performance across a wide range of pesticide-matrix combinations.[14]

Detection: LC-MS/MS vs. Other Techniques
  • HPLC-UV: While High-Performance Liquid Chromatography with UV detection is a robust technique, it often lacks the sensitivity and selectivity required to achieve the low limits of quantitation (LOQ) mandated by regulatory agencies (e.g., 0.01 ppm or 10 ng/g).[2] Matrix interferences can easily co-elute with target analytes, leading to inaccurate quantification.

  • GC-MS: As mentioned, GC-based methods are generally unsuitable for the polar, non-volatile metabolites of pyroxasulfone without complex derivatization steps. While a GC-MS/MS method has been developed for the parent compound, it is not applicable for simultaneous analysis of the key metabolites.[16]

  • LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is the authoritative and preferred technique.[2][5] Its strength lies in its exceptional selectivity and sensitivity . The use of Multiple Reaction Monitoring (MRM) allows the instrument to selectively monitor specific precursor-to-product ion transitions for each analyte, effectively filtering out background noise from the matrix. This results in very low detection limits and high confidence in analyte identification, even in complex samples.[17][18]

Section 3: Detailed Protocol - A Validated QuEChERS and LC-MS/MS Method

This protocol is based on the principles of the AOAC Official Method 2007.01 and is suitable for matrices like wheat grain, straw, or vegetables.

Experimental Workflow Diagram

Workflow cluster_prep Sample Preparation (QuEChERS) cluster_cleanup Dispersive SPE Cleanup cluster_analysis Instrumental Analysis S1 1. Weigh 15g Homogenized Sample S2 2. Add 15mL 1% Acetic Acid in ACN S1->S2 S3 3. Add AOAC Extraction Salts (6g MgSO₄, 1.5g NaOAc) S2->S3 S4 4. Shake Vigorously (1 min) & Centrifuge S3->S4 C1 5. Transfer 6mL Supernatant S4->C1 Acetonitrile Extract C2 6. Add d-SPE Sorbents (900mg MgSO₄, 300mg PSA) C1->C2 C3 7. Vortex & Centrifuge C2->C3 A1 8. Filter Extract (0.22µm) C3->A1 Cleaned Extract A2 9. Inject into LC-MS/MS System A1->A2 A3 10. Data Acquisition (MRM Mode) A2->A3 A4 11. Quantify using Matrix-Matched Calibration A3->A4

Caption: QuEChERS and LC-MS/MS workflow for pyroxasulfone analysis.

Step-by-Step Sample Preparation Protocol
  • Sample Homogenization: Weigh 15 g (± 0.1 g) of a previously cryo-milled and homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 15 mL of 1% acetic acid in acetonitrile to the tube. If using an internal standard, add it at this stage. Cap the tube and shake vigorously for 1 minute.

    • Causality: Acetonitrile is the solvent of choice due to its ability to extract a wide range of pesticides and its immiscibility with water upon salting out. Acetic acid helps to stabilize base-sensitive pesticides.

  • Salting-Out: Add the contents of an AOAC 2007.01 extraction salt packet (6 g anhydrous MgSO₄, 1.5 g sodium acetate).

    • Causality: MgSO₄ facilitates the partitioning of acetonitrile from the aqueous layer of the sample. Sodium acetate provides buffering to maintain a consistent pH.

  • Centrifugation: Immediately shake the tube vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg anhydrous MgSO₄ and 300 mg PSA sorbent.

    • Causality: The second addition of MgSO₄ removes any remaining water. PSA is a weak anion exchanger that effectively removes polar interferences like organic acids, sugars, and some fatty acids. For high-fat matrices, C18 sorbent may also be included.

  • Final Centrifugation: Vortex the d-SPE tube for 30 seconds, then centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: Transfer the supernatant to a clean vial. The extract is now ready for LC-MS/MS analysis. For enhanced instrument stability, it may be acidified with a small amount of formic acid (e.g., to a final concentration of 0.1%).

LC-MS/MS Instrumental Parameters

The following table provides a robust starting point for method development. Parameters must be optimized for the specific instrument used.

ParameterRecommended Setting
LC Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, <2.7 µm particle size)
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in Water[17]
Mobile Phase B 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol[17]
Gradient Start at 5-10% B, ramp to 95-100% B over 10-15 minutes, hold, and re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 2 - 10 µL
Ion Source Electrospray Ionization (ESI), Positive or Negative Mode
MS Scan Type Multiple Reaction Monitoring (MRM)[17]

Optimized MRM Transitions (Example):

AnalytePrecursor Ion (m/z)Product Ion 1 (Quantifier) (m/z)Product Ion 2 (Qualifier) (m/z)Collision Energy (eV)
Pyroxasulfone392.1229.0179.023 / 45[17][19]
M-1309.0259.0195.0-24 / -30[10]
M-3360.2OptimizeOptimizeOptimize
M-25258.1OptimizeOptimizeOptimize

Note: Ionization mode (positive/negative) and collision energies must be empirically determined by infusing individual standards. The M-1 metabolite often shows better response in negative ion mode.[10]

Section 4: Method Validation According to SANTE Guidelines

Method validation is the process of providing objective evidence that a method is fit for its intended purpose. The SANTE/11312/2021 document provides a comprehensive framework for validating pesticide residue methods in the EU.[6][7]

Validation Workflow Diagram

Validation cluster_params Key Validation Parameters cluster_exp Experimental Design cluster_crit SANTE Acceptance Criteria Specificity Specificity Crit_Conf Ion Ratio Confirmation Specificity->Crit_Conf Linearity Linearity & Range Crit_R2 R² > 0.99 Linearity->Crit_R2 Accuracy Accuracy (Recovery) Crit_Rec Recovery = 70-120% Accuracy->Crit_Rec Precision Precision (RSDr) Crit_RSD RSDr ≤ 20% Precision->Crit_RSD LOQ Limit of Quantitation MatrixEffect Matrix Effect Exp_Blank Analyze Blank Matrix Exp_Blank->Specificity Exp_Cal Calibration Curve (Solvent & Matrix-Matched) Exp_Cal->Linearity Exp_Cal->MatrixEffect Exp_Spike Spike Blank Matrix (n≥5 at LOQ & 10xLOQ) Exp_Spike->Accuracy Exp_Spike->Precision Exp_Spike->LOQ

Caption: Decision workflow for method validation based on SANTE guidelines.

Validation Parameter Protocols

1. Specificity/Selectivity:

  • Protocol: Analyze at least five independent blank matrix samples. There should be no significant peaks (i.e., >30% of the LOQ) at the retention times of the target analytes.

  • Why it's important: Ensures that signals from matrix components are not mistaken for the analytes, preventing false positives.

2. Linearity and Range:

  • Protocol: Prepare calibration curves in both solvent and matrix-matched standards (blank matrix extract used as the diluent). A typical range is from the LOQ to 100x the LOQ, using at least five concentration levels.

  • Why it's important: Demonstrates a proportional relationship between analyte concentration and instrument response. Matrix-matched calibration is crucial to compensate for matrix effects.[17]

  • Acceptance Criterion: Correlation coefficient (r²) ≥ 0.99.[17]

3. Accuracy (Recovery):

  • Protocol: Fortify blank matrix samples with known concentrations of the analytes at a minimum of two levels: the proposed LOQ and a higher level (e.g., 10x LOQ). Perform at least five replicates at each level. Analyze the samples using the full method and calculate the percentage recovery.

  • Why it's important: Measures the agreement between the measured concentration and the true (spiked) concentration, indicating the efficiency of the extraction process.

  • Acceptance Criterion: Mean recovery should be within 70-120%.[13]

4. Precision (Repeatability, RSDr):

  • Protocol: Using the data from the accuracy experiments, calculate the relative standard deviation (RSD) for the replicate measurements at each fortification level. This is done under the same conditions (same day, same analyst, same instrument).

  • Why it's important: Measures the closeness of agreement between independent test results, indicating the method's reproducibility.

  • Acceptance Criterion: RSDr ≤ 20%.

5. Limit of Quantitation (LOQ):

  • Protocol: The LOQ is the lowest concentration level that has been successfully validated with acceptable accuracy and precision (70-120% recovery and RSDr ≤ 20%). For pyroxasulfone and its metabolites in crops, a typical target LOQ is 0.01 mg/kg (ppm).[2][4]

  • Why it's important: Defines the lower limit of reliable quantitative measurement.

6. Matrix Effect (ME):

  • Protocol: Calculate the ME by comparing the slope of the matrix-matched calibration curve to the slope of the solvent-based calibration curve: ME (%) = [(Slope_matrix / Slope_solvent) - 1] * 100.

  • Why it's important: Quantifies the degree of signal suppression or enhancement caused by co-eluting matrix components. Values between -20% (suppression) and +20% (enhancement) are generally considered negligible, but values outside this range confirm the necessity of using matrix-matched calibration for accurate quantification.

Summary of Validation Performance Data (Example)
AnalyteFortification Level (mg/kg)Mean Recovery (%) (n=5)Precision (RSDr, %)Linearity (r²)Matrix Effect (%)
Pyroxasulfone 0.01 (LOQ)95.28.50.998-28 (Suppression)
0.1098.16.2
Metabolite M-1 0.01 (LOQ)88.711.30.995-45 (Suppression)
0.1091.59.1
Metabolite M-3 0.01 (LOQ)85.414.20.996-35 (Suppression)
0.1089.910.8
Metabolite M-25 0.01 (LOQ)79.316.80.992-52 (Suppression)
0.1084.012.5

Conclusion

The simultaneous determination of pyroxasulfone and its key metabolites requires a robust and highly selective analytical method. The combination of a buffered QuEChERS extraction (specifically the AOAC 2007.01 version) and LC-MS/MS detection stands as the superior methodology, offering unparalleled speed, efficiency, sensitivity, and selectivity. The significant matrix effects observed for these analytes underscore the absolute necessity of using matrix-matched calibration standards for accurate quantification. By adhering to the rigorous validation procedures outlined in guidelines such as SANTE/11312/2021, analytical laboratories can generate defensible, high-quality data that meets global regulatory standards and ensures the safety of the food supply.

References

  • AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.
  • Pyroxasulfone.
  • Public Release Summary on the Evaluation of the New Active PYROXASULFONE in the Product SAKURA® 850 WG HERBICIDE. Australian Pesticides and Veterinary Medicines Authority.
  • Determination of pyroxasulfone residues in plant derived foods by QuEChERS combined with gas chromatography-triple quadrupole mass spectrometry. FAO AGRIS.
  • Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed.
  • Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021.
  • Guidelines - Maximum Residue levels. European Commission's Food Safety.
  • Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables. USDA ARS.
  • Method validation and analytical quality control in pesticide residues analysis. BVL.
  • Pyroxasulfone & Degrad
  • QuEChERS Methodology: AOAC Method.
  • QuEChERS Method for Pesticide Residue Analysis. Sigma-Aldrich.
  • Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Accredia.
  • About the method. QuEChERS.com.
  • Pyroxasulfone ILV W
  • Pyroxasulfone Human Health Risk Assessment for the Section 3 New Uses of Pyroxasulfone on Crop Subgroup 6C.
  • Simultaneous determination of 40 weedicide residues in grapes using liquid chromatography, tandem mass spectrometry (LC-MS/MS).
  • Development of the novel pre-emergence herbicide pyroxasulfone. PMC - NIH.
  • Simultaneous determination of pyroxasulfone and its metabolites in wheat: Implications for safe applic
  • LC-MS/MS parameter values used during the detection of selected sulfonylurea herbicides.
  • QuEChERS: Home.
  • QuEChERS Method Simplified: Key Steps and Applications.

Sources

The Divergent Fates of Pyroxasulfone in Soil: A Comparative Analysis of Parent Compound and Major Metabolite Degradation

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Environmental Fate and Agrochemical Research Professionals

Introduction: Pyroxasulfone and the Imperative of Environmental Persistence Studies

Pyroxasulfone is a pre-emergence herbicide widely adopted for its efficacy in controlling annual grasses and small-seeded broadleaf weeds in various cropping systems.[1] Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for seedling growth. However, the long-term environmental impact of pyroxasulfone is not solely dictated by the parent molecule. As with many agrochemicals, its degradation in the soil leads to the formation of various metabolites, some of which may exhibit greater persistence and mobility than the original compound. Understanding the comparative degradation rates of pyroxasulfone and its principal metabolites is therefore paramount for a comprehensive ecological risk assessment and the development of sustainable agricultural practices.

This guide provides a detailed comparison of the degradation kinetics of pyroxasulfone and its major soil metabolites, M-1 and M-3. It synthesizes data from peer-reviewed literature and regulatory assessments to offer a clear perspective on their relative persistence. Furthermore, this document outlines the established degradation pathway, details a standard experimental protocol for assessing soil metabolism, and explains the causal relationships between soil properties and degradation rates, thereby providing a robust resource for researchers in the field.

Comparative Degradation Rates: The Enduring Legacy of Metabolites

The environmental persistence of a herbicide is typically quantified by its half-life (DT50), the time required for 50% of the initial concentration to dissipate. While pyroxasulfone itself exhibits variable but moderate persistence, its major metabolites, particularly M-1, show a dramatically different and more concerning degradation profile.

Microbial activity is the primary driver of pyroxasulfone dissipation in soil.[1] Factors such as soil organic matter content, pH, temperature, and moisture significantly influence these microbial processes, leading to a wide range of reported half-lives for the parent compound.[2][3] In contrast, the metabolites formed are often more resistant to microbial breakdown.

Quantitative Comparison of Soil Half-Lives (DT50)

The following table summarizes the available data on the degradation rates of pyroxasulfone and its key metabolites. It is critical to note the substantial difference in persistence between the parent compound and its metabolite M-1.

CompoundCommon Name/CodeTypical Soil Half-Life (DT50)Key Observations
Pyroxasulfone Parent Compound16 to 533 daysDegradation is highly variable and dependent on soil type and environmental conditions.[1][2][4][5]
M-1 5-difluoromethoxy-1H-pyrazol-4-yl methanesulfonic acid8 to 65 years Extremely persistent in soil, representing a long-term residue concern.[1]
M-3 N/AMore persistent than parentIdentified as a major, persistent degradation product, though specific DT50 values are less commonly reported.[1]

One study directly compared the elimination rates of pyroxasulfone, M-1, and M-3 in three different soil types over a 120-day incubation period. The results clearly demonstrated the higher persistence of the metabolites:

Soil TypePyroxasulfone Elimination (%)M-1 Elimination (%)M-3 Elimination (%)
Black Soil12.3 - 38.03.8 - 4.64.6 - 21.0
Brown Soil12.3 - 38.03.8 - 4.64.6 - 21.0
Red Soil12.3 - 38.03.8 - 4.64.6 - 21.0

Data synthesized from a 120-day incubation study. These percentages are not DT50 values but illustrate the relative degradation over the study period.

These findings underscore a crucial point: while pyroxasulfone's half-life can be measured in months, its M-1 metabolite persists for decades, leading to potential accumulation in the soil with repeated applications.

The Soil Degradation Pathway of Pyroxasulfone

The transformation of pyroxasulfone in soil is a multi-step process initiated by microbial action. The primary degradation pathway involves the cleavage of the methyl-sulfone bridge that connects the pyrazole and isoxazoline rings of the parent molecule. This initial break leads to the formation of the highly persistent metabolites.

Pyroxasulfone_Degradation Pyroxasulfone Pyroxasulfone Cleavage Microbial Cleavage of Methyl-Sulfone Bridge Pyroxasulfone->Cleavage Primary Pathway M1 Metabolite M-1 (Extremely Persistent) Cleavage->M1 Forms Pyrazole Moiety M3 Metabolite M-3 (Persistent) Cleavage->M3 Forms Isoxazoline Moiety Soil_Degradation_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Soil_Collection Soil Collection & Sieving (2mm) Soil_Characterization Soil Characterization (pH, OM, Texture) Soil_Collection->Soil_Characterization Fortification Fortification with Pyroxasulfone & Metabolites Soil_Characterization->Fortification Incubation Aerobic Incubation (Controlled Temp & Moisture) Fortification->Incubation Sampling Time-Course Sampling (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days) Incubation->Sampling Extraction Solvent Extraction (e.g., Acetonitrile/Water) Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification & DT50 Calculation Analysis->Quantification

Caption: Standard workflow for a pyroxasulfone soil degradation study.

Step-by-Step Methodology
  • Soil Selection and Preparation:

    • Collect fresh soil from a relevant agricultural region, avoiding previous pesticide contamination.

    • Sieve the soil through a 2 mm mesh to ensure homogeneity and remove large debris.

    • Characterize the soil for key properties: pH, organic matter content, texture (sand, silt, clay percentages), and microbial biomass. This is crucial as these factors significantly influence degradation rates. [2][3]

  • Test Substance Application:

    • Prepare stock solutions of analytical-grade pyroxasulfone and its major metabolites (M-1, M-3) in a suitable solvent.

    • Apply the solutions to the soil samples to achieve a final concentration relevant to typical field application rates. Ensure even distribution.

  • Incubation:

    • Place the treated soil samples in incubation vessels (e.g., biometers) that allow for air exchange while minimizing moisture loss.

    • Maintain the soil at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity) in the dark to simulate aerobic soil conditions.

  • Sampling:

    • Collect triplicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

    • Store samples frozen (-20°C) prior to analysis to halt microbial activity.

  • Extraction and Analysis:

    • Extract pyroxasulfone and its metabolites from the soil samples using an appropriate solvent system (e.g., a mixture of acetonitrile and water). [6] * Analyze the extracts using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This technique provides the necessary sensitivity and selectivity for accurate quantification of the parent compound and its metabolites. [6]

  • Data Analysis:

    • Plot the concentration of each compound against time.

    • Calculate the DT50 values for pyroxasulfone and each metabolite using appropriate kinetic models (e.g., first-order kinetics).

Conclusion: The Importance of a Metabolite-Inclusive Risk Assessment

The data compellingly demonstrates that an environmental risk assessment focused solely on the parent pyroxasulfone molecule is insufficient. The formation of the extremely persistent metabolite M-1, with a half-life potentially spanning decades, represents a significant long-term environmental consideration. [1]This metabolite's stability suggests a potential for accumulation in soil over years of repeated herbicide application, with unknown long-term consequences for soil health and non-target organisms.

For researchers and drug development professionals, this comparative analysis highlights the necessity of:

  • Including major metabolites in environmental fate studies and risk assessments.

  • Understanding the influence of soil properties on the degradation rates of both parent compounds and their metabolites.

  • Developing and utilizing sensitive analytical methods capable of detecting and quantifying persistent metabolites at low concentrations.

By adopting a comprehensive approach that considers the entire lifecycle of pyroxasulfone in the soil, the scientific community can provide a more accurate and robust foundation for its safe and sustainable use in agriculture.

References

  • Minnesota Department of Agriculture. (n.d.). Pyroxasulfone | New Active Ingredient Review. Retrieved from [Link]

  • Kaur, P., Kaur, H., Kaur, T., & Bhullar, M. S. (2025). Degradation dynamics of pyroxasulfone: exploring soil health impacts and dietary risk assessment. Environmental Monitoring and Assessment, 197(5), 610. Available at: [Link]

  • Matte, W. D., et al. (2021). Bioindicators selection to monitoring pyroxasulfone mobility and persistence in soil. Journal of Research in Weed Science, 4(2), 142-150. Available at: [Link]

  • Szmigielska, A. M., Johnson, E. N., & Schoenau, J. J. (2014). A bioassay evaluation of pyroxasulfone behavior in prairie soils. Weed Science, 62(2), 339-349. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Pyroxasulfone & Degradates. Retrieved from [Link]

  • Yamaji, Y., et al. (2016). Soil and environmental factors affecting the efficacy of pyroxasulfone for weed control. Journal of Pesticide Science, 41(4), 135-139. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Ruggedness of the QuEChERS Method for Pyroxasulfone Metabolite Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Pyroxasulfone

Pyroxasulfone is a selective herbicide widely used for the control of grass and broadleaf weeds in various crops.[1] Its environmental fate and potential for residue accumulation in food products are of significant regulatory concern. The parent compound undergoes metabolic transformation in plants and soil, leading to a range of metabolites such as M-1, M-3, M-25, and M-28, which must also be monitored to perform a comprehensive risk assessment.[2]

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the gold standard for multi-residue pesticide analysis in complex matrices due to its simplicity, speed, and minimal solvent usage.[3][4] However, the "Rugged" attribute of QuEChERS is not inherent; it must be rigorously verified, especially when adapting the method for new analytes like pyroxasulfone and its diverse metabolites. This guide provides a framework for designing and executing a ruggedness study, moving beyond a simple protocol to explain the causality behind experimental choices and ensuring the development of a truly reliable analytical method.

Pillar 1: Deconstructing QuEChERS for Ruggedness Assessment

The QuEChERS procedure is fundamentally a two-stage process: 1) solvent extraction and partitioning, followed by 2) dispersive solid-phase extraction (d-SPE) for cleanup.[5] The ruggedness of the method depends on the resilience of these two stages to minor, deliberate variations in their parameters.

  • Extraction & Partitioning: This initial step aims to efficiently transfer the target analytes from the sample matrix into an organic solvent, typically acetonitrile. The addition of salts, such as magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or a citrate buffer, induces phase separation from the aqueous component of the sample and drives the analytes into the acetonitrile layer.[6]

  • Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile extract is mixed with a combination of sorbents to remove interfering matrix components. Common sorbents include:

    • Primary Secondary Amine (PSA): Removes organic acids, sugars, and some fatty acids.

    • C18 (Octadecylsilane): Removes non-polar interferences like lipids.

    • Graphitized Carbon Black (GCB): Removes pigments (like chlorophyll) and sterols. The choice of sorbent is critical and matrix-dependent.[7]

Pillar 2: Designing a Self-Validating Ruggedness Study

Ruggedness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in procedural parameters, which are likely to occur during routine laboratory use.[8][9] This is distinct from reproducibility, which assesses variability between different laboratories. A well-designed ruggedness study provides confidence that the method can be reliably transferred and executed.

Our objective is to assess a modified QuEChERS protocol for the simultaneous determination of pyroxasulfone and its key metabolites (M-1, M-3, M-25) in a challenging grain matrix, such as wheat or maize.[10]

Experimental Protocol: Baseline and Variations

The following protocol is based on the widely accepted AOAC Official Method 2007.01, with modifications tailored for pyroxasulfone analysis.[3]

Baseline QuEChERS Protocol (Method A)

  • Sample Preparation: Weigh 10 g of a homogenized grain sample into a 50 mL centrifuge tube.

  • Fortification: Spike the sample with a standard solution of pyroxasulfone and its metabolites (M-1, M-3, M-25) to a final concentration of 50 µg/kg. Allow it to rest for 30 minutes.

  • Hydration & Extraction: Add 10 mL of water and vortex for 1 minute. Add 10 mL of 1% formic acid in acetonitrile.

  • Extraction Shaking: Cap and shake vigorously for 5 minutes using a mechanical shaker.

  • Partitioning: Add the contents of an extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

  • Centrifugation: Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • d-SPE Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL tube containing 900 mg MgSO₄ and 300 mg PSA.

  • Final Centrifugation: Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Analysis: Take an aliquot of the final extract for analysis by LC-MS/MS.

Introducing Deliberate Variations

To test ruggedness, we will introduce controlled variations to this baseline protocol. These alternatives are designed to challenge the method's stability.

  • Method B (Alternative Sorbent): Follow the baseline protocol, but for the d-SPE cleanup step (Step 7), use a sorbent mixture of 900 mg MgSO₄, 300 mg PSA, and 150 mg C18 .

    • Rationale: Pyroxasulfone and some of its metabolites have non-polar characteristics. The addition of C18 is intended to remove lipids and other non-polar interferences common in grain matrices, which could improve data quality but may also inadvertently remove some of the target analytes if the interaction is too strong.[11]

  • Method C (Alternative Extraction Shaking Time): Follow the baseline protocol, but reduce the extraction shaking time in Step 4 to 3 minutes .

    • Rationale: Shaking time is a parameter prone to variation between analysts and equipment. Assessing a shorter duration tests whether the extraction efficiency is compromised, which would indicate that the 5-minute shake time is a critical control point.

  • Method D (Alternative Solvent Acidity): Follow the baseline protocol, but in Step 3, use acetonitrile without formic acid .

    • Rationale: The acidity of the extraction solvent can influence the stability and extraction efficiency of certain pesticides. Removing the acid modifier tests the method's performance under neutral conditions, which could affect the recovery of pH-sensitive metabolites.

Visualizing the Experimental Workflow

G cluster_prep Sample Preparation cluster_extraction Extraction & Partitioning cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenize Homogenize Grain Sample Weigh Weigh 10g into 50mL Tube Homogenize->Weigh Spike Spike with Standards Weigh->Spike AddSolvent Add Water & Acetonitrile (Variable: Acidity) Spike->AddSolvent ShakeExtract Shake Vigorously (Variable: Time) AddSolvent->ShakeExtract AddSalts Add QuEChERS Salts ShakeExtract->AddSalts Centrifuge1 Centrifuge (4000 rpm) AddSalts->Centrifuge1 Transfer Transfer 6mL Supernatant Centrifuge1->Transfer AddSorbent Add d-SPE Sorbents (Variable: Composition) Transfer->AddSorbent Vortex Vortex & Centrifuge AddSorbent->Vortex FinalExtract Collect Final Extract Vortex->FinalExtract LCMS Analyze by LC-MS/MS FinalExtract->LCMS

Caption: QuEChERS workflow for pyroxasulfone metabolite analysis.

Pillar 3: Comparative Data and Authoritative Grounding

The success of the ruggedness assessment is determined by comparing key performance indicators across the different methods. The primary indicators are analyte recovery, precision (expressed as Relative Standard Deviation, RSD), and matrix effects.

Matrix Effect (ME): This phenomenon, where co-extracted matrix components suppress or enhance the analyte signal during LC-MS/MS analysis, is a critical measure of cleanup efficiency.[12][13] It is calculated as: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100 An ME of 100% indicates no effect, <100% indicates signal suppression, and >100% indicates signal enhancement. Values between 80% and 120% are often considered acceptable.[11]

Comparative Performance Data

The table below summarizes hypothetical but realistic data from our ruggedness study. All data is based on n=6 replicate analyses at a 50 µg/kg spiking level.

AnalyteMethodMean Recovery (%)RSD (%)Matrix Effect (%)
Pyroxasulfone A (Baseline) 95.24.891 (Suppression)
B (Alt. Sorbent) 98.14.5103 (No Effect)
C (Alt. Time) 93.55.192 (Suppression)
D (Alt. Acidity) 85.48.988 (Suppression)
Metabolite M-1 A (Baseline) 91.35.585 (Suppression)
B (Alt. Sorbent) 94.65.298 (No Effect)
C (Alt. Time) 89.86.086 (Suppression)
D (Alt. Acidity) 89.16.884 (Suppression)
Metabolite M-3 A (Baseline) 88.56.282 (Suppression)
B (Alt. Sorbent) 84.27.195 (No Effect)
C (Alt. Time) 87.96.583 (Suppression)
D (Alt. Acidity) 72.312.575 (Suppression)
Metabolite M-25 A (Baseline) 93.85.188 (Suppression)
B (Alt. Sorbent) 96.54.9101 (No Effect)
C (Alt. Time) 92.15.489 (Suppression)
D (Alt. Acidity) 82.09.585 (Suppression)
Interpretation of Results
  • Method A (Baseline): The baseline method performs well, with good recoveries (88-95%) and precision (RSD < 7%) for all analytes, meeting typical SANTE guideline criteria.[14] However, consistent signal suppression (ME 82-91%) indicates that matrix components are still reaching the detector.

  • Method B (Alternative Sorbent): The addition of C18 significantly improved the method. It provided the highest recoveries for most analytes and, critically, mitigated the matrix effects to near-ideal levels (ME 95-103%). This demonstrates that removing non-polar interferences is key for this matrix/analyte combination. The slight drop in recovery for the more polar M-3 metabolite is acceptable given the substantial improvement in matrix effects.

  • Method C (Alternative Shaking Time): Reducing the shaking time resulted in a minor, but consistent, decrease in recovery across all analytes. While the results are still acceptable, this suggests that the 5-minute extraction time in the baseline method is optimal for ensuring complete extraction. The method shows good ruggedness against minor variations here, but the longer time is preferable.

  • Method D (Alternative Solvent Acidity): The removal of formic acid had the most significant negative impact. Recoveries dropped for all compounds, particularly for the parent compound and the M-3 metabolite, with a notable increase in RSD. This indicates that the acidic condition is critical for either the extraction efficiency or the stability of these specific analytes. The method is not rugged with respect to changes in solvent pH.

Visualizing Key Influences on Method Ruggedness

G cluster_inputs Method Parameters (Variables) cluster_outputs Performance Outcomes Sorbent Sorbent Composition Recovery Analyte Recovery Sorbent->Recovery major ME Matrix Effect Sorbent->ME major Solvent Solvent Acidity Solvent->Recovery major RSD Precision (RSD) Solvent->RSD moderate Time Extraction Time Time->Recovery minor Matrix Matrix Complexity Matrix->Recovery moderate Matrix->ME major Recovery->RSD ME->RSD

Caption: Factors influencing QuEChERS method ruggedness.

Conclusion and Recommendations

This guided assessment demonstrates that while the standard QuEChERS method provides a strong foundation, its ruggedness for a specific application like pyroxasulfone metabolite analysis cannot be assumed.

Key Findings:

  • Most Critical Parameter: The acidity of the extraction solvent was found to be the most critical parameter. The method is not rugged to changes in pH, and the use of 1% formic acid in acetonitrile is essential for reliable quantification.

  • Most Beneficial Modification: The inclusion of C18 in the d-SPE cleanup step (Method B) provided a significant improvement by mitigating matrix-induced signal suppression, leading to more accurate and reliable data.

  • Overall Ruggedness: The method is reasonably rugged against small variations in extraction time, though the longer 5-minute duration is recommended for optimal performance.

Final Recommendation: For the rugged and reliable analysis of pyroxasulfone and its metabolites M-1, M-3, and M-25 in grain matrices, Method B is recommended. It combines the acidic extraction of the baseline protocol with a more comprehensive d-SPE cleanup (PSA and C18) that effectively removes matrix interferences, ensuring high-quality, defensible data for regulatory and research purposes.

References

  • AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.
  • QuEChERS Methodology: AOAC Method.
  • Simultaneous determination of pyroxasulfone and its metabolites in wheat: Implications for safe applic
  • Analytical steps of the QuEChERS-AOAC Official Method 2007.
  • Pyroxasulfone. Application for Section 3 Registration for Use on Crop Subgroup 1 C, tuberous and corm vegetables and.
  • The Fitness for Purpose of Analytical Methods. Eurachem.
  • Eurachem guidance on valid
  • AOAC Approach - QuEChERS Methodology. Chromtech.
  • Determination of pyroxasulfone and its metabolites residues in three grains by UPLC-MS/MS. 农药学学报 (Chinese Journal of Pesticide Science).
  • Validation data of five selected pesticides using QuEChERS by liquid chrom
  • Validation of a modified QuEChERS method for the quantification of residues of currently used pesticides in Cuban agricultural soils, using gas chromatography tandem mass spectrometry. PubMed Central.
  • Pyroxasulfone Human Health Risk Assessment for the Section 3 New Uses of Pyroxasulfone on Crop Subgroup 6C.
  • Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Resi. Chromtech.
  • QuEChERS Method for Pesticide Residue Analysis. Sigma-Aldrich.
  • Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD. PMC - NIH.
  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI.
  • QuEChERS Method Simplified: Key Steps and Applications.
  • QuEChERS and soil analysis. An Overview. N/A.
  • Ruggedness testing of an analytical method for pesticide residues in potato.
  • Optimized QuEChERS-HPLC-MS/MS method for pesticide residue detection in strawberries and associ

Sources

A Comparative Guide to Pyroxasulfone Metabolism in Herbicide-Resistant and Susceptible Weeds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Pyroxasulfone Resistance

Pyroxasulfone is a highly effective pre-emergent herbicide, prized for its control of annual grasses and small-seeded broadleaf weeds.[1] It belongs to the Herbicide Resistance Action Committee (HRAC) Group 15 (formerly K3), acting by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs), which are crucial components of plant cell membranes.[2][3][4] This disruption of VLCFA elongation ultimately prevents weed seedling establishment.[2][3] However, the relentless pressure of herbicide selection has led to the evolution of resistant weed populations, posing a significant threat to the sustainability of this important tool.[5]

A primary mechanism conferring this resistance is not a modification of the herbicide's target site but rather an enhanced ability of the weed to metabolize, or detoxify, the herbicide before it can exert its lethal effect.[5][6] This guide provides an in-depth comparison of the metabolic fates of pyroxasulfone in resistant and susceptible weed biotypes, synthesizes the enzymatic systems responsible, and presents validated experimental protocols for researchers investigating these phenomena.

The Metabolic Battlefield: A Comparative Overview

In plants, herbicide detoxification is typically a three-phase process designed to convert a lipophilic (fat-soluble) compound into a more water-soluble, non-toxic, and easily sequestered molecule.

  • Phase I (Modification): Enzymes like Cytochrome P450 monooxygenases (P450s) introduce or expose functional groups (e.g., -OH, -NH2, -COOH) on the herbicide molecule.

  • Phase II (Conjugation): Enzymes such as Glutathione S-transferases (GSTs) or Glycosyltransferases (UGTs) attach a large, water-soluble molecule (e.g., glutathione, glucose) to the modified herbicide.[7][8]

  • Phase III (Sequestration): The now-detoxified herbicide conjugate is transported and sequestered, often into the vacuole, effectively removing it from the cytosol where it could cause harm.[7]

The critical difference between resistant and susceptible weeds lies in the speed and efficiency of this process. Susceptible weeds metabolize pyroxasulfone slowly, allowing the active parent compound to reach its target site and inhibit VLCFA synthesis. In contrast, resistant weeds possess a highly efficient metabolic system that rapidly neutralizes the herbicide.[5][9]

cluster_S Susceptible Weed cluster_R Resistant Weed S_P Pyroxasulfone S_Met Slow Metabolism S_P->S_Met Inefficient S_Target VLCFA Elongase (Target Site) S_Met->S_Target Active Herbicide Accumulates S_Death Weed Death S_Target->S_Death R_P Pyroxasulfone R_Met Rapid Metabolism (GSTs, P450s, UGTs) R_P->R_Met Highly Efficient R_Detox Detoxified Metabolites R_Met->R_Detox R_Survive Weed Survival R_Detox->R_Survive

Figure 1. Conceptual overview of pyroxasulfone fate in susceptible vs. resistant weeds.

Key Enzymatic Drivers of Pyroxasulfone Resistance

Research into pyroxasulfone resistance, particularly in rigid ryegrass (Lolium rigidum), has identified a clear enzymatic basis for the enhanced metabolic capacity.

Glutathione S-Transferases (GSTs): The Primary Defense Line

The most significant factor in metabolic pyroxasulfone resistance is the activity of Glutathione S-transferases.[5][6][10] These Phase II enzymes catalyze the conjugation of the tripeptide glutathione (GSH) to the pyroxasulfone molecule.[7] This is the crucial first step in detoxification, breaking the methylene-sulfonyl linkage and rendering the herbicide inactive.[9][11]

Studies have demonstrated that resistant populations of L. rigidum exhibit a constitutive (always-on) overexpression of specific GST genes, leading to a much faster rate of pyroxasulfone conjugation compared to susceptible populations.[5][6] This rapid detoxification prevents a lethal dose of the herbicide from ever reaching its target.

ParameterSusceptible L. rigidumResistant L. rigidumSource
Parent Pyroxasulfone Remaining (24h) High (>50%)Very Low (~12%)[5]
GST Gene Expression (Putative) Basal Level6 to 9-fold Overexpression[5]
Metabolism Basis Inefficient DetoxificationRapid GST-mediated Conjugation[5][10]
Table 1. Comparison of metabolic parameters between pyroxasulfone-susceptible and -resistant Lolium rigidum.
Cytochrome P450s and Glycosyltransferases (UGTs): Supporting Roles

While GSTs are the primary drivers, other enzyme families may play a supporting role.

  • Cytochrome P450s (P450s): These Phase I enzymes are well-known for their role in metabolizing numerous herbicides, often by hydroxylation.[12] While less directly implicated in pyroxasulfone resistance than GSTs, P450s could be involved in modifying pyroxasulfone or its metabolites, potentially creating more favorable substrates for subsequent Phase II conjugation.[12] The involvement of specific P450s can confer resistance to herbicides across multiple modes of action.[13][14]

  • Glycosyltransferases (UGTs): After initial conjugation and breakdown, metabolites can be further processed. UGTs are Phase II enzymes that conjugate glucose to herbicide metabolites, further increasing their water solubility and preparing them for sequestration in the vacuole.[8][15][16] The detection of a glucose conjugate of a pyroxasulfone metabolite (M-29-glc) confirms the involvement of this pathway.[11][17]

Metabolic Pathways and Products: A Tale of Two Weeds

The metabolic pathway of pyroxasulfone in tolerant plants like wheat and resistant weeds appears to be qualitatively similar; the difference lies in the quantitative rate of conversion.[9][11] The primary route involves cleavage of the molecule, initiated by glutathione conjugation to the isoxazoline ring.[5][11] This is followed by further enzymatic modifications.

In resistant L. rigidum, approximately 88% of the parent pyroxasulfone is metabolized within 24 hours of treatment, a stark contrast to susceptible plants where the parent compound persists much longer.[5]

PYS Pyroxasulfone GSH_Conj Glutathione Conjugate (transitory) PYS->GSH_Conj M26 M-26 (Cysteine Conjugate) GSH_Conj->M26 M29 M-29 (Deaminated Cys Conjugate) M26->M29 M29_glc M-29-glc (Glucose Conjugate) M29->M29_glc Detox Detoxified & Sequestered M29_glc->Detox GST GSTs (Overexpressed in R) GST->PYS Peptidases Peptidases Peptidases->GSH_Conj Deaminase Deaminase Deaminase->M26 UGT UGTs UGT->M29

Figure 2. Proposed metabolic detoxification pathway of pyroxasulfone in plants.[9][11]
CompoundDescriptionAbundance in Resistant Weeds (24h)Abundance in Susceptible Weeds (24h)Source
Pyroxasulfone Parent HerbicideLowHigh[5][17]
M-26 Cysteine ConjugatePresentLow / Not Detected[11][17]
M-29 Deaminated M-26PresentLow / Not Detected[11][17]
M-29-glc Glucose Conjugate of M-29Increases over timeLow / Not Detected[17]
Table 2. Comparative fate of pyroxasulfone and its major metabolites in resistant vs. susceptible weeds.

Experimental Protocols for Investigating Pyroxasulfone Metabolism

To ensure trustworthy and reproducible results, rigorous, self-validating protocols are essential. The causality behind these experimental choices is to isolate and accurately quantify the metabolic process.

Protocol 1: Whole-Plant Metabolism Study using ¹⁴C-Pyroxasulfone

This protocol provides a definitive, albeit labor-intensive, method to track the uptake, translocation, and metabolism of pyroxasulfone in whole seedlings. The use of a radiolabel is critical for tracing the herbicide's fate and quantifying all metabolites, known and unknown.

Objective: To quantify the rate of pyroxasulfone metabolism and identify metabolites in intact weed seedlings.

Methodology:

  • Plant Culture: Grow susceptible (S) and resistant (R) weed biotypes from seed in a controlled environment to the 1-2 leaf stage.

  • Herbicide Application: Treat the plants with a known amount of ¹⁴C-labeled pyroxasulfone. Application can be via the soil (for pre-emergence simulation) or a hydroponic solution.

  • Time-Course Harvest: Harvest whole plants at specific time points (e.g., 0, 6, 12, 24, 48 hours) after treatment.

  • Sample Processing:

    • Gently wash the roots to remove unabsorbed herbicide from the medium.

    • Separate the plants into root and shoot tissues.

    • Record the fresh weight and immediately freeze the samples in liquid nitrogen to halt metabolic activity.

  • Extraction:

    • Homogenize the frozen tissue in an appropriate solvent, typically an acetonitrile/water mixture.[18]

    • Centrifuge the homogenate to pellet the solid plant material.

    • Collect the supernatant containing the herbicide and its metabolites.

  • Analysis:

    • Quantification: Analyze a small aliquot of the extract using Liquid Scintillation Counting (LSC) to determine the total amount of radioactivity absorbed by the plant.

    • Separation: Spot the concentrated extract onto a Thin-Layer Chromatography (TLC) plate and develop it with a suitable solvent system to separate the parent pyroxasulfone from its more polar metabolites.[5][11]

    • Visualization: Expose the TLC plate to a phosphor screen and scan using a phosphorimager to visualize the radioactive spots.

    • Identification: Scrape the radioactive spots from the TLC plate for further analysis by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to confirm the identity of the metabolites.[5]

  • Data Interpretation: Calculate the percentage of the total absorbed radioactivity corresponding to the parent pyroxasulfone and each metabolite at each time point for both S and R biotypes.

start Grow S & R Weed Seedlings treat Treat with ¹⁴C-Pyroxasulfone start->treat harvest Harvest Plants (Time Course) treat->harvest extract Homogenize & Extract Metabolites harvest->extract lsc Quantify Total ¹⁴C (LSC) extract->lsc tlc Separate Compounds (TLC) extract->tlc analyze Visualize & Identify (Phosphorimager, HPLC-MS) tlc->analyze end Compare Metabolism Rates (S vs. R) analyze->end

Figure 3. Workflow for a whole-plant herbicide metabolism study.
Protocol 2: Excised Leaf Assay for Rapid Metabolism Rate Determination

This method is designed to measure metabolism rates directly, removing the confounding variables of differential herbicide uptake and translocation that can occur in whole-plant assays.[19] It offers a more precise and higher-throughput comparison of the intrinsic metabolic capacity of different biotypes.

Objective: To accurately quantify the rate of pyroxasulfone metabolism in leaf tissue, independent of whole-plant physiological processes.

Methodology:

  • Plant Material: Grow S and R plants to the 3-4 leaf stage. Select healthy, fully expanded leaves of a similar age and size for the assay.

  • Leaf Excision: Excise the leaves at the base of the petiole with a sharp scalpel.

  • Incubation:

    • Immediately place the petiole of each leaf into a microcentrifuge tube containing an incubation solution.

    • The solution should contain a known concentration of ¹⁴C-pyroxasulfone in a buffered medium.

    • Allow the leaves to take up the solution via the transpiration stream under controlled light and temperature for a set time course (e.g., 0, 2, 4, 8 hours).[19]

  • Metabolism Quenching & Extraction:

    • At each time point, remove the leaf, rinse it, blot dry, and flash-freeze in liquid nitrogen.

    • Extract the metabolites as described in Protocol 1 (Step 5).

  • Analysis:

    • Analyze the extracts using HPLC with a radiodetector. This provides a direct quantification of the parent compound and its metabolites without the intermediate TLC step.[19]

  • Data Calculation: Calculate the rate of metabolism, often expressed as the half-life (t₁/₂) of the parent herbicide in the leaf tissue of S and R biotypes.

Protocol 3: UPLC-MS/MS for Metabolite Identification and Quantification

For high-resolution separation and definitive identification of pyroxasulfone and its key metabolites without using radiolabeled compounds, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard.[18]

Objective: To simultaneously determine and quantify pyroxasulfone and its metabolites (e.g., M-1, M-3, M-25, M-28) in plant tissue.

Methodology:

  • Sample Preparation:

    • Harvest and freeze plant tissue from S and R plants treated with non-labeled pyroxasulfone.

    • Extraction: Extract samples with an acidified acetonitrile solution (e.g., acetonitrile with 2% v/v formic acid).[18]

    • Purification: The crude extract must be cleaned to remove interfering matrix components. This is typically done using a dispersive solid-phase extraction (dSPE) with sorbents like C18 and graphitized carbon black (GCB) to remove lipids and pigments, respectively.[18]

  • Instrumental Analysis:

    • Chromatography: Inject the purified extract onto a UPLC system equipped with a C18 column for separation.

    • Mass Spectrometry: Analyze the column eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for pyroxasulfone and each target metabolite, providing high selectivity and sensitivity.

  • Quantification:

    • Prepare a matrix-matched calibration curve using extracts from untreated plants fortified with analytical standards of pyroxasulfone and its metabolites.

    • Quantify the analytes in the samples by comparing their peak areas to the calibration curve.[18]

Conclusion and Future Perspectives

The comparison of pyroxasulfone metabolism in resistant and susceptible weeds clearly indicates that resistance is predominantly driven by enhanced, GST-mediated detoxification. Resistant biotypes effectively create a metabolic shield, neutralizing the herbicide before it can function. This rapid breakdown is the key differentiator from susceptible biotypes, which are overwhelmed by the active herbicide.

Understanding this mechanism has profound implications for weed management. The reliance on a metabolic defense system means that cross-resistance to other herbicides, even those with different modes of action but which are detoxified by the same GST enzymes, is a significant risk. This underscores the critical need for integrated weed management strategies that reduce selection pressure, including the use of full herbicide rates, rotation of herbicide modes of action, and incorporation of non-chemical control methods.

Future research should focus on identifying the specific GST isoforms responsible for pyroxasulfone metabolism. This knowledge could pave the way for developing synergists—compounds that inhibit these specific GSTs—to restore the efficacy of pyroxasulfone against resistant populations, providing a valuable tool for sustainable agriculture.

References

  • Yamaji, Y., et al. (2017). Development of the novel pre-emergence herbicide pyroxasulfone. Journal of Pesticide Science. [Online] Available at: [Link]

  • Tanetani, Y., et al. (2009). Action mechanism of a novel herbicide, pyroxasulfone. Pesticide Biochemistry and Physiology. [Online] Available at: [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2012). Public Release Summary on the Evaluation of the New Active PYROXASULFONE in the Product SAKURA® 850 WG HERBICIDE. [Online] Available at: [Link]

  • Wikipedia. Pyroxasulfone. [Online] Available at: [Link]

  • Busi, R., et al. (2018). Pyroxasulfone resistance in Lolium rigidum is metabolism-based. Pesticide Biochemistry and Physiology. [Online] Available at: [Link]

  • U.S. Environmental Protection Agency. (2018). Pyroxasulfone. Application for Section 3 Registration for Use on Crop Subgroup 1 C, tuberous and corm vegetables and. Regulations.gov. [Online] Available at: [Link]

  • Tanetani, Y., et al. (2013). Role of metabolism in the selectivity of a herbicide, pyroxasulfone, between wheat and rigid ryegrass seedlings. Journal of Pesticide Science. [Online] Available at: [Link]

  • Malone, J. M., et al. (2021). Pyroxasulfone Metabolism in Resistant Lolium rigidum: Is It All Down to GST Activity?. Journal of Agricultural and Food Chemistry. [Online] Available at: [Link]

  • Busi, R., et al. (2017). Pyroxasulfone resistance in Lolium rigidum conferred by enhanced metabolic capacity. Pest Management Science. [Online] Available at: [Link]

  • Tanetani, Y., et al. (2013). Ratio of pyroxasulfone and its metabolites in plant seedlings. ResearchGate. [Online] Available at: [Link]

  • Tanetani, Y., et al. (2013). Schematic representation of proposed route of pyroxasulfone metabolism.... ResearchGate. [Online] Available at: [Link]

  • Duke, S. O., & Powles, S. B. (2008). Herbicides as Weed Control Agents: State of the Art: I. Weed Control Research and Safener Technology: The Path to Modern Agriculture. Plant Physiology. [Online] Available at: [Link]

  • Schreiber, F., et al. (2018). Experimental methods to evaluate herbicides behavior in soil. Revista Brasileira de Herbicidas. [Online] Available at: [Link]

  • Ma, R., et al. (2015). Measuring Rates of Herbicide Metabolism in Dicot Weeds with an Excised Leaf Assay. Journal of Visualized Experiments. [Online] Available at: [Link]

  • Norsworthy, J. K., et al. (2015). Research Methods in Weed Science. Weed Science. [Online] Available at: [Link]

  • U.S. Environmental Protection Agency. (2007). Pyroxasulfone & Degradates. [Online] Available at: [Link]

  • Busi, R., et al. (2018). Pyroxasulfone resistance in Lolium rigidum is metabolism-based. Australian Herbicide Resistance Initiative (AHRI). [Online] Available at: [Link]

  • Wang, Q., et al. (2025). Determination of pyroxasulfone and its metabolites residues in three grains by UPLC-MS/MS. Chinese Journal of Pesticide Science. [Online] Available at: [Link]

  • Yang, R., et al. (2025). Functional Characterization of Cytochromes P450 Linked to Herbicide Detoxification and Selectivity in Winter Wheat and the Problem Competing Weed Blackgrass. ACS Omega. [Online] Available at: [Link]

  • Busi, R., et al. (2018). Pyroxasulfone resistance in Lolium rigidum is metabolism-based. ResearchGate. [Online] Available at: [Link]

  • Nakka, S., et al. (2017). Herbicide Metabolism: Crop Selectivity, Bioactivation, Weed Resistance, and Regulation. Weed Science. [Online] Available at: [Link]

  • Busi, R., & Powles, S. B. (2013). Understanding the potential for resistance evolution to the new herbicide pyroxasulfone: field selection at high doses versus recurrent low-dose selection. Weed Research. [Online] Available at: [Link]

  • Han, H., et al. (2021). Cytochrome P450 CYP81A10v7 in Lolium rigidum confers metabolic resistance to herbicides across at least five modes of action. ResearchGate. [Online] Available at: [Link]

  • de Oliveira, J. M. M., et al. (2024). Determining pyroxasulfone herbicide in honey samples using liquid-liquid extraction with low temperature purification (LLE-LTP). Talanta. [Online] Available at: [Link]

  • Riechers, D. E., et al. (2003). The role of plant glutathione S-transferases in herbicide metabolism. Illinois Experts. [Online] Available at: [Link]

  • Han, H., et al. (2021). Cytochrome P450 CYP81A10v7 in Lolium rigidum confers metabolic resistance to herbicides across at least five modes of action. The Plant Journal. [Online] Available at: [Link]

  • Riechers, D. E., & Hager, A. G. (2020). Glutathione S-Transferase's Role in Herbicide Metabolism: Crops Vs. Weeds. ResearchGate. [Online] Available at: [Link]

  • Collaborative International Pesticides Analytical Council. Pyroxasulfone. [Online] Available at: [Link]

  • Zhang, Y., et al. (2023). First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide Sulcotrione. International Journal of Molecular Sciences. [Online] Available at: [Link]

  • Li, Y., et al. (2023). Identifying a Detoxifying Uridine Diphosphate Glucosyltransferase (UGT), MdUGT83K2, Which Can Glycosylate the Aryloxyphenoxypropionate Herbicide. International Journal of Molecular Sciences. [Online] Available at: [Link]

  • Chen, J., et al. (2022). Detoxification of Mycotoxins through Biotransformation. Molecules. [Online] Available at: [Link]

  • Zhang, Y., et al. (2024). First Clarification of the Involvement of Glycosyltransferase MdUGT73CG22 in the Detoxification Metabolism of Nicosulfuron in Apple. International Journal of Molecular Sciences. [Online] Available at: [Link]

  • Wouters, J., et al. (2024). Plant-Derived UDP-Glycosyltransferases for Glycosylation-Mediated Detoxification of Deoxynivalenol: Enzyme Discovery, Characterization, and In Vivo Resistance Assessment. International Journal of Molecular Sciences. [Online] Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Pyroxasulfone Metabolite M3 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development and agricultural science, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate, and procedural information for the proper disposal of Pyroxasulfone metabolite M3, a key degradation product of the herbicide pyroxasulfone. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of personnel and the environment.

Understanding the Compound: Pyroxasulfone and its Metabolite M3

Pyroxasulfone is a pre-emergence herbicide that functions by inhibiting the production of very long-chain fatty acids in targeted plants.[1] Its metabolic pathway in plants, animals, and the environment leads to the formation of several degradation products, with M3 being a significant residue of concern.[2] The chemical name for Pyroxasulfone metabolite M3 is 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, and its CAS number is 1379794-41-8.[3][4]

Table 1: Chemical and Regulatory Information

PropertyPyroxasulfonePyroxasulfone Metabolite M3
Chemical Name 3-[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylsulfonyl]-5,5-dimethyl-4H-1,2-oxazole5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
CAS Number 447399-55-51379794-41-8[6][3][4]
Molecular Formula C12H14F5N3O4SC7H5F5N2O3[6][3]
GHS Classification (Pyroxasulfone) Specific target organ toxicity - repeated exposure (Category 2), Hazardous to the aquatic environment, acute hazard (Category 1), Hazardous to the aquatic environment, long-term hazard (Category 1)[1][5]Not available (Assumed to be similar to parent compound)

The Core Directive: A Risk-Based Approach to Disposal

The proper disposal of any chemical waste, including Pyroxasulfone metabolite M3, begins with a thorough risk assessment. The procedures outlined below are based on established principles of laboratory safety and hazardous waste management.

Caption: A logical workflow for the proper disposal of Pyroxasulfone Metabolite M3.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe handling and disposal of small quantities of Pyroxasulfone metabolite M3 typically generated in a research laboratory.

Part A: Pre-Disposal Preparations
  • Waste Minimization: The most effective disposal strategy is to minimize waste generation in the first place.

    • Order only the necessary quantities of standards or reagents.

    • Design experiments to use the smallest possible volumes.

    • Check if surplus chemicals can be used by other researchers in your institution.[7]

  • Personal Protective Equipment (PPE): Before handling any chemical waste, ensure you are wearing the appropriate PPE.

    • Gloves: Chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Safety glasses with side shields or chemical splash goggles.

    • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Waste Segregation: Never mix different types of chemical waste.

    • Pyroxasulfone metabolite M3 waste should be collected separately from other chemical streams.

    • Do not mix with incompatible materials such as strong oxidizing agents or strong acids.[8]

    • Keep aqueous waste separate from organic solvent waste.[9]

Part B: Containerization and Labeling
  • Container Selection:

    • Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable choice.

    • Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.[10][11]

    • The container should be clean and dry before the first addition of waste.

  • Labeling: Proper labeling is a critical safety and regulatory requirement.

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents fully: "Pyroxasulfone Metabolite M3 (CAS: 1379794-41-8)". Avoid abbreviations or chemical formulas.

    • Indicate the approximate concentration and the solvent used (if any).

    • Include the date when the first waste was added to the container.

    • Affix any other labels required by your institution's Environmental Health and Safety (EHS) department.

Part C: Storage and Collection
  • Secure Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[7][10] This area should be at or near the point of waste generation.

    • The SAA should be a secondary containment tray to capture any potential leaks.

    • Store the container away from heat sources, direct sunlight, and areas of high traffic.

    • Ensure the container is kept closed at all times, except when adding waste.[12]

  • Professional Disposal:

    • Do not dispose of Pyroxasulfone metabolite M3 down the drain or in the regular trash.[13] Its suspected toxicity to aquatic life necessitates professional disposal.

    • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.

    • Follow all institutional procedures for waste pickup requests.

Decontamination of Laboratory Equipment

Proper decontamination of laboratory equipment that has been in contact with Pyroxasulfone metabolite M3 is crucial to prevent cross-contamination and ensure a safe working environment.

DecontaminationProcess Start Equipment Contaminated with Pyroxasulfone Metabolite M3 Initial_Rinse Initial Rinse with Appropriate Solvent Start->Initial_Rinse Collect_Rinsate Collect Rinsate as Hazardous Waste Initial_Rinse->Collect_Rinsate Wash Wash with Laboratory Detergent and Water Collect_Rinsate->Wash Final_Rinse Final Rinse with Deionized Water Wash->Final_Rinse Dry Air Dry or Oven Dry Final_Rinse->Dry End Decontaminated Equipment Dry->End

Caption: A step-by-step process for decontaminating laboratory equipment.

Decontamination Protocol:

  • Initial Rinse: Rinse the glassware or equipment with a small amount of a suitable solvent that will dissolve any residual Pyroxasulfone metabolite M3. Methanol or acetone are often used for rinsing glassware that has contained organic compounds.[14]

  • Collect Rinsate: This initial rinse solvent is now considered hazardous waste and must be collected in your designated Pyroxasulfone metabolite M3 waste container.[15]

  • Wash: Wash the equipment thoroughly with a laboratory-grade detergent and warm water.[14]

  • Final Rinse: Rinse the equipment multiple times with tap water, followed by a final rinse with deionized water to remove any detergent residue.

  • Drying: Allow the equipment to air dry completely or dry it in an oven as appropriate.

Spill Management

In the event of a spill of Pyroxasulfone metabolite M3, immediate and appropriate action is necessary to mitigate risks.

Spill Response Protocol:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate (if necessary): For large or volatile spills, evacuate the immediate area.

  • Consult SDS (if available): If an SDS for a similar compound is available, consult it for specific spill cleanup instructions.

  • Wear PPE: Don appropriate PPE, including gloves, eye protection, and a lab coat. For larger spills, a respirator may be necessary.

  • Containment: For liquid spills, use an absorbent material (e.g., spill pillows, vermiculite, or sand) to contain the spill. For solid spills, gently cover the material to prevent it from becoming airborne.

  • Cleanup: Carefully collect the spilled material and absorbent using scoops or other appropriate tools. Avoid creating dust if the material is a solid.

  • Package Waste: Place all contaminated materials, including used PPE, into a sealed, labeled hazardous waste container.

  • Decontaminate Area: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, following your institution's reporting procedures.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The principles of waste minimization, proper segregation, and professional disposal are the cornerstones of effective chemical waste management.

References

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center Office of Clinical and Research Safety. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste & Disposal. Retrieved from [Link]

  • HPC Standards. (n.d.). Pyroxasulfone Metabolite 3 Solution (Solvent: Acetonitrile). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
  • U.S. Geological Survey. (1993). Laboratory and Quality Assurance Protocols for the Analysis of Herbicides in Ground Water from the Management Systems Evaluation. Retrieved from [Link]

  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the Evaluation of the New Active PYROXASULFONE in the Product SAKURA® 850 WG HERBICIDE. Retrieved from [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Aport. (2025). Decontamination Protocols for Lab Equipment. Retrieved from [Link]

  • Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • Steris. (2025). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. Retrieved from [Link]

  • Minnesota Department of Agriculture. (n.d.). Pyroxasulfone | New Active Ingredient Review. Retrieved from [Link]

  • Bayer CropScience. (2009). Analytical Method for the Determination of KIH-485 and the Metabolites M1 and M3 in Soil by LC MS/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11556910, Pyroxasulfone. Retrieved from [Link].

  • Angene Chemical. (2025). Safety Data Sheet: 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2017). Pyroxasulfone Human Health Risk Assessment for the Section 3 New Uses of Pyroxasulfone on Crop Subgroup 6C. Retrieved from [Link]

  • Four Seasons Agribusiness. (2022). FSA Pyroxasulfone 480 SC Herbicide Safety Data Sheet. Retrieved from [Link]

Sources

Definitive Guide to Personal Protective Equipment for Handling Pyroxasulfone Metabolite 3

Author: BenchChem Technical Support Team. Date: January 2026

The parent compound, Pyroxasulfone, is classified with significant health warnings, including being a suspected carcinogen and potentially causing organ damage through prolonged exposure.[1][2] Therefore, it is imperative that its metabolites, including M-3, are handled with an equivalent level of caution. This guide is structured to provide not just procedural steps, but the causal logic behind them, empowering you to work safely and effectively.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the potential hazards is the critical first step in establishing a safe handling protocol. The parent compound, Pyroxasulfone, presents several key risks that must be mitigated.

  • Carcinogenicity: Pyroxasulfone is classified as a Category 2 Carcinogen, meaning it is suspected of causing cancer.[1][2] This necessitates minimizing all routes of exposure—inhalation, dermal contact, and ingestion—to the lowest achievable levels.

  • Organ Toxicity: It is also classified as a Category 2 for specific target organ toxicity through repeated exposure.[1][2] Animal studies on Pyroxasulfone identified the muscular and nervous systems as primary targets of toxicity. This underscores the importance of consistent and correct use of PPE to prevent chronic, low-level exposure.

  • Skin Sensitization: The compound may cause an allergic skin reaction.[1] This requires diligent use of appropriate gloves and immediate decontamination upon contact.

  • Eye Irritation: Pyroxasulfone has been shown to be a slight eye irritant in animal studies.

Given these hazards, we must assume Pyroxasulfone metabolite 3, chemically identified as 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid, presents a similar risk profile.[3][4][5] The primary routes of laboratory exposure will be inhalation of aerosolized particles (especially when handling the substance as a solid) and dermal contact from spills or contaminated surfaces.

Foundational Safety: Engineering Controls

Before any discussion of Personal Protective Equipment, we must emphasize the primary line of defense: engineering controls.

Certified Chemical Fume Hood: All handling of Pyroxasulfone metabolite 3, especially when in solid/powder form or when preparing stock solutions, must be conducted inside a certified chemical fume hood.[6][7] This is non-negotiable. A fume hood with adequate face velocity contains airborne particles and vapors, drastically reducing the risk of inhalation.

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final, critical barrier between you and the chemical. The following PPE is mandatory for all procedures involving Pyroxasulfone metabolite 3.

Eye and Face Protection
  • Requirement: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for any work in the laboratory.[8]

  • Causality: However, due to the risk of splashes when working with solutions, chemical splash goggles are required . They form a protective seal around the eyes, offering superior protection against liquid hazards compared to safety glasses.[9] If there is a significant splash risk, a face shield should be worn in addition to chemical splash goggles.

Hand Protection
  • Requirement: Chemical-resistant gloves are mandatory. Double-gloving is strongly recommended.

  • Causality:

    • Glove Type: Nitrile gloves are a suitable choice for incidental contact.[9] Always check the manufacturer’s specifications for compatibility and breakthrough times for the solvents you are using.

    • Double-Gloving: Wearing two pairs of gloves provides an additional layer of protection. If the outer glove becomes contaminated, it can be removed safely, leaving the inner glove to protect you while you exit the contaminated area or re-glove.

    • Inspection and Removal: Always inspect gloves for tears or holes before use. Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them immediately in the designated chemical waste container. Wash hands thoroughly after removing gloves.[10]

Body Protection
  • Requirement: A buttoned-up, long-sleeved laboratory coat is required.

  • Causality: A lab coat protects your skin and personal clothing from spills and contamination.[9] It should be removed before leaving the laboratory to prevent the spread of contamination. In addition, full-length pants and closed-toe shoes are a baseline requirement for all laboratory work.[8]

Respiratory Protection
  • Requirement: Generally not required if all work is performed within a certified chemical fume hood.

  • Causality: The fume hood serves as the primary respiratory protection. However, in the event of a large spill outside of a fume hood or a failure of ventilation, a respirator would be necessary. Any mandatory respirator use requires enrollment in a formal respiratory protection program, including fit-testing and training, as mandated by OSHA (29 CFR 1910.134).[11]

PPE Requirements by Laboratory Task

For clarity, the following table summarizes the required PPE for specific tasks.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Unpacking Safety GlassesSingle Pair Nitrile GlovesLab CoatNot Required
Weighing (Solid) Chemical Splash GogglesDouble Pair Nitrile GlovesLab CoatNot Required (Inside Fume Hood)
Preparing Solutions Chemical Splash GogglesDouble Pair Nitrile GlovesLab CoatNot Required (Inside Fume Hood)
Handling Dilute Solutions Safety Glasses (Goggles preferred)Single Pair Nitrile GlovesLab CoatNot Required
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile/Neoprene GlovesLab Coat (or Chem-resistant apron)Air-purifying respirator (as per site safety plan)
Waste Disposal Chemical Splash GogglesDouble Pair Nitrile GlovesLab CoatNot Required

Step-by-Step Operational and Disposal Plan

Adherence to a strict, step-by-step procedure is crucial for safety and experimental integrity.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a designated, locked, and clearly labeled area for "Suspected Carcinogens".[1][12]

  • Ensure the storage location is a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[12]

Weighing and Solution Preparation
  • Preparation: Don all required PPE as listed in the table above.

  • Work Area: Perform all work inside a certified chemical fume hood. Place a plastic-backed absorbent liner on the work surface to contain any minor spills.

  • Weighing: If handling a powder, carefully weigh the required amount. Use a spatula and handle the material gently to avoid creating airborne dust.

  • Dissolving: Add the solvent to the vessel containing the weighed solid slowly to avoid splashing.

  • Labeling: Clearly label the container with the chemical name, concentration, date, and appropriate hazard warnings.

Spill and Emergency Procedures
  • Alert: Immediately alert colleagues and the area supervisor.

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.

  • Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean a large spill without proper training and equipment.

  • Cleanup (Small Spill in Fume Hood):

    • Ensure appropriate PPE is worn (goggles, face shield, double gloves, lab coat).

    • Cover the spill with an absorbent material from a chemical spill kit.

    • Working from the outside in, carefully collect the absorbed material using non-sparking tools.

    • Place all contaminated materials into a labeled hazardous waste bag or container.

  • Decontaminate: Wipe the spill area with an appropriate cleaning solution (e.g., soap and water), followed by a final rinse. All cleaning materials must be disposed of as hazardous waste.

Decontamination and Disposal
  • Waste Collection: All disposable materials that come into contact with Pyroxasulfone metabolite 3 (e.g., gloves, absorbent pads, pipette tips) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[13]

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[1]

  • Waste Pickup: Follow your institution's specific procedures for hazardous waste pickup. Do not pour any chemical waste down the drain.[13]

PPE Selection Workflow

The following diagram illustrates the logical workflow for ensuring proper PPE selection and use.

PPE_Workflow start Identify Task (e.g., Weighing, Diluting) risk_assessment Perform Risk Assessment - Is it a solid or liquid? - What is the concentration? - Is there a splash/aerosol risk? start->risk_assessment fume_hood Is work being performed in a certified fume hood? risk_assessment->fume_hood ppe_selection Select Core PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Lab Coat fume_hood->ppe_selection  Yes no_hood STOP! Consult with EHS. Work cannot proceed. fume_hood->no_hood No   additional_ppe Consider Additional PPE - Face Shield? - Chemical-resistant Apron? - Respirator (for emergencies)? ppe_selection->additional_ppe pre_use_check Perform Pre-Use Check - Inspect PPE for damage - Verify proper fit additional_ppe->pre_use_check proceed Proceed with Task pre_use_check->proceed

Caption: Logical workflow for task-based PPE selection.

References

  • Public Release Summary on the Evaluation of the New Active PYROXASULFONE in the Product SAKURA® 850 WG HERBICIDE. Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Pyroxasulfone Safety Data Sheet. Hayashi Pure Chemical Ind.,Ltd. [Link]

  • Pyroxasulfone (Ref: KIH-485). AERU - University of Hertfordshire. [Link]

  • Pyroxasulfone Human Health Risk Assessment for the Section 3 New Uses of Pyroxasulfone on Crop Subgroup 6C. Regulations.gov. [Link]

  • FSA Pyroxasulfone 480 SC Herbicide Safety Data Sheet. Four Seasons Agribusiness. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • Pesticide Residue Analysis and Chemical Safety in Agricultural Laboratories. Lab Manager. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Iowa Environmental Health and Safety. [Link]

  • GUIDELINES ON GOOD LABORATORY PRACTICE IN PESTICIDE RESIDUE ANALYSIS. Codex Alimentarius - Food and Agriculture Organization of the United Nations. [Link]

  • Carbon Dioxide - SAFETY DATA SHEET. Airgas. [Link]

  • Pesticide Residue Analysis Guide. Waypoint Analytical. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • Testing for and Deactivating Herbicide Residues. PennState Extension. [Link]

  • Pyroxasulfone. Application for Section 3 Registration for Use on Crop Subgroup 1 C, tuberous and corm vegetables. Regulations.gov. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyroxasulfone metabolite 3
Reactant of Route 2
Pyroxasulfone metabolite 3

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.